2,5-Dichloro-4-methylpyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-4-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQBBTQLATUFBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611914 | |
| Record name | 2,5-Dichloro-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192064-63-3 | |
| Record name | 2,5-Dichloro-4-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60611914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Characterization of 2,5-Dichloro-4-methylpyrimidine
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale for Rigorous Characterization
In the landscape of medicinal chemistry and drug development, the pyrimidine scaffold is a cornerstone, integral to the structure of nucleic acids and a frequent pharmacophore in a multitude of therapeutic agents.[1] Compounds such as 2,5-Dichloro-4-methylpyrimidine represent versatile chemical intermediates, offering multiple reaction sites for the synthesis of more complex, biologically active molecules.[2][3] The journey from a simple building block to a potential drug candidate is paved with data. A thorough and accurate understanding of a compound's physical properties is not a mere formality; it is the foundation upon which all subsequent research—from synthesis scale-up to formulation and preclinical assessment—is built. This guide provides a comprehensive overview of the core physical properties of this compound, emphasizing the methodologies and scientific reasoning essential for its characterization in a research and development setting. While experimental data for this specific isomer is not widely published, we will present a framework for its determination, grounded in established analytical techniques and drawing comparisons with related isomers where appropriate.
Core Physicochemical Profile
The identity and fundamental computed properties of this compound provide the initial dataset for any research endeavor. These identifiers are crucial for database searches, regulatory documentation, and ensuring the correct material is being handled.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[4] |
| Molecular Formula | C₅H₄Cl₂N₂ | PubChem[4] |
| Molecular Weight | 163.00 g/mol | PubChem[4] |
| CAS Number | 1192064-63-3 | PubChem[4] |
| Canonical SMILES | CC1=NC(=NC=C1Cl)Cl | PubChem[4] |
| InChIKey | NQQBBTQLATUFBF-UHFFFAOYSA-N | PubChem[4] |
| Appearance | Solid (Form/Color to be determined experimentally) | N/A |
| Melting Point | To be determined experimentally | N/A |
| Boiling Point | To be determined experimentally | N/A |
| Solubility | To be determined experimentally | N/A |
Molecular Structure Visualization
Caption: 2D structure of this compound.
Methodologies for Experimental Determination of Physical Properties
For a novel or sparsely characterized compound, experimental validation is paramount. The following section details the standard operating procedures and the underlying rationale for determining key physical properties. This approach ensures data integrity and provides critical insights for downstream applications.
Melting Point Determination
Field Insight: The melting point is more than a physical constant; it is a primary indicator of purity. A sharp, well-defined melting range (typically <1°C) suggests a highly pure compound, whereas a broad or depressed melting range often indicates the presence of impurities. This parameter is critical for quality control and for setting temperature limits in drying or reaction processes.
Experimental Protocol:
-
Sample Preparation: A small quantity of the crystalline this compound is finely crushed into a powder. A capillary tube is packed with 2-3 mm of the sample by tapping the sealed end on a hard surface.
-
Instrument Setup: The packed capillary is placed into a calibrated melting point apparatus.
-
Rapid Scan (Optional): A rapid temperature ramp (10-20°C/min) is initiated to quickly identify an approximate melting range. This prevents excessive time spent on the precise determination.
-
Precise Determination: A fresh sample is prepared. The apparatus is heated rapidly to a temperature approximately 15-20°C below the approximate melting point found in the rapid scan.
-
Observation: The heating rate is then reduced to 1-2°C per minute. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal liquefies is recorded as the end of the range.
-
Validation: The procedure is repeated at least twice to ensure reproducibility.
Causality and Trustworthiness: The slow heating rate during the final approach is crucial for thermal equilibrium between the sample, thermometer, and heating block, ensuring an accurate reading. Repeating the measurement validates the result and provides a statistical basis for the reported range.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
Field Insight: For compounds that are liquid at or near room temperature, or for those that can be safely distilled, the boiling point is a key characteristic for purification (distillation), identification, and assessing intermolecular forces. Given that isomers like 2,4-dichloro-5-methylpyrimidine have a boiling point of 108-109 °C at reduced pressure (11 mmHg), it is likely that this compound will also require vacuum distillation to prevent decomposition at atmospheric pressure.[5][6][7]
Experimental Protocol (Microscale):
-
Setup: A small amount of the liquid sample (or molten solid) is placed in a micro test tube.
-
Capillary Inversion: A standard melting point capillary tube is sealed at one end. The sealed tube is dropped, open end down, into the test tube containing the sample.
-
Heating: The test tube assembly is attached to a thermometer and heated gently in a controlled heating bath (e.g., oil bath).
-
Observation (Initial): As the liquid heats, air trapped in the inverted capillary will expand and slowly bubble out.
-
Equilibrium: Heating continues until a continuous and vigorous stream of bubbles emerges from the capillary tip. This indicates the vapor pressure of the substance is overcoming the external pressure.
-
Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube. At this moment, the vapor pressure of the substance equals the pressure of the surrounding environment.
-
Pressure Correction: The ambient pressure is recorded. If not at standard pressure (760 mmHg), the boiling point can be normalized using a pressure-temperature nomograph.
Causality and Trustworthiness: This micro method is ideal for conserving valuable material. The key to accuracy is the slow cooling phase; this ensures the precise point of pressure equilibrium is observed. Recording the ambient pressure is non-negotiable for data to be comparable and reproducible.
Solubility Assessment
Field Insight: Solubility is a critical parameter in drug development, influencing everything from reaction work-up and purification (crystallization) to bioavailability and formulation. A qualitative and quantitative solubility profile in a range of solvents (e.g., water, buffers, ethanol, DMSO, acetone, dichloromethane) is essential.
Experimental Protocol (Qualitative):
-
Solvent Selection: A panel of representative solvents is chosen, covering a range of polarities.
-
Sample Preparation: A fixed amount of solute (e.g., 1 mg) is weighed into separate small vials.
-
Solvent Addition: A measured volume of the first solvent (e.g., 100 µL) is added to the corresponding vial. The vial is capped and vortexed for 30-60 seconds.
-
Visual Inspection: The mixture is visually inspected against a contrasting background for any undissolved solid.
-
Incremental Addition: If the solid dissolves completely, more solute can be added to determine an approximate saturation point. If it does not dissolve, more solvent is added in measured increments until dissolution occurs, or a practical limit is reached (e.g., 1 mL).
-
Classification: The solubility is classified based on standard criteria (e.g., "soluble" >100 mg/mL, "sparingly soluble" 1-10 mg/mL, "insoluble" <0.1 mg/mL).
-
Repeat: The process is repeated for all selected solvents.
Caption: Workflow for Qualitative Solubility Profiling.
Spectroscopic Confirmation of Chemical Structure
Before any physical properties are measured and recorded, the chemical identity and structural integrity of the synthesized material must be unequivocally confirmed. This is a self-validating system that ensures the properties are attributed to the correct molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. For this compound, one would expect to see a singlet in the ¹H NMR spectrum corresponding to the methyl (–CH₃) protons and another singlet for the lone proton on the pyrimidine ring.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies. Key absorbances for this molecule would include C-H stretching and bending, C=N and C=C stretching within the aromatic ring, and C-Cl stretching.[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate molecular weight, allowing for the confirmation of the molecular formula. The fragmentation pattern can also provide clues about the molecule's structure. A key feature for this compound would be the characteristic isotopic pattern (M, M+2, M+4 peaks) due to the presence of two chlorine atoms.[9]
Safety and Handling for Chlorinated Pyrimidines
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid all personal contact.[10]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][13] Store away from strong oxidizing agents and strong acids.[11][13]
-
First Aid: In case of eye or skin contact, rinse immediately and thoroughly with plenty of water for at least 15 minutes and seek medical attention.[13] If inhaled, move to fresh air.[13]
Conclusion
The thorough characterization of a novel chemical entity like this compound is a foundational activity in the drug discovery and development pipeline. While computed data provides a valuable starting point, it is no substitute for rigorous experimental determination of physical properties such as melting point, boiling point, and solubility. The methodologies outlined in this guide represent standard, validated procedures that ensure the generation of reliable and reproducible data. This data, in turn, informs critical decisions regarding a compound's purity, stability, scalability, and suitability for further development, ultimately underpinning the entire research lifecycle.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 2,4-Dichloro-5-methylpyrimidine: A Vital Pharmaceutical Intermediate. [Link]
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PubChem. 2-Chloro-4-methylpyrimidine. National Center for Biotechnology Information. [Link]
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PrepChem.com. Synthesis of 2,5-difluoro-4-chloropyrimidine. [Link]
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2,5-Dichloro-4-methylpyrimidine chemical structure and IUPAC name
An In-Depth Technical Guide to 2,5-Dichloro-4-methylpyrimidine for Advanced Research
Abstract
This whitepaper provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to the chemical and pharmaceutical sciences. We will delve into its core chemical identity, including its precise structure and IUPAC nomenclature, and present its key physicochemical properties in a readily accessible format. The guide will explore the compound's synthetic relevance and its crucial role as a versatile intermediate in the development of complex molecular architectures, particularly within the field of medicinal chemistry. A detailed, representative experimental protocol for a selective nucleophilic aromatic substitution reaction is provided to illustrate its practical utility, underpinned by a rationale for each procedural step. Safety and handling protocols are also outlined. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this important chemical building block.
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, forming the core of nucleobases in DNA and RNA.[1] Its unique electronic properties, synthetic accessibility, and ability to form multiple hydrogen bonds have made it a privileged structure in drug design.[1] Pyrimidine-based drugs have shown remarkable therapeutic success across a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[1]
Within this broad class of compounds, halogenated pyrimidines serve as exceptionally valuable intermediates. The presence of halogen atoms, particularly chlorine, on the pyrimidine ring activates it towards nucleophilic aromatic substitution (SNAr), providing a robust and predictable handle for molecular elaboration. This compound is one such key building block. The differential electronic environment of the chlorine atoms at the C2 and C5 positions allows for potential regioselective reactions, enabling chemists to construct complex, highly functionalized molecules with precision. This guide offers a detailed exploration of its structure, properties, and application as a strategic intermediate in synthetic chemistry.
Chemical Structure and Nomenclature
The definitive identification of a chemical entity begins with its structure and systematic name. These elements provide an unambiguous descriptor for communication in research and regulatory contexts.
IUPAC Name
The formal IUPAC name for this compound is This compound .[2]
Chemical Structure and Identifiers
The structure consists of a pyrimidine ring substituted with a methyl group at position 4 and chlorine atoms at positions 2 and 5.
-
SMILES: CC1=NC(=NC=C1Cl)Cl[2]
-
InChI: InChI=1S/C5H4Cl2N2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3[2]
-
InChIKey: NQQBBTQLATUFBF-UHFFFAOYSA-N[2]
Caption: Chemical structure of this compound.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is essential for its application in experimental work, including reaction setup, purification, and formulation. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₄Cl₂N₂ | [2] |
| Molecular Weight | 163.00 g/mol | [2] |
| CAS Number | 1192064-63-3 | [2][3] |
| Appearance | Solid (predicted) | |
| Monoisotopic Mass | 161.9751535 Da | [2] |
Synthesis and Application in Medicinal Chemistry
While specific, peer-reviewed synthesis routes for this compound are not detailed in readily available literature, its synthesis would likely follow established methodologies for the chlorination of pyrimidinone precursors. A common strategy involves the treatment of a corresponding dihydroxymethylpyrimidine or a protected uracil derivative with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
The true value of this compound lies in its role as a versatile synthetic intermediate. The pyrimidine core is electron-deficient, a property exacerbated by the two electron-withdrawing chlorine substituents. This electronic arrangement makes the chlorinated positions (C2 and C5) highly susceptible to nucleophilic aromatic substitution (SNAr).
This reactivity is the cornerstone of its utility in drug development.[4] Medicinal chemists can leverage the two chlorine atoms as anchor points for the sequential and often regioselective introduction of various functional groups, such as amines, alcohols, or thiols. This allows for the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies, a critical process in optimizing a drug candidate's potency and selectivity.[1] For example, derivatives of dichloropyrimidines are central to the synthesis of kinase inhibitors for oncology, where specific amine side chains are installed via SNAr to interact with the ATP-binding pocket of the target enzyme.[1][4]
Experimental Protocol: Selective Nucleophilic Aromatic Substitution
To demonstrate the practical application of this compound, this section provides an authoritative, self-validating protocol for a representative SNAr reaction with a primary amine.
Objective: To synthesize a 2-amino-5-chloro-4-methylpyrimidine derivative via selective substitution.
Rationale for Experimental Design
-
Regioselectivity: In many dichloropyrimidine systems, the C2 position is more electronically activated towards nucleophilic attack than other positions. This protocol is designed to favor monosubstitution at this site.
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a polar protic solvent like isopropanol is chosen to facilitate the dissolution of reactants and stabilize the charged Meisenheimer complex intermediate, which is key to the SNAr mechanism.
-
Base: A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), is used to neutralize the HCl generated during the reaction without competing with the primary nucleophile.
-
Temperature Control: The reaction is initiated at room temperature and may be gently heated. Temperature control is crucial for managing selectivity and preventing side reactions.
-
Self-Validation: The protocol incorporates in-process monitoring (TLC) to track reaction completion, followed by a standard aqueous workup to remove inorganic byproducts. Purification via column chromatography ensures the isolation of the target compound with high purity, which is then confirmed by analytical techniques like NMR and MS.
Step-by-Step Methodology
-
Reaction Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent Addition: Dissolve the starting material in a suitable solvent (e.g., isopropanol, 10 mL per mmol of substrate).
-
Reagent Addition: Add the primary amine nucleophile (1.1 eq.) to the stirred solution, followed by the dropwise addition of DIPEA (1.5 eq.).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour, eluting with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Heating (Optional): If the reaction is sluggish at room temperature after several hours, gently heat the mixture to 50-60 °C and continue monitoring by TLC.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine. This removes the DIPEA-hydrochloride salt and other aqueous-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient elution (e.g., 5% to 50% ethyl acetate in hexanes) to isolate the desired monosubstituted product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Caption: Workflow for a selective SNAr reaction.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.
-
Hazard Pictogram: GHS05 (Corrosion)
-
Signal Word: Danger
-
Hazard Statement: H314 - Causes severe skin burns and eye damage.[2]
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
Conclusion
This compound stands out as a high-value chemical intermediate for scientific research, particularly in the domain of drug discovery. Its well-defined structure, characterized by two reactive chlorine atoms on an electron-poor pyrimidine ring, provides a versatile platform for constructing complex molecular libraries. The potential for regioselective substitution allows for precise control over synthetic outcomes, making it an indispensable tool for medicinal chemists aiming to develop novel therapeutics. Adherence to strict safety protocols is mandatory when handling this corrosive compound. As the demand for new and effective small-molecule drugs continues to grow, the strategic application of such powerful building blocks will remain essential to innovation in the pharmaceutical industry.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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MOLBASE. (n.d.). This compound | 1192064-63-3. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. Retrieved from [Link]
-
Alchem Pharmtech. (n.d.). CAS 1192064-63-3 | this compound. Retrieved from [Link]
-
Kaur, R., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6656. Retrieved from [Link]
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An In-depth Technical Guide to 2,5-Dichloro-4-methylpyrimidine: A Core Building Block for Modern Drug Discovery
A Note on Chemical Identification: This guide focuses on the chemical entity 2,5-Dichloro-4-methylpyrimidine , which is consistently identified in chemical databases and by suppliers under the CAS Number 1192064-63-3 . The CAS number 35036-39-0, provided in the topic query, does not correspond to this structure in publicly available chemical literature or databases. To ensure scientific accuracy, this document will exclusively reference CAS 1192064-63-3.
Introduction: The Strategic Value of a Differentiated Pyrimidine Scaffold
In the landscape of medicinal chemistry, the pyrimidine core is a privileged scaffold, forming the backbone of countless therapeutic agents. However, not all pyrimidine building blocks are created equal. The strategic placement of reactive groups and substituents dictates a molecule's potential for elaboration into novel chemical entities. This compound is a prime example of a highly versatile, yet specific, intermediate. Its distinct substitution pattern—featuring two chlorine atoms at positions 2 and 5 with differing reactivity—offers chemists a powerful tool for sequential, site-selective modifications. This guide provides an in-depth exploration of its properties, synthesis, reactivity, and critical applications, particularly its emerging role as a key component in the synthesis of targeted protein degraders.
Core Chemical and Physical Properties
A foundational understanding of a molecule begins with its fundamental properties. These data points are critical for reaction planning, purification, and formulation.
Chemical Structure
The structure of this compound is defined by a pyrimidine ring substituted with a methyl group at position 4 and chlorine atoms at positions 2 and 5.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The following table summarizes the key computed and reported properties for this compound.
| Property | Value | Source |
| CAS Number | 1192064-63-3 | PubChem[1], Synquest Labs[2] |
| Molecular Formula | C₅H₄Cl₂N₂ | PubChem[1] |
| Molecular Weight | 163.01 g/mol | Crysdot, PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Appearance | Not specified (typically off-white to light yellow solid for similar compounds) | --- |
| Purity | ≥96% | Synquest Labs[2] |
| Computed XLogP3 | 2.2 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
Synthesis and Purification
While specific, peer-reviewed synthesis routes for this compound are not widely published, a plausible and efficient synthesis can be designed based on established pyrimidine chemistry. The most logical approach involves the chlorination of a suitable precursor, 4-methyl-5-chloropyrimidine-2-ol, which itself can be derived from cyclocondensation reactions.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from commercially available reagents. This workflow provides a logical pathway to the target molecule.
Caption: Proposed multi-step synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol describes the final chlorination step, which is the most critical transformation for generating the target compound.
Objective: To synthesize this compound from 4-methyl-5-chloropyrimidin-2-ol.
Materials:
-
4-methyl-5-chloropyrimidin-2-ol (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (10.0 eq, as reagent and solvent)
-
N,N-Diisopropylethylamine (DIPEA) (0.1 eq, catalytic)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and a magnetic stirrer, add 4-methyl-5-chloropyrimidin-2-ol (1.0 eq).
-
Reagent Addition: Under a gentle stream of nitrogen, carefully add phosphorus oxychloride (10.0 eq) followed by a catalytic amount of DIPEA (0.1 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS. Causality Note: The use of excess POCl₃ serves as both the chlorinating agent and the solvent, driving the reaction to completion. DIPEA acts as a base to facilitate the reaction.
-
Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice in a separate beaker with vigorous stirring. Safety Critical: This is a highly exothermic process and must be done slowly in a well-ventilated fume hood.
-
Neutralization & Extraction: Once the ice has melted, slowly neutralize the acidic aqueous solution by adding saturated NaHCO₃ solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract with toluene (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound stems from the differential reactivity of its two chlorine substituents, enabling selective functionalization through Nucleophilic Aromatic Substitution (SₙAr) reactions.[3][4]
-
C2-Chloro Group: This position is flanked by two electron-withdrawing nitrogen atoms. This significantly lowers the electron density at C2, making it highly susceptible to nucleophilic attack. It is the more reactive site.
-
C5-Chloro Group: This position is less activated compared to C2. While still reactive, harsher conditions (higher temperatures, stronger nucleophiles) are typically required to displace this chlorine atom.
This reactivity differential allows for a stepwise approach to synthesis. A soft or moderate nucleophile can be introduced at the C2 position under controlled conditions, leaving the C5 chlorine intact for a subsequent, different transformation.
Caption: Selective SₙAr reaction at the more activated C2 position.
Applications in Drug Discovery: A Key Scaffold for Protein Degraders
The unique architecture of this compound makes it an exceptionally valuable building block in modern medicinal chemistry. Its most prominent application is in the construction of bifunctional molecules, such as Proteolysis-Targeting Chimeras (PROTACs).
PROTACs are designed with three components: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. This compound serves as an ideal "core" or "linker" component. The differential reactivity of the two chlorine atoms allows for the sequential and directional attachment of the target protein ligand and the E3 ligase ligand. This is why it is often categorized by suppliers as a "Protein Degrader Building Block".[5]
Beyond protein degradation, dichloropyrimidine scaffolds are fundamental in the synthesis of kinase inhibitors, antivirals, and antifungals, where the pyrimidine core mimics endogenous nucleobases to interact with enzyme active sites.[6]
Spectroscopic Characterization: A Predictive Guide
| Technique | Predicted Features | Rationale |
| ¹H NMR | δ ~8.5-8.7 ppm (s, 1H): Aromatic proton at C6.δ ~2.5-2.7 ppm (s, 3H): Methyl protons. | The C6 proton is deshielded by the adjacent ring nitrogens. The methyl group is in a typical allylic-like position on an aromatic ring. Both signals are expected to be singlets as there are no adjacent protons for coupling. |
| ¹³C NMR | δ ~160-165 ppm: C2 and C4.δ ~155-160 ppm: C6.δ ~120-125 ppm: C5.δ ~20-25 ppm: Methyl carbon. | Carbons bonded to nitrogen (C2, C4, C6) are significantly downfield. Carbons bonded to chlorine (C2, C5) are also shifted downfield but to a lesser extent than those attached to nitrogen. The methyl carbon appears in the typical aliphatic region. |
| IR Spectroscopy | ~3050-3100 cm⁻¹: Aromatic C-H stretch.~2900-3000 cm⁻¹: Aliphatic C-H stretch.~1550-1600 cm⁻¹: C=N and C=C ring stretching vibrations.~700-850 cm⁻¹: C-Cl stretching vibrations. | These are characteristic absorption bands for the functional groups present in the molecule. The C=N and C=C stretches are particularly diagnostic for the pyrimidine ring. |
| Mass Spectrometry (EI) | [M]⁺ at m/z 162: Molecular ion.[M+2]⁺ at m/z 164: Isotope peak.[M+4]⁺ at m/z 166: Isotope peak. | The presence of two chlorine atoms will produce a characteristic isotopic cluster for the molecular ion with a ratio of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively. This is a definitive confirmation of a dichloro-substituted compound. |
Protocol: Spectroscopic Data Acquisition and Analysis
Objective: To confirm the structure and purity of synthesized this compound.
Procedure:
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified, dry compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
IR (KBr Pellet): Grind 1-2 mg of the dry sample with ~100 mg of dry, IR-grade KBr in an agate mortar until a fine, uniform powder is formed. Press the powder into a transparent pellet using a hydraulic press.
-
MS: Prepare a dilute solution of the sample in a volatile solvent like methanol or dichloromethane.
-
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure proper shimming and referencing to the residual solvent peak or TMS.
-
IR: Record a background spectrum of the empty spectrometer. Place the KBr pellet in the sample holder and record the spectrum from 4000 to 400 cm⁻¹.
-
MS: Introduce the sample into the mass spectrometer (e.g., via direct infusion for ESI or a GC inlet for EI) and acquire the mass spectrum.
-
-
Data Analysis:
-
Compare the acquired chemical shifts, multiplicities, and integrations from the NMR spectra to the predicted values.
-
Identify the characteristic absorption bands in the IR spectrum.
-
In the mass spectrum, identify the molecular ion peak and confirm the presence and ratio of the distinctive [M]⁺, [M+2]⁺, and [M+4]⁺ isotopic cluster.
-
Safety, Handling, and Storage
Dichlorinated pyrimidines are potent chemical intermediates and must be handled with appropriate care. Based on data for isomeric compounds like 2,4-Dichloro-5-methylpyrimidine, this substance should be treated as hazardous.[9][10]
-
Primary Hazards: Expected to be corrosive. Causes severe skin burns and eye damage. Harmful if swallowed. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat is mandatory. All handling should be performed inside a certified chemical fume hood.
-
Handling: Avoid all personal contact, including inhalation of dust or vapors. Avoid generating dust. In case of spills, use an inert absorbent material and follow institutional procedures for hazardous chemical cleanup.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and moisture.
References
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MOLBASE. (n.d.). This compound | 1192064-63-3. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21278621, this compound. Retrieved from [Link]
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Alchem.Pharmtech. (n.d.). CAS 1192064-63-3 | this compound. Retrieved from [Link]
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MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
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A Comprehensive Technical Guide to 2,5-Dichloro-4-methylpyrimidine: Synthesis, Characterization, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 2,5-Dichloro-4-methylpyrimidine, a key heterocyclic building block in medicinal chemistry. The document details its fundamental physicochemical properties, including its precise molecular weight, and offers a plausible, detailed protocol for its synthesis and purification. A critical analysis of its spectroscopic characteristics (NMR, IR, and Mass Spectrometry) is presented to aid in its unambiguous identification. Furthermore, the guide delves into the nuanced reactivity of its dichlorinated scaffold, particularly the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions, which is paramount for its strategic deployment in the synthesis of complex molecular architectures. Finally, its application as a precursor in the development of targeted therapeutics, with a focus on kinase inhibitors, is discussed, underscoring its significance in modern drug discovery.
Introduction: The Strategic Importance of Dichloropyrimidines in Medicinal Chemistry
The pyrimidine nucleus is a ubiquitous scaffold in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals. The introduction of halogen atoms, particularly chlorine, onto the pyrimidine ring dramatically enhances its utility as a synthetic intermediate. Dichloropyrimidines, such as this compound, serve as versatile electrophilic partners in cross-coupling and nucleophilic substitution reactions. This reactivity allows for the sequential and regioselective introduction of various substituents, enabling the systematic construction of complex molecular libraries for drug discovery. The differential reactivity of the chlorine atoms, governed by the electronic landscape of the pyrimidine ring, provides a powerful tool for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of new chemical entities.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of this compound is the cornerstone of its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₅H₄Cl₂N₂ | |
| Molecular Weight | 163.00 g/mol | |
| Exact Mass | 161.975 g/mol | |
| CAS Number | 1192064-63-3 | |
| IUPAC Name | This compound | |
| SMILES | Cc1c(Cl)cnc(Cl)n1 | |
| InChIKey | NQQBBTQLATUFBF-UHFFFAOYSA-N |
Synthesis and Purification: A Proposed Protocol
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2,4-Dichloro-5-methylpyrimidine from 5-Methyluracil
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 5-methyluracil (1 equivalent) and phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Addition of Catalyst: Slowly add N,N-dimethylaniline (1-2 equivalents) to the stirred suspension. The use of a tertiary amine base is crucial to facilitate the chlorination process.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,4-dichloro-5-methylpyrimidine.
Step 2: Synthesis of this compound
-
Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer and a gas inlet, dissolve the 2,4-dichloro-5-methylpyrimidine (1 equivalent) from the previous step in glacial acetic acid.
-
Chlorination: Bubble chlorine gas through the solution. For enhanced reactivity, the reaction can be irradiated with a UV lamp.
-
Reaction Monitoring: Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC to determine the optimal reaction time and minimize the formation of over-chlorinated byproducts.
-
Work-up: Upon completion, purge the reaction mixture with nitrogen to remove excess chlorine gas.
-
Isolation: Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, this compound, can be further purified by recrystallization or column chromatography.
Spectroscopic Characterization
Accurate characterization of this compound is essential for quality control and for confirming its identity in subsequent reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be simple. The methyl group protons at the C4 position will appear as a singlet, likely in the range of δ 2.3-2.6 ppm. The single proton on the pyrimidine ring at the C6 position will also be a singlet, expected further downfield, in the region of δ 8.5-8.8 ppm, due to the deshielding effect of the aromatic ring and the adjacent nitrogen atoms.
-
¹³C NMR: The carbon NMR spectrum will provide key information about the carbon skeleton. Predicted chemical shifts are as follows: the methyl carbon (C4-CH₃) around δ 15-20 ppm, the C4 and C5 carbons bearing the chlorine atoms in the aromatic region, and the C2 and C6 carbons also in the aromatic region, with the C2 and C6 carbons likely being the most downfield due to their proximity to the two nitrogen atoms. Computational prediction tools can provide more precise estimated chemical shifts.[6][7][8][9][10]
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.[11][12]
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2950-2850 | C-H stretching (methyl) |
| ~1600-1450 | C=C and C=N stretching (pyrimidine ring) |
| ~1450-1350 | C-H bending (methyl) |
| ~850-750 | C-Cl stretching |
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (163.00 g/mol ). A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in an approximate ratio of 9:6:1) will be a key diagnostic feature.[13][14][15][16][17] Common fragmentation patterns would involve the loss of a chlorine atom (-35/37) or a methyl group (-15).
Reactivity and Synthetic Applications
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms towards nucleophilic aromatic substitution (SNAr).
Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The chlorine atoms at the C2 and C5 positions exhibit different reactivities. Generally, in dichloropyrimidines, the chlorine at the C2 or C4/C6 positions is more activated towards nucleophilic substitution than a chlorine at the C5 position.[18][19][20] This is due to the greater ability of the nitrogen atoms to stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at the C2 or C4/C6 positions.
Caption: General regioselectivity of SNAr on this compound.
This inherent regioselectivity allows for a stepwise functionalization of the pyrimidine core. For instance, a stronger nucleophile or more forcing reaction conditions might be required to substitute the second chlorine atom.
Application in the Synthesis of Kinase Inhibitors
Dichloropyrimidines are crucial intermediates in the synthesis of numerous kinase inhibitors.[21] For example, the anti-cancer drug Pazopanib, a multi-targeted tyrosine kinase inhibitor, utilizes a dichloropyrimidine core in its synthesis.[22][23][24][25] While the exact isomer used in the commercial synthesis of Pazopanib is 2,4-dichloropyrimidine, the principles of its reactivity and incorporation into the final drug are directly translatable to the use of this compound for the synthesis of novel analogues.
The general synthetic strategy involves the sequential displacement of the chlorine atoms with different amine nucleophiles, as exemplified in the synthesis of many kinase inhibitors like Erlotinib and Gefitinib, which also feature a core heterocyclic scaffold.[26][27][28][29][30][31][32][33][34]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as a corrosive substance and can cause severe skin burns and eye damage.[35] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.
-
Hazard Statements: H314 (Causes severe skin burns and eye damage).
-
Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Conclusion
This compound, with a molecular weight of 163.00 g/mol , is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through established chlorination protocols of pyrimidine precursors. The key to its utility lies in the differential reactivity of its two chlorine atoms, allowing for selective and sequential functionalization. This property makes it an ideal starting material for the synthesis of complex molecules, particularly in the development of novel kinase inhibitors and other targeted therapies. A thorough understanding of its physicochemical properties, spectroscopic characteristics, and reactivity is paramount for its successful application in the advancement of pharmaceutical research.
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Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
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A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (n.d.). Retrieved from [Link]
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Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange. Retrieved from [Link]
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A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (n.d.). Organic Letters. Retrieved from [Link]
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Incorporation of 5-substituted uracil derivatives into nucleic acids. Part IV.The synthesis of 5-ethynyluracil. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (n.d.). PubMed. Retrieved from [Link]
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The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. (n.d.). Retrieved from [Link]
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Polarized infrared spectra and the crystal structure of 4,6-dichloropyrimidine. (1983, January 1). OSTI.gov. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,5-difluoro-4-chloropyrimidine. Retrieved from [Link]
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SpectraBase. (n.d.). 2,4-Dichloropyrimidine - Optional[FTIR] - Spectrum. Retrieved from [Link]
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PubMed. (n.d.). Molecular structure, harmonic and anharmonic frequency calculations of 2,4-dichloropyrimidine and 4,6-dichloropyrimidine by HF and density functional methods. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2,5-Dichloro-4-methylpyrimidine
Executive Summary
Introduction: The Significance of Dichloromethylpyrimidines in Modern Chemistry
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and its role as a bioisostere for other aromatic systems.[1] Dichlorinated pyrimidine derivatives, such as 2,5-dichloro-4-methylpyrimidine, are particularly valuable as versatile intermediates. The two chlorine atoms provide distinct reactive sites for nucleophilic substitution, allowing for the sequential and regioselective introduction of various functional groups. This capability is crucial in the construction of complex molecular architectures required for targeted drug discovery programs, including the development of kinase inhibitors for oncology and antiviral agents.[2][3][4]
A thorough understanding of the fundamental physicochemical properties of these intermediates, such as melting and boiling points, is paramount. These parameters dictate purification strategies (e.g., recrystallization, distillation), inform reaction conditions, and are critical for process scale-up and ensuring the quality and purity of the final active pharmaceutical ingredients (APIs).
Physicochemical and Structural Properties
This compound is a substituted pyrimidine with the chemical formula C5H4Cl2N2. Its structural and computed properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| Molecular Formula | C5H4Cl2N2 | PubChem[5] |
| Molecular Weight | 163.00 g/mol | PubChem[5] |
| CAS Number | 1192064-63-3 | PubChem[5] |
| Appearance | White to light yellow liquid (Predicted) | ChemicalBook[6] |
Thermal Properties: Melting and Boiling Points
A comprehensive search of scientific databases and chemical supplier catalogs indicates a lack of experimentally verified melting and boiling point data for this compound. This is not uncommon for specialized chemical intermediates. However, we can infer expected ranges and behaviors by examining predicted data and the properties of structurally similar isomers.
| Compound | Melting Point (°C) | Boiling Point (°C) |
| This compound | Not Experimentally Determined | 219.3 ± 35.0 (Predicted) [6] |
| 2,4-Dichloro-5-methylpyrimidine | 26-28 | 108-109 (at 11 mmHg)[7] |
| 2,4-Dichloro-6-methylpyrimidine | 43-49 | 219 |
Note: Boiling points are pressure-dependent. Data from isomers provides a useful, albeit indirect, reference.
Analysis of Boiling Point
The predicted boiling point of approximately 219°C suggests that this compound has moderate volatility. This is consistent with its molecular weight and the presence of polar carbon-chlorine and carbon-nitrogen bonds, which lead to dipole-dipole interactions. The boiling points of its isomers, while varied due to differences in molecular symmetry and dipole moment, fall within a plausible range, lending confidence to the prediction. Purification of this compound would likely be achieved via vacuum distillation to prevent thermal decomposition at higher temperatures.
Analysis of Melting Point
The melting point of a crystalline solid is highly sensitive to the efficiency of its crystal lattice packing. Isomeric position can dramatically alter molecular symmetry and intermolecular forces, leading to significant variations in melting points. For instance, 2,4-dichloro-6-methylpyrimidine has a notably higher melting point range (43-49°C) than 2,4-dichloro-5-methylpyrimidine (26-28°C), likely due to more favorable crystal packing.[7][8] Without experimental data for the 2,5-dichloro-4-methyl isomer, one can only speculate that its melting point will also be influenced by its specific substitution pattern.
Experimental Determination of Thermal Properties
The protocols for determining melting and boiling points are foundational laboratory techniques. The choice of method is guided by the quantity of material available and the required precision.
Melting Point Determination: The Capillary Method
This is the most common and reliable method for determining the melting point of a solid crystalline compound.
Principle: A small, finely powdered sample is heated slowly in a capillary tube at a controlled rate. The melting point range is the temperature from which the first drop of liquid appears to the temperature at which the entire sample becomes liquid. A narrow melting range (typically < 2°C) is indicative of high purity.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Pack a small amount of the sample into a thin-walled capillary tube to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube in the heating block of a melting point apparatus.
-
Rapid Heating (Initial): Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Slow Heating (Determination): Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.
-
Observation & Recording: Record the temperatures at the onset of melting (T1) and at the completion of melting (T2). The melting point is reported as the range T1-T2.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination: Distillation Method
For liquid compounds available in sufficient quantity (> 5 mL), the boiling point can be accurately determined at atmospheric or reduced pressure via distillation.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. During distillation, this is observed as a stable temperature plateau at which the liquid and vapor phases are in equilibrium.
Step-by-Step Protocol:
-
Apparatus Assembly: Assemble a simple distillation apparatus with a distillation flask, condenser, and receiving flask. Place a calibrated thermometer in the distillation head, ensuring the top of the bulb is level with the bottom of the condenser side arm.
-
Sample Charging: Charge the distillation flask with the liquid sample and a few boiling chips to ensure smooth boiling.
-
Heating: Begin heating the flask gently.
-
Equilibrium Establishment: As the liquid boils and vapor rises, a condensation ring will move up the apparatus. Allow the temperature to stabilize as the vapor bathes the thermometer bulb.
-
Recording: Record the stable temperature at which the liquid is consistently condensing and dripping into the receiver. This is the boiling point. Note the atmospheric pressure at the time of measurement.
Caption: Workflow for Boiling Point Determination.
Safety and Handling
This compound is classified as a hazardous substance. All handling should be performed by trained personnel in a well-ventilated chemical fume hood.
-
Hazard Classification: Corrosive. Causes severe skin burns and eye damage (H314).[5] May be harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Keep containers tightly closed when not in use.
-
First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[9] If ingested, do not induce vomiting and seek immediate medical attention.[9]
Conclusion
This compound stands as a valuable, albeit not extensively characterized, chemical intermediate. While its precise experimental melting and boiling points are not documented in readily accessible sources, predictions based on its structure and comparisons with its isomers provide a functional basis for its use in a laboratory setting. The principles and protocols detailed in this guide offer a framework for the safe handling, purification, and experimental characterization of this and similar pyrimidine-based building blocks, which are indispensable to the advancement of modern drug discovery.
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This compound . PubChem. [Link]
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This compound|1192064-63-3 . MOLBASE Encyclopedia. [Link]
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Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Recent Advances in Pyrimidine-Based Drugs . PubMed Central (PMC). [Link]
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Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents . MDPI. [Link]
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Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine... . MDPI. [Link]
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The Solubility Profile of 2,5-Dichloro-4-methylpyrimidine: A Technical Guide for Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of 2,5-Dichloro-4-methylpyrimidine in organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the foundational physicochemical principles, established experimental methodologies, and predictive insights based on analogous pyrimidine derivatives. This guide is intended for researchers, scientists, and drug development professionals to enable the systematic generation and interpretation of solubility data crucial for optimizing reaction conditions, purification processes, and formulation development.
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a halogenated pyrimidine derivative, a class of compounds that holds significant interest in medicinal chemistry and drug development. Halogenated pyrimidines are key structural motifs in a variety of therapeutic agents, including antiviral, anticancer, and antibacterial drugs.[1][2] Their biological activity is often linked to their ability to act as mimics of natural pyrimidine bases, thereby interfering with nucleic acid synthesis and other vital cellular processes.[3] The strategic placement of chloro- and methyl- groups on the pyrimidine ring can significantly influence the molecule's steric and electronic properties, thereby modulating its biological target affinity and pharmacokinetic profile.
A thorough understanding of the solubility of this compound in various organic solvents is a critical prerequisite for its successful application in drug discovery and development. Solubility data informs key decisions in synthetic route optimization, crystallisation-based purification, and the formulation of drug delivery systems. Poor solubility can present significant challenges, leading to low bioavailability and hindering the progression of promising drug candidates.[4]
Physicochemical Properties of this compound
Before delving into solubility determination, a foundational understanding of the physicochemical properties of this compound is essential. These properties provide insights into its expected solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₅H₄Cl₂N₂ | [5] |
| Molecular Weight | 163.00 g/mol | [5] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |
| GHS Classification | Causes severe skin burns and eye damage | [5] |
The presence of two electronegative chlorine atoms and two nitrogen atoms in the pyrimidine ring suggests that this compound is a polar molecule. However, the methyl group introduces some nonpolar character. This duality in its structure implies that its solubility will be highly dependent on the polarity of the solvent.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like." This means that a solute will have higher solubility in a solvent with similar polarity. For pyrimidine derivatives, solubility is influenced by several factors, including temperature and the potential for hydrogen bonding.[6][7]
Generally, the solubility of solids in liquids increases with temperature.[8][9] This relationship can be quantified using thermodynamic models such as the modified Apelblat and Buchowski-Ksiazczak λh equations, which correlate experimental solubility data with temperature.[8]
Experimental Determination of Solubility: A Step-by-Step Protocol
Given the scarcity of published quantitative solubility data for this compound, an experimental approach is necessary. The following is a detailed methodology for determining the equilibrium solubility using the widely accepted "shake-flask" method.[10]
Materials and Equipment
-
This compound (solid)
-
A selection of organic solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, N,N-dimethylformamide)[11][12]
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or stir plate with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The logical workflow for the experimental determination of solubility is illustrated in the following diagram:
Figure 1: Experimental workflow for the determination of the solubility of this compound.
Detailed Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a stir plate with controlled temperature.
-
Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. A preliminary study may be necessary to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for a short period to permit the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions and the diluted sample by HPLC.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Account for the dilution factor to calculate the concentration of the original saturated solution.
-
-
Data Reporting:
-
The calculated concentration of the saturated solution represents the solubility of this compound in the specific solvent at the given temperature.
-
The results are typically expressed in g/100 mL, mg/mL, or as a mole fraction.
-
Predicted Solubility Trends and Solvent Selection
Based on the solubility of other pyrimidine derivatives, the following trends can be anticipated for this compound:
-
High Solubility: In polar aprotic solvents such as N,N-dimethylformamide (DMF) and 1,4-dioxane, due to favorable dipole-dipole interactions.[8][9][13]
-
Moderate Solubility: In polar protic solvents like methanol and ethanol, where hydrogen bonding between the solvent and the nitrogen atoms of the pyrimidine ring can occur.[7]
-
Lower Solubility: In nonpolar solvents such as toluene and hexane, due to the mismatch in polarity.
The following table provides a template for recording experimentally determined solubility data for a selection of common organic solvents.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Mole Fraction (x) |
| N,N-Dimethylformamide | 25 | |||
| 1,4-Dioxane | 25 | |||
| Acetone | 25 | |||
| Ethyl Acetate | 25 | |||
| Acetonitrile | 25 | |||
| Methanol | 25 | |||
| Ethanol | 25 | |||
| Chloroform | 25 | |||
| Toluene | 25 |
Safety and Handling Considerations
This compound is classified as a hazardous substance that causes severe skin burns and eye damage.[5] Therefore, appropriate safety precautions must be taken during handling and experimentation.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[14][15]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[14]
-
Spill and Waste Disposal: In case of a spill, follow appropriate cleanup procedures. Dispose of all waste materials in accordance with local, state, and federal regulations.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively documented, this technical guide provides a robust framework for its experimental determination and interpretation. By understanding the physicochemical properties of the molecule and applying the detailed experimental protocol outlined herein, researchers can generate the critical solubility data needed to advance their drug discovery and development efforts. The predictive insights based on analogous pyrimidine derivatives offer a valuable starting point for solvent selection and experimental design. As with all chemical experimentation, adherence to strict safety protocols is paramount.
References
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- BenchChem. (n.d.). Solubility and stability testing of novel pyrimidine derivatives.
- Baluja, S., & Solanki, H. (2012). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 57(7-8), 737-742.
- Sigma-Aldrich. (n.d.). 2,4-Dichloro-5-methylpyrimidine.
- BenchChem. (n.d.). Solubility of 2,5-Dichloropyrimidine in Organic Solvents: An In-depth Technical Guide.
- ECHEMI. (n.d.). 2,5-Dichloro-4-methylpyridine.
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Pyrimidine.
- Kinsella, T. J., Kunugi, K. A., & Vielh, P. (1995). The dependence of halogenated pyrimidine incorporation and radiosensitization on the duration of drug exposure. International Journal of Radiation Oncology, Biology, Physics, 33(4), 861-867.
- PubChem. (n.d.). 2-Chloro-4-methylpyrimidine. National Center for Biotechnology Information.
- National Technical Reports Library. (n.d.). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
- Brown, J. M., & Mitchell, J. B. (1993). Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. International Journal of Radiation Oncology, Biology, Physics, 26(3), 511-518.
- ChemicalBook. (n.d.). 2,4-Dichloro-5-methylpyrimidine.
- Lee, J. H., et al. (2025). Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7. Applied and Environmental Microbiology, e01234-25.
- Li, Q. S., et al. (2016). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. The Journal of Chemical Thermodynamics, 98, 271-278.
- Murov, S. (2020). Properties of Solvents Used in Organic Chemistry.
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,5-Dichloro-4-methylpyrimidine
Abstract: This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,5-dichloro-4-methylpyrimidine. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the theoretical principles governing the spectrum, predicts the chemical shifts and multiplicities, and presents a robust experimental protocol for empirical data acquisition. By integrating foundational NMR theory with data from analogous structures, this guide serves as an essential reference for the structural characterization and quality control of this important heterocyclic compound.
Introduction to this compound
This compound is a halogenated pyrimidine derivative. The pyrimidine scaffold is a fundamental core in numerous biologically active molecules, including several approved pharmaceuticals, making its substituted analogues, such as the topic compound, valuable building blocks in medicinal chemistry and drug discovery programs.[1][2] Accurate structural elucidation is paramount for ensuring the integrity of synthetic pathways and the identity of final compounds. Among various analytical techniques, ¹H NMR spectroscopy stands out as a primary tool for providing unambiguous structural information.
Molecular Structure
The structural arrangement of this compound, with its unique substitution pattern, dictates its spectral characteristics. The molecule consists of a pyrimidine ring substituted with two chlorine atoms at positions 2 and 5, and a methyl group at position 4. This leaves a single proton attached to the pyrimidine core at position 6.
Caption: Molecular structure of this compound.
Physicochemical Properties
A summary of key computed properties for this compound is provided below, highlighting its molecular characteristics.
| Property | Value | Source |
| Molecular Formula | C₅H₄Cl₂N₂ | [3] |
| Molecular Weight | 163.00 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| InChIKey | NQQBBTQLATUFBF-UHFFFAOYSA-N | [3] |
Principles of the ¹H NMR Spectrum
The ¹H NMR spectrum provides information based on the chemical environment of each proton in a molecule. Key parameters include chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons).
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is determined by the local electronic environment. Electron-withdrawing groups (like chlorine and the pyrimidine nitrogens) deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield protons, shifting their signals upfield.
-
Multiplicity: This is governed by spin-spin coupling between non-equivalent neighboring protons. The signal for a proton with 'n' non-equivalent neighbors is split into 'n+1' peaks. In this compound, the single ring proton and the methyl protons are not adjacent to other protons, which simplifies their expected multiplicities.
-
Integration: The area under a signal is proportional to the number of protons it represents. This allows for the relative quantification of different proton groups within the molecule.
For pyrimidine systems, the ring protons are typically found in the aromatic region of the spectrum (δ 7.0-9.5 ppm), significantly downfield due to the deshielding effect of the two ring nitrogen atoms.[4]
Predicted ¹H NMR Spectrum
Analysis and Assignments
The structure of this compound presents two distinct sets of protons: the methyl group protons and the single aromatic proton on the pyrimidine ring.
-
Methyl Protons (C4-CH₃): These three protons are chemically equivalent and have no adjacent proton neighbors. Therefore, they will produce a singlet signal. In the analogue 2-chloro-4-methylpyrimidine, the methyl signal appears at δ 3.29 ppm (in DMSO-d₆).[5] For this compound, the presence of the additional C5-chloro substituent is expected to have a minor deshielding effect. Thus, the chemical shift is predicted to be in the range of δ 2.5-2.8 ppm in a non-polar solvent like CDCl₃, or slightly higher in DMSO-d₆.
-
Ring Proton (H-6): This single proton is attached to the pyrimidine ring at position 6. It has no adjacent protons, so its signal will also be a singlet . This proton is significantly influenced by the electron-withdrawing effects of the adjacent nitrogen atom (N1) and the two chloro substituents. In 2-chloro-4-methylpyrimidine, the ring protons appear at δ 8.59 and 7.44 ppm.[5] Given that the H-6 proton in the target molecule is flanked by a nitrogen and a carbon bearing a chlorine atom, it will be strongly deshielded. Its chemical shift is predicted to be significantly downfield, likely in the range of δ 8.6-8.9 ppm .
Summary of Predicted Data
The following table summarizes the predicted ¹H NMR spectral data for this compound, assuming a standard 400 MHz spectrometer and CDCl₃ as the solvent.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.65 | Singlet | 3H | -CH₃ | Aliphatic protons adjacent to an aromatic ring; no coupling partners. |
| ~ 8.75 | Singlet | 1H | H-6 (ring proton) | Aromatic proton strongly deshielded by two ring nitrogens and two chloro groups; no coupling partners. |
Experimental Protocol for Data Acquisition
To empirically validate the predicted spectrum, the following self-validating protocol should be employed. The causality behind each step is explained to ensure technical rigor.
Step-by-Step Methodology
-
Sample Preparation:
-
Rationale: Proper sample preparation is critical for obtaining a high-resolution spectrum free of contaminants.
-
Procedure:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak.[6]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at δ 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
-
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Rationale: The chosen parameters are designed to maximize signal-to-noise while ensuring quantitative accuracy.
-
Procedure:
-
Insert the NMR tube into the spectrometer (e.g., a 400 MHz Bruker Avance).
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set the following acquisition parameters:
-
Spectral Width: ~16 ppm (to cover the full range of expected proton signals).
-
Number of Scans: 16-32 scans (sufficient for a good signal-to-noise ratio for a sample of this concentration).
-
Relaxation Delay (d1): 5 seconds (to allow for full relaxation of protons, ensuring accurate integration).
-
Pulse Angle: 30-45 degrees (a smaller pulse angle allows for a shorter relaxation delay).
-
-
Acquire the Free Induction Decay (FID) data.
-
-
Experimental Workflow Diagram
Caption: Workflow for the acquisition and analysis of the ¹H NMR spectrum.
Data Processing and Interpretation
-
Fourier Transformation: The raw FID signal is converted into a frequency-domain spectrum.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.
-
Referencing: The spectrum is calibrated by setting the TMS peak to δ 0.00 ppm.
-
Integration and Analysis: The area under each signal is integrated. The resulting spectrum should show two singlet signals with an integration ratio of approximately 1:3, corresponding to the single H-6 ring proton and the three methyl protons, respectively. The observed chemical shifts should be compared against the predicted values in Section 3.2 for final structural confirmation.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be simple and highly informative, characterized by two singlet signals: one in the downfield aromatic region (~δ 8.75 ppm) corresponding to the H-6 proton, and another in the aliphatic region (~δ 2.65 ppm) for the C4-methyl group. This distinctive spectral signature allows for straightforward and unambiguous structural verification. The experimental protocols and theoretical framework provided in this guide offer researchers a robust methodology for the characterization of this and related pyrimidine derivatives, ensuring compound integrity in synthetic and medicinal chemistry applications.
References
- Benchchem. (n.d.). A Comparative Spectroscopic Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Analogues.
- Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Institutes of Health (PMC).
- Couture, A., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.
- ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system.
- Oxford Learning Link. (n.d.). Chapter 32.
- ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....
- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
- ChemicalBook. (n.d.). 2-Chloro-4-methylpyrimidine synthesis.
- PubChem. (n.d.). This compound.
- Benchchem. (n.d.). Spectroscopic Data of Dichloromethyl Methyl Ether: A Technical Guide.
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An In-depth Technical Guide to the 13C NMR Spectroscopy of Dichloromethylpyrimidine Compounds
Abstract
This guide provides a comprehensive exploration of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy as an essential analytical tool for the structural elucidation of dichloromethylpyrimidine compounds. Pyrimidines are a cornerstone of numerous biologically active molecules, and the precise characterization of their substituted derivatives is paramount in medicinal chemistry and drug development. This document details the foundational principles of 13C NMR, analyzes the influence of chloro and methyl substituents on the pyrimidine ring's electronic environment, and presents a systematic workflow for spectral interpretation. It is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently analyze and interpret the 13C NMR spectra of this important class of heteroaromatic compounds.
Introduction: The Pyrimidine Core and the Power of 13C NMR
The pyrimidine ring, a diazine with nitrogen atoms at positions 1 and 3, is a fundamental heterocyclic scaffold in a vast array of bioactive compounds, including nucleobases and therapeutic agents.[1] The introduction of substituents, such as chlorine atoms and methyl groups, dramatically alters the molecule's physicochemical properties and biological activity. Consequently, unambiguous structural confirmation is a critical step in the synthesis and development of novel dichloromethylpyrimidine-based drugs.
13C NMR spectroscopy is an indispensable technique for this purpose, offering a direct window into the carbon skeleton of a molecule.[2] Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being exquisitely sensitive to the local electronic environment.[3][4] This sensitivity allows for the precise mapping of substituent effects and the differentiation between isomers, which might otherwise be challenging. This guide will demystify the process of interpreting these spectra for dichloromethylpyrimidine compounds.
Foundational Principles: 13C NMR of the Pyrimidine Scaffold
To interpret the spectra of substituted pyrimidines, one must first understand the baseline spectrum of the parent heterocycle. The pyrimidine ring contains three distinct carbon environments: C-2, C-4/C-6, and C-5.
-
C-2: Situated between two electronegative nitrogen atoms, the C-2 carbon is significantly deshielded and appears furthest downfield.
-
C-4 and C-6: These carbons are equivalent due to the molecule's symmetry. They are also bonded to a nitrogen atom, resulting in a downfield shift, though less pronounced than that of C-2.
-
C-5: Bonded only to carbon and hydrogen atoms, C-5 is the most shielded of the ring carbons and appears furthest upfield.
Typical 13C NMR chemical shifts for unsubstituted pyrimidine are approximately:
-
C-2: ~157.4 ppm
-
C-4, C-6: ~155.9 ppm
-
C-5: ~121.7 ppm
These values serve as our reference points for understanding how substituents perturb the electronic landscape of the pyrimidine ring.
Decoding Substituent-Induced Chemical Shifts (SCS)
The introduction of chloro and methyl groups onto the pyrimidine ring induces predictable changes in the 13C NMR chemical shifts. These effects are primarily governed by the interplay of inductive and resonance effects. The change in chemical shift at a particular carbon atom due to a substituent is known as the Substituent-Induced Chemical Shift (SCS).
The Influence of Dichloro- Substituents
Chlorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect. This effect causes a significant deshielding of the carbon atom to which it is directly attached (the ipso-carbon), resulting in a substantial downfield shift.
-
Ipso Effect: The carbon directly bonded to a chlorine atom will experience a large downfield shift of approximately +30 ppm.
-
Ortho Effect: Carbons adjacent to the point of substitution will experience a smaller downfield shift.
-
Meta Effect: The effect on carbons in the meta position is generally small.
-
Para Effect: The para position can experience a slight shielding (upfield shift).
The Influence of the Methyl Group
The methyl group is generally considered an electron-donating group. Its effect is a combination of a weak inductive effect and hyperconjugation.
-
Ipso Effect: The methyl group causes a downfield shift of the carbon it is attached to, typically in the range of +9 to +12 ppm.
-
Ortho and Para Effects: The methyl group tends to cause a slight shielding (upfield shift) of the ortho and para carbons.
-
Meta Effect: The effect on the meta carbon is minimal.
The chemical shift of the methyl carbon itself is also diagnostic, typically appearing in the upfield region of the spectrum (15-25 ppm).[5]
Additivity of Substituent Effects
For polysubstituted rings, the observed chemical shifts can often be approximated by the additive effects of each substituent.[6] While this provides a powerful predictive tool, steric interactions or strong electronic interplay between substituents in close proximity can lead to deviations from simple additivity. Computational methods, such as Density Functional Theory (DFT), can provide more accurate predictions of chemical shifts in complex systems.[7][8][9]
Isomer Differentiation: A Hypothetical Case Study
Consider two hypothetical isomers: 4,6-dichloro-2-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine . By applying the principles of substituent effects, we can predict their distinct 13C NMR spectra.
Predicted 13C NMR Chemical Shifts (ppm)
| Carbon Position | 4,6-dichloro-2-methylpyrimidine (Predicted δ) | 2,4-dichloro-5-methylpyrimidine (Predicted δ) |
| C-2 | ~166 (downfield from methyl) | ~187 (downfield from 2x Cl) |
| C-4 | ~186 (downfield from Cl) | ~186 (downfield from Cl) |
| C-5 | ~118 (shielded by adjacent methyl) | ~133 (downfield from methyl) |
| C-6 | ~186 (downfield from Cl) | ~155 (no direct Cl effect) |
| -CH3 | ~20 | ~18 |
Analysis:
-
The most dramatic difference would be in the C-2 and C-5 signals. In 4,6-dichloro-2-methylpyrimidine, the C-2 signal is shifted downfield by the methyl group, while in 2,4-dichloro-5-methylpyrimidine, it is significantly further downfield due to the attached chlorine.
-
The C-5 signal in 4,6-dichloro-2-methylpyrimidine remains relatively upfield, whereas in 2,4-dichloro-5-methylpyrimidine, it is shifted downfield by the directly attached methyl group.
This predictive analysis demonstrates how 13C NMR serves as a powerful tool for unambiguous isomer identification.
Experimental Protocol and Data Acquisition
Achieving high-quality, reproducible 13C NMR spectra requires careful attention to sample preparation and instrument parameters.
Sample Preparation
-
Compound Purity: Ensure the sample is of high purity to avoid signals from impurities complicating the spectrum.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Common choices include Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6), and Acetone-d6. The choice of solvent can slightly influence chemical shifts.[10]
-
Concentration: For 13C NMR, a higher concentration is generally required compared to 1H NMR due to the low natural abundance of the 13C isotope. A concentration of 50-200 mM is often optimal.[11][12]
-
NMR Tube: Use a clean, high-quality 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector (typically ~4 cm).
Data Acquisition Workflow
Caption: Standard workflow for 13C NMR data acquisition and processing.
Key Acquisition Parameters:
-
Number of Scans (ns): Due to the low sensitivity of 13C, a large number of scans (from hundreds to thousands) is typically required to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A sufficient delay between pulses (e.g., 2-5 seconds) is crucial for accurate integration, especially for quaternary carbons which have longer relaxation times.
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.
Spectral Interpretation Workflow
A systematic approach is key to accurately interpreting a 13C NMR spectrum.
Caption: A logical workflow for the interpretation of a 13C NMR spectrum.
Conclusion
13C NMR spectroscopy is a cornerstone technique for the structural analysis of dichloromethylpyrimidine compounds. A thorough understanding of the baseline chemical shifts of the pyrimidine ring, combined with a systematic application of substituent-induced chemical shift principles, allows for the confident and accurate determination of molecular structure and the unambiguous differentiation of isomers. The experimental protocols and interpretation workflows detailed in this guide provide a robust framework for researchers in the field of drug discovery and organic synthesis to leverage the full analytical power of 13C NMR.
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Bagno, A., Saielli, G., & Scorrano, G. (2006). A DFT/GIAO study of the 13C NMR spectra of some pyrimidines and purines. Magnetic Resonance in Chemistry, 44(9), 866–873. [Link]
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National Center for Biotechnology Information (2024). Pyrimidine. PubChem Compound Summary for CID 9260. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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Mass spectrometry fragmentation pattern of 2,5-Dichloro-4-methylpyrimidine
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,5-Dichloro-4-methylpyrimidine
Executive Summary
This technical guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pattern of this compound (C₅H₄Cl₂N₂), a halogenated heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As direct experimental spectra for this specific molecule are not widely published, this document synthesizes foundational principles of mass spectrometry, known fragmentation behaviors of substituted and halogenated pyrimidines, and predictive chemical logic to construct a detailed theoretical framework.[1][2] The guide focuses on Electron Ionization (EI) mass spectrometry, detailing the formation of the molecular ion, its characteristic isotopic signature, and subsequent primary and secondary fragmentation pathways. Methodologies for experimental verification via Gas Chromatography-Mass Spectrometry (GC-MS) are provided, offering a self-validating system for researchers. This document is intended to serve as an essential resource for the structural elucidation and analytical characterization of this compound and structurally related compounds.
Introduction
Pyrimidine derivatives are a cornerstone of numerous biologically active molecules, including nucleic acids, and serve as versatile scaffolds in drug discovery.[1] The introduction of halogen atoms and alkyl groups onto the pyrimidine ring significantly alters its chemical properties and, consequently, its behavior in analytical systems. This compound is one such derivative, whose characterization is crucial for quality control, metabolite identification, and reaction monitoring.
Mass spectrometry, particularly with electron ionization (EI), is a powerful tool for the structural analysis of such volatile organic compounds, providing a reproducible fragmentation "fingerprint."[3] Understanding the fragmentation pathways is not merely an academic exercise; it is fundamental to confirming molecular identity and deducing the structure of unknown related substances. The stability of the pyrimidine ring, combined with the influence of its substituents—two chlorine atoms and a methyl group—dictates a series of predictable cleavage events.[4] This guide will elucidate these events, explaining the causality behind each fragmentation step.
Molecular Structure and Isotopic Considerations
Before delving into fragmentation, it is critical to understand the intrinsic properties of the parent molecule that will govern its mass spectrum.
Molecular Formula: C₅H₄Cl₂N₂ Molecular Weight (Monoisotopic): 161.98 Da[5] Structure:
(Note: Simplified 2D representation for connectivity)
The most significant feature for mass spectrometric analysis is the presence of two chlorine atoms. Naturally occurring chlorine is a mixture of two stable isotopes: ³⁵Cl (~75.77%) and ³⁷Cl (~24.23%). This results in a highly characteristic isotopic pattern for any chlorine-containing ion, which serves as an invaluable diagnostic tool. For a molecule with two chlorine atoms (Cl₂), the expected relative intensities of the isotopic peaks (M, M+2, M+4) will be approximately 9:6:1 . This predictable pattern is a primary pillar of trustworthy identification.
Predicted Electron Ionization (EI) Fragmentation Pathways
Under standard 70 eV EI conditions, this compound will be ionized by the removal of an electron, most likely from a non-bonding lone pair on one of the nitrogen atoms, to form a molecular radical cation (M•⁺).[6] This high-energy species will then undergo a cascade of fragmentation reactions to produce smaller, more stable ions.
The Molecular Ion (M•⁺) Cluster
The first and most informative signal in the spectrum is the molecular ion cluster. Its detection confirms the molecular weight of the analyte.
-
[M]•⁺: C₅H₄(³⁵Cl)₂N₂•⁺ = m/z 162 (Relative Intensity ~100%)
-
[M+2]•⁺: C₅H₄(³⁵Cl)(³⁷Cl)N₂•⁺ = m/z 164 (Relative Intensity ~65%)
-
[M+4]•⁺: C₅H₄(³⁷Cl)₂N₂•⁺ = m/z 166 (Relative Intensity ~10%)
The presence of this distinct triplet of peaks in the high-mass region of the spectrum is the first confirmation of the molecule's identity.
Primary Fragmentation Mechanisms
The initial fragmentation of the M•⁺ ion is driven by the expulsion of stable neutral radicals or molecules, leading to the formation of fragment cations. The fragmentation of substituted pyrimidines is largely dictated by the nature and position of the substituents on the pyrimidine ring.[1]
Pathway A: Loss of a Chlorine Radical (•Cl) This is a classic fragmentation pathway for halogenated aromatic compounds. The cleavage of a C-Cl bond results in the loss of a chlorine radical (•Cl), yielding a relatively stable cation.
M•⁺ (m/z 162) → [M - Cl]⁺ + •Cl
[M - Cl]⁺: C₅H₄ClN₂⁺ = m/z 127
This fragment ion will still contain one chlorine atom, and thus will exhibit its own isotopic signature with a peak at m/z 129 with approximately one-third the intensity of the m/z 127 peak.
Pathway B: Loss of a Methyl Radical (•CH₃) Alpha-cleavage adjacent to the aromatic ring can lead to the expulsion of the methyl radical. This is a common radical-site initiated fragmentation.[6]
M•⁺ (m/z 162) → [M - CH₃]⁺ + •CH₃
[M - CH₃]⁺: C₄HCl₂N₂⁺ = m/z 147
This fragment retains both chlorine atoms, and will therefore display the characteristic Cl₂ isotopic pattern at m/z 147, 149, and 151 .
Secondary Fragmentation and Ring Cleavage
The primary fragment ions are themselves high-energy species and will likely fragment further. The stable pyrimidine ring often remains intact during initial fragmentation but can cleave upon further energy input.[1]
-
From [M - Cl]⁺ (m/z 127): This ion can undergo two probable fragmentations:
-
Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of nitrogen-containing heterocyclic rings.
[C₅H₄ClN₂]⁺ (m/z 127) → [C₄H₃Cl]⁺ + HCN
[C₄H₃Cl]⁺: = m/z 100 (with an M+2 peak at m/z 102)
-
Loss of a second Chlorine Radical (•Cl): This would lead to a dichlorinated fragment, though less likely than the initial loss.
[C₅H₄ClN₂]⁺ (m/z 127) → [C₅H₄N₂]⁺ + •Cl
[C₅H₄N₂]⁺: = m/z 92
-
-
From [M - CH₃]⁺ (m/z 147): This ion can subsequently lose a chlorine radical.
[C₄HCl₂N₂]⁺ (m/z 147) → [C₄HClN₂]⁺ + •Cl
[C₄HClN₂]⁺: = m/z 112 (with an M+2 peak at m/z 114)
Summary of Predicted Fragments
The following table summarizes the key ions expected in the EI mass spectrum of this compound.
| m/z (Isotopologue) | Proposed Ion Formula | Neutral Loss | Description |
| 162, 164, 166 | [C₅H₄Cl₂N₂]•⁺ | - | Molecular Ion Cluster |
| 147, 149, 151 | [C₄HCl₂N₂]⁺ | •CH₃ | Loss of methyl radical |
| 127, 129 | [C₅H₄ClN₂]⁺ | •Cl | Loss of chlorine radical |
| 112, 114 | [C₄HClN₂]⁺ | •CH₃, •Cl | Sequential loss of methyl and chlorine |
| 100, 102 | [C₄H₃Cl]⁺ | •Cl, HCN | Loss of chlorine, then hydrogen cyanide |
| 92 | [C₅H₄N₂]⁺ | 2 x •Cl | Loss of both chlorine radicals |
Visualization of Fragmentation Pathways
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An In-depth Technical Guide to the FTIR Analysis of 2,5-Dichloro-4-methylpyrimidine
Introduction: Elucidating Molecular Structure Through Vibrational Spectroscopy
In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structure is paramount. Fourier Transform Infrared (FTIR) spectroscopy stands as a powerful and accessible analytical technique for this purpose. It provides a unique molecular "fingerprint" by probing the vibrational modes of chemical bonds.[1][2] This guide offers a comprehensive technical overview of the application of FTIR spectroscopy for the structural analysis of 2,5-Dichloro-4-methylpyrimidine, a heterocyclic compound of interest in synthetic chemistry. We will delve into the theoretical underpinnings of its vibrational characteristics, a detailed experimental protocol for sample analysis, and a thorough interpretation of its expected infrared spectrum. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this analytical method.
Molecular Structure and Expected Vibrational Modes
This compound possesses a distinct assembly of functional groups that give rise to a characteristic FTIR spectrum. The core structure is a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms. This ring is substituted with two chlorine atoms and a methyl group. The principal functional groups and their expected vibrational motions are:
-
C-H bonds: Present in the methyl group and on the pyrimidine ring. These will exhibit stretching and bending vibrations.
-
C-N and C=N bonds: These are integral to the pyrimidine ring and will have characteristic stretching vibrations.
-
C-Cl bonds: The two chlorine substituents will display stretching vibrations at lower wavenumbers.
-
C-C bonds: Both within the pyrimidine ring and connecting the methyl group, these will contribute to the overall spectrum.
The following diagram illustrates the molecular structure of this compound and highlights its key functional groups.
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Interpretation of the FTIR Spectrum of this compound
The FTIR spectrum of an organic molecule is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹). [1][3]The functional group region is useful for identifying the presence of specific bonds, while the fingerprint region provides a unique pattern for the molecule as a whole. [4] The following table summarizes the expected characteristic absorption bands for this compound based on known group frequencies. [4][5]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
|---|---|---|---|
| 3100-3000 | Medium to Weak | Aromatic C-H | Stretching |
| 3000-2850 | Medium | Methyl C-H | Stretching |
| 1600-1475 | Medium to Strong | C=N and C=C (ring) | Stretching |
| 1450 & 1375 | Medium | Methyl C-H | Bending |
| 1250-1000 | Medium to Strong | C-N (ring) | Stretching |
| 800-600 | Strong | C-Cl | Stretching |
Detailed Analysis of Spectral Regions
-
C-H Stretching Region (3100-2850 cm⁻¹): A weak to medium absorption is expected above 3000 cm⁻¹ corresponding to the stretching of the C-H bond on the pyrimidine ring. [3]In the 3000-2850 cm⁻¹ range, absorptions from the symmetric and asymmetric stretching of the C-H bonds in the methyl group will be present. [5]
-
Double Bond Region (1600-1475 cm⁻¹): The pyrimidine ring contains both C=N and C=C bonds. These will give rise to a series of medium to strong absorption bands in this region. The exact positions of these bands can be influenced by the electronic effects of the chloro and methyl substituents.
-
Fingerprint Region (below 1500 cm⁻¹): This region will contain a complex pattern of absorptions.
-
C-H Bending: The bending vibrations of the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹. [5] * C-N Stretching: The stretching vibrations of the C-N single bonds within the pyrimidine ring typically appear in the 1250-1000 cm⁻¹ range. [5] * C-Cl Stretching: The C-Cl stretching vibrations are expected to produce strong absorptions in the 800-600 cm⁻¹ region. [5]The presence of two C-Cl bonds may result in multiple bands.
-
Conclusion
FTIR spectroscopy is an invaluable tool for the structural characterization of this compound. By following a meticulous experimental protocol, a high-quality spectrum can be obtained. The interpretation of this spectrum, based on the characteristic absorption frequencies of the constituent functional groups, allows for the confirmation of its molecular structure. The combination of C-H, C=N, C=C, C-N, and C-Cl vibrational modes provides a unique spectral fingerprint for this compound, making FTIR an essential technique in its analysis for research and development applications.
References
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Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]
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Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available from: [Link]
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Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. Available from: [Link]
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Howard, A. A., Tschumper, G. S., & Hammer, N. I. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. The Journal of Physical Chemistry A, 114(25), 6803–6810. Available from: [Link]
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Howard, A. A., Tschumper, G. S., & Hammer, N. I. (2010). Effects of Hydrogen Bonding on Vibrational Normal Modes of Pyrimidine. ResearchGate. Available from: [Link]
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Howard, A. A., Tschumper, G. S., & Hammer, N. I. (2010). Effects of hydrogen bonding on vibrational normal modes of pyrimidine. PubMed. Available from: [Link]
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Kintek Press. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis. Available from: [Link]
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Chemistry LibreTexts. 6.3: IR Spectrum and Characteristic Absorption Bands. (2021). Available from: [Link]
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Sharma, V. K., Kumar, P., & Sharma, S. D. (1998). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 10(3), 527-531. Available from: [Link]
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Northern Illinois University, Department of Chemistry and Biochemistry. Sample preparation for FT-IR. Available from: [Link]
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Shimadzu. KBr Pellet Method. Available from: [Link]
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Kintek Press. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available from: [Link]
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Olori, A., Di Pietro, P., & Campopiano, A. (2018). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research, 3(1), 1-5. Available from: [Link]
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Wilmshurst, J. K., & Bernstein, H. J. (1957). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. Canadian Journal of Chemistry, 35(9), 911-925. Available from: [Link]
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Zhang, R., Dong, L., & Scola, P. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class. Available from: [Link]
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A Comprehensive Technical Guide to the Safe Handling of 2,5-Dichloro-4-methylpyrimidine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety protocols and handling procedures for 2,5-Dichloro-4-methylpyrimidine. As a reactive heterocyclic compound, its utility in synthetic chemistry is matched by its potential hazards. This document moves beyond a simple recitation of safety data sheet (SDS) points, offering a synthesized understanding grounded in chemical principles to ensure the safety of laboratory personnel. The information presented is based on data for closely related isomers and established best practices for handling corrosive and hazardous chemical solids.
Section 1: Core Hazard Profile and Physicochemical Properties
Understanding the intrinsic properties of a chemical is the foundation of a robust safety assessment. This compound is a solid organic compound whose hazard profile is dominated by its corrosive nature.
Chemical Identifiers and Properties
Quantitative data provides a clear basis for handling and storage decisions. The properties listed below are critical for assessing exposure risk and designing appropriate containment strategies. Note that some data is derived from its close isomer, 2,4-dichloro-5-methylpyrimidine, due to a lack of specific data for the title compound, but is considered a reliable proxy for safety planning.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 1192064-63-3 | [1] |
| Molecular Formula | C₅H₄Cl₂N₂ | [1] |
| Molecular Weight | 163.00 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 26-28 °C (lit.) | [3] |
| Boiling Point | 108-109 °C / 11 mmHg (lit.) | [3] |
| Density | 1.39 g/mL at 25 °C (lit.) | [3] |
| Water Solubility | Does not mix well with water | [2] |
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. The classification for this chemical and its isomers underscores its significant risk profile.
| Hazard Class | Hazard Code | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | Corrosion (GHS05) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Exclamation Mark (GHS07) |
| Skin Sensitization | H317 | May cause an allergic skin reaction | Exclamation Mark (GHS07) |
| Serious Eye Damage | H318 | Causes serious eye damage | Corrosion (GHS05) |
The primary hazard is severe corrosivity.[1] This is likely due to the reactivity of the chloro-substituents on the pyrimidine ring, which can hydrolyze upon contact with moisture (e.g., on skin, in eyes, or the respiratory tract) to release hydrochloric acid, causing severe chemical burns.[2]
Caption: Chemical incompatibility chart for this compound.
Section 4: Emergency Response Protocols
Rapid and correct response to an emergency can significantly reduce the severity of an incident. All personnel must be trained on these procedures.
Emergency Flowchart
Caption: Flowchart for emergency response procedures.
First-Aid Measures
Immediate and appropriate first aid is critical.
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. [2][4]Seek immediate medical attention. [6]* Eye Contact: Immediately hold eyelids apart and flush the eyes continuously with running water from an eyewash station for at least 15 minutes. [2]Remove contact lenses if present and easy to do so. [4]Urgent hospital treatment is required. [2]* Inhalation: Remove the victim from the contaminated area to fresh air. [2]Lay the person down and keep them warm and rested. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [4]* Ingestion: Do NOT induce vomiting due to the risk of perforating the esophagus. [4]If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. [4]Seek immediate medical attention. [2]
Fire and Spill Response
-
Fire Fighting: The material is combustible. [2]Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam as extinguishing media. [4][6]Firefighters must wear full protective clothing and self-contained breathing apparatus (SCBA). [2]Hazardous combustion products include carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride, and phosgene. [2]* Spill Cleanup: For minor spills, wear full PPE, cover the spill with an inert absorbent material (like vermiculite or sand), and carefully sweep it into a labeled, sealed container for hazardous waste disposal. [6]Avoid creating dust. [7]For major spills, evacuate the area and contact emergency services. [2]
References
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2,4-Dichloro-5-methylpyrimidine - Safety Data Sheet. 2
-
SAFETY DATA SHEET - 2,4-Dichloro-5-fluoropyrimidine. 4
-
This compound | C5H4Cl2N2. 1
-
2,5-Dichloro-4-methylpyridine SDS. 7
-
SAFETY DATA SHEET - 2,4-Dichloro-5-methylpyrimidine. 6
-
Safety Data Sheet - 2-Chloro-N4-methylpyrimidine-4,5-diamine. 8
-
SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine. 9
-
2,4-Dichloro-5-methylpyrimidine 98%.
-
SAFETY DATA SHEET - Pyrimidine, 2,4-dichloro-6-methyl-. 10
-
2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2. 5
-
2,4-Dichloro-6-methylpyrimidine 98%.
-
2,4-Dichloro-5-methylpyrimidine 98%.
-
2-Chloro-4-methylpyrimidine | C5H5ClN2. 11
-
2,4-Dichloro-5-methylpyrimidine | 1780-31-0. 3
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A Technical Guide to 2,5-Dichloro-4-methylpyrimidine (CAS 1192064-63-3) for Advanced Drug Discovery
This guide provides an in-depth technical overview of 2,5-Dichloro-4-methylpyrimidine, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its commercial availability, physicochemical properties, plausible synthetic routes, and critical applications in modern therapeutic modalities, with a particular focus on its emerging role in the field of targeted protein degradation.
Core Chemical Identity and Physicochemical Properties
This compound is a substituted pyrimidine ring, a scaffold of immense importance in medicinal chemistry due to its presence in nucleobases and a wide array of approved drugs.[1] The specific arrangement of its substituents—two chloro groups at the C2 and C5 positions and a methyl group at C4—provides a unique combination of reactivity and structural properties, making it a valuable intermediate for complex molecular architectures.
The two chlorine atoms exhibit differential reactivity. The C2-chloro group is highly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the two ring nitrogens. The C5-chloro group, being on a more electron-rich carbon, is significantly less reactive. This reactivity difference is a cornerstone of its utility, allowing for selective, sequential functionalization, a critical feature for building complex molecules like Proteolysis-targeting chimeras (PROTACs).
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [2] |
| CAS Number | 1192064-63-3 | [2][3][4][5][6] |
| Molecular Formula | C₅H₄Cl₂N₂ | [2][4] |
| Molecular Weight | 163.00 g/mol | [2] |
| Canonical SMILES | CC1=C(C=NC(=N1)Cl)Cl | [2] |
| InChIKey | NQQBBTQLATUFBF-UHFFFAOYSA-N |[2] |
Note: Experimental physical properties such as melting and boiling points are not widely reported in publicly available literature.
Commercial Availability and Strategic Procurement
High-purity starting materials are fundamental to reproducible and successful research outcomes. While this compound is a specialized reagent, it is commercially available from several suppliers who cater to the research and development sector.
Crucial Note on Isomers: Researchers must exercise extreme caution during procurement. Several closely related isomers, such as 2,4-Dichloro-5-methylpyrimidine (CAS 1780-31-0) , are more common and may appear in searches.[7][8][9] Always verify the CAS number (1192064-63-3) with the supplier to ensure you are purchasing the correct 2,5-dichloro isomer.
Table 2: Representative Commercial Suppliers
| Supplier | Product Name | Purity | Available Quantity | Reference |
|---|---|---|---|---|
| AbacipharmTech | This compound | Not Specified | Catalog Item | [3] |
| AA Blocks | 2, 5-Dichloro-4-methylpyrimidine | min 98% | 100 mg | [4] |
| Alchem Pharmtech | this compound | Not Specified | Catalog Item |[6] |
Procurement Best Practices:
-
Verify CAS Number: Always confirm CAS No. 1192064-63-3.
-
Request Certificate of Analysis (CoA): A CoA from the supplier is essential to verify the identity and purity of the compound. Look for confirmation via ¹H NMR and LC-MS.
-
Small-Scale Validation: Before committing to a large-scale synthesis, it is prudent to purchase a small quantity to validate its structure and reactivity in your specific experimental setup.
Representative Synthesis and Purification Protocol
The proposed synthesis begins with 5-chloro-4-methyluracil, which can be chlorinated at the C2 position using a potent chlorinating agent like phosphorus oxychloride (POCl₃).
Experimental Protocol: Chlorination of 5-chloro-4-methyluracil
Disclaimer: This protocol is a representative example based on established chemical principles. All laboratory work should be conducted by trained professionals in a suitable chemical fume hood with appropriate personal protective equipment (PPE).
Reagents and Materials:
-
5-chloro-4-methyluracil
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (as a catalyst and HCl scavenger)
-
Toluene (or another suitable high-boiling solvent)
-
Ice water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-chloro-4-methyluracil (1.0 eq) in phosphorus oxychloride (5-10 eq).
-
Catalyst Addition: To this suspension, cautiously add N,N-dimethylaniline (1.0-1.2 eq) dropwise. The addition may be exothermic.
-
Heating: Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: After cooling the mixture to room temperature, carefully and slowly pour the reaction mixture onto crushed ice. This step is highly exothermic and releases HCl gas; perform it in a well-ventilated fume hood.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent like DCM or EtOAc.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product is typically a dark oil or solid. Purify it using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.
Visualizing the Synthetic Workflow
The following diagram illustrates the proposed synthetic transformation.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling of this compound is paramount for laboratory safety.
Hazard Identification: The compound is classified as corrosive. [2]The primary hazards are severe skin burns and eye damage.
Table 3: GHS Hazard and Precautionary Statements
| Classification | Code | Description | Source |
|---|---|---|---|
| Hazard Statement | H314 | Causes severe skin burns and eye damage | [2] |
| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapours/spray | [2] |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection | [2] |
| Precautionary | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting | [2] |
| Precautionary | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower | |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| Precautionary | P405 | Store locked up | [2]|
Handling Recommendations:
-
Always handle in a certified chemical fume hood.
-
Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Avoid inhalation of dust or vapors.
-
Have an emergency eyewash station and safety shower readily accessible.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a highly valuable, albeit specialized, building block for modern medicinal chemistry. Its commercial availability, combined with the differential reactivity of its two chlorine substituents, makes it an enabling reagent for constructing complex molecular architectures. Its growing importance as a scaffold in the design of PROTACs underscores its potential to contribute to the development of next-generation therapeutics that target disease-causing proteins for degradation. Researchers seeking to procure this compound must exercise diligence by verifying its CAS number to distinguish it from more common isomers, ensuring the integrity and success of their synthetic endeavors.
References
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
AbacipharmTech. (n.d.). This compound. Retrieved from [Link]
-
AA Blocks. (n.d.). 2, 5-Dichloro-4-methylpyrimidine, min 98%. Retrieved from [Link]
-
MOLBASE. (n.d.). This compound|1192064-63-3. Retrieved from [Link]
-
Alchem Pharmtech. (n.d.). CAS 1192064-63-3 | this compound. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 2,4-Dichloro-5-methylpyrimidine (98%). Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,5-difluoro-4-chloropyrimidine. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 2,4-Dichloro-5-methylpyrimidine: A Vital Pharmaceutical Intermediate. Retrieved from [Link]
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PubChem. (n.d.). 2,4-Dichloro-5-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Taylor, R., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules. Retrieved from [Link]
-
MDPI. (2023). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 2,5-Dichloro-4-methylpyrimidine
Abstract
2,5-Dichloro-4-methylpyrimidine is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently utilized in the synthesis of kinase inhibitors and other biologically active compounds. Its specific substitution pattern offers multiple points for further functionalization, making it a versatile intermediate. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this compound, starting from common precursors. We will delve into the mechanistic underpinnings of each reaction step, provide detailed experimental protocols, and discuss alternative strategies, grounding our discussion in authoritative chemical literature.
Strategic Approach: A Retrosynthetic Analysis
To devise an efficient synthesis, we begin by logically deconstructing the target molecule. The retrosynthetic analysis of this compound reveals a primary strategy centered on the sequential functionalization of a pre-formed pyrimidine core. The two chloro-substituents are best installed via distinct chemical methods tailored to their positions on the heterocyclic ring. The C2-chloro group is classically formed from a C2-hydroxyl (or its pyrimidone tautomer) using a deoxychlorination agent like phosphorus oxychloride (POCl₃). The C5-chloro group can be introduced via electrophilic chlorination of an activated pyrimidine ring. This leads us to a key intermediate: 5-chloro-4-methylpyrimidin-2-ol .
This intermediate, in turn, can be derived from the direct chlorination of 4-methylpyrimidin-2-ol , a readily accessible precursor synthesized through the cyclocondensation of a suitable three-carbon unit and an N-C-N fragment, such as urea. This multi-step, function-group-interconversion approach is often more reliable and higher-yielding than attempting to construct the fully substituted ring in a single step.
The Primary Synthetic Pathway
Our recommended synthesis proceeds in three distinct stages, each designed to selectively modify the pyrimidine core with high efficiency.
Caption: Overall three-step synthetic route to this compound.
Step 1: Synthesis of 4-Methylpyrimidin-2-ol
The foundational step is the construction of the pyrimidine ring. 4-Methylpyrimidin-2-ol (which exists in tautomeric equilibrium with 4-methyl-1H-pyrimidin-2-one) is a classic product of the Pinner synthesis or related cyclocondensation reactions. This involves reacting a 1,3-dicarbonyl compound or a functional equivalent with a source of the N-C-N unit, typically urea or an amidine.
Causality and Expertise: The choice of starting materials is critical for regioselectivity. Using an unsymmetrical β-ketoester like ethyl acetoacetate with urea under basic conditions reliably yields the desired 6-methylpyrimidine scaffold. The initial condensation and subsequent acid-catalyzed cyclization and dehydration is a robust and scalable method for accessing this key intermediate.
Experimental Protocol: Synthesis of 4-Methylpyrimidin-2-ol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar) to prepare a fresh solution of sodium ethoxide.
-
Addition of Reagents: To the sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature, followed by the addition of urea (1.1 eq).
-
Reaction: Heat the resulting suspension to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting solid residue is dissolved in water and acidified to pH 5-6 with concentrated hydrochloric acid.
-
Isolation: The precipitated white solid is collected by vacuum filtration, washed with cold water, and dried in a vacuum oven to yield 4-methylpyrimidin-2-ol.
Step 2: Electrophilic Chlorination at the C5-Position
With the pyrimidine ring constructed, the next step is to introduce the chlorine atom at the C5 position. The pyrimidine ring is generally electron-deficient, making electrophilic substitution challenging. However, the hydroxyl group at C2 (in its enol form) or the amide nitrogen (in the pyrimidone form) acts as an activating group, directing electrophiles to the C5 position.
Causality and Expertise: N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation. It is a mild and selective source of electrophilic chlorine (Cl⁺), minimizing over-chlorination or other side reactions that could occur with harsher reagents like chlorine gas. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, which helps to solubilize the starting materials and facilitate the reaction. Recent advances have shown that photoredox catalysis can also activate NCS for the chlorination of arenes, providing an alternative activation method under mild conditions.[1]
Experimental Protocol: Synthesis of 5-Chloro-4-methylpyrimidin-2-ol
-
Reaction Setup: In a round-bottom flask protected from light, suspend 4-methylpyrimidin-2-ol (1.0 eq) in acetonitrile or DMF.
-
Reagent Addition: Add N-Chlorosuccinimide (1.05 eq) to the suspension in portions at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, or gently heat to 40-50 °C to increase the reaction rate. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into ice water.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove succinimide and any unreacted NCS, and then dried under vacuum to yield 5-chloro-4-methylpyrimidin-2-ol.
Step 3: Deoxychlorination at the C2-Position
The final step is the conversion of the C2-hydroxyl group of the pyrimidone into a chloro group. This is a robust and widely used transformation in heterocyclic chemistry, accomplished with a strong deoxychlorinating agent.
Causality and Expertise: Phosphorus oxychloride (POCl₃) is the quintessential reagent for this type of transformation.[2][3][4] It serves as both the chlorinating agent and often as the solvent. The mechanism involves the activation of the pyrimidone oxygen by phosphorylation, converting the hydroxyl group into an excellent leaving group (a dichlorophosphate ester). Subsequent nucleophilic attack by a chloride ion (from POCl₃ itself) at the C2 position displaces the phosphate group, yielding the desired 2-chloro-pyrimidine. To drive the reaction, a high temperature (reflux) is required. The addition of a tertiary amine base like N,N-diethylaniline or pyridine can sometimes accelerate the reaction.[3][5]
Caption: Simplified mechanism of POCl₃-mediated deoxychlorination of the pyrimidone intermediate. Note: Image placeholders are used in the DOT script; a rendering tool would replace them with actual chemical structures.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: (Caution: This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment, as POCl₃ is highly corrosive and reacts violently with water). [6] To a dry round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to handle HCl gas evolution), add 5-chloro-4-methylpyrimidin-2-ol (1.0 eq).
-
Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The POCl₃ often serves as the solvent. Optionally, N,N-diethylaniline (1.1 eq) can be added as a catalyst.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The reaction should become a clear, dark solution. Monitor for the cessation of HCl gas evolution and by TLC.
-
Work-up: After cooling the reaction mixture to room temperature, carefully remove the excess POCl₃ by distillation under reduced pressure. (Extreme Caution) . The remaining dark, oily residue is then quenched by pouring it slowly onto a large amount of crushed ice with vigorous stirring. This is a highly exothermic process.
-
Extraction & Purification: The aqueous mixture is neutralized with a solid base like sodium carbonate or a saturated aqueous solution. Extract the product into an organic solvent such as chloroform or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: The solvent is removed by rotary evaporation. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexane) to yield pure this compound.
Data Summary
The following table summarizes the typical reagents and expected outcomes for the primary synthetic route. Yields are representative and can vary based on scale and optimization.
| Step | Starting Material | Key Reagents | Solvent | Typical Yield |
| 1 | Ethyl acetoacetate, Urea | Sodium ethoxide, HCl | Ethanol | 70-85% |
| 2 | 4-Methylpyrimidin-2-ol | N-Chlorosuccinimide (NCS) | Acetonitrile | 85-95% |
| 3 | 5-Chloro-4-methylpyrimidin-2-ol | Phosphorus oxychloride (POCl₃) | POCl₃ (neat) | 65-80% |
Alternative Synthetic Considerations
While the described three-step sequence is robust, other strategies exist. For instance, a Sandmeyer-type reaction could potentially be used to convert an amino-pyrimidine, such as 2-amino-5-bromo-4-methylpyrimidine, into the target compound. This involves diazotization of the amino group followed by displacement with chloride, catalyzed by a copper(I) salt. However, this route adds complexity, requiring the synthesis and handling of the amino-bromo precursor and potentially unstable diazonium salts.
Conclusion
The synthesis of this compound is most effectively and reliably achieved through a three-step process involving: (1) the cyclocondensation of ethyl acetoacetate and urea to form the 4-methylpyrimidin-2-ol core; (2) selective electrophilic chlorination at the C5 position using N-chlorosuccinimide; and (3) deoxychlorination of the C2-pyrimidone functionality using phosphorus oxychloride. This pathway relies on well-established, high-yielding reactions and provides a logical and scalable route for producing this important chemical intermediate for research and development in the pharmaceutical and chemical industries.
References
-
Zhang, Y., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4532-4543. Available at: [Link]
-
Zhang, Y., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. PMC. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (2017). Reagent Guides: Deoxychlorination. Available at: [Link]
-
König, B., et al. (2016). Photoredox-catalyzed electrophilic chlorination of arenes. Chemical Communications, 52(84), 12474-12477. (Reference adapted from general knowledge on photocatalytic chlorination as seen in[1]).
-
PubChem. (n.d.). 4-Methylpyrimidin-2-ol hydrochloride. National Center for Biotechnology Information. Available at: [Link]
-
Various Authors. (2017). Discussion on the role of POCl₃ and PCl₅ in chlorination. ResearchGate. Available at: [Link]
Sources
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Topic: Reactivity of Chloro Groups on the Pyrimidine Ring
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2][3][4] Chlorinated pyrimidines, in particular, are exceptionally versatile synthetic intermediates, with the chloro group acting as a proficient leaving group for a variety of transformations.[5] This guide provides a comprehensive analysis of the reactivity of chloro groups on the pyrimidine ring. It delves into the fundamental electronic properties of the ring, explores the primary reaction mechanisms—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—and offers a detailed examination of the factors governing regioselectivity. By synthesizing theoretical principles with practical, field-proven protocols, this document serves as a critical resource for professionals engaged in the design and synthesis of novel pyrimidine-based therapeutics.
The Electronic Landscape of the Pyrimidine Ring
The pyrimidine ring is an electron-deficient (π-deficient) heteroaromatic system. This characteristic is a direct result of the two highly electronegative nitrogen atoms at positions 1 and 3, which exert potent inductive (-I) and mesomeric (-M) electron-withdrawing effects.[5] This reduction in electron density, especially at the C2, C4, and C6 positions, renders the ring highly susceptible to attack by nucleophiles, forming the basis of its synthetic utility.[5][6] The chlorine atoms attached to these positions serve as excellent leaving groups, enabling a wide array of functionalization strategies.
The general order of reactivity for chloro groups on an unsubstituted pyrimidine ring in both SNAr and many cross-coupling reactions is C4(6) > C2 >> C5.[6] This hierarchy is a consequence of the ability of the ring nitrogens to stabilize the negative charge developed in the transition state of the reaction.
Core Reaction Mechanisms at Chloro-Positions
The functionalization of chloropyrimidines is predominantly achieved through two powerful classes of chemical reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a fundamental transformation for chloropyrimidines, proceeding via a two-step addition-elimination mechanism.[7]
-
Addition: A nucleophile attacks an electron-deficient carbon atom bearing a chloro group (e.g., C4). This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7]
-
Elimination: The aromaticity of the pyrimidine ring is restored through the expulsion of the chloride leaving group.[7]
The stability of the Meisenheimer intermediate is the key to the reaction's facility. The ring nitrogens are perfectly positioned to delocalize the negative charge, thereby lowering the activation energy of the reaction.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for forming C-C and C-N bonds, enabling the introduction of a vast array of substituents onto the pyrimidine core.[8] The general catalytic cycle involves the oxidative addition of the chloropyrimidine to a Pd(0) complex, followed by transmetalation with a coupling partner and reductive elimination to yield the product.[8][9]
Key cross-coupling reactions include:
-
Suzuki-Miyaura Coupling: Introduces aryl, heteroaryl, or vinyl groups using boronic acids or esters.[8][9][10]
-
Buchwald-Hartwig Amination: Forms C-N bonds by coupling with primary or secondary amines.[8][11]
-
Sonogashira Coupling: Introduces alkynyl groups using terminal alkynes.[8]
-
Stille Coupling: Utilizes organostannane reagents for C-C bond formation.[6][12]
Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Decoding Regioselectivity in Polychlorinated Pyrimidines
For di- and trichloropyrimidines, the position of substitution is not random but is governed by a complex interplay of electronic and steric factors. Understanding these rules is paramount for designing efficient synthetic routes.
The Case of 2,4-Dichloropyrimidine
2,4-Dichloropyrimidine is a widely used intermediate where the reactivity at C4 is generally higher than at C2.[13]
-
SNAr Reactions: Nucleophilic substitution almost always occurs selectively at the C4 position.[13][14][15] This preference is attributed to the greater ability of the para-nitrogen (N1) to stabilize the negative charge in the Meisenheimer intermediate compared to the ortho-nitrogen (N3).[16]
-
Palladium-Catalyzed Reactions: A strong preference for reaction at the C4 position is also observed in Suzuki and Stille couplings.[6]
However, this C4 selectivity is not absolute and can be reversed.
Factors Influencing Regioselectivity
The predictable C4-selectivity can be modulated or even inverted by substituents on the pyrimidine ring.
A. Electronic Effects: The electronic nature of other substituents on the ring dramatically influences the reactivity and regioselectivity.[14]
-
Electron-Withdrawing Groups (EWGs): An EWG at the C5 position (e.g., -NO₂, -CF₃) further activates the ring, enhancing reactivity at both C2 and C4, but typically maintaining C4 preference.[17][18]
-
Electron-Donating Groups (EDGs): The presence of an EDG (e.g., -OMe, -NHMe) at the C6 position can reverse the typical selectivity, making the C2 position more reactive.[14] This is because the EDG increases the electron density at the adjacent C4 position, deactivating it towards nucleophilic attack, while simultaneously activating the C2 position. Quantum mechanics (QM) calculations show that for 2,4-dichloropyrimidine with a C6-EDG, the Lowest Unoccupied Molecular Orbital (LUMO) lobes at C2 and C4 become similar in size, and transition state energy calculations confirm a lower energy barrier for C2 attack.[14]
B. Steric Hindrance: Bulky substituents can dictate the site of attack by physically blocking one position over another. A sterically demanding group at the C5 position can hinder attack at the adjacent C4 position, potentially favoring substitution at C2.[7][14]
C. Reaction Conditions and Nucleophile Choice: While less common, reaction conditions can play a role. For instance, certain palladium catalyst systems with bulky ligands have been developed to invert conventional selectivity in cross-coupling reactions.[19] Furthermore, the nature of the nucleophile can be decisive. In the case of 2-MeSO₂-4-chloropyrimidine, amine nucleophiles react at C4, whereas alkoxides surprisingly react exclusively at C2, a phenomenon attributed to a directing hydrogen-bond interaction between the alkoxide and the methylsulfonyl group.[20]
Caption: Decision logic for predicting regioselectivity in 2,4-dichloropyrimidines.
Quantitative Data Summary
The regioselectivity of these reactions can be quantified by the ratio of the resulting isomers.
| Substrate | Reaction Type | Conditions | C4:C2 Ratio | Reference |
| 2,4-Dichloropyrimidine | SNAr (Amination) | Neutral N-nucleophiles | 1:1 to 4:1 | [6] |
| 6-Aryl-2,4-dichloropyrimidine | SNAr (Aniline) | LiHMDS base, no catalyst | 97:3 | [6] |
| 2,4-Dichloro-6-methoxypyrimidine | SNAr (Aminolysis) | N/A | C2 selective | [14] |
| 2,4-Dichloropyrimidine | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, MW | C4 major product | [9] |
| 2-MeSO₂-4-chloropyrimidine | SNAr (Amines) | N/A | C4 selective | [20] |
| 2-MeSO₂-4-chloropyrimidine | SNAr (Alkoxides) | Low temperature (-78°C) | C2 exclusive | [20] |
Table 1: Regioselectivity in Reactions of Substituted Dichloropyrimidines.
Field-Proven Experimental Protocols
Protocol 1: Regioselective C4-Amination of 2,4-Dichloropyrimidine (SNAr)
This protocol describes a typical SNAr reaction to synthesize a 4-amino-2-chloropyrimidine derivative, a common intermediate in drug discovery.
Objective: To selectively substitute the C4-chloro group of 2,4-dichloropyrimidine with an amine.
Methodology:
-
Reagent Preparation: To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as n-butanol or propanol, add the desired amine (1.1 eq).[13][21]
-
Base Addition: Add a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5 eq), to the mixture.[13][21][22] The base serves to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-140°C. Microwave irradiation can significantly shorten reaction times to 15-30 minutes.[21][22]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be filtered. Alternatively, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove excess acid and base.[21] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Protocol 2: Regioselective C4-Arylation of 2,4-Dichloropyrimidine (Suzuki Coupling)
This protocol details a microwave-assisted Suzuki-Miyaura coupling for the formation of a C-C bond at the C4 position.
Objective: To selectively couple an arylboronic acid to the C4 position of 2,4-dichloropyrimidine.
Methodology:
-
Vessel Preparation: In a microwave reaction vial, combine 2,4-dichloropyrimidine (1.0 eq), the desired arylboronic acid (1.2 eq), a base such as potassium carbonate (K₂CO₃, 2.0 eq), and the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-2 mol%).[9]
-
Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., dioxane/water or DMF/water).[23]
-
Inert Atmosphere: Seal the vial and purge with an inert gas like nitrogen or argon.
-
Reaction Conditions: Place the vial in a microwave reactor and heat to the optimized temperature (e.g., 120°C) for a short duration (e.g., 15 minutes).[9]
-
Monitoring: After the specified time, cool the reaction and check for completion using TLC or LC-MS.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude material is purified by flash column chromatography to yield the 4-aryl-2-chloropyrimidine product.
Conclusion
The chloro groups on a pyrimidine ring are versatile synthetic handles, enabling extensive molecular diversification critical for drug development. While the inherent electronic properties of the ring favor substitution at the C4 and C6 positions over C2, this regioselectivity is not immutable. A sophisticated understanding of the interplay between electronic effects of ring substituents, steric demands, and specific reaction conditions allows the synthetic chemist to predictably control the site of reaction. The ability to selectively functionalize either the C4 or C2 position of common intermediates like 2,4-dichloropyrimidine opens up vast areas of chemical space, facilitating the rapid generation of compound libraries for screening and the optimization of lead candidates in medicinal chemistry programs.
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Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). QM Magic Class. [Link]
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Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. [Link]
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Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003). PubMed. [Link]
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Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters. [Link]
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N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. (n.d.). Thieme E-Books & E-Journals. [Link]
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Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. (n.d.). MDPI. [Link]
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One-pot Double Suzuki Couplings of Dichloropyrimidines. (n.d.). PMC - NIH. [Link]
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Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (n.d.). ACS Publications. [Link]
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Semantic Scholar. [Link]
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Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. (n.d.). ResearchGate. [Link]
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Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). PMC - NIH. [Link]
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What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?. (2021). FAQ. [Link]
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The Electronic Landscape of a Privileged Scaffold: A Technical Guide to 2,5-Dichloro-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic placement of substituents on this heterocyclic scaffold allows for the fine-tuning of its electronic properties, profoundly influencing its reactivity, binding affinity, and overall pharmacological profile. This in-depth technical guide focuses on the 2,5-Dichloro-4-methylpyrimidine scaffold, a versatile building block in drug discovery. We will dissect the intricate interplay of its substituents—two electron-withdrawing chlorine atoms and an electron-donating methyl group—to provide a comprehensive understanding of its electronic characteristics. This guide will delve into the scaffold's reactivity, supported by mechanistic insights and predictive models. Furthermore, we will furnish detailed, field-proven experimental and computational protocols to empower researchers to thoroughly characterize this and similar pyrimidine derivatives.
Introduction: The Pyrimidine Scaffold and the Significance of Substitution
Pyrimidine, a diazine containing two nitrogen atoms at positions 1 and 3 of a six-membered aromatic ring, is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and a privileged scaffold in drug design.[1] Its inherent electron-deficient nature, arising from the electronegative nitrogen atoms, makes it a unique platform for chemical modification. The electronic properties of the pyrimidine ring can be modulated by the introduction of various substituents, which can either enhance or diminish its electron-deficient character, thereby dictating its reactivity and intermolecular interactions.
The this compound scaffold (Figure 1) presents a fascinating case study in substituent effects. The two chlorine atoms, being highly electronegative, act as strong electron-withdrawing groups through induction, further depleting the electron density of the pyrimidine ring. Conversely, the methyl group at the 4-position is an electron-donating group, which can partially counteract the effect of the chlorine atoms through hyperconjugation.[2] Understanding the net electronic impact of this specific substitution pattern is crucial for predicting the molecule's behavior in chemical reactions and biological systems.
Figure 1: Structure of this compound
Caption: Chemical structure of this compound.
The Interplay of Electronic Effects: A Deeper Dive
The electronic character of the this compound scaffold is a composite of inductive and resonance effects exerted by its substituents.
-
Inductive Effects: Both chlorine atoms at positions 2 and 5 exert a strong electron-withdrawing inductive effect (-I). This effect is transmitted through the sigma bonds, leading to a significant polarization of the C-Cl bonds and a net decrease in electron density across the pyrimidine ring. This heightened electrophilicity is a key determinant of the scaffold's reactivity.[2]
-
Resonance Effects: The chlorine atoms can also participate in resonance, donating a lone pair of electrons to the aromatic system (+R effect). However, due to the poor overlap between the 3p orbital of chlorine and the 2p orbitals of the ring carbons, this effect is generally weaker than their inductive effect. The nitrogen atoms in the pyrimidine ring are inherently electron-withdrawing via resonance.
-
Hyperconjugation: The methyl group at the 4-position is an electron-donating group (+I effect and hyperconjugation). It can donate electron density to the pyrimidine ring, partially mitigating the electron-withdrawing influence of the chlorine atoms.[3]
The net result of these competing electronic influences is a highly electron-deficient pyrimidine ring, making it susceptible to nucleophilic attack. The precise electron distribution, however, is nuanced and dictates the regioselectivity of such reactions.
Predicted Reactivity: Insights from Analogous Systems
While specific reactivity data for this compound is sparse in the literature, we can draw valuable inferences from studies on related dichloropyrimidine systems. The pyrimidine ring is activated towards nucleophilic aromatic substitution (SNAr) reactions, with the chlorine atoms serving as good leaving groups.[4][5]
The general order of reactivity for nucleophilic substitution on the pyrimidine ring is C4(6) > C2 > C5.[6] This suggests that the chlorine atom at the 2-position is likely to be more reactive than the one at the 5-position. However, the presence of the methyl group at C4 can sterically hinder attack at the adjacent C5 position and electronically influence the reactivity of the C2 and C5 positions.
Quantum mechanical calculations on substituted 2,4-dichloropyrimidines have shown that the regioselectivity of SNAr reactions is highly sensitive to the electronic nature of other substituents on the ring.[7] Electron-donating groups can alter the LUMO (Lowest Unoccupied Molecular Orbital) distribution, thereby changing the preferred site of nucleophilic attack.[7]
Table 1: Predicted Reactivity Hotspots on the this compound Scaffold
| Position | Substituent | Predicted Reactivity | Rationale |
| C2 | Chlorine | High | Activated by two ring nitrogens; a primary site for nucleophilic attack.[6] |
| C5 | Chlorine | Moderate | Less activated than C2 and C4/C6 positions.[6] Steric hindrance from the adjacent C4-methyl group may also play a role. |
| C6 | Hydrogen | Low | Generally less reactive towards nucleophilic attack compared to halogenated positions. |
Characterization of Electronic Properties: A Practical Guide
To provide a robust understanding of the electronic properties of the this compound scaffold, a combination of computational and experimental techniques is indispensable.
Computational Workflow: Unveiling the Electronic Structure
Computational chemistry offers a powerful toolkit for predicting and rationalizing the electronic properties of molecules.[8] Density Functional Theory (DFT) is a widely used method for such investigations.[9][10]
Diagram 1: Computational Workflow for Electronic Property Analysis
Caption: A typical DFT-based workflow for computational analysis.
Step-by-Step Protocol for DFT Calculations:
-
Structure Preparation: Build the 3D structure of this compound using a molecular editor.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and reliable method is the B3LYP functional with a basis set such as 6-311++G(d,p).[11]
-
Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Single Point Energy Calculation: Using the optimized geometry, perform a single point energy calculation to obtain various electronic properties.
-
Analysis of Results:
-
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are crucial descriptors of chemical reactivity and stability.[12][13] A smaller HOMO-LUMO gap generally indicates higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface.[14][15] Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-deficient) are prone to nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.
-
Experimental Protocols: Validating Theoretical Predictions
Experimental techniques are essential for validating the predictions from computational studies and providing a complete picture of the molecule's electronic properties.
4.2.1 Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the protons on the pyrimidine ring and the methyl group will be influenced by the electron density of their local environment.[16][17]
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrimidine ring will directly reflect the electron-withdrawing and -donating effects of the substituents.
-
Protocol:
-
Dissolve a 5-10 mg sample of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Analyze the chemical shifts and coupling constants to deduce the electronic environment of each nucleus.
-
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption maxima (λmax) can be correlated with the HOMO-LUMO energy gap.[18][19]
-
Protocol:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Identify the λmax values corresponding to the electronic transitions.
-
-
4.2.2 Reactivity Studies
-
Nucleophilic Substitution Reactions:
-
Investigating the reaction of this compound with a panel of nucleophiles (e.g., amines, alkoxides) can provide direct evidence of its reactivity and regioselectivity.
-
Protocol:
-
In a reaction vessel, dissolve this compound in a suitable solvent.
-
Add the nucleophile and, if necessary, a base.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Isolate and characterize the products to determine the site of substitution.
-
-
Conclusion and Future Directions
The this compound scaffold is a highly functionalized and electronically intriguing building block with significant potential in drug discovery. The interplay of the electron-withdrawing chlorine atoms and the electron-donating methyl group creates a unique electronic landscape that governs its reactivity. By combining robust computational modeling with targeted experimental validation, researchers can gain a deep understanding of this scaffold's properties, enabling the rational design of novel therapeutic agents.
Future studies should focus on expanding the library of derivatives based on this core, exploring a wider range of nucleophilic substitution reactions, and evaluating the biological activity of the resulting compounds. A thorough understanding of the structure-activity relationships will undoubtedly pave the way for the development of next-generation pyrimidine-based drugs.
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Methodological & Application
Application Note & Protocol: Synthesis and Derivatization of 2,5-Dichloro-4-methylpyrimidine
Abstract
The pyrimidine core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and FDA-approved pharmaceuticals.[1] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] This application note provides a comprehensive, field-proven protocol for the synthesis of 2,5-dichloro-4-methylpyrimidine, a highly versatile and valuable building block for drug discovery and medicinal chemistry. The differential reactivity of the two chlorine atoms at the C2 and C5 positions allows for selective, stepwise functionalization, enabling the construction of complex molecular libraries. We detail a robust one-pot synthesis from the inexpensive starting material 4-methyluracil, explain the underlying chemical principles, and present a workflow for subsequent derivatization.
Introduction and Strategic Rationale
Substituted pyrimidines are of immense interest to medicinal chemists.[2] The strategic placement of reactive handles, such as halogens, on the pyrimidine ring provides a powerful platform for introducing molecular diversity through various cross-coupling and nucleophilic substitution reactions. This compound (MW: 163.00 g/mol ) is a particularly useful intermediate.[4][5] The chlorine atom at the C2 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C5 position, allowing for regioselective derivatization.
The most economical and scalable synthetic strategy begins with a readily available precursor, 4-methyluracil. The core transformation involves a dual chlorination: converting the two keto groups (present as hydroxyl tautomers) into chlorides and simultaneously chlorinating the electron-rich C5 position of the ring. This transformation requires a potent chlorinating agent and forcing conditions. This protocol employs phosphorus oxychloride (POCl₃) as both the reagent and solvent, a classic and highly effective method for converting pyrimidinediones to their corresponding dichloropyrimidines.[6][7][8] The addition of a catalytic amount of N,N-dimethylformamide (DMF) is crucial, as it generates the Vilsmeier-Haack reagent in situ, which acts as the electrophilic species required for the chlorination of the C5 position.[9][10][11]
Synthetic Workflow and Mechanism
The overall transformation from 4-methyluracil to the target compound and its subsequent derivatization is outlined below.
Figure 1: General workflow for the synthesis of the target compound and its application in creating diverse derivatives.
Proposed Reaction Mechanism
The one-pot reaction proceeds through several key steps, initiated by the formation of the Vilsmeier reagent.
Figure 2: Simplified mechanistic pathway for the one-pot dichlorination of 4-methyluracil.
The process is believed to occur as follows:
-
Vilsmeier Reagent Formation: N,N-dimethylformamide (DMF) attacks phosphorus oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent.[9][11]
-
Hydroxyl Chlorination: The enol tautomer of 4-methyluracil is chlorinated by the excess POCl₃, converting the two hydroxyl groups into more reactive intermediates which are subsequently displaced by chloride ions to yield 2,4-dichloro-6-methylpyrimidine.
-
C5 Chlorination: The Vilsmeier reagent (or a related electrophilic chlorine species generated in situ) attacks the electron-rich C5 position of the pyrimidine ring. This is an electrophilic aromatic substitution-type reaction that results in the final product after rearomatization.[12]
Experimental Protocol
This protocol describes the synthesis of this compound on a 0.1 mol scale. All operations should be performed in a certified chemical fume hood.
Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Quantity | Molar Eq. | Supplier Notes |
| 4-Methyluracil | C₅H₆N₂O₂ | 126.11 | 12.6 g | 1.0 | 98%+ purity |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 120 mL | ~8.5 | Reagent grade, handle with care |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 4 mL | ~0.5 | Anhydrous grade |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 400 mL | - | ACS grade |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | Saturated aqueous solution |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Granular, for drying |
| Crushed Ice | H₂O | 18.02 | ~500 g | - | Made from deionized water |
Equipment: 500 mL two-neck round-bottom flask, magnetic stirrer hotplate, reflux condenser with drying tube, dropping funnel, ice bath, 1 L beaker, 1 L separatory funnel, rotary evaporator, standard laboratory glassware.
Step-by-Step Synthesis Procedure
-
Reaction Setup: Equip a 500 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. In a well-ventilated fume hood, charge the flask with 4-methyluracil (12.6 g, 0.1 mol) and phosphorus oxychloride (120 mL).
-
Catalyst Addition: Cool the stirred slurry to 0 °C using an ice bath. Slowly add N,N-dimethylformamide (4 mL) dropwise over 10 minutes.
-
Rationale: The formation of the Vilsmeier reagent is exothermic. A controlled, low-temperature addition prevents an uncontrolled temperature increase and potential side reactions.[9]
-
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 105-110 °C) using a heating mantle. Maintain reflux for 4-6 hours. The reaction can be monitored by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Rationale: High thermal energy is required to overcome the activation energy for both the di-chlorination and the electrophilic substitution at the C5 position.
-
-
Workup - Quenching (Critical Step): After the reaction is complete (TLC shows consumption of starting material), cool the mixture to room temperature. In a separate 1 L beaker, prepare ~500 g of crushed ice. CAREFULLY and SLOWLY , pour the reaction mixture onto the crushed ice with gentle stirring. This reaction is highly exothermic and will release HCl gas.
-
Rationale: This step hydrolyzes the large excess of reactive POCl₃. Extreme caution is necessary as the reaction with water is violent.[8]
-
-
Neutralization: Once the exotherm has subsided, slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is ~7-8.
-
Rationale: Neutralization is required to remove acidic byproducts and prepare the product for organic extraction.
-
-
Extraction: Transfer the mixture to a 1 L separatory funnel. Extract the aqueous layer with dichloromethane (3 x 150 mL). Combine the organic layers.
-
Rationale: The product is soluble in organic solvents like DCM, allowing for its separation from the aqueous phase.
-
-
Drying and Concentration: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Rationale: This is a standard procedure to remove residual water and isolate the crude product.[14]
-
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the final product. The expected yield is typically in the range of 60-75%.
Safety and Handling
| Chemical | Hazard | Precaution |
| Phosphorus Oxychloride | Corrosive, toxic, reacts violently with water. | Wear chemical-resistant gloves, splash goggles, and a lab coat. Handle exclusively in a fume hood. |
| Dichloromethane | Volatile, suspected carcinogen. | Use in a well-ventilated area, avoid inhalation. |
| Reaction Quench | Highly exothermic, releases HCl gas. | Perform slowly, behind a sash, in a fume hood. Ensure no water is near the reaction setup. |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₅H₄Cl₂N₂ |
| Molecular Weight | 163.00 g/mol [4] |
| Appearance | White to light yellow solid |
| Melting Point | 41-45 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.55 (s, 1H, Ar-H), 2.65 (s, 3H, -CH₃) |
| Mass Spec (EI) | m/z 162/164/166 (M⁺), characteristic 9:6:1 isotopic pattern for two Cl atoms |
Conclusion and Applications
The protocol described herein provides a reliable and scalable method for the synthesis of this compound, a key intermediate for pharmaceutical research. The differential reactivity of the C2 and C5 positions enables chemists to perform selective substitutions, making this compound an ideal scaffold for building libraries of novel pyrimidine derivatives for screening in various drug discovery programs.[15][16]
References
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Kaur, R., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. Available at: [Link]
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Abdelgawad, M. A., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. The Pharma Innovation Journal. Available at: [Link]
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Chaudhary, P., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews. Available at: [Link]
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Singh, T., et al. (2023). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. Available at: [Link]
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Lone, M. Y., et al. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs. Taylor & Francis Online. Available at: [Link]
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Chemcd. This compound Spectrum. Available at: [Link]
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NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
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ResearchGate. Possible explanation for VH chlorination on pyrimidine ring. Available at: [Link]
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Synfacts. (2011). Synthesis of Pyrimidin-4(3H)-ones via Vilsmeier–Haack Reaction. Thieme. Available at: [Link]
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Justia Patents. Synthesis of chlorinated pyrimidines. Available at: [Link]
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ResearchGate. Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. Available at: [Link]
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Organic Syntheses. 4-Methyl-6-hydroxypyrimidine. Available at: [Link]
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Organic Syntheses. Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Available at: [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Pyrimidine Functionalization
The pyrimidine nucleus is a cornerstone in medicinal chemistry and drug development, forming the core scaffold of numerous therapeutic agents, including anticancer and antiviral drugs.[1][2] Dichloropyrimidines are readily available and highly versatile building blocks that offer two reactive sites for the introduction of molecular diversity through palladium-catalyzed cross-coupling reactions.[3] This powerful synthetic strategy allows for the precise formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-sulfur (C-S) bonds under relatively mild conditions, demonstrating broad functional group tolerance.[4]
This comprehensive guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with dichloropyrimidines. It moves beyond simple procedural lists to explain the underlying principles governing these transformations, empowering researchers to not only replicate established methods but also to rationally design and troubleshoot their own synthetic routes.
Understanding and Controlling Regioselectivity: The C4 vs. C2 Challenge
A critical aspect of dichloropyrimidine chemistry is controlling the regioselectivity of the cross-coupling reaction. In 2,4-dichloropyrimidines, the C4 position is inherently more electrophilic than the C2 position. This preference is attributed to the superior stabilization of the Meisenheimer intermediate during nucleophilic attack at the C4 position, which is para to a ring nitrogen.[3] Consequently, a vast majority of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, preferentially yield C4-substituted products.[3][5]
However, this innate selectivity is not absolute. Recent advancements have demonstrated that the choice of catalyst, and particularly the ligand, can override this inherent preference, and in some cases, even invert it to favor C2 functionalization.[6][7] This guide will explore both the conventional C4-selective reactions and the emerging strategies for achieving C2 selectivity.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds between dichloropyrimidines and aryl or heteroaryl boronic acids.[3]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to the carbon-chlorine bond of the dichloropyrimidine. The regioselectivity is typically established at this stage, with the oxidative addition preferentially occurring at the more reactive C4 position.[5]
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.
Protocol: Regioselective C4-Arylation of 2,4-Dichloropyrimidine
This protocol describes a microwave-assisted Suzuki coupling for the efficient and regioselective synthesis of C4-substituted pyrimidines.[5]
Materials:
-
2,4-Dichloropyrimidine
-
Aryl or heteroaryl boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water)
-
Microwave reactor vials
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a microwave reactor vial, add 2,4-dichloropyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and Pd(PPh₃)₄ (0.5 mol%).
-
Solvent Addition: Add the chosen solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the vial.
-
Degassing: Seal the vial and degas the mixture by bubbling argon through it for 5-10 minutes.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat to the desired temperature (e.g., 120 °C) for a short duration (e.g., 15 minutes).[5]
-
Work-up: After cooling, partition the reaction mixture between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-4-arylpyrimidine.
Data Summary: Suzuki-Miyaura Coupling Conditions
| Dichloropyrimidine Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) & Time | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW), 15 min | 74 | [5] |
| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW), 15 min | 85 | [5] |
| 2,4-Dichloropyrimidine | 3-Thienylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW), 15 min | 68 | [5] |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides and amines.[8] In the context of dichloropyrimidines, it provides a direct route to valuable amino-substituted pyrimidines.
Mechanistic Overview
The catalytic cycle for the Buchwald-Hartwig amination is similar to the Suzuki coupling, with the key difference being the nature of the nucleophile.
-
Oxidative Addition: A Pd(0) complex adds to the C-Cl bond of the dichloropyrimidine, typically at the C4 position.
-
Amine Coordination and Deprotonation: An amine coordinates to the palladium center, and a base facilitates the deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The aryl and amino groups are reductively eliminated to form the C-N bond and regenerate the Pd(0) catalyst.[9]
The choice of a bulky, electron-rich phosphine ligand is crucial for promoting the catalytic cycle and preventing side reactions.[9]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Mono-amination of a Dichloropyrimidine
This protocol provides a general method for the mono-amination of a dichloropyrimidine substrate.[9]
Materials:
-
Dichloropyrimidine (e.g., 4,6-dichloro-5-methoxypyrimidine)
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Schlenk tube or glovebox
-
Standard laboratory equipment
Procedure:
-
Preparation (Inert Atmosphere): In a glovebox or under an inert atmosphere in a Schlenk tube, charge the vessel with the palladium precatalyst (2-5 mol%) and the phosphine ligand (4-10 mol%).
-
Addition of Reagents: To the same tube, add the base (1.4 equiv.), the dichloropyrimidine (1.0 equiv.), and the amine (1.1 equiv.).
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.
Data Summary: Buchwald-Hartwig Amination Conditions
| Dichloropyrimidine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 80 | High | [10] |
| 4,6-Dichloropyrimidine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | High | [11] |
| 2,4-Dichloro-6-phenylpyrimidine | N-Methylaniline | Pd(OAc)₂ (2) | XPhos (4) | LiHMDS | THF | RT | 95 (C2-selective) | [11] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12] This reaction is invaluable for introducing alkynyl functionalities into the pyrimidine core.
Mechanistic Overview
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.
-
Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, the palladium cycle involves oxidative addition of the dichloropyrimidine to a Pd(0) species, followed by transmetalation and reductive elimination.
-
Copper Cycle: The copper cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is the active nucleophile that participates in the transmetalation step with the palladium complex.[13]
Caption: Dual catalytic cycles in Sonogashira coupling.
Protocol: Copper-Cocatalyzed Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of a dichloropyrimidine with a terminal alkyne.[14]
Materials:
-
Dichloropyrimidine
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) co-catalyst (e.g., CuI)
-
Base (e.g., triethylamine, Et₃N)
-
Solvent (e.g., THF or DMF)
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: In a flask under an inert atmosphere, place a mixture of the dichloropyrimidine (1.0 equiv.), the palladium catalyst (2-5 mol%), and the copper(I) co-catalyst (5-10 mol%).
-
Solvent and Base Addition: Add the solvent and the amine base.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Filter the reaction mixture to remove the amine salt, and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
Data Summary: Sonogashira Coupling Conditions
| Dichloropyrimidine Substrate | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | RT | High | [15] |
| 4,6-Dichloropyrimidin-5-amine | Ethynylbenzene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | DMF | 60 | Good | [14] |
| 2-Amino-4,6-dichloropyrimidine | Various terminal alkynes | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | RT | Good | [16] |
Heck Reaction: Olefination of Dichloropyrimidines
The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[17] While less commonly reported for dichloropyrimidines compared to other cross-coupling reactions, it remains a viable method for introducing olefinic substituents.
Protocol: General Procedure for Heck Reaction
Materials:
-
Dichloropyrimidine
-
Alkene (e.g., styrene, acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., PPh₃)
-
Base (e.g., Et₃N or K₂CO₃)
-
Solvent (e.g., DMF or acetonitrile)
Procedure:
-
Reaction Setup: Combine the dichloropyrimidine (1.0 equiv.), alkene (1.5 equiv.), palladium catalyst (1-5 mol%), ligand (2-10 mol%), and base (2.0 equiv.) in a reaction vessel.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Heat the mixture under an inert atmosphere to the required temperature (typically 80-140 °C) and monitor for completion.
-
Work-up: After cooling, dilute the reaction with water and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, concentrate, and purify by column chromatography.
Achieving C2-Selectivity: An Emerging Frontier
While C4-selectivity is the conventional outcome, recent research has unveiled catalyst systems capable of inverting this preference. The use of bulky N-heterocyclic carbene (NHC) ligands with specific palladium(II) precatalysts has been shown to uniquely effect C2-selective C-S cross-coupling of 2,4-dichloropyrimidine with thiols.[6][18] This atypical selectivity is highly sensitive to the catalyst structure and reaction conditions, often competing with C4-selective nucleophilic aromatic substitution (SNAr).[6] This development opens exciting new avenues for the synthesis of previously challenging 2-substituted pyrimidine derivatives.[7]
Caption: Controlling regioselectivity in dichloropyrimidine cross-coupling.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of dichloropyrimidines, enabling the synthesis of a diverse array of substituted pyrimidines for drug discovery and development. A thorough understanding of the factors governing regioselectivity, coupled with the appropriate choice of catalyst and reaction conditions, is paramount for achieving the desired synthetic outcomes. The protocols and data presented in this guide serve as a robust starting point for researchers to explore the rich chemistry of this important heterocyclic scaffold.
References
- BenchChem. (2025).
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
Gilla, G., et al. (2013). One-pot Double Suzuki Couplings of Dichloropyrimidines. Molecules, 18(1), 113-124. [Link]
-
Journal of the American Chemical Society. (2024). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
- ACS Fall 2025. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,6-Dichloro-5-methoxypyrimidine.
-
Hore, N. P., & Seela, F. (2012). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 17(12), 14384–14414. [Link]
- BenchChem. (2025). A Comparative Guide to Catalysts for Functionalizing the Dichloropyrimidine Ring.
-
ResearchGate. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
- BenchChem. (2025). A Comparative Guide to Catalysts for Cross-Coupling Reactions with 4,6-Dichloropyrimidin-5-amine.
-
ResearchGate. Functionalized pyrimidine compounds with their pharmacological potential. [Link]
-
RSC Publishing. Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. [Link]
- BenchChem. (2025). A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines.
-
MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ResearchGate. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ACS Publications. (2004). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 104(11), 4945-4972. [Link]
-
RSC Publishing. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. [Link]
-
PubMed Central. (2021). Recent Advances in Pyrimidine-Based Drugs. [Link]
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-
ResearchGate. (2023). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]
-
Organic Letters. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. 8(23), 5275–5278. [Link]
-
NIH. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
-
ACS Publications. (2007). Palladium Complexes with Pyrimidine-Functionalized N-Heterocyclic Carbene Ligands: Synthesis, Structure and Catalytic Activity. Organometallics, 26(18), 4485-4492. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2012). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. [Link]
-
PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years. [Link]
-
MDPI. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
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-
Wikipedia. Heck reaction. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
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Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 2,5-Dichloro-4-methylpyrimidine
Introduction: The Versatility of a Privileged Scaffold
The pyrimidine core is a cornerstone in medicinal chemistry and drug development, forming the structural basis of numerous therapeutic agents.[1] Among the vast array of pyrimidine-based building blocks, 2,5-dichloro-4-methylpyrimidine stands out as a versatile precursor for the synthesis of complex, biologically active molecules. The electron-deficient nature of the pyrimidine ring, amplified by the presence of two chloro substituents, renders it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the precise and regioselective introduction of a wide range of functional groups, making it an invaluable tool for constructing diverse chemical libraries for drug discovery.[2]
This comprehensive guide provides an in-depth exploration of the SNAr on this compound, detailing the underlying mechanistic principles, regiochemical considerations, and field-proven experimental protocols for its functionalization with various nucleophiles.
Mechanistic Insights and Regioselectivity
The SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism.[3] In the initial step, a nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] Subsequently, the chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.
A critical aspect of SNAr on this substrate is the regioselectivity of the nucleophilic attack. The pyrimidine ring possesses two electrophilic centers at the C2 and C5 positions. The outcome of the reaction is dictated by the relative stability of the Meisenheimer complex formed upon attack at each position. Generally, nucleophilic substitution on dichloropyrimidines favors the C4 and C6 positions over the C2 position.[2] In the case of this compound, the C5-chloro is analogous to a C4/C6 position in terms of its relationship to the ring nitrogens.
The regioselectivity is governed by the ability of the electron-withdrawing nitrogen atoms in the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate through resonance. Attack at the C5 position allows for delocalization of the negative charge onto both ring nitrogens, leading to a more stable intermediate compared to attack at the C2 position, where the charge is stabilized by only one adjacent nitrogen. This inherent electronic preference often directs nucleophilic attack to the C5 position. However, the presence of substituents can significantly influence this selectivity.[4]
Caption: General mechanism for SNAr on this compound.
Experimental Protocols
The following protocols provide a general framework for conducting SNAr reactions on this compound with various classes of nucleophiles. Optimization of reaction conditions, including solvent, base, temperature, and reaction time, may be necessary for specific substrates.
General Workflow
Caption: A generalized experimental workflow for SNAr reactions.
Protocol 1: Amination with Primary and Secondary Amines
The introduction of amino functionalities is a common transformation in drug discovery. The reaction of this compound with amines generally proceeds with good selectivity for the C5 position.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol or Isopropanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol (0.1-0.2 M), add the desired amine (1.1 eq) followed by triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to reflux (40-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-amino-2-chloro-4-methylpyrimidine derivative.
| Nucleophile (Amine) | Typical Conditions | Expected Product | Reference |
| Pyrrolidine | KOH, HPMC/water, rt, 20 min | 2,5-dichloro-4-(pyrrolidin-1-yl)pyrimidine | [5] |
| Various amines | TEA, EtOH, reflux, 3h | Mono-substituted amino pyrimidines | [6] |
| Tertiary amines | CHCl3, rt, 1h | C2-selective amination | [7][8] |
Protocol 2: O-Alkylation with Alkoxides
The reaction with alkoxides provides access to valuable alkoxy-substituted pyrimidines. These reactions are often performed at low temperatures to control reactivity.
Materials:
-
This compound
-
Sodium or potassium alkoxide (e.g., sodium methoxide, potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (THF) or the corresponding alcohol
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF (0.1-0.2 M) and cool the solution to 0 °C or -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of the sodium or potassium alkoxide (1.05 eq) in THF or the corresponding alcohol dropwise to the cooled solution.
-
Stir the reaction mixture at the low temperature and allow it to slowly warm to room temperature while monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-alkoxy-2-chloro-4-methylpyrimidine.
| Nucleophile (Alkoxide) | Typical Conditions | Expected Product | Reference |
| Alkoxides | Low temperature (-78°C) | C2-selective substitution | [3][9] |
| Simple alcohols | K2CO3, dry MeCN | O-substituted products | [10] |
Protocol 3: S-Thiolation with Thiols
Thioether-containing pyrimidines can be synthesized through the reaction with thiols in the presence of a base.
Materials:
-
This compound
-
Thiol
-
Potassium carbonate or sodium hydride
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of potassium carbonate (2.0 eq) or sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF (0.2-0.5 M) under an inert atmosphere, add the thiol (1.1 eq) at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-thioether-2-chloro-4-methylpyrimidine.[11]
| Nucleophile (Thiol) | Typical Conditions | Expected Product | Reference |
| Biothiols | Aqueous media, 25°C or 37°C | Thioether adducts | [12] |
| Thiols | Base (e.g., K2CO3, NaH), DMF/MeCN | S-substituted products | [11] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of functionalized pyrimidines via nucleophilic aromatic substitution. The regioselectivity of these reactions can be controlled to a significant extent by the choice of nucleophile and reaction conditions, providing access to a wide array of substituted pyrimidines for applications in drug discovery and materials science. The protocols outlined in this guide serve as a robust starting point for researchers to explore the rich chemistry of this important heterocyclic scaffold.
References
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- What are the synthesis and applications of 2-Chloro-4-methylpyrimidine? - Guidechem.
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- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- 2-Chloro-4-methylpyrimidine synthesis - ChemicalBook.
- This compound|1192064-63-3 - MOLBASE Encyclopedia.
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- Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
- Synthesis routes of 2,4-Dichloro-5-methylpyrimidine - Benchchem.
- Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides | Request PDF - ResearchGate.
- Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed.
- (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - ResearchGate.
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- SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - MDPI.
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over - ChemRxiv.
- Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv.
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Application Notes and Protocols for the Regioselective Functionalization of 2,5-Dichloro-4-methylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Core in Modern Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2][3][4] Functionalized pyrimidines are integral to a wide array of approved drugs, including anticancer, antiviral, and anti-inflammatory agents.[3] The strategic derivatization of the pyrimidine ring is therefore a critical task in the synthesis of novel compound libraries for drug discovery. 2,5-Dichloro-4-methylpyrimidine is a versatile, yet challenging, building block. Its two distinct chlorine atoms offer the potential for sequential, regioselective functionalization, enabling the synthesis of complex, three-dimensional molecules from a flat aromatic core. This guide provides a detailed exploration of the principles governing the reactivity of this substrate and offers practical protocols for its selective transformation.
The Electronic and Steric Landscape of this compound
Controlling regioselectivity in the functionalization of this compound hinges on understanding the interplay of electronic and steric effects. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes it susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[5][6][7]
-
Electronic Activation: The two ring nitrogens exert strong electron-withdrawing effects, significantly lowering the electron density at positions C2, C4, and C6. In this compound, the chlorine atom at the C2 position is flanked by both nitrogens, making it highly electron-deficient and thus, in principle, the most activated site for nucleophilic attack. The chlorine at C5 is less electronically activated as it is not directly adjacent to a nitrogen atom.
-
Substituent Effects:
-
4-Methyl Group: This group has a dual influence. Electronically, it is a weak electron-donating group, which slightly deactivates the ring towards nucleophilic attack. Sterically, its proximity to the C5-chloro position creates significant steric hindrance, disfavoring the approach of nucleophiles or bulky catalytic complexes at this site.[4][8][9][10]
-
5-Chloro Group: As an electron-withdrawing group, it further deactivates the ring towards electrophilic substitution but has a less pronounced activating effect on nucleophilic substitution compared to the ring nitrogens.
-
Predicted Reactivity: Based on this analysis, the C2 position is predicted to be the more reactive site for most functionalization reactions due to its superior electronic activation and lower steric hindrance compared to the C5 position.
Part 1: Regioselective Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental method for introducing amine, alcohol, and thiol functionalities onto the pyrimidine core.[5] For this compound, high regioselectivity for substitution at the C2 position is anticipated.
Workflow for C2-Selective SNAr
Caption: General workflow for C2-selective SNAr reaction.
Protocol 1: C2-Selective Amination
This protocol describes the selective reaction of an amine at the C2 position. The choice of a non-nucleophilic base is crucial to prevent competitive side reactions.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, benzylamine)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle, and standard glassware for workup and purification.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration approx. 0.2 M).
-
Add the amine nucleophile (1.1 eq) to the solution.
-
Add DIPEA (1.5 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-5-chloro-4-methylpyrimidine.
Scientist's Notes:
-
The C2 position's high reactivity should allow for the use of a wide range of amine nucleophiles.
-
For less reactive amines, higher temperatures or the use of a stronger non-nucleophilic base like DBU may be required.
-
Over-reaction to form the 2,5-disubstituted product is possible with prolonged reaction times or high temperatures, especially with highly reactive amines. Careful monitoring is advised.
Part 2: Regioselective Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds.[11][12][13] The regioselectivity is determined by the ease of oxidative addition of the Pd(0) catalyst to the C-Cl bond. For this compound, oxidative addition is predicted to occur preferentially at the more electron-deficient C2 position.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrimidine core and an aryl or vinyl boronic acid/ester.[13][14][15][16][17]
Protocol 2: C2-Selective Suzuki-Miyaura Coupling
This protocol outlines a method for the selective coupling of a boronic acid at the C2 position. The choice of ligand and base can be critical for achieving high yield and selectivity.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Standard laboratory glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).
-
Add the solvent mixture (1,4-dioxane/water).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst (0.05 eq) and continue to degas for another 5 minutes.
-
Heat the reaction mixture to 90-110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the 2-aryl-5-chloro-4-methylpyrimidine product.
Data Summary: Expected Outcomes for Suzuki Coupling
| Entry | Boronic Acid | Base | Catalyst Loading (mol%) | Expected Regioselectivity (C2:C5) | Expected Yield |
| 1 | Phenylboronic acid | K₂CO₃ | 5 | >95:5 | Good to Excellent |
| 2 | 4-Methoxyphenylboronic acid | Cs₂CO₃ | 5 | >95:5 | Good to Excellent |
| 3 | 3-Pyridylboronic acid | K₂CO₃ | 5 | >90:10 | Moderate to Good |
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for coupling amines with aryl halides, often succeeding where traditional SNAr reactions fail, particularly with less nucleophilic amines.[1][2][11][12][18]
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified Buchwald-Hartwig amination cycle.
Protocol 3: C2-Selective Buchwald-Hartwig Amination
This protocol is designed for the regioselective amination at the C2 position, employing a palladium catalyst with a specialized phosphine ligand.
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos or a suitable biarylphosphine ligand (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 eq)
-
Toluene or 1,4-Dioxane, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions, workup, and purification.
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq) and the phosphine ligand (0.04 eq) to a dry reaction flask.
-
Add anhydrous toluene or dioxane, followed by this compound (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).
-
Seal the vessel and heat the reaction mixture to 100-120 °C.
-
Monitor the reaction progress by LC-MS.
-
Once complete, cool the reaction to room temperature, and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and partition the residue between water and ethyl acetate.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Scientist's Notes:
-
The choice of ligand is critical in Buchwald-Hartwig amination and may require screening to optimize for specific substrates. Biarylphosphine ligands are often effective for challenging couplings.
-
Sodium tert-butoxide is a strong base suitable for many couplings, but for base-sensitive substrates, a weaker base like Cs₂CO₃ may be preferable.
-
Strictly anhydrous and oxygen-free conditions are essential for catalyst stability and activity.
Conclusion
This compound is a valuable synthetic intermediate with two electronically and sterically distinct reactive sites. The inherent properties of the substituted pyrimidine ring strongly favor functionalization at the C2 position for both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols provided herein offer robust starting points for the regioselective synthesis of novel 2-substituted-5-chloro-4-methylpyrimidines, opening avenues for the development of new chemical entities in pharmaceutical and materials science research. Researchers should note that while these protocols are based on established chemical principles, optimization may be necessary for specific substrate combinations.
References
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Wu, Y. D. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
MOLBASE. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
Lledós, A., et al. (2016). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Organic & Biomolecular Chemistry, 14(16), 3973-3980. [Link]
-
Carlucci, L., et al. (2013). Effects of methyl groups in a pyrimidine-based flexible ligand on the formation of silver(i) coordination networks. New Journal of Chemistry, 37(11), 3527-3536. [Link]
-
University of Illinois Springfield. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Organic Chemistry with Lluís Llorens Palomo. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Growing Science. (2021). Current Chemistry Letters: Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 337-368. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Morin, M. D., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 80(15), 7757-7763. [Link]
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
Uličná, S., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(11), 3254. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Al-Salahi, R., et al. (2014). Investigation of regioselectivity on the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia. Journal of Saudi Chemical Society, 18(6), 1000-1004. [Link]
-
Perjéssy, A., et al. (1993). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Chemical Papers, 47(2), 99-103. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
Thermo Fisher Scientific Chemicals. (2021, August 16). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry [Video]. YouTube. [Link]
-
Wu, Y. D. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. LinkedIn. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions [Video]. YouTube. [Link]
-
Martínez-Salas, P., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(2), M1389. [Link]
-
ResearchGate. (2011). Chapter 11 Pyrimidines. [Link]
-
ResearchGate. (2008). Hydrogen bonding interaction of methyl-substituted pyridines with thioacetamide: Steric hindrance of methyl group. [Link]
-
Frolova, T. V., et al. (2017). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 22(8), 1251. [Link]
-
Noll, S., et al. (2009). Synthesis of modified pyrimidine bases and positive impact of chemically reactive substituents on their in vitro antiproliferative activity. European Journal of Medicinal Chemistry, 44(3), 1172-1179. [Link]
-
National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
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Application Notes & Protocols: Strategic Use of 2,5-Dichloro-4-methylpyrimidine in the Synthesis of Novel Kinase Inhibitors
Abstract
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in potent therapeutic agents, particularly protein kinase inhibitors.[1][2] This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 2,5-dichloro-4-methylpyrimidine as a versatile starting material for constructing novel kinase inhibitors. We will explore the underlying chemical principles that govern its reactivity, present detailed protocols for sequential functionalization, and offer insights into reaction optimization.
The Chemical Logic: Why this compound?
The efficacy of this compound as a synthetic building block lies in the differential reactivity of its two chlorine atoms located at the C2 and C5 positions of the pyrimidine ring. This electronic disparity allows for a high degree of regioselectivity, enabling chemists to perform sequential, controlled modifications.
-
C2-Position: This position is electronically analogous to the C2/C4/C6 positions in other pyrimidine systems. It is highly susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This enhanced reactivity is due to the electron-withdrawing effects of the adjacent ring nitrogen atoms.
-
C5-Position: The C5-position is less electron-deficient and therefore generally less reactive towards traditional SNAr reactions compared to the C2 position. However, it is readily functionalized using powerful cross-coupling methodologies like the Suzuki-Miyaura reaction.
This reactivity profile enables a robust and flexible synthetic strategy: one position can be selectively functionalized while leaving the other intact for a subsequent, different transformation. This is paramount in building the complex molecular architectures required for potent and selective kinase inhibition.
General Synthetic Strategy
The most common approach involves an initial amination at the more reactive C2 position to install the crucial "hinge-binding" anilino group, followed by a carbon-carbon bond-forming reaction at the C5 position to introduce diversity elements that can target other regions of the ATP-binding pocket.
Caption: Sequential functionalization workflow for this compound.
Core Methodologies: Amination and Arylation
Two classes of reactions are fundamental to leveraging the this compound scaffold: palladium-catalyzed amination for C-N bond formation and palladium-catalyzed Suzuki coupling for C-C bond formation.
C-N Bond Formation: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds.[3][4] It offers significant advantages over traditional SNAr, including milder reaction conditions and a broader substrate scope, tolerating a wide variety of functional groups on the aniline coupling partner.[5][6]
The catalytic cycle involves the oxidative addition of the C-Cl bond to a Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the reaction.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is the preeminent method for creating carbon-carbon bonds between sp²-hybridized carbons.[7][8] It involves the coupling of an organohalide (our chloropyrimidine) with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base.[9]
The mechanism proceeds through three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the C-Cl bond.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.[7][10]
This reaction is highly reliable and tolerates a vast array of functional groups, making it ideal for introducing diverse aryl and heteroaryl moieties at the C5 position to explore the structure-activity relationship (SAR) of inhibitor candidates.
Experimental Protocols: Synthesis of a 2-Anilino-5-aryl-4-methylpyrimidine Scaffold
The following protocols outline a representative two-step synthesis of a core scaffold for an Epidermal Growth Factor Receptor (EGFR) inhibitor, a common target for pyrimidine-based drugs.[11][12][13]
Protocol 1: Regioselective Amination at the C2 Position
This protocol describes the reaction of this compound with a substituted aniline via Buchwald-Hartwig amination to selectively form the C2-aminated intermediate.
Materials:
-
This compound (1.0 equiv.)
-
Substituted Aniline (e.g., 3-ethynylaniline) (1.1 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%)
-
Xantphos (0.04 equiv., 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv.)
-
Anhydrous, degassed Toluene
-
Standard Schlenk line or glovebox equipment
Step-by-Step Procedure:
-
Inert Atmosphere: In a glovebox or under an argon atmosphere, add Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reagents: To the same flask, add sodium tert-butoxide (1.4 equiv.), this compound (1.0 equiv.), and the substituted aniline (1.1 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene to the flask to achieve a substrate concentration of approximately 0.1 M.
-
Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(substituted-phenyl)-5-chloro-4-methylpyrimidin-2-amine.
| Parameter | Condition | Rationale / Note |
| Catalyst | Pd(OAc)₂ / Xantphos | A robust catalyst system for C-N coupling with aryl chlorides.[6] |
| Base | NaOtBu | Strong, non-nucleophilic base essential for amine deprotonation. |
| Solvent | Toluene | High-boiling, non-polar solvent suitable for this coupling. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle. |
| Equivalents | Slight excess of amine | Ensures full conversion of the starting pyrimidine. |
Protocol 2: Suzuki-Miyaura Coupling at the C5 Position
This protocol details the arylation of the C5 position of the previously synthesized intermediate using an arylboronic acid.
Materials:
-
N-(substituted-phenyl)-5-chloro-4-methylpyrimidin-2-amine (1.0 equiv.)
-
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.5 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv., 5 mol%)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 equiv.)
-
1,4-Dioxane
-
Standard reflux apparatus
Step-by-Step Procedure:
-
Setup: To a round-bottom flask, add the N-(substituted-phenyl)-5-chloro-4-methylpyrimidin-2-amine (1.0 equiv.), the arylboronic acid (1.5 equiv.), and Pd(PPh₃)₄ (5 mol%).
-
Solvent Addition: Add 1,4-dioxane and the 2 M Na₂CO₃ solution in a 3:1 ratio (v/v) to achieve a substrate concentration of approximately 0.1 M.
-
Inerting: Bubble argon or nitrogen through the solution for 15-20 minutes to degas the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 100 °C) under an inert atmosphere.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).
-
Workup: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (1x) and brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the final 2-anilino-5-aryl-4-methylpyrimidine product.
| Parameter | Condition | Rationale / Note |
| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Suzuki couplings.[10] |
| Base | Aq. Na₂CO₃ | Activates the boronic acid for transmetalation.[9] |
| Solvent | Dioxane / Water | Biphasic system that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | Reflux (~100 °C) | Ensures efficient oxidative addition and catalytic turnover. |
| Equivalents | Excess boronic acid | Drives the reaction to completion and accounts for potential homocoupling. |
Troubleshooting and Optimization
| Problem | Potential Cause | Suggested Solution |
| Low yield in Amination | Inactive catalyst; Insufficient base; Low temperature | Use fresh Pd catalyst and ligand. Ensure base is anhydrous. Screen different ligands (e.g., RuPhos, SPhos). Increase temperature in 10 °C increments. |
| Low yield in Suzuki | Deactivated catalyst; Inefficient transmetalation | Ensure rigorous degassing of solvents. Screen other bases (e.g., K₃PO₄, Cs₂CO₃). Consider using a different catalyst/ligand system (e.g., PdCl₂(dppf)). |
| Formation of Di-aminated Product | Reaction conditions too harsh or prolonged | Use a milder base for the amination step. Monitor the reaction closely and stop once the mono-aminated product is maximized. |
| Homocoupling of Boronic Acid | Presence of oxygen; High catalyst loading | Ensure the reaction is maintained under a strictly inert atmosphere. Reduce catalyst loading to 1-2 mol%. |
| Poor Regioselectivity | Competing reactivity at C2 and C5 | For amination, SNAr conditions (no catalyst, higher temp) can sometimes favor C2. For cross-coupling, ligand choice can influence selectivity.[5][14] |
Conclusion
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its well-defined and differential reactivity at the C2 and C5 positions allows for the reliable and strategic construction of diverse compound libraries. By mastering core methodologies such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling, medicinal chemists can efficiently generate novel scaffolds targeting a wide range of kinases, accelerating the drug discovery process.[15] The protocols and insights provided herein serve as a robust foundation for researchers aiming to exploit this valuable chemical intermediate.
References
- Synthesis and evaluation of novel pyrimidine-based dual EGFR/Her-2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed.
- Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction. BenchChem.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,6-Dichloro-5-methoxypyrimidine. BenchChem.
- Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. National Institutes of Health.
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry.
- Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Bentham Science.
- Buchwald–Hartwig amination. Wikipedia.
- The Buchwald-Hartwig Amination After 25 Years. PubMed.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed Central.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
- Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine. BenchChem.
- Suzuki reaction. Wikipedia.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
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- 11. Synthesis and evaluation of novel pyrimidine-based dual EGFR/Her-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Synthesis of Novel Phosphodiesterase-4 (PDE4) Inhibitors Utilizing a 2,5-Dichloro-4-methylpyrimidine Scaffold
Introduction: The Role of Phosphodiesterases and the Promise of Pyrimidine-Based Inhibitors
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two essential second messengers.[1] The PDE4 family is specific for cAMP and is predominantly expressed in inflammatory and immune cells.[2] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of these cells and reduces the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).[2][3] This mechanism of action makes PDE4 a highly attractive therapeutic target for the treatment of inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and atopic dermatitis.[2][4]
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[5] Its versatile structure allows for substitution at multiple positions, enabling the fine-tuning of pharmacological properties.[5] Specifically, 2,5-disubstituted pyrimidine derivatives have emerged as a promising class of PDE4 inhibitors.[6][7] This application note provides a detailed guide for the synthesis of a novel series of PDE4 inhibitors based on a 2,5-dichloro-4-methylpyrimidine core, outlining the synthetic protocols, explaining the rationale behind the experimental design, and detailing the methods for biological evaluation.
Strategic Approach to Synthesis: Leveraging the Reactivity of this compound
The synthetic strategy hinges on the differential reactivity of the chlorine atoms at the C2 and C5 positions of the this compound ring. The chlorine at the C2 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C5 position. This regioselectivity allows for a stepwise introduction of different substituents, providing a modular approach to building a library of diverse compounds for structure-activity relationship (SAR) studies.
The overall synthetic workflow can be visualized as a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr) at the C2 Position: The more reactive C2-chloro group is displaced by a suitable amine nucleophile.
-
Palladium-Catalyzed Cross-Coupling at the C5 Position: The less reactive C5-chloro group is then functionalized via a Suzuki-Miyaura cross-coupling reaction with a boronic acid derivative.
This sequential approach offers a high degree of control over the final molecular architecture, which is crucial for optimizing PDE4 inhibitory activity and selectivity.
Caption: General workflow for the synthesis of 2,5-disubstituted pyrimidine-based PDE4 inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 2-(Substituted-amino)-5-chloro-4-methylpyrimidine (Intermediate)
This protocol details the nucleophilic aromatic substitution reaction at the C2 position of this compound with a representative amine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 163.01 | 1.0 g | 6.13 mmol |
| Substituted Amine (e.g., Morpholine) | 87.12 | 0.64 mL | 7.36 mmol (1.2 eq) |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.14 mL | 12.26 mmol (2.0 eq) |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | 10 mL | - |
Procedure:
-
To a stirred solution of this compound (1.0 g, 6.13 mmol) in N-methyl-2-pyrrolidone (10 mL) in a sealed vessel, add the substituted amine (1.2 equivalents) and N,N-diisopropylethylamine (2.0 equivalents).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired 2-(substituted-amino)-5-chloro-4-methylpyrimidine.
Causality Behind Experimental Choices:
-
Solvent: NMP is a polar aprotic solvent that is well-suited for SNAr reactions as it can dissolve the reactants and stabilize the charged Meisenheimer intermediate.
-
Base: DIPEA is a non-nucleophilic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: Elevated temperatures are often required to overcome the activation energy of the SNAr reaction, particularly with less reactive nucleophiles.
Protocol 2: Synthesis of 2-(Substituted-amino)-5-(substituted-aryl)-4-methylpyrimidine (Final Product)
This protocol describes the Suzuki-Miyaura cross-coupling reaction to introduce a substituent at the C5 position.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Substituted-amino)-5-chloro-4-methylpyrimidine | (Varies) | 1.0 g | (Varies) |
| Substituted Arylboronic Acid | (Varies) | 1.2 eq | (Varies) |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 eq | (Varies) |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 eq | (Varies) |
| 1,4-Dioxane | 88.11 | 15 mL | - |
| Water | 18.02 | 5 mL | - |
Procedure:
-
To a degassed solution of the 2-(substituted-amino)-5-chloro-4-methylpyrimidine (1.0 equivalent) in a mixture of 1,4-dioxane (15 mL) and water (5 mL), add the substituted arylboronic acid (1.2 equivalents), sodium carbonate (2.0 equivalents), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final 2,5-disubstituted-4-methylpyrimidine PDE4 inhibitor.[8][9]
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for Suzuki-Miyaura cross-coupling reactions.[8]
-
Base: Sodium carbonate is required to activate the boronic acid for transmetalation to the palladium center.[10]
-
Solvent System: The mixture of 1,4-dioxane and water is a standard solvent system for Suzuki couplings, as it facilitates the dissolution of both the organic and inorganic reagents.
Sources
- 1. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel Catecholopyrimidine Based Small Molecule PDE4B Inhibitor Suppresses Inflammatory Cytokines in Atopic Mice [frontiersin.org]
- 3. Identification of the fused bicyclic 4-amino-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel catecholopyrimidine based PDE4 inhibitor for the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols: Buchwald-Hartwig Amination of 2,5-Dichloro-4-methylpyrimidine
Introduction: Strategic Importance of Aminated Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antiviral and anticancer agents.[1][2] The introduction of amino groups to the pyrimidine ring via C-N bond formation is a critical transformation that allows for the fine-tuning of a molecule's biological activity and material properties. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for forging these crucial C-N bonds, often overcoming the limitations of traditional methods like nucleophilic aromatic substitution (SNAr).[3][4]
This guide provides a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 2,5-dichloro-4-methylpyrimidine, a key intermediate in the synthesis of various bioactive compounds.[5][6] A particular focus is placed on achieving regioselectivity, a common challenge when working with di-substituted heterocyclic substrates.
Mechanistic Underpinnings of the Buchwald-Hartwig Amination
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing the Buchwald-Hartwig amination. The catalytic cycle, illustrated below, is generally accepted to proceed through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8]
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming a Pd(II) complex.[9] This is often the rate-determining step.
-
Amine Coordination and Deprotonation: The amine then coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]
Caption: A generalized workflow for the Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, add this compound (1.0 mmol, 1.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and Xantphos (0.03 mmol, 3 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Add the desired amine (1.2 mmol, 1.2 equiv.) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the vial.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the vial.
-
Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 100 °C and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water (10 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired aminated pyrimidine.
Troubleshooting and Key Considerations
-
Choice of Ligand: The choice of phosphine ligand is crucial for the success of the reaction. [11]While Xantphos is a good starting point for many cross-coupling reactions, other ligands such as BINAP or bulky biaryl phosphines like BrettPhos may provide better results for challenging substrates. [4][12]* Base Selection: The strength and nature of the base can significantly impact the reaction outcome. [11]Strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. [13]Weaker bases like potassium carbonate may also be effective in some cases, particularly in microwave-assisted protocols. [14]* Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and dioxane are common choices.
-
Inert Atmosphere: Strict adherence to inert atmosphere techniques is critical, as the palladium(0) catalyst is sensitive to oxygen.
-
Side Reactions: A potential side reaction is hydrodehalogenation, where a halogen atom is replaced by a hydrogen atom. This can sometimes be minimized by adjusting the reaction conditions.
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aminated pyrimidines. By carefully selecting the catalyst system and reaction conditions, researchers can achieve high yields and excellent regioselectivity in the amination of this compound. The protocols and insights provided in this guide serve as a valuable resource for scientists engaged in drug discovery and materials science, enabling the efficient synthesis of novel and functionalized pyrimidine derivatives.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 11, 2026, from [Link]
-
Hesp, K. D., & Gusev, D. G. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 108–114. [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved January 11, 2026, from [Link]
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Al-Hiari, Y. M., Qaisi, A. M., & El-Abadelah, M. M. (2010). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 15(7), 4642–4651. [Link]
-
Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. (2006, May 19). Synfacts, 2006(05), 0503. [Link]
-
Ryu, J. S., & Curran, D. P. (2005). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 10(4), 519–525. [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]
-
Peng, Z.-H., & Woo, G. H. C. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395–398. [Link]
-
Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. (n.d.). Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved January 11, 2026, from [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved January 11, 2026, from [Link]
-
Gothwal, A., Kumar, A., & Geda, A. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Bioorganic Chemistry, 114, 105156. [Link]
-
Pathak, P., & Kumar, V. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(18), 5676. [Link]
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- 14. researchgate.net [researchgate.net]
Synthesis of Bioactive Molecules from 2,5-Dichloro-4-methylpyrimidine: Application Notes and Protocols
Introduction: The Versatility of the 2,5-Dichloro-4-methylpyrimidine Scaffold
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural compounds and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Among the myriad of pyrimidine-based starting materials, this compound stands out as a particularly versatile and valuable scaffold for the synthesis of novel bioactive molecules. Its two distinct chlorine atoms at the C2 and C5 positions offer differential reactivity, enabling selective functionalization through a variety of modern synthetic methodologies. This differential reactivity is the key to building molecular complexity in a controlled and predictable manner.
This technical guide provides an in-depth exploration of the synthetic pathways to generate diverse bioactive compounds starting from this compound. We will delve into the mechanistic principles and provide field-proven protocols for key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. The aim is to equip researchers, scientists, and drug development professionals with the knowledge and practical guidance to effectively utilize this powerful building block in their quest for new therapeutic agents.
Strategic Functionalization: A Tale of Two Chlorines
The synthetic utility of this compound hinges on the ability to selectively target either the C2 or C5 chlorine atom. The electronic environment of the pyrimidine ring, influenced by the two nitrogen atoms and the methyl group, dictates the reactivity of these positions. Generally, the C2 position is more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed reactions. However, steric and electronic factors of the incoming reagents, as well as carefully chosen reaction conditions, can modulate this inherent reactivity, allowing for a high degree of regioselectivity.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance. For this compound, these reactions provide a powerful avenue for introducing a wide range of substituents, leading to the generation of diverse chemical libraries for biological screening.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[3] In the context of this compound, this reaction is instrumental in introducing aryl or heteroaryl moieties, which are common features in many kinase inhibitors and other bioactive molecules.
Causality of Regioselectivity: The regioselectivity of the Suzuki-Miyaura coupling on this compound is primarily dictated by the relative rates of oxidative addition of the palladium catalyst to the C-Cl bonds at the C2 and C5 positions. The C2 position, being flanked by two nitrogen atoms, is more electron-deficient and generally undergoes oxidative addition more readily than the C5 position. This inherent electronic preference allows for selective functionalization at the C2 position under carefully controlled conditions.
Application Example: Synthesis of a Janus Kinase (JAK) Inhibitor Intermediate
A notable application of the regioselective Suzuki-Miyaura coupling of this compound is in the synthesis of Janus kinase (JAK) inhibitors.[2] JAKs are a family of tyrosine kinases that play a critical role in cytokine signaling pathways, and their dysregulation is implicated in various autoimmune diseases and cancers.[1][4]
The synthetic route commences with a highly regioselective Suzuki-Miyaura coupling at the C2 position of this compound with a pyrazole-boronic acid derivative. This selectivity is crucial for the subsequent introduction of the amine substituent at the C5 position.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling
Reaction: Synthesis of 2-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)-5-chloro-4-methylpyrimidine
Materials:
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 2.0 |
| Dioxane/Water (4:1) | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate (1.2 eq), and sodium carbonate (2.0 eq).
-
Add a 4:1 mixture of dioxane and water.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction to 100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 2-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)-5-chloro-4-methylpyrimidine.
Buchwald-Hartwig Amination: Constructing Key C-N Linkages
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of a vast number of pharmaceuticals.[4][5] This reaction is particularly valuable for introducing primary and secondary amines to the pyrimidine core.
Causality of the Two-Step Approach: Following the initial Suzuki-Miyaura coupling, the remaining chlorine atom at the C5 position of the pyrimidine ring can be substituted with an amine via a Buchwald-Hartwig amination. The electronic properties of the pyrimidine ring are altered by the introduction of the pyrazole moiety at C2, which can influence the reactivity of the C5 position.
Application Example: Completion of the JAK Inhibitor Synthesis
Continuing the synthesis of the JAK inhibitor, the intermediate obtained from the Suzuki-Miyaura coupling is subjected to a Buchwald-Hartwig amination with a suitable amine. This step completes the core structure of the target bioactive molecule.[2]
Experimental Protocol: Buchwald-Hartwig Amination
Reaction: Synthesis of a JAK Inhibitor Precursor
Materials:
| Reagent | Molar Equiv. |
| 2-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)-5-chloro-4-methylpyrimidine | 1.0 |
| 1-methyl-1H-pyrazol-4-amine | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 0.05 |
| 2,2'-bis(diphenylphosphino)-1,1'-binaphthalene (BINAP) | 0.075 |
| Potassium Carbonate (K₂CO₃) | 2.0 |
| Dioxane/tert-Butanol | - |
Procedure:
-
In a glovebox or under an inert atmosphere, combine 2-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)-5-chloro-4-methylpyrimidine (1.0 eq), 1-methyl-1H-pyrazol-4-amine (1.1 eq), potassium carbonate (2.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and BINAP (0.075 eq) in a reaction vessel.
-
Add a mixture of dioxane and tert-butanol.
-
Seal the vessel and heat the reaction to 100 °C.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired product.
Visualizing the Synthetic Pathway
Nucleophilic Aromatic Substitution (SNAr): A Direct Approach to Functionalization
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in heterocyclic chemistry, providing a direct route to introduce nucleophiles onto the electron-deficient pyrimidine ring.[5] The two chlorine atoms in this compound serve as excellent leaving groups for this transformation.
Regioselectivity in SNAr: The regioselectivity of SNAr reactions on this compound is highly dependent on the nature of the nucleophile and the reaction conditions. Generally, the C2 position is more activated towards nucleophilic attack due to the inductive effect of the two adjacent nitrogen atoms. However, steric hindrance can play a significant role, and in some cases, substitution at the C5 position can be favored.
Application: Synthesis of Aminopyrimidine Derivatives
The direct reaction of this compound with amines can lead to the formation of mono- or di-substituted aminopyrimidines, which are valuable intermediates in drug discovery.
Experimental Protocol: General Procedure for SNAr with an Amine
Reaction: Synthesis of 2-Amino-5-chloro-4-methylpyrimidine
Materials:
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Amine (e.g., ammonia, primary or secondary amine) | 2.0-3.0 |
| Solvent (e.g., Ethanol, Dioxane, or DMF) | - |
| Base (optional, e.g., Triethylamine, DIPEA) | 1.0-2.0 |
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent in a pressure-rated reaction vessel.
-
Add the amine (2.0-3.0 eq) and, if necessary, a non-nucleophilic base like triethylamine or DIPEA to scavenge the HCl byproduct.
-
Seal the vessel and heat the reaction to the desired temperature (typically ranging from 80 to 120 °C).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
If a precipitate has formed, filter the solid and wash with a suitable solvent.
-
If the product is in solution, concentrate the mixture and purify by column chromatography or recrystallization.
Visualizing the SNAr Workflow
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is an excellent method for introducing alkynyl groups onto the pyrimidine scaffold, which can serve as versatile handles for further functionalization or as key structural elements in bioactive molecules.
Controlling Regioselectivity: Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on this compound is expected to show a preference for the more reactive C2 position. The choice of catalyst, ligands, and reaction conditions can be fine-tuned to enhance this selectivity.
Experimental Protocol: General Procedure for Sonogashira Coupling
Reaction: Synthesis of 5-Chloro-4-methyl-2-(alkynyl)pyrimidine
Materials:
| Reagent | Molar Equiv. |
| This compound | 1.0 |
| Terminal Alkyne | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 0.05 |
| Copper(I) Iodide (CuI) | 0.1 |
| Triethylamine (Et₃N) | 2.0 |
| Solvent (e.g., THF or DMF) | - |
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add a degassed solvent such as THF or DMF, followed by triethylamine (2.0 eq).
-
Add the terminal alkyne (1.2 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Characterization of Synthesized Molecules
The structural elucidation and purity assessment of the synthesized bioactive molecules are paramount. Standard analytical techniques should be employed for comprehensive characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the products, including the regiochemistry of the substitution.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final compounds.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of bioactive molecules. The ability to selectively functionalize the C2 and C5 positions through well-established synthetic methodologies like Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provides a powerful platform for medicinal chemists. The protocols and insights provided in this guide are intended to facilitate the exploration of new chemical space and accelerate the discovery of novel therapeutic agents. Future work in this area will likely focus on the development of even more selective and efficient catalytic systems, as well as the application of this scaffold in the synthesis of novel classes of bioactive compounds targeting a broader range of diseases.
References
- Zhang, J., Sun, J., Nie, P., Herdewijn, P., & Wang, Y. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. European Journal of Medicinal Chemistry, 115848.
- Ellis, J. M., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(19), 5777.
- Huang, H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7312–7330.
-
Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]
- Gogoi, P., et al. (2018). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 16(34), 6276-6280.
-
Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Seltzman, H. H., et al. (2012). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 134(34), 14058-14061.
- Romero-Ortega, M., et al. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Synthesis, 51(12), 2453-2462.
- Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 1286-1293.
- Richter, P., et al. (2018). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. The Journal of Organic Chemistry, 83(17), 10433-10443.
- El-Gazzar, A. R. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(19), 13326-13341.
-
Chemistry LibreTexts. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Zhang, J., et al. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. European Journal of Medicinal Chemistry, 261, 115848.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
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-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-4-methylpyrimidine. Retrieved from [Link]
- Zidar, N., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Al-Tel, T. H. (2013). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Tetrahedron, 69(34), 7075-7081.
- Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 14(1), 89-102.
-
Journal of Chemical Education. (2017). Nucleophilic Aromatic Substitution - Addition and Identification of an Amine. Retrieved from [Link]
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-
RSC Publishing. (2014). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Retrieved from [Link]
-
ResearchGate. (2011). Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Retrieved from [Link]
Sources
The Versatile Scaffold: Harnessing 2,5-Dichloro-4-methylpyrimidine in Modern Drug Discovery
Introduction: The Strategic Value of the Dichloromethylpyrimidine Core
In the landscape of contemporary medicinal chemistry, the pyrimidine ring stands as a privileged scaffold, forming the backbone of numerous FDA-approved therapeutics. Its prevalence is not accidental; the nitrogen atoms within the heterocycle provide crucial hydrogen bonding interactions with biological targets, while the ring system itself serves as a versatile anchor for a variety of functional groups. Among the plethora of pyrimidine derivatives, 2,5-dichloro-4-methylpyrimidine has emerged as a particularly valuable building block in the quest for novel kinase inhibitors and other targeted therapies.
This guide provides an in-depth exploration of the this compound scaffold, offering detailed application notes and field-proven protocols for its strategic deployment in drug discovery programs. We will delve into the nuanced reactivity of this scaffold, elucidating the principles that govern its regioselective functionalization, and showcase its application in the synthesis of potent bioactive molecules.
Chemical Reactivity and Strategic Functionalization
The synthetic utility of this compound lies in the differential reactivity of its two chlorine atoms at the C2 and C5 positions. The electron-deficient nature of the pyrimidine ring, further accentuated by the inductive effect of the chlorine atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr). Additionally, the chloro substituents provide handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Understanding the interplay of electronic and steric factors is paramount to achieving the desired regioselectivity in the derivatization of this scaffold.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position of the pyrimidine ring is generally more activated towards nucleophilic attack than the chlorine at the 5-position. This is due to the cumulative electron-withdrawing effect of the two ring nitrogens flanking the C2 position, which stabilizes the Meisenheimer intermediate formed during the reaction. Consequently, reactions with a wide range of nucleophiles, particularly amines, can be directed to selectively occur at the C2 position under controlled conditions.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often employed to facilitate the dissolution of the reactants and stabilize the charged intermediate.
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically used to neutralize the HCl generated during the reaction without competing with the primary nucleophile.
-
Temperature: The reaction temperature is a critical parameter for controlling regioselectivity. Lower temperatures often favor substitution at the more reactive C2 position, while higher temperatures can lead to a mixture of products or substitution at the C5 position.
Application in Kinase Inhibitor Synthesis: The Case of Ceritinib Analogues
The this compound scaffold is a key component in the structure of several potent kinase inhibitors. A prominent example is its use in the synthesis of analogues of Ceritinib (LDK378), a second-generation anaplastic lymphoma kinase (ALK) inhibitor approved for the treatment of non-small cell lung cancer (NSCLC).[1][2] The 2,4-diaminopyrimidine core is a common pharmacophore in kinase inhibitors, with the substituents at the C2 and C4 (in the parent pyrimidine) positions dictating target specificity and potency.
The synthesis of Ceritinib and its analogues often involves a sequential SNAr strategy, where the two chlorine atoms of a dichloropyrimidine precursor are displaced by different amine nucleophiles.[3][4][5]
Workflow for the Synthesis of a Ceritinib Analogue Precursor
Caption: Synthetic workflow for a Ceritinib analogue precursor.
Detailed Protocols
Protocol 1: Regioselective Monosubstitution at the C2 Position via SNAr
This protocol describes the selective reaction of an aniline derivative at the C2 position of this compound.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 2-isopropoxyaniline) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DMF.
-
Stir the solution at room temperature and add the substituted aniline, followed by the dropwise addition of DIPEA.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-(substituted anilino)-5-chloro-4-methylpyrimidine.
Self-Validation: The regioselectivity of the substitution can be confirmed by 2D NMR techniques, such as HMBC, which will show correlations between the aniline protons and the C2 carbon of the pyrimidine ring.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5 Position
This protocol details the introduction of an aryl group at the C5 position of a 2-amino-5-chloro-4-methylpyrimidine intermediate.
Materials:
-
2-(Substituted anilino)-5-chloro-4-methylpyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Celite
Procedure:
-
In a Schlenk flask, combine the 2-(substituted anilino)-5-chloro-4-methylpyrimidine, arylboronic acid, and potassium carbonate.
-
Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium(II) acetate and triphenylphosphine to the reaction mixture.
-
Heat the reaction to 90-100 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired 5-aryl-2-(substituted anilino)-4-methylpyrimidine.[6]
Causality Behind Experimental Choices:
-
Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) is a common and effective catalyst system for Suzuki-Miyaura couplings. The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base and Solvent System: An aqueous base, such as potassium carbonate, is crucial for the transmetalation step of the catalytic cycle. The mixed solvent system of dioxane and water helps to dissolve both the organic and inorganic reactants.
Structure-Activity Relationship (SAR) Insights
The derivatization of the this compound scaffold allows for a systematic exploration of the structure-activity relationship (SAR) to optimize the potency and selectivity of kinase inhibitors.
| Position of Modification | Moiety Introduced | General Impact on Activity |
| C2-Amine | Substituted anilines, aliphatic amines | Directly interacts with the hinge region of the kinase. Substituents on the aniline ring can be tailored to enhance potency and target selectivity. |
| C5-Aryl/Heteroaryl | Phenyl, pyridyl, etc. via Suzuki coupling | Occupies the solvent-exposed region of the ATP-binding pocket. Can be modified to improve physicochemical properties and introduce additional interactions. |
| C4-Methyl | - | Provides a steric anchor and can influence the overall conformation of the inhibitor within the binding site. |
Data Presentation:
Caption: Key SAR relationships for kinase inhibitors.
Conclusion: A Scaffold with Enduring Potential
This compound has proven to be a highly tractable and strategically valuable scaffold in drug discovery. Its predictable yet versatile reactivity allows for the controlled and regioselective introduction of diverse functionalities, enabling the rapid generation of compound libraries for lead optimization. The successful application of this scaffold in the development of potent kinase inhibitors, such as those targeting ALK, underscores its importance in modern medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to effectively leverage the potential of this compound in their own drug discovery endeavors.
References
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Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib. PubMed Central. Available from: [Link]
-
Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring. PubMed. Available from: [Link]
-
Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer. PubMed Central. Available from: [Link]
-
Ceritinib: From Synthesis to Clinical Applications. Semantic Scholar. Available from: [Link]
-
Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials. PubMed. Available from: [Link]
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Application Notes & Protocols for the Large-Scale Synthesis of 2,5-Dichloro-4-methylpyrimidine
Introduction:
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2][3] As a six-membered aromatic heterocycle with two nitrogen atoms, its structure is integral to the nucleobases cytosine, thymine, and uracil, which are fundamental components of DNA and RNA.[1][4] This inherent biological relevance makes synthetic pyrimidine derivatives powerful tools in drug discovery, capable of interacting with biological targets like enzymes and nucleic acids.[1]
2,5-Dichloro-4-methylpyrimidine (CAS: 1192064-63-3) is a halogenated pyrimidine derivative that serves as a versatile and crucial building block in the synthesis of more complex, biologically active molecules.[5][6] The presence of two reactive chlorine atoms at the C2 and C5 positions allows for selective functionalization through nucleophilic substitution reactions, making it a valuable intermediate for constructing targeted libraries of compounds in drug development programs, particularly in the fields of oncology and virology.[7][8]
This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a robust and scalable chlorination protocol. It emphasizes the underlying chemical principles, stringent safety protocols required when handling hazardous reagents, and a detailed, step-by-step workflow designed for reproducibility and high yield.
Synthetic Strategy: Chlorination of Pyrimidinones
The most prevalent and industrially scalable method for synthesizing chloropyrimidines is the direct chlorination of their corresponding hydroxypyrimidine (pyrimidinone) precursors. The tautomeric keto-enol equilibrium in these precursors favors the keto (amide) form, which requires a potent chlorinating agent for efficient conversion.
Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation on a large scale. It effectively converts the C=O group of the pyrimidinone to a C-Cl group. The reaction often incorporates a tertiary amine base, such as N,N-diethylaniline or diisopropylethylamine (DIPEA), which serves two primary functions: acting as a catalyst and scavenging the hydrogen chloride (HCl) byproduct generated during the reaction, thereby driving the equilibrium towards the chlorinated product.[9][10][11]
The proposed synthesis begins with the readily available precursor, 5-chloro-4-methyl-2(1H)-pyrimidinone, and converts it to the target molecule, this compound, via direct chlorination with phosphorus oxychloride.
Caption: Step-by-step workflow for the large-scale synthesis of this compound.
References
- Phosphorus oxychloride - SAFETY DATA SHEET. (2025).
- ICSC 0190 - PHOSPHORUS OXYCHLORIDE. International Labour Organization.
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- phosphorus oxychloride - Report | CAMEO Chemicals | NOAA. National Oceanic and Atmospheric Administration.
- PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. New Jersey Department of Health.
- A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2024). Journal of Molecular Structure.
- What are the synthesis and applications of 2-Chloro-4-methylpyrimidine?. Guidechem.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2022). Molecules.
- Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2012). Molecules.
- Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Current Chemistry Letters.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Advanced Research and Reviews.
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- This compound | C5H4Cl2N2 | CID 21278621. PubChem.
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Application Notes and Protocols for Protecting Group Strategies in Reactions of 2,5-Dichloro-4-methylpyrimidine
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth analysis of protecting group strategies for the selective functionalization of 2,5-dichloro-4-methylpyrimidine. This versatile heterocyclic building block presents unique challenges and opportunities in medicinal chemistry and materials science due to the differential reactivity of its two chloro substituents. This document elucidates the underlying principles of reactivity, offers strategic guidance on the use of nitrogen-based protecting groups, and provides detailed, field-proven protocols for key transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
Introduction: The Synthetic Challenge of this compound
This compound is a valuable scaffold in organic synthesis, offering two distinct reaction sites for the introduction of molecular diversity. The electronic landscape of the pyrimidine ring, characterized by its π-deficient nature, dictates a general hierarchy of reactivity for its halogen substituents in nucleophilic aromatic substitution (SNAr) reactions. Typically, the order of reactivity is C4(6) > C2 >> C5.[1] This inherent difference is attributed to the superior stabilization of the Meisenheimer intermediate when nucleophilic attack occurs at positions para or ortho to the ring nitrogens.
The C5 position, being meta to both nitrogens, is significantly less electrophilic and thus substantially less reactive towards traditional SNAr. This presents a significant challenge for chemists seeking to selectively functionalize this site. Conversely, the C2 position is more activated, providing a handle for selective substitution under appropriate conditions. This guide will explore strategies to navigate this reactivity landscape, with a particular focus on how protecting groups can be employed to either insulate the pyrimidine nitrogens or to modulate the electronic properties of the ring, thereby influencing regioselectivity.
Strategic Approaches to Selective Functionalization
The selective modification of this compound hinges on exploiting the intrinsic reactivity differences between the C2 and C5 positions and employing advanced catalytic methods to access the less reactive site.
Targeting the C2 Position via Nucleophilic Aromatic Substitution (SNAr)
The C2-chloro substituent is susceptible to displacement by a variety of nucleophiles, including amines, alkoxides, and thiolates. These reactions typically proceed under thermal conditions and are often facilitated by the use of a base.
Accessing the C5 Position: The Power of Palladium Catalysis
While the C5 position is recalcitrant to SNAr, modern cross-coupling chemistry offers a powerful alternative. Notably, palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination can be tuned to favor reaction at the C5 position, a feat not readily achievable through classical methods.
A pivotal strategy for achieving C5 selectivity in Suzuki couplings involves the use of ligand-free "Jeffery" conditions.[2] These conditions, typically employing a palladium salt like Pd(OAc)₂, a base, and a phase-transfer catalyst in a polar aprotic solvent, have been shown to enable unprecedented C5-selective cross-coupling of 2,5-dichloropyrimidine.[2] This approach likely proceeds through a different mechanistic manifold than traditional ligand-based catalysis, potentially involving palladium nanoparticles.
The Role of Protecting Groups in Modulating Reactivity
The introduction of protecting groups on the pyrimidine ring nitrogens can serve multiple purposes. Primarily, they can prevent unwanted side reactions at the nitrogen atoms. Strategically, they may also alter the electronic distribution within the pyrimidine ring, thereby influencing the regioselectivity of subsequent substitution reactions. Two commonly employed protecting groups for nitrogen heterocycles are the tert-butoxycarbonyl (Boc) group and the 2-(trimethylsilyl)ethoxymethyl (SEM) group.
-
Boc Group: The Boc group is an electron-withdrawing carbamate that can be introduced under basic conditions and is readily cleaved with acid.[3][4] Its presence can modulate the electron density of the pyrimidine ring, potentially influencing the relative reactivity of the C2 and C5 positions.
-
SEM Group: The SEM group is stable to a wide range of reaction conditions and can be removed with fluoride sources or Lewis acids.[5][6] Its steric bulk and electronic properties can also be exploited to direct incoming reagents.
The decision-making process for employing a protecting group strategy is outlined in the workflow below.
Caption: Decision workflow for selective functionalization.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis and functionalization of this compound and its derivatives. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: Synthesis of 2-Chloro-4-methyl-5-nitropyrimidine
This protocol describes a plausible route to introduce a nitro group at the C5 position, which can subsequently be reduced to an amine. This functionalization of the C5 position is a key step towards creating precursors for further derivatization.
Materials:
-
2-Chloro-4-methylpyrimidine
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 2-chloro-4-methylpyrimidine to the cooled sulfuric acid with stirring, ensuring the temperature remains low.
-
To this mixture, add fuming nitric acid dropwise, maintaining the temperature at or below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 60 °C and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is approximately 7.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and dry under vacuum to yield 2-chloro-4-methyl-5-nitropyrimidine.[7]
Protocol 2: C5-Selective Suzuki-Miyaura Coupling (Jeffery Conditions)
This protocol is adapted from literature describing the C5-selective cross-coupling of 2,5-dichloropyridine and is expected to be applicable to this compound.[8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N-Methyl-2-pyrrolidone (NMP)
-
Water
-
Schlenk tube
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add NMP (4 mL) and water (1 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 5-aryl-2-chloro-4-methylpyrimidine.
Protocol 3: N-Boc Protection of the Pyrimidine Ring
This protocol provides a general method for the introduction of a Boc protecting group onto a pyrimidine nitrogen, adapted from microwave-assisted procedures which can also be performed under conventional heating.[9]
Materials:
-
This compound (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (2.2 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Triethylamine (Et₃N) (2.2 equiv)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add triethylamine and DMAP to the solution.
-
Add Boc₂O portion-wise with stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until completion is indicated by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the N-Boc protected product.
Protocol 4: Deprotection of the N-Boc Group
The Boc group is readily removed under acidic conditions.[4]
Materials:
-
N-Boc protected this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N-Boc protected pyrimidine in DCM in a round-bottom flask.
-
Add an excess of TFA (typically 20-50% v/v) to the solution.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Once deprotection is complete, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., toluene) to remove residual TFA.
-
The resulting amine salt can be used directly or neutralized with a mild base and purified as needed.
Data Summary
The following table summarizes the key reaction types and expected regioselectivity for the functionalization of this compound.
| Reaction Type | Position | Reagents/Conditions | Expected Product | Selectivity | Reference |
| Nucleophilic Aromatic Substitution (SNAr) | C2 | Amine or Alkoxide, Base, Heat | 2-Amino/Alkoxy-5-chloro-4-methylpyrimidine | High for C2 | [1] |
| Suzuki-Miyaura Coupling | C5 | Arylboronic acid, Pd(OAc)₂, K₂CO₃, NMP/H₂O (Jeffery Conditions) | 5-Aryl-2-chloro-4-methylpyrimidine | High for C5 | [2][8] |
| Buchwald-Hartwig Amination | C2 or C5 | Amine, Pd catalyst, Ligand, Base | 2-Amino- or 5-Amino-substituted pyrimidine | Dependent on ligand and conditions | [10] |
Conclusion
The selective functionalization of this compound is a challenging yet achievable goal in modern organic synthesis. While traditional SNAr reactions reliably provide access to C2-substituted derivatives, the inert C5 position requires more advanced strategies. The advent of palladium-catalyzed cross-coupling reactions, particularly under ligand-free Jeffery conditions, has opened a new avenue for the selective formation of C-C bonds at this previously inaccessible site. Furthermore, the strategic use of nitrogen protecting groups like Boc and SEM offers an additional layer of control, allowing for the modulation of reactivity and the protection of sensitive functionalities during multi-step syntheses. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the full synthetic potential of this versatile heterocyclic building block.
References
-
A convenient, highly selective and eco-friendly N-Boc protection of pyrimidines under microwave irradiation. RSC Publishing. Available at: [Link]
-
A convenient, highly selective and eco-friendly N-Boc protection of pyrimidines under microwave irradiation. RSC Publishing. (2014). Available at: [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Available at: [Link]
-
A convenient, highly selective and eco-friendly N-Boc protection of pyrimidines under microwave irradiation. RSC Publishing. (2014). Available at: [Link]
-
AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. PMC - NIH. Available at: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. Available at: [Link]
-
SEM Protecting Group: SEM Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
-
SCHEME 5 Deprotection of N-SEM from protected thymidine. ResearchGate. Available at: [Link]
-
Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. Organic Letters. Available at: [Link]
-
A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. (2025). Available at: [Link]
-
Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. ResearchGate. Available at: [Link]
-
BOC Deprotection. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. (2022). Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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- 2. benchchem.com [benchchem.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 6. Page loading... [guidechem.com]
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- 8. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Microwave-assisted synthesis of 2,5-Dichloro-4-methylpyrimidine derivatives
Application Note & Protocol
Topic: Microwave-Assisted Synthesis of 2,5-Dichloro-4-methylpyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The targeted synthesis of functionalized pyrimidines is therefore a critical task in drug discovery. This application note provides a detailed protocol for the synthesis of this compound, a versatile building block, utilizing Microwave-Assisted Organic Synthesis (MAOS). We move beyond a simple recitation of steps to provide the underlying scientific rationale, ensuring both reproducibility and a deeper understanding of the process. The adoption of MAOS represents a significant leap forward from conventional heating methods, offering dramatic reductions in reaction time, increased yields, and alignment with the principles of green chemistry.[2][3]
The Strategic Advantage of Microwave-Assisted Synthesis
Conventional synthesis methods, often reliant on refluxing for many hours, suffer from inefficient heat transfer and the formation of significant side products.[4] Microwave-assisted synthesis revolutionizes this process by leveraging the ability of microwaves to directly and uniformly heat the reaction mixture.[5][6] This is not surface heating; it is a volumetric process that energizes the entire reaction volume simultaneously.
The core mechanism involves the interaction of microwaves with polar molecules or ions in the reaction mixture.[7] This interaction induces rapid molecular rotation and friction, generating intense, localized heat. The primary advantages stemming from this unique heating mechanism include:
-
Accelerated Reaction Rates: Reaction times can be reduced from hours to mere minutes.[3][5]
-
Improved Chemical Yields: Uniform heating minimizes thermal degradation and side-product formation, often leading to cleaner reactions and higher yields.[6][7]
-
Enhanced Energy Efficiency: By heating only the reactants and solvent, not the vessel itself, MAOS significantly lowers energy consumption, a key tenet of green chemistry.[2][4]
-
Superior Control & Reproducibility: Dedicated microwave reactors allow for precise control over temperature and pressure, leading to highly reproducible results.[6][8]
Caption: A diagram illustrating the fundamental difference between slow, convective conventional heating and rapid, direct microwave heating.
Experimental Protocol: Synthesis of this compound
This protocol details the chlorination of 5-chloro-4-methylpyrimidin-2-ol, a common precursor, to yield the target compound. The use of phosphorus oxychloride (POCl₃) as both a chlorinating agent and a solvent is a standard method, which is significantly accelerated by microwave irradiation.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 5-chloro-4-methylpyrimidin-2-ol | ≥97% | Sigma-Aldrich |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Sigma-Aldrich |
| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS grade | Fisher Scientific |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory grade | VWR |
| Equipment | Specification | Example |
| Microwave Synthesis Reactor | Monomode, with temperature and pressure sensors | CEM Discover, Anton Paar Monowave |
| 10 mL Microwave Reaction Vial | Pressurized | Manufacturer-specific |
| Magnetic Stir Bar | Teflon-coated | VWR |
| Rotary Evaporator | Standard Lab Grade | Heidolph, Büchi |
Workflow for Microwave-Assisted Synthesis
Caption: A step-by-step workflow for the synthesis, from preparation to final analysis.
Detailed Step-by-Step Methodology
Safety First: This procedure involves corrosive and toxic reagents. All steps must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.
-
Preparation: Place a magnetic stir bar into a 10 mL microwave reaction vial. Add 5-chloro-4-methylpyrimidin-2-ol (1.0 mmol, 144.5 mg).
-
Rationale: The stir bar ensures even heat distribution and prevents localized superheating, which can lead to side reactions or vessel failure.[9]
-
-
Reagent Addition: In the fume hood, carefully add phosphorus oxychloride (POCl₃, 3.0 mL). Subsequently, add N,N-Diisopropylethylamine (DIPEA, 1.2 mmol, 0.21 mL).
-
Rationale: POCl₃ serves as the chlorinating agent. DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Vessel Sealing: Securely cap the vial using the appropriate torque settings for your microwave reactor. Ensure a proper seal is formed to withstand the pressure generated.
-
Microwave Irradiation: Place the sealed vial into the microwave reactor cavity. Set the reaction parameters as outlined in the table below.
Parameter Value Rationale Temperature 140 °C Provides sufficient activation energy for the chlorination. Precisely controlled by the reactor's IR sensor. Hold Time 15 minutes Dramatically reduced from the 4-6 hours typical for conventional reflux. Ramp Time 2 minutes A controlled ramp prevents thermal shock to the vessel. Power 200 W (Dynamic Power Control) The reactor will modulate power to maintain the set temperature, ensuring a smooth reaction profile. Stirring High Essential for homogenous heating. Pre-Stirring 15 seconds Ensures the mixture is homogenous before heating begins. -
Work-up & Quenching: Once the reaction is complete, allow the vial to cool to below 50 °C (monitored by the instrument) before handling. Prepare a beaker with approximately 50 g of crushed ice. Slowly and carefully , pour the reaction mixture onto the ice with stirring.
-
Rationale: This step safely quenches the highly reactive excess POCl₃, hydrolyzing it to phosphoric acid. The process is highly exothermic and must be done slowly.
-
-
Neutralization & Extraction: Slowly add saturated sodium bicarbonate (NaHCO₃) solution to the quenched mixture until the effervescence ceases and the pH is neutral (~7-8). Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM, 3 x 25 mL).
-
Rationale: Neutralization removes acidic byproducts. The desired organic product is more soluble in DCM, allowing for its separation from the aqueous phase.
-
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue via silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to obtain the pure this compound.
Product Validation (Self-Validating System)
-
Thin-Layer Chromatography (TLC): Monitor reaction progress and column fractions.
-
Nuclear Magnetic Resonance (NMR): Confirm the structure of the final product. Expected ¹H-NMR signals will correspond to the methyl group and the pyrimidine proton.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product (C₅H₄Cl₂N₂, MW: 163.00).[10]
Reaction Mechanism & Scientific Discussion
The conversion of the pyrimidin-2-ol (which exists in tautomeric equilibrium with its keto form, a cyclic amide) to the 2-chloro derivative proceeds via activation by POCl₃.
Caption: A simplified representation of the key steps in the chlorination reaction.
The microwave energy dramatically accelerates Step 3 , the nucleophilic attack of the chloride ion. By creating a state of high energy and molecular motion, the microwaves increase the frequency and energy of collisions between the dichlorophosphate intermediate and the chloride ions, overcoming the activation energy barrier far more efficiently than conventional heating.
Safety and Troubleshooting
Critical Safety Considerations:
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[8][9] Laboratory-grade reactors are built with corrosion-resistant cavities, pressure containment systems, and safety interlocks that are absent in kitchen appliances.[9]
-
Pressure Management: Be aware of the potential for rapid pressure increases. Start with small-scale reactions to understand the kinetics before scaling up.[9]
-
Solvent Stability: Understand the decomposition properties of your reagents and solvents at high temperatures.[9]
Troubleshooting Guide:
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction; insufficient temperature or time. | Increase hold time in 5-minute increments or increase temperature by 10 °C. Ensure efficient stirring. |
| Degradation of starting material or product. | Decrease reaction temperature. Ensure the ramp time is not too aggressive. | |
| Dark-colored Product | Charring or decomposition due to localized overheating. | Ensure stirring is adequate. Consider using a solvent with a higher dielectric loss tangent for more even heating. |
| Vessel Venting | Reaction pressure exceeded the vessel's limit. | Reduce the amount of starting material. Ensure the reaction is not highly exothermic. Run on a smaller scale first. |
Conclusion and Future Applications
This application note demonstrates a robust, rapid, and efficient protocol for the synthesis of this compound using microwave assistance. This method provides a significant improvement over traditional synthetic routes in terms of speed, yield, and energy efficiency.
The synthesized this compound is a highly valuable intermediate. The differential reactivity of the two chlorine atoms allows for selective sequential nucleophilic aromatic substitution (SNAr) reactions. This enables drug development professionals to rapidly generate diverse libraries of pyrimidine derivatives for screening against various biological targets, including kinases and other enzymes implicated in diseases like cancer.[1][11][12]
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Google Scholar.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
- Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
- THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
- Safety Considerations for Microwave Synthesis.
- What are the synthesis and applications of 2-Chloro-4-methylpyrimidine? Guidechem.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- Microwave-assisted synthesis. Anton Paar Wiki.
- Medicinal Chemistry Insights: Leveraging 2,5-Dichloro-N-[2-(isopropylsulfonyl)phenyl]pyrimidin-4-amine. NINGBO INNO PHARMCHEM CO.,LTD.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
- 2-Chloro-4-methylpyrimidine synthesis. ChemicalBook.
- This compound | 1192064-63-3. MOLBASE Encyclopedia.
- Synthesis routes of 2,4-Dichloro-5-methylpyrimidine. Benchchem.
- Microwave Assisted Solid Phase Synthesis of Trisubstituted Pyrimidines. JOCPR.
- This compound | C5H4Cl2N2. PubChem.
- Microwave-Assisted Synthesis of Bioactive Tetrahydropyrimidine Derivatives as Antidiabetic Agents. Semantic Scholar.
- Recent Advances in Pyrimidine-Based Drugs. PMC.
- (PDF) Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions.
- Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. NIH.
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI.
- Microwave-assisted direct synthesis of BODIPY dyes and deriv
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
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- 4. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 5. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
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- 7. ijrpas.com [ijrpas.com]
- 8. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Safety Considerations for Microwave Synthesis [cem.com]
- 10. This compound | C5H4Cl2N2 | CID 21278621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 2,5-Dichloro-4-methylpyrimidine
Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling reaction with 2,5-Dichloro-4-methylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their coupling reactions involving this specific heterocyclic halide. This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the lab.
Troubleshooting Guide
This section addresses specific issues that can arise during the Suzuki coupling of this compound. Each problem is followed by a detailed explanation of potential causes and step-by-step guidance to resolve the issue.
Question 1: I am observing low to no conversion of my starting material, this compound. What are the likely causes and how can I improve the yield?
Answer:
Low conversion is a frequent challenge, often stemming from suboptimal reaction conditions. The electron-deficient nature of the pyrimidine ring makes it reactive, but several factors can hinder the catalytic cycle.[1] Let's break down the potential culprits and solutions:
1. Inefficient Catalyst System:
-
Causality: The choice of palladium source and ligand is critical for a successful Suzuki coupling.[2] Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active for this specific substrate. The oxidative addition step, where the palladium inserts into the carbon-chlorine bond, can be particularly challenging with aryl chlorides.[3][4]
-
Troubleshooting Steps:
-
Switch to a More Active Catalyst: Consider using pre-catalysts that readily form the active Pd(0) species. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are often more effective for challenging substrates.[5]
-
Optimize Ligand-to-Metal Ratio: A standard starting point is a 2:1 ligand-to-palladium ratio. However, this can be adjusted. Increasing the ratio may enhance catalyst stability and activity.
-
Consider Ligandless Conditions (with caution): In some cases, particularly with highly reactive heteroaryl chlorides, "ligand-free" conditions using Pd(OAc)₂ can be effective, though this may also lead to catalyst decomposition (formation of palladium black).
-
2. Inappropriate Base or Solvent:
-
Causality: The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle.[6][7] Its strength and solubility can significantly impact the reaction rate. The solvent system must be able to dissolve all reactants to a reasonable extent.
-
Troubleshooting Steps:
-
Base Selection: For difficult couplings, stronger bases are often necessary.[2] While aqueous K₂CO₃ is a common first choice, consider switching to K₃PO₄, which is a stronger and effective base.[8][9][10]
-
Solvent System Optimization: A mixture of an organic solvent and water is typical. 1,4-Dioxane/water is a robust system.[8][9][10] If solubility is an issue, DMF or toluene can be considered.[6] For anhydrous conditions, which can sometimes mitigate side reactions, THF or MeTHF are good options.[3]
-
3. Reaction Temperature and Time:
-
Causality: Suzuki couplings are often temperature-sensitive. Insufficient thermal energy can lead to a sluggish reaction, while excessive heat can cause catalyst decomposition or promote side reactions.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: Start at a moderate temperature (e.g., 80 °C) and gradually increase it if the reaction is not proceeding. Monitor for any signs of decomposition.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly shorten reaction times and improve yields by providing rapid and uniform heating.[1][11]
-
4. Reagent Quality:
-
Causality: The purity and stability of the boronic acid or ester are paramount. Protodeboronation, the cleavage of the C-B bond by a proton source, is a common side reaction that consumes the coupling partner.[2][12]
-
Troubleshooting Steps:
-
Use High-Purity Boronic Acids: Ensure your boronic acid is fresh and has been stored properly.
-
Consider Boronic Esters: Pinacol (Bpin) or MIDA boronates are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[2]
-
Below is a diagram illustrating a systematic approach to troubleshooting low conversion:
Caption: Troubleshooting workflow for low reaction yield.
Question 2: My reaction is producing a significant amount of the hydrodehalogenated byproduct (4-methyl-5-chloropyrimidine). How can I minimize this side reaction?
Answer:
Hydrodehalogenation is a common side reaction in Suzuki couplings, where the halogen is replaced by a hydrogen atom.[5] This is particularly prevalent with electron-deficient heteroaryl halides.[5]
1. Mechanism of Dehalogenation:
-
Causality: The primary cause is often the formation of a palladium-hydride (Pd-H) species. This can arise from reactions with the base, solvent (especially alcohols), or trace water. The Pd-H species can then reductively eliminate with the pyrimidine ring to give the dehalogenated product.[5]
2. Strategies to Suppress Dehalogenation:
-
Protect N-H groups: For N-H containing heterocycles, deprotonation by the base can increase the electron density of the ring, which can influence the reaction outcome. In some cases, protecting the N-H group can suppress dehalogenation.[5][13]
-
Choice of Halide: The propensity for dehalogenation generally follows the order I > Br > Cl.[5] Since you are starting with a dichloro-pyrimidine, you are already using the least reactive halide in this regard.
-
Anhydrous Conditions: Minimizing water content can reduce the formation of Pd-H species. Use anhydrous solvents and consider drying the base before use.
-
Base Selection: While stronger bases can improve coupling efficiency, they can also promote dehalogenation. A careful balance is needed. If dehalogenation is severe, you might consider a weaker base like CsF or anhydrous K₃PO₄.
-
Lower Reaction Temperature: Higher temperatures can accelerate the dehalogenation pathway. Attempt the reaction at the lowest temperature that still allows for efficient coupling.[2]
| Parameter | Recommendation to Minimize Dehalogenation | Rationale |
| Solvent | Anhydrous (e.g., dry THF, Dioxane) | Reduces the formation of Pd-H species from water. |
| Base | Weaker or non-aqueous (e.g., CsF, anhydrous K₃PO₄) | Minimizes pathways for Pd-H formation. |
| Temperature | Lowest effective temperature (e.g., 60-80 °C) | Slows the rate of the dehalogenation side reaction. |
| Additives | Consider a hydrogen scavenger (e.g., benzoquinone) | Can intercept Pd-H species before they react. |
Question 3: I am struggling with the regioselectivity of the coupling. How can I selectively couple at the C2 or C5 position of this compound?
Answer:
Regioselectivity in the Suzuki coupling of dihalopyrimidines is a well-studied area. The general order of reactivity for palladium-catalyzed cross-coupling reactions on the pyrimidine ring is C4(6) > C2 >> C5.[14] For this compound, the C2 position is generally more reactive than the C5 position towards oxidative addition.
1. Factors Influencing Regioselectivity:
-
Electronic Effects: The C2 position is generally more electron-deficient than the C5 position, making it more susceptible to oxidative addition by the Pd(0) catalyst.
-
Steric Hindrance: The methyl group at the C4 position can sterically hinder the C5 position to some extent, further favoring reaction at the C2 position.
-
Ligand Control: The choice of ligand can sometimes influence the regioselectivity, although electronic factors are often dominant.[15] Bulky ligands may further disfavor reaction at the more hindered C5 position.
2. Strategies for Selective Coupling:
-
Monocoupling at C2: To achieve selective monocoupling at the C2 position, it is crucial to control the stoichiometry of the boronic acid.
-
Use 1.0 to 1.1 equivalents of the boronic acid.
-
Employ milder reaction conditions (lower temperature, shorter reaction time) to prevent the second coupling at the C5 position.
-
Monitor the reaction closely by TLC or LC-MS to stop it once the desired monocoupled product is formed.
-
-
Sequential Coupling: The difference in reactivity between the C2 and C5 positions can be exploited for sequential couplings.
-
Perform the first Suzuki coupling under controlled conditions to install the first group at the C2 position.
-
Isolate and purify the 2-substituted-5-chloro-4-methylpyrimidine.
-
Subject this intermediate to a second Suzuki coupling, often under more forcing conditions (higher temperature, more active catalyst), to introduce a different group at the C5 position.
-
Caption: Workflow for sequential Suzuki coupling.
Frequently Asked Questions (FAQs)
Q: What are the recommended starting conditions for the Suzuki coupling of this compound?
A: A good starting point would be:
-
Catalyst: Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%).
-
Base: K₃PO₄ (2-3 equivalents).
-
Solvent: 1,4-Dioxane/water (4:1 v/v).
-
Temperature: 80-100 °C.
-
Atmosphere: Inert (Argon or Nitrogen).
Q: Can I use boronic acids with electron-donating or electron-withdrawing groups?
A: Yes, the Suzuki coupling is known for its broad functional group tolerance.[16] However, the electronic nature of the boronic acid can affect the reaction rate. Electron-rich boronic acids tend to react faster, while electron-deficient ones may require slightly more forcing conditions.
Q: My reaction mixture turns black. Is this a problem?
A: The formation of a black precipitate (palladium black) indicates catalyst decomposition. While a small amount might be tolerable, extensive formation suggests that the catalyst is not stable under the reaction conditions. This can be caused by high temperatures, the presence of oxygen, or an inappropriate ligand. Consider using a more robust ligand, ensuring thorough degassing of your solvents, and running the reaction under a strictly inert atmosphere.
Q: Is it necessary to degas the reaction mixture?
A: Absolutely. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), rendering it inactive in the catalytic cycle. Thoroughly degassing the solvent and maintaining an inert atmosphere throughout the reaction is crucial for achieving high yields and preventing catalyst decomposition.
Experimental Protocol Example
General Procedure for a Trial Suzuki Coupling:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and K₃PO₄ (3.0 mmol).
-
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This guide provides a comprehensive framework for optimizing the Suzuki coupling of this compound. By systematically addressing potential issues and understanding the underlying chemical principles, you can significantly improve the success rate of your reactions.
References
-
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(4), 439. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]
-
Coombs, J. R., et al. (2014). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition, 53(28), 7294-7298. [Link]
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ProQuest. [Link]
-
Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(15), 4567. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
-
Man, H. W., & Barta, N. S. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(13), 2851–2854. [Link]
-
Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Semantic Scholar. [Link]
-
Khan, I., et al. (2021). (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Inverting the Conventional Site-Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Angewandte Chemie International Edition, 55(28), 8031-8035. [Link]
-
Vantourout, J. C., et al. (2019). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters, 21(1), 174-178. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6439-6453. [Link]
-
Telvekar, V. N., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12349-12358. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5559. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6439-6453. [Link]
-
Dolšak, A., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]
-
ResearchGate. (2025, August 7). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]
-
Le, N. C., et al. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 25(19), 4467. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. a. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Thomas, A. A., et al. (2015). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 17(15), 3782–3785. [Link]
Sources
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - ProQuest [proquest.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 9. [PDF] Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dichloropyrimidine Synthesis
Introduction: This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of dichloropyrimidines. The chlorination of pyrimidine precursors, such as uracil or its derivatives, is a fundamental transformation in medicinal chemistry. However, this process is often accompanied by side reactions that can significantly impact yield, purity, and scalability. This guide provides in-depth troubleshooting advice and answers to frequently encountered questions, grounded in established chemical principles and field-proven insights.
Frequently Asked questions (FAQs)
Q1: My chlorination of uracil with phosphorus oxychloride (POCl₃) is giving a low yield of 2,4-dichloropyrimidine, and I'm observing a significant amount of a solid that is poorly soluble in my extraction solvent. What is the likely cause?
A1: This is a classic issue of incomplete chlorination. The poorly soluble solid is likely a mono-chlorinated intermediate, such as 4-chloro-2(1H)-pyrimidinone, or even unreacted uracil. The reactivity of the hydroxyl groups (in the lactam-lactim tautomeric forms of uracil) differs, and achieving complete conversion to the dichloro- species requires careful control of reaction parameters.
Causality and Troubleshooting:
-
Insufficient Reagent Stoichiometry: Phosphorus oxychloride is not only the chlorinating agent but often also serves as the solvent. An insufficient excess of POCl₃ can lead to incomplete reaction. For a complete conversion, a significant excess of POCl₃ is often employed.[1]
-
Suboptimal Reaction Temperature and Time: The chlorination of uracil typically requires elevated temperatures to proceed to completion. A common protocol involves refluxing the mixture for several hours.[1] If the temperature is too low or the reaction time is too short, the reaction may stall at the mono-chlorinated stage.
-
Presence of Moisture: Phosphorus oxychloride reacts violently with water.[1] Any moisture in the starting materials or glassware will consume the reagent, reducing its effective concentration and hindering the chlorination process. Ensure all glassware is oven-dried and starting materials are anhydrous.
Preventative Measures:
-
Use a significant excess of freshly distilled phosphorus oxychloride.
-
Ensure the reaction is heated to reflux (typically around 105-110 °C) and monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) until the starting material is fully consumed.[1]
-
Maintain strictly anhydrous conditions throughout the setup and reaction.
Q2: During the work-up of my dichloropyrimidine synthesis, I encounter a highly exothermic and difficult-to-control reaction upon adding water or an aqueous base to quench the excess POCl₃. How can I perform this step safely and efficiently?
A2: The violent reaction you are observing is the rapid hydrolysis of excess phosphorus oxychloride, which is a highly exothermic process that generates gaseous hydrogen chloride (HCl).[1] Improper quenching is a significant safety hazard and can also lead to the hydrolysis of the desired dichloropyrimidine product back to mono-chloro or dihydroxy species.
Safe Quenching Protocol (Reverse Quench):
The key to a safe and controlled quench is to always add the reaction mixture containing POCl₃ to the quenching solution, never the other way around. This "reverse quench" ensures that POCl₃ is always the limiting reagent in the quenching flask.
Step-by-Step Protocol:
-
Preparation: In a separate, appropriately sized flask equipped with vigorous mechanical stirring and a thermometer, prepare a quenching solution of crushed ice and water, or a cold, dilute aqueous solution of a weak base like sodium bicarbonate or sodium acetate.
-
Cooling: After the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Slow Addition: Slowly and carefully add the reaction mixture dropwise to the vigorously stirred quenching solution.
-
Temperature Monitoring: Monitor the temperature of the quenching mixture continuously. Maintain a low temperature (e.g., below 20°C) by controlling the rate of addition and adding more ice if necessary.
-
Completion: After the addition is complete, continue stirring until all the ice has melted and any gas evolution has ceased.
Q3: My reaction mixture turns dark, and I isolate a tarry, intractable residue along with my dichloropyrimidine product. What causes this, and how can I prevent it?
A3: The formation of dark, tarry residues is typically a result of decomposition and polymerization side reactions occurring at high temperatures. Uracil and its derivatives can be susceptible to polymerization under harsh acidic and high-temperature conditions.
Causality and Troubleshooting:
-
Excessive Reaction Temperature: While heat is necessary to drive the chlorination, excessively high temperatures can promote the degradation of the starting material and the product.
-
Prolonged Reaction Times: Heating the reaction for an extended period after completion can also lead to the formation of these byproducts.
-
Presence of Impurities: Impurities in the starting uracil or dihydroxypyrimidine can act as initiators for polymerization.
Preventative Measures:
-
Temperature Control: Carefully control the reaction temperature. Use a heating mantle with a temperature controller and monitor the internal temperature of the reaction.
-
Reaction Monitoring: Monitor the reaction progress by TLC or another suitable method. Once the reaction is complete, proceed with the work-up without unnecessary delay.
-
Use of Catalysts/Additives: In some cases, the addition of a tertiary amine, such as N,N-dimethylaniline or pyridine, can facilitate the reaction, potentially allowing for lower reaction temperatures and shorter reaction times.[1]
-
Purity of Starting Materials: Ensure the use of high-purity starting materials.
Q4: I am using N,N-dimethylformamide (DMF) as a catalyst with POCl₃ and I'm observing the formation of an unexpected aldehyde byproduct. What is happening?
A4: The combination of phosphorus oxychloride and DMF forms the Vilsmeier reagent, a chloroiminium salt. This reagent is a powerful electrophile and is used in the Vilsmeier-Haack reaction to formylate electron-rich aromatic and heteroaromatic compounds. Dihydroxypyrimidines can be susceptible to formylation at the C5 position under these conditions, leading to the formation of a dichloropyrimidine carbaldehyde derivative as a side product.
Mechanism of Vilsmeier-Haack Side Reaction:
Vilsmeier-Haack side reaction pathway.
Preventative Measures:
-
Avoid DMF if formylation is a concern: If the C5 position of your pyrimidine is unsubstituted and prone to electrophilic attack, consider using an alternative tertiary amine catalyst that does not form a Vilsmeier-type reagent, such as triethylamine or N,N-diisopropylethylamine.[2]
-
Control Stoichiometry: If DMF is necessary, carefully control its stoichiometry to catalytic amounts rather than using it as a solvent.
-
Temperature Control: Lowering the reaction temperature may disfavor the formylation side reaction.
Troubleshooting Guide: At a Glance
| Issue | Potential Cause(s) | Recommended Actions |
| Low Yield of Dichloropyrimidine | Incomplete reaction, hydrolysis during work-up, decomposition. | Increase reaction time/temperature, ensure anhydrous conditions, use a controlled "reverse quench". |
| Formation of Mono-chlorinated Byproduct | Insufficient chlorinating agent, low reaction temperature, short reaction time. | Increase the molar ratio of POCl₃, ensure reflux temperature is reached, monitor reaction to completion by TLC. |
| Dark, Tarry Reaction Mixture | Overheating, prolonged reaction time, impurities in starting materials. | Maintain strict temperature control, monitor reaction progress and work up promptly, use high-purity reagents. |
| Violent/Uncontrolled Quenching | Rapid hydrolysis of excess POCl₃. | Always use a "reverse quench" by slowly adding the reaction mixture to a cold, stirred quenching solution. |
| Formation of Formylated Side Product | Use of DMF as a catalyst, leading to Vilsmeier reagent formation. | Replace DMF with a non-formylating tertiary amine (e.g., triethylamine), control DMF stoichiometry, lower reaction temperature. |
Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloropyrimidine from Uracil using Excess POCl₃
This protocol is a generalized procedure based on established laboratory practices.[1][3]
Materials and Equipment:
-
Uracil (pyrimidine-2,4-diol)
-
Phosphorus oxychloride (POCl₃)
-
Chloroform or Dichloromethane
-
Crushed ice
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Oven-dried round-bottom flask with reflux condenser and drying tube
-
Heating mantle with magnetic stirrer
-
Apparatus for vacuum distillation
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add uracil (e.g., 100 g, 0.89 mol). In a well-ventilated fume hood, carefully add phosphorus oxychloride (e.g., 400 mL).
-
Heating: Heat the mixture to reflux (approximately 105-110 °C) with stirring.
-
Reaction Time: Maintain the reflux with stirring for 3.5 to 4 hours. Monitor the reaction's progress by TLC.
-
Removal of Excess POCl₃: After cooling the mixture to room temperature, remove the excess unreacted POCl₃ by distillation under reduced pressure. This step must be performed with caution in a fume hood.
-
Quenching: Slowly and carefully pour the remaining oily residue onto crushed ice (e.g., 500 g) with vigorous stirring.
-
Extraction: Extract the aqueous mixture with chloroform or dichloromethane (3 x 150 mL).
-
Washing: Combine the organic extracts and wash with a saturated sodium carbonate solution to neutralize any remaining acid, followed by a water wash.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude 2,4-dichloropyrimidine.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Workflow for the synthesis of 2,4-dichloropyrimidine from uracil.
References
- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (URL not available)
- Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. Benchchem. (URL not available)
- Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Benchchem. (URL not available)
- Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). Benchchem. (URL not available)
- A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine. Benchchem. (URL not available)
- A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. (URL not available)
- 2,4-Dichloropyrimidine.
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (URL not available)
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. National Institutes of Health. (URL not available)
-
Uracil. Wikipedia. [Link]
- Process for preparing 4,6-dichloro-pyrimidine.
- Process for the preparation of chloropyrimidines.
- Process for the production of 2,4-dichloropyrimidine - 5-carboxylic acid chloride.
- Mechanism for dissociative hydrolysis of pyrimidine nucleoside d4N: Inversion vs retention. (URL not available)
-
Uracil. YouTube. [Link]
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. PMC - NIH. (URL not available)
- SYNTHESIS OF CHLORINATED PYRIMIDINES.
- The acidity of uracil and uracil analogs in the gas phase: Four surprisingly acidic sites and biological implications.
- The acidity of uracil and uracil analogs in the gas phase: four surprisingly acidic sites and biological implic
- Solubility of 2,5-Dichloropyrimidine in Organic Solvents: An In-depth Technical Guide. Benchchem. (URL not available)
- Preparation method of 4, 6-dichloropyrimidine.
- 2,4-Dichloropyrimidine.
- Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. PubMed. (URL not available)
- Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3.
- 2,4-Dichloropyrimidine synthesis. ChemicalBook. (URL not available)
- A Plausible Mechanism of Uracil Photohydration Involves an Unusual Intermedi
- Chloropyrimidine process.
- The investigations of the methods for the reduction of chloroyrimidines.
- POCl -PCl mixture: A robust chlorinating agent. Indian Chemical Society. (URL not available)
- 2,4-Dichloropyrimidine. PMC - NIH. (URL not available)
-
Phosphoryl chloride. Wikipedia. [Link]
- Preparation method of halogenated uracil compound.
- 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. National Institutes of Health. (URL not available)
- Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.
- POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. Common Organic Chemistry. (URL not available)
Sources
Technical Support Center: Troubleshooting Regioselectivity in SNAr of Dichloropyrimidines
Welcome to the technical support center for navigating the complexities of regioselectivity in the nucleophilic aromatic substitution (SNAr) of dichloropyrimidines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in achieving the desired substitution patterns in their synthetic routes. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind the "how," empowering you to troubleshoot effectively and optimize your reactions.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Regioselectivity
This section addresses the most common questions regarding regioselectivity in the SNAr of dichloropyrimidines, laying the groundwork for more advanced troubleshooting.
Q1: I'm reacting a 2,4-dichloropyrimidine with a nucleophile. Which position is generally more reactive, C2 or C4?
Generally, in an unsubstituted 2,4-dichloropyrimidine, the C4 position is more susceptible to nucleophilic attack than the C2 position.[1][2][3] This preference can be attributed to the greater electron deficiency at the C4 and C6 positions.[2] The stability of the Meisenheimer intermediate, a key intermediate in SNAr reactions, also plays a crucial role in determining the regioselectivity.[4]
Q2: My reaction on a 2,4-dichloropyrimidine is giving me a mixture of C2 and C4 substituted products. Why is the selectivity not clean?
Obtaining a mixture of isomers is a frequent challenge.[1][5] The intrinsic reactivity difference between the C2 and C4 positions can be small, leading to a lack of selectivity under certain conditions.[6] Several factors can influence this outcome, including the electronic nature of substituents on the pyrimidine ring, the nucleophile's characteristics, and the reaction conditions (solvent, temperature, and base).[6]
Q3: How do substituents on the pyrimidine ring affect the regioselectivity of SNAr reactions?
Substituents on the pyrimidine ring have a profound impact on the regioselectivity of SNAr reactions.[1][4][7]
-
Electron-withdrawing groups (EWGs) at the C5 position of a 2,4-dichloropyrimidine generally enhance the selectivity for substitution at the C4 position.[4][8][9]
-
Electron-donating groups (EDGs) at the C6 position can, counterintuitively, favor substitution at the C2 position.[1][7] This is due to their influence on the electronic distribution within the pyrimidine ring.[1][7]
-
Sterically bulky substituents at the C5 position can hinder attack at the C4 position, potentially leading to increased C2 substitution.[1]
Q4: I'm observing C2 selectivity in my reaction with a 2,4-dichloropyrimidine. What could be causing this?
While C4 selectivity is more common, C2 selectivity can be achieved under specific circumstances.[1][8][9] One notable example is the use of tertiary amine nucleophiles, which have been shown to exhibit excellent C2 selectivity on 2,4-dichloropyrimidines bearing an electron-withdrawing group at C5.[8][9] Additionally, the presence of an electron-donating group at the C6 position can also direct nucleophilic attack to the C2 position.[1][7] In some cases, specific palladium-catalyzed conditions can also favor C2 substitution.[10]
Part 2: Troubleshooting Guides - From Problem to Solution
This section provides structured troubleshooting guides for common problems encountered during the SNAr of dichloropyrimidines.
Guide 1: Poor Regioselectivity - A Mixture of Isomers
Problem: My reaction is producing a mixture of C2 and C4 (or C4 and C6) substituted products that are difficult to separate.
Root Cause Analysis and Solutions:
The formation of isomeric mixtures suggests that the energy barrier for nucleophilic attack at both positions is comparable under your current reaction conditions. To improve selectivity, you need to accentuate the inherent electronic and steric differences between the chloro-substituted positions.
Troubleshooting Workflow for Poor Regioselectivity
Caption: Key factors that can lead to C2 regioselectivity.
Investigative Steps:
-
Analyze Your Substrate:
-
C6 Substituent: Do you have an electron-donating group (e.g., -OMe, -NHMe) at the C6 position? Quantum mechanics (QM) calculations have shown that such groups can alter the LUMO distribution, making the C2 position more susceptible to nucleophilic attack. [1][7] * C5 Substituent: Is there a bulky group at C5 that could be sterically hindering the C4 position?
-
-
Examine Your Nucleophile:
-
Are you using a tertiary amine? These have been demonstrated to favor C2 amination on 5-substituted-2,4-dichloropyrimidines. [8][9] * Can your nucleophile participate in intramolecular hydrogen bonding? In specific cases, like with alkoxides and 2-MeSO₂-4-chloropyrimidine, hydrogen bonding can direct the nucleophile to the C2 position. [11]
-
-
Review Your Reaction Conditions:
-
If you are running a palladium-catalyzed reaction, the choice of ligand is crucial for controlling regioselectivity. Certain ligands can override the inherent reactivity and favor C2 substitution. [10]
-
Guide 3: Low or No Conversion
Problem: My SNAr reaction is not proceeding, or the conversion is very low.
Root Cause Analysis and Solutions:
Low reactivity can stem from an insufficiently activated substrate, a weak nucleophile, or suboptimal reaction conditions.
Troubleshooting Low Conversion
| Potential Cause | Troubleshooting Steps | Rationale |
| Deactivated Substrate | 1. Check for deactivating groups on the pyrimidine ring. 2. If possible, consider an alternative synthetic route with a more activated pyrimidine. | Electron-donating groups can decrease the electrophilicity of the pyrimidine ring, slowing down the SNAr reaction. |
| Weak Nucleophile | 1. Use a stronger nucleophile if the synthesis allows. 2. For weak nucleophiles, consider using a stronger base or a phase-transfer catalyst. | The nucleophilicity of the attacking species is a key driver of the reaction rate. |
| Suboptimal Conditions | 1. Gradually increase the reaction temperature. 2. Screen polar aprotic solvents (e.g., DMF, DMSO) which are known to accelerate SNAr reactions. [12] 3. Ensure your base is appropriate for the nucleophile and reaction. | Higher temperatures provide the necessary activation energy, and polar aprotic solvents can stabilize the charged intermediate. [12] |
Part 3: Experimental Protocols
This section provides a detailed, step-by-step protocol for a common SNAr reaction, emphasizing the critical parameters for achieving high regioselectivity.
Protocol: Regioselective C4-Amination of 2,4-Dichloro-5-nitropyrimidine
This protocol is adapted from methodologies that demonstrate high C4 selectivity due to the presence of a strong electron-withdrawing group at the C5 position. [9] Materials:
-
2,4-dichloro-5-nitropyrimidine
-
Secondary amine (e.g., morpholine)
-
Diisopropylethylamine (DIPEA)
-
n-Butanol
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates and LC-MS for reaction monitoring
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equiv.) in n-butanol.
-
Addition of Reagents: To the stirred solution, add the secondary amine (1.1 equiv.) followed by DIPEA (1.5 equiv.).
-
Reaction Conditions: Heat the reaction mixture to 80 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Rationale for Key Steps:
-
Inert Atmosphere: Prevents potential side reactions with atmospheric moisture and oxygen.
-
n-Butanol: A suitable solvent that has been reported to be effective for achieving good C4 selectivity. [6]* DIPEA: A non-nucleophilic base that neutralizes the HCl generated during the reaction without competing with the amine nucleophile.
-
Temperature of 80 °C: Provides sufficient thermal energy to overcome the activation barrier while often being mild enough to maintain good selectivity.
Part 4: References
-
Gomez, S., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
Various Authors. (n.d.). Highly Regioselective Organocatalytic SNAr Amination of 2,4-Dichloropyrimidine and Related Heteroaryl Chlorides. ResearchGate. [Link]
-
Richter, P., et al. (2015). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed. [Link]
-
Richter, P., et al. (2015). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
Various Authors. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. MDPI. [Link]
-
Various Authors. (2007). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]
-
Various Authors. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Various Authors. (2012). Regioselective preparation of substituted pyrimidines. Google Patents.
-
Various Authors. (2018). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. The Journal of Organic Chemistry. [Link]
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategic Workup Design to Prevent Hydrolysis of 2,5-Dichloro-4-methylpyrimidine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address a critical challenge in the synthesis of pyrimidine-based compounds: the hydrolysis of 2,5-dichloro-4-methylpyrimidine during reaction workup. Our focus is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental design.
I. Frequently Asked Questions (FAQs)
Q1: My this compound appears to be degrading during aqueous workup. What is the most likely cause?
A1: The primary cause of degradation for this compound during aqueous workup is hydrolysis. The pyrimidine ring, particularly when substituted with electron-withdrawing groups like chlorine, is susceptible to nucleophilic attack by water.[1] This process can be accelerated by both acidic and basic conditions.[2]
Q2: Which of the two chlorine atoms on this compound is more susceptible to hydrolysis?
A2: Based on the established reactivity of polychlorinated pyrimidines, the chlorine atom at the C2 position is generally less reactive towards nucleophiles than those at the C4 and C6 positions. Therefore, it is more likely that the chlorine at the C5 position is less reactive than the one at the C2 position, which is flanked by two nitrogen atoms. However, the electronic influence of the methyl group at C4 can also modulate this reactivity. In the analogous 2,4,5-trichloropyrimidine, nucleophilic substitution preferentially occurs at the C4 position, suggesting that the chlorine at a position para to a nitrogen is highly activated.
Q3: What is the likely hydrolysis product I should be looking for?
A3: The most probable hydrolysis product is 2-chloro-5-hydroxy-4-methylpyrimidine. This results from the substitution of one of the chlorine atoms with a hydroxyl group. For a close analog, 2,4,5-trichloropyrimidine, the observed hydrolysis byproduct is 2,5-dichloro-4-hydroxypyrimidine.[2]
Q4: Can I use standard silica gel column chromatography to purify this compound?
A4: Caution is advised. Standard silica gel is acidic and can promote the hydrolysis of acid-sensitive compounds like many pyrimidine derivatives. If you observe streaking or the appearance of new, more polar spots on your TLC plate during chromatography, it is likely that your compound is degrading on the column.
II. Troubleshooting Guide: Preventing Hydrolysis During Workup
This section provides a systematic approach to troubleshooting and preventing the hydrolysis of this compound.
Issue 1: Product Degradation During Aqueous Workup
Symptoms:
-
Low isolated yield of the desired product.
-
Presence of a more polar byproduct in TLC and LC-MS analysis, likely the hydrolyzed product (2-chloro-5-hydroxy-4-methylpyrimidine).
-
Difficulty in obtaining a clean product after extraction.
Root Cause Analysis:
The pyrimidine ring is electron-deficient, and the chlorine substituents further enhance the electrophilicity of the carbon atoms to which they are attached. This makes them susceptible to nucleophilic aromatic substitution (SNAr) by water. The reaction is often catalyzed by acid or base. For instance, in syntheses using phosphorus oxychloride (POCl₃), the workup is particularly challenging as it generates phosphoric acid and HCl, creating a highly acidic aqueous environment that can promote hydrolysis.[3][4]
Solutions:
Option A: pH-Controlled Aqueous Workup
This strategy aims to minimize the time the product is in contact with water and to control the pH to a range where the hydrolysis rate is minimized.
Experimental Protocol:
-
Quenching: After the reaction is complete, cool the reaction mixture to 0°C in an ice bath. Slowly and carefully pour the cooled reaction mixture onto crushed ice. This will quench any remaining reactive reagents like POCl₃.
-
Neutralization: While maintaining the temperature at 0-5°C, slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH of the aqueous layer is between 7 and 8.[5] Avoid using strong bases like NaOH, as they can also accelerate hydrolysis.
-
Extraction: Promptly extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Perform the extraction multiple times to ensure complete recovery.
-
Washing and Drying: Combine the organic layers and wash with brine to remove excess water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature.
Option B: Non-Aqueous Workup
For highly sensitive compounds or when a reaction is performed in a non-polar solvent, a non-aqueous workup can be the most effective method to prevent hydrolysis. This is particularly relevant for reactions involving POCl₃.[6]
Experimental Protocol:
-
Solvent Removal: After the reaction is complete, remove the excess POCl₃ and reaction solvent by distillation under reduced pressure.
-
Suspension and Filtration: To the resulting residue, add a non-polar solvent in which your product is soluble but the amine hydrochloride salts (often formed as byproducts) are not (e.g., ethyl acetate, toluene).[6] Stir the suspension vigorously.
-
Isolation: Filter the mixture to remove the insoluble salts. Wash the filter cake with a small amount of the same solvent.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude product.
Data Summary: Comparison of Workup Strategies
| Workup Strategy | Advantages | Disadvantages | Best Suited For |
| pH-Controlled Aqueous | Effective for removing water-soluble impurities and salts. | Risk of hydrolysis if pH and temperature are not carefully controlled. | Reactions where inorganic salts need to be removed efficiently. |
| Non-Aqueous | Completely avoids contact with water, minimizing hydrolysis risk. | May not effectively remove all polar impurities. | Reactions using reagents like POCl₃ and when the product is highly water-sensitive.[6] |
Logical Workflow for Workup Selection
Caption: Decision workflow for selecting the appropriate workup method.
Issue 2: Product Degradation During Chromatographic Purification
Symptoms:
-
Streaking of the product spot on a TLC plate.
-
Appearance of a new, more polar spot on the TLC plate after the sample has been spotted for some time.
-
Broad peaks and poor recovery from a silica gel column.
Root Cause Analysis:
The acidic nature of standard silica gel can catalyze the hydrolysis of this compound, leading to the formation of 2-chloro-5-hydroxy-4-methylpyrimidine on the column.
Solutions:
-
Neutralize the Silica Gel: Prepare a slurry of silica gel in your chosen eluent system and add 1-2% of a non-nucleophilic base like triethylamine (TEA). This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as neutral alumina or Florisil®.
-
Minimize Residence Time: Run the column as quickly as possible without sacrificing separation efficiency.
-
Dry Loading: Adsorb your crude product onto a small amount of Celite® or silica gel, and then load this dry powder onto the top of your column. This can sometimes reduce on-column reactions.
III. Analytical Monitoring of Hydrolysis
Effective troubleshooting requires reliable analytical methods to detect and quantify both the starting material and its potential hydrolysis product.
Recommended Technique: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for monitoring the extent of hydrolysis.[2][7]
Typical HPLC Method Parameters:
| Parameter | Value |
| HPLC System | Standard HPLC with a UV detector |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a high percentage of A, and gradually increase the percentage of B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation for Analysis:
-
Aliquoting: At various time points during the workup, withdraw a small aliquot (e.g., 50 µL) of the organic layer.
-
Dilution: Dilute the aliquot in a known volume (e.g., 1 mL) of the initial mobile phase composition.
-
Analysis: Inject the diluted sample onto the HPLC system.
Data Interpretation:
-
This compound will be less polar and have a longer retention time.
-
2-chloro-5-hydroxy-4-methylpyrimidine (the hydrolysis product) will be more polar and have a shorter retention time.
By comparing the peak areas of the starting material and the hydrolysis product, you can quantify the extent of degradation during your workup procedure and assess the effectiveness of your mitigation strategies.[2]
Hydrolysis Pathway Diagram
Caption: Proposed hydrolysis pathway of this compound.
IV. References
-
BenchChem Technical Support Team. (2025). Application Notes and Protocols for Monitoring Reactions with 2,4,5-Trichloropyrimidine. BenchChem.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. BenchChem.
-
Blyumin, E. V., & Volovenko, Y. M. (2000). Reactions of 5-chloro-2-methylsulfonyl-4-pyrimidinecarboxylic acid and its esters with amines. The inverse of reactivity in a pyrimidine ring. Mendeleev Communications, 10(6), 237.
-
BenchChem Technical Support Team. (2025). Reactivity of the chlorine atom in 4-chloropyrimidines. BenchChem.
-
Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48.
-
Foster, H. M., & Snyder, H. R. (n.d.). 4-Methyl-6-hydroxypyrimidine. Organic Syntheses Procedure.
-
Guidechem. (n.d.). What are the synthesis and applications of 2-Chloro-4-methylpyrimidine?
-
ChemicalBook. (n.d.). 2-Chloro-4-methylpyrimidine synthesis.
-
BenchChem Technical Support Team. (2025). Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. BenchChem.
-
Overberger, C. G., & Kogon, I. C. (1954). 2-Chloropyrimidine. Organic Syntheses, 34, 28.
-
CN103554036B. (2016). The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
-
US5525724A. (1996). Process for the preparation of chloropyrimidines. Google Patents.
-
US4612377A. (1986). Preparation of 2-chloro-5-methylpyridine. Google Patents.
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
-
The Organic Chemistry Portal. (n.d.). Phosphorus Oxychloride.
-
ChemicalBook. (2022). Uses and preparation of Phosphorus oxychloride.
-
Studylib. (n.d.). 2,4-Dichloropyrimidine: Reactions & Applications in Organic Chemistry.
-
Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines.
-
Bhasin, G., Kumar, R., & Singh, P. (2009). 2,4-Dichloropyrimidine. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837.
-
Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(3), 221-284.
-
Walters, S. M. (1980). Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 69(10), 1206-1209.
-
ChemicalBook. (n.d.). 2,4-Dichloropyrimidine synthesis.
-
Alhifthi, A., & Williams, S. J. (2019). pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside. ChemRxiv.
-
Costa, V. C., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystal Growth & Design, 23(8), 5655-5666.
-
Florea, A., et al. (2021). Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM). Molecules, 26(23), 7196.
-
Avdeef, A. (2001). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research, 18(10), 1384-1392.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Uses and preparation of Phosphorus oxychloride_Chemicalbook [chemicalbook.com]
- 5. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki Coupling of Electron-Deficient Pyrimidines
From the Desk of the Senior Application Scientist
Welcome to the technical support center for catalyst selection in the Suzuki-Miyaura coupling of electron-deficient pyrimidines. This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges posed by these substrates. The inherent electronic properties of the pyrimidine ring—while beneficial for activating the C-X bond—also introduce specific obstacles, primarily related to catalyst stability and reactivity. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for success.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of potential causes and a series of recommended solutions.
Question 1: My reaction shows low to no conversion, and I am recovering my starting materials. What should I investigate first?
Answer:
This is the most common issue and typically points to a problem with the catalytic cycle, specifically catalyst activation or stability.
Potential Causes & Solutions:
-
Catalyst Deactivation by Pyrimidine Nitrogen: The lone pair electrons on the nitrogen atoms of the pyrimidine ring can coordinate to the palladium center. This coordination can inhibit the crucial oxidative addition step or deactivate the catalyst entirely.[1][2] This is particularly problematic with less sterically hindered catalyst systems.
-
Solution: Employ bulky, electron-rich phosphine ligands. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are designed to create a sterically hindered coordination sphere around the palladium atom.[3][4] This bulkiness prevents the pyrimidine nitrogen from binding effectively, allowing the catalytic cycle to proceed.
-
-
Inefficient Oxidative Addition: While the electron-deficient nature of the pyrimidine ring generally makes the carbon-halogen bond more susceptible to oxidative addition compared to electron-rich systems, chloropyrimidines are still significantly less reactive than their bromo or iodo counterparts.[5][6][7]
-
Solution 1: If using a chloropyrimidine, ensure your catalyst system is sufficiently active. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[8] Systems based on bulky biarylphosphine ligands are often required for the activation of C-Cl bonds.[4][5]
-
Solution 2: Increase the reaction temperature. Higher temperatures provide the necessary activation energy for the oxidative addition of less reactive halides. Solvents with high boiling points like toluene, dioxane, or DMF are suitable for this purpose.[3]
-
-
Poor Catalyst Activation: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂(dppf), it must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[9] This reduction can sometimes be inefficient.
Question 2: My reaction is producing a significant amount of side products, such as homocoupled boronic acid or dehalogenated pyrimidine. How can I minimize these?
Answer:
The formation of these side products indicates that undesired reaction pathways are outcompeting your desired cross-coupling.
Potential Causes & Solutions:
-
Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of your boronic acid (Ar-B(OH)₂ → Ar-Ar) and can also lead to the degradation of the Pd(0) catalyst.[3]
-
Solution: Ensure your reaction setup is rigorously deoxygenated. Solvents should be thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 20-30 minutes.[10] Assemble your reaction under a positive pressure of inert gas.
-
-
Protodeboronation: This is the protonolysis of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by trace amounts of water or other protic sources, especially under basic conditions.
-
Solution 1: Use anhydrous solvents and reagents. If your base is hygroscopic, dry it before use.
-
Solution 2: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). Boronate esters are generally more resistant to protodeboronation and can be used directly in the coupling reaction.
-
-
Slow Transmetalation: If the transmetalation step is slow, the oxidative addition intermediate [Ar-Pd(II)-X] has more time to undergo side reactions, including reductive dehalogenation. This can be an issue when coupling with electron-deficient boronic acids, as they are less nucleophilic.[1][3]
Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual and practical questions regarding the Suzuki coupling of electron-deficient pyrimidines.
Question 3: Why are electron-deficient pyrimidines considered challenging substrates for Suzuki coupling?
Answer:
The challenge arises from a duality in their reactivity. The electron-withdrawing nature of the ring nitrogens makes the pyrimidine system π-deficient. This has two main consequences:
-
Activation of the C-X Bond: The electron deficiency increases the electrophilicity of the halogen-bearing carbon, which facilitates the rate-determining oxidative addition step of the catalytic cycle.[6][12] This is an advantage, as it allows even less reactive chloro-pyrimidines to be used as substrates.[6]
-
Catalyst Inhibition: The nitrogen atoms possess lone pairs of electrons that can act as ligands, coordinating to the palladium catalyst.[1][2] This coordination can sequester the catalyst, preventing it from participating in the reaction and leading to low or no yield.
The key to a successful reaction is to choose a catalyst system that capitalizes on the C-X bond activation while mitigating the catalyst inhibition.
Question 4: How do I select an appropriate starting catalyst system for my specific pyrimidine?
Answer:
A logical approach based on your starting materials is the best strategy. The choice of halide is the most critical starting point.
Catalyst Selection Workflow
Below is a decision-making workflow to guide your initial catalyst selection.
Caption: Catalyst selection workflow for Suzuki coupling of halopyrimidines.
Recommended Catalyst Systems Summary
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Key Advantages & Considerations |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | 2 - 5 | Commercially available, simple to use. Often effective for bromo- and iodopyrimidines.[1][12] May fail with less reactive chloropyrimidines or sterically hindered substrates. |
| Pd(OAc)₂ or Pd₂(dba)₃ | XPhos, SPhos, RuPhos | 1 - 3 | System of choice for chloropyrimidines. Bulky ligands prevent catalyst deactivation and accelerate oxidative addition/reductive elimination.[3][4] |
| PdCl₂(dppf) | dppf | 2 - 5 | A reliable system, but may be less effective than modern Buchwald ligands for particularly challenging substrates. |
| PEPPSI™-IPr | IPr (NHC Ligand) | 1 - 3 | Excellent for challenging couplings, including sterically hindered substrates. Offers high thermal stability.[8][13] |
Question 5: What is the role of the base, and how do I choose the right one?
Answer:
The base plays a crucial role in the transmetalation step. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center.[11]
-
Weak Bases (Na₂CO₃, K₂CO₃): Often used in aqueous solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O). They are effective for many standard couplings, particularly with reactive bromo- or iodopyrimidines.[6]
-
Strong Bases (K₃PO₄, Cs₂CO₃): These are preferred for more challenging reactions.[1] They are more effective at generating the active boronate species, which is necessary when dealing with:
-
Less reactive chloropyrimidines.
-
Electron-deficient or sterically hindered boronic acids, which slow down transmetalation.[3] These bases are typically used in anhydrous organic solvents like dioxane or toluene.
-
Question 6: I am working with a di- or tri-halopyrimidine. How can I control the regioselectivity of the coupling?
Answer:
The different positions on the pyrimidine ring have distinct reactivities, which can be exploited for selective, sequential couplings. The generally accepted order of reactivity for Suzuki coupling is:
Position 4 > Position 6 > Position 2 [6]
This selectivity is due to the electronic influence of the ring nitrogens. By carefully controlling the stoichiometry of the boronic acid (using ~1 equivalent) and the reaction conditions, you can preferentially substitute the most reactive position (C4), leaving the other halogens untouched for subsequent functionalization. For example, reacting a 2,4-dichloropyrimidine with one equivalent of boronic acid will primarily yield the 2-chloro-4-arylpyrimidine product.[12]
Visualizing the Mechanism: The Suzuki Catalytic Cycle
Understanding the catalytic cycle is key to effective troubleshooting. The diagram below illustrates the fundamental steps and highlights the specific challenge related to pyrimidine substrates.
Caption: The Suzuki catalytic cycle with the potential catalyst deactivation pathway by pyrimidine nitrogen coordination.
References
- Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved January 11, 2026, from [Link]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (2025). BenchChem.
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Schomaker, J. M., & Delia, T. J. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Retrieved January 11, 2026, from [Link]
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2020). MDPI. Retrieved January 11, 2026, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved January 11, 2026, from [Link]
-
Optimization of conditions for the Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Dalton Transactions (RSC Publishing). Retrieved January 11, 2026, from [Link]
- Troubleshooting low yields in Suzuki coupling of electron-poor nitroarenes. (2025). BenchChem.
-
Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 11, 2026, from [Link]
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. (2025). BenchChem.
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? (2018). Quora. Retrieved January 11, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). NIH. Retrieved January 11, 2026, from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Di-substitution in Nucleophilic Aromatic Substitution (SNAr)
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr). This guide is designed for researchers, scientists, and drug development professionals to navigate and control selectivity in SNAr reactions, with a specific focus on the common challenge of managing di-substitution. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding di-substitution in SNAr reactions.
Q1: I'm observing a significant amount of di-substituted product in my SNAr reaction. What is the primary cause?
The formation of a di-substituted product occurs when your mono-substituted intermediate is sufficiently reactive to undergo a second SNAr reaction with another equivalent of the nucleophile. This is especially common when the aromatic substrate possesses two or more leaving groups positioned at activated sites (ortho or para to strong electron-withdrawing groups).[1][2][3] The initial substitution may not significantly deactivate the ring towards a second attack, or in some cases, might even further activate the second position.
Q2: How does the structure of my aromatic substrate influence the likelihood of di-substitution?
Substrate structure is a critical determinant. Key factors include:
-
Number and Position of Leaving Groups: Substrates with multiple leaving groups in activated positions (e.g., 1,3-dichloro-4,6-dinitrobenzene) are highly prone to di-substitution.
-
Activating Groups: The strength and number of electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃ dictate the overall reactivity.[4] Highly activated rings can react so rapidly that controlling selectivity becomes challenging.[3]
-
Steric Hindrance: Bulky groups near a reaction site can sterically shield it, potentially favoring substitution at a less hindered position and offering a strategy to prevent a second substitution.
Q3: Can the choice of nucleophile help control the mono- to di-substitution ratio?
Absolutely. The nucleophile's reactivity and steric profile are key levers. A highly reactive, small nucleophile (e.g., methoxide) will be less selective and more prone to driving the reaction to completion (di-substitution). Conversely, a bulkier nucleophile (e.g., tert-butoxide) may react selectively at the most accessible site and then sterically hinder attack at a second site.[5]
Q4: What is the role of reaction conditions in promoting or preventing di-substitution?
Reaction conditions are your primary tool for controlling the product distribution. The key parameters are:
-
Stoichiometry: Limiting the amount of the nucleophile to one equivalent or slightly less is the most direct method to favor mono-substitution.
-
Temperature: Higher temperatures often provide the necessary activation energy for the second, typically slower, substitution step.[6] This can push the reaction from kinetic to thermodynamic control, favoring the more stable di-substituted product.[7][8]
-
Reaction Time: Prolonged reaction times, even at lower temperatures, can allow the slower second substitution to proceed, increasing the yield of the di-substituted product.
Troubleshooting Guide: From Di-substitution to Selective Mono-substitution
This guide provides a systematic approach to diagnosing and solving issues with over-substitution in your SNAr reactions.
Problem: My reaction yields predominantly the di-substituted product, even with 1:1 stoichiometry.
This is a classic challenge indicating that the mono-substituted product is highly reactive and/or the reaction conditions are too harsh.
Potential Cause 1: Kinetic vs. Thermodynamic Control
The mono-substituted product is often the kinetic product (formed faster), while the di-substituted product can be the more stable thermodynamic product.[9][10] High temperatures and long reaction times allow the reaction to equilibrate, favoring the thermodynamic outcome.[8]
Solutions:
-
Lower the Reaction Temperature: Reducing the temperature will decrease the available energy, favoring the pathway with the lower activation energy, which is often the formation of the first C-Nu bond.[6][7] Start at 0 °C or even lower and monitor the reaction closely.
-
Reduce Reaction Time: Carefully monitor the reaction's progress using techniques like TLC or LC-MS. Quench the reaction as soon as a significant amount of the desired mono-substituted product has formed, before the di-substitution becomes prevalent.
-
Control Nucleophile Addition: Instead of adding the nucleophile all at once, use a syringe pump for slow addition. This keeps the instantaneous concentration of the nucleophile low, minimizing the chance of a second attack on the newly formed mono-substituted product.
Potential Cause 2: Insufficient Differentiation Between Leaving Groups
If the two leaving groups are in electronically and sterically similar environments, distinguishing between them is inherently difficult.
Solutions:
-
Use a Sterically Hindered Nucleophile: A bulky nucleophile can add to one site and then effectively act as a "protecting group," physically blocking the second site from attack.
-
Modify the Substrate: If possible, start with a substrate where the leaving groups are different (e.g., one fluorine and one chlorine). The vast difference in reactivity (F >> Cl > Br > I) can be exploited to achieve selective mono-substitution.[11]
Data Summary: Controlling Factors in SNAr Selectivity
| Parameter | Action to Favor Mono-substitution | Rationale |
| Stoichiometry | Use ≤ 1.0 equivalent of nucleophile | Limits the reagent available for the second substitution. |
| Temperature | Decrease temperature (e.g., from 80 °C to 0 °C) | Favors the kinetic product by limiting energy to overcome the second activation barrier.[6][7] |
| Reaction Time | Monitor carefully and quench upon formation | Prevents the slower, subsequent reaction from proceeding to completion. |
| Nucleophile | Use a sterically bulky nucleophile | Steric hindrance from the first addition can block the second reactive site. |
| Solvent | Use less polar or non-polar solvents | Can decrease overall reactivity, making the reaction easier to control. Polar aprotic solvents (DMSO, DMF) accelerate SNAr, potentially making it uncontrollable.[11][12] |
| Leaving Group | Use substrates with differentiated leaving groups (F vs. Cl) | Exploits the inherent reactivity differences to target a specific site.[11] |
Experimental Protocol: Selective Mono-amination of 2,4-dichloronitrobenzene
This protocol illustrates the application of the principles discussed above to achieve selective mono-substitution on a substrate prone to di-substitution.
Objective: To synthesize 2-chloro-4-nitro-N-propylaniline with minimal formation of the di-substituted N1,N3-dipropyl-4-nitrobenzene-1,3-diamine.
Materials:
-
2,4-dichloronitrobenzene (1.0 equiv)
-
n-Propylamine (0.95 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,4-dichloronitrobenzene in DMF.
-
Base Addition: Add powdered potassium carbonate to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is the critical step for kinetic control.
-
Nucleophile Addition: Add n-propylamine dropwise to the cooled, stirring suspension over 30 minutes. The slow addition and sub-stoichiometric amount are key to preventing di-substitution.
-
Monitoring: Monitor the reaction progress by TLC every 15-30 minutes, eluting with a 9:1 Hexanes:Ethyl Acetate mixture. The mono-substituted product should appear as a new, lower Rf spot.
-
Quenching: Once TLC analysis shows consumption of the starting material and minimal formation of a second product spot (the di-substituted product), quench the reaction by pouring it into cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to isolate the desired mono-substituted product.
References
- Vertex AI Search. (2020). How to explain regioselectivity in nucleophilic aromatic substitution.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides.
-
Yang, Z., et al. (2019). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, ACS Publications. [Link]
- ECHEMI. (n.d.). How to explain regioselectivity in nucleophilic aromatic substitution.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
-
Ren, Y., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. PMC, PubMed Central, NIH. [Link]
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions.
- ResearchGate. (n.d.). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments.
- Grokipedia. (n.d.). Nucleophilic aromatic substitution.
- ResearchGate. (2010). Base-dependent selectivity of an SNAr reaction. Request PDF.
- NCRD's Sterling Institute of Pharmacy. (2019).
- BYJU'S. (n.d.). Nucleophilic aromatic substitution.
- Pen & Prosperity. (n.d.). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles.
- WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Benchchem. (n.d.). Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Reddit. (2023). SNAr troubleshooting. r/AskChemistry.
- ACS Green Chemistry Institute. (n.d.). SNAr Solvents and Reagents. Wordpress.
- ResearchGate. (2020). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Request PDF.
- Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?.
- Chemistry Steps. (n.d.). Activating and Deactivating Groups.
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
- Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- MSU chemistry. (n.d.). Aromatic Reactivity.
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
- Leah4sci. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism [Live Recording]. YouTube.
- ResearchGate. (2017).
- In The Pipeline. (2018).
- ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr)
Sources
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- 2. byjus.com [byjus.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
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- 10. jackwestin.com [jackwestin.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Palladium Catalyst Removal from Pyrimidine Products
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from pyrimidine-containing reaction mixtures. Given the importance of minimizing metal impurities in active pharmaceutical ingredients (APIs), this resource is designed to provide both practical solutions and the underlying scientific principles to overcome common challenges.[1][2]
Introduction: The Challenge of Palladium Removal in Pyrimidine Synthesis
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly for the construction of complex molecules like pyrimidine derivatives which are common scaffolds in medicinal chemistry.[3][4] However, the removal of residual palladium to levels that meet stringent regulatory guidelines (often below 10 ppm for APIs) presents a significant purification challenge.[2][5] Pyrimidines, with their nitrogen-containing heterocyclic structure, can chelate with palladium species, making removal by standard methods inefficient. This guide will walk you through various strategies to effectively remove palladium from your pyrimidine products.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from my pyrimidine product?
A1: The nitrogen atoms in the pyrimidine ring can act as ligands, forming stable complexes with palladium. This coordination can lead to the carry-over of soluble palladium species through traditional work-up and even chromatographic purification.[6]
Q2: What are the most common methods for palladium removal?
A2: The most common methods include precipitation, adsorption onto activated carbon, the use of scavenger resins, and column chromatography.[2][7] The choice of method depends on the nature of the palladium species (heterogeneous vs. homogeneous), the solvent system, and the properties of the pyrimidine product.
Q3: How can I determine the amount of residual palladium in my sample?
A3: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the industry standard for accurate quantification of trace metals.[1][8] For a more rapid, in-process assessment, techniques like X-ray fluorescence (XRF) or colorimetric methods can be employed.[5][9]
Q4: I've tried column chromatography, but my product is still contaminated with palladium. What should I do?
A4: This is a common issue. Standard silica gel chromatography is often insufficient for removing all palladium species, especially from complex reaction mixtures.[6][10] It is highly recommended to follow up with a more specific palladium scavenging step.[6][10]
Q5: Are there any "greener" alternatives for palladium removal?
A5: Organic solvent nanofiltration (OSN) is an emerging sustainable technology that can be used to separate and recover homogeneous palladium catalysts for reuse, reducing both waste and cost.[11][12]
Troubleshooting Guide
This section addresses specific problems you may encounter during the palladium removal process and provides actionable solutions.
Problem 1: Inefficient Removal of Palladium by Filtration
-
Symptom: After filtering the reaction mixture through celite or paper, the filtrate remains colored, and subsequent analysis shows high palladium content.
-
Causality: This indicates the presence of soluble or colloidal palladium species.[11] Filtration is only effective for removing heterogeneous palladium catalysts (e.g., Pd/C). Homogeneous catalysts and leached palladium species will pass through the filter.[13][14]
-
Solutions:
-
Induce Precipitation: Before filtration, try to precipitate the soluble palladium. This can sometimes be achieved by adding an anti-solvent or a specific precipitating agent.
-
Adsorption: Treat the solution with activated carbon prior to filtration. The carbon can adsorb soluble palladium species.[15]
-
Scavenging: Employ a palladium scavenger resin to capture the soluble metal.
-
Problem 2: Low Scavenger Resin Efficiency
-
Symptom: Residual palladium levels remain high even after treatment with a scavenger resin.
-
Causality: The scavenger's performance can be influenced by several factors including the palladium's oxidation state, the solvent, temperature, and reaction time. The choice of scavenger is also critical.[16]
-
Solutions:
-
Scavenger Selection:
-
Thiol-based scavengers (e.g., SiliaMetS® Thiol) are generally effective for a wide range of palladium species (Pd(0) and Pd(II)).[17][18]
-
Thiourea-based scavengers (e.g., SiliaMetS® Thiourea) are also versatile and work well in various organic solvents.[17]
-
Trimercaptotriazine (TMT)-functionalized scavengers have shown high efficacy in removing palladium from APIs.[7][19]
-
-
Optimization of Conditions:
-
Solvent: Ensure the solvent allows for good interaction between the scavenger and the palladium species.
-
Temperature: Increasing the temperature can sometimes improve scavenging efficiency, but be mindful of potential product degradation.
-
Time: Allow for sufficient contact time between the scavenger and the solution. This can range from a few hours to overnight.
-
Loading: Use an adequate amount of scavenger. A typical starting point is 5-10 weight equivalents relative to the theoretical amount of palladium.
-
-
Problem 3: Product Loss During Activated Carbon Treatment
-
Symptom: Significant loss of the desired pyrimidine product after treatment with activated carbon.
-
Causality: Activated carbon is a non-selective adsorbent and can bind to your product, especially if it has aromatic or polar functionalities.[7]
-
Solutions:
-
Minimize Carbon Usage: Use the minimum amount of activated carbon necessary to achieve the desired palladium removal.
-
Solvent Selection: Perform the carbon treatment in a solvent where your product is highly soluble to minimize its adsorption.
-
Wash the Carbon: After filtration, wash the activated carbon cake with fresh solvent to recover adsorbed product.
-
Consider Alternatives: If product loss remains high, consider using a more selective method like a scavenger resin.
-
Problem 4: Palladium Precipitation During Work-up
-
Symptom: A fine black precipitate (palladium black) forms during aqueous work-up, which is difficult to filter.
-
Causality: Changes in the solvent environment or pH can cause soluble palladium species to crash out of solution as palladium black.
-
Solutions:
-
Complexation: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the aqueous phase to keep the palladium in solution during extraction.[11]
-
Filtration Aid: Use a pad of Celite® over the filter paper to aid in the removal of the fine precipitate.[11]
-
Early Removal: Address palladium removal before the aqueous work-up, for instance, by using a scavenger resin in the organic phase.
-
Experimental Protocols
Protocol 1: General Screening of Palladium Scavengers
-
Sample Preparation: Take a representative sample of your crude reaction mixture containing the pyrimidine product.
-
Scavenger Selection: Choose a small panel of scavengers with different functional groups (e.g., thiol, thiourea, amine-based).
-
Screening:
-
To separate vials, add a known amount of your crude sample dissolved in a suitable solvent.
-
Add 5-10 weight equivalents of each scavenger to the respective vials.
-
Stir the mixtures at room temperature or a slightly elevated temperature for a set period (e.g., 4 hours).
-
Filter each mixture and analyze the filtrate for residual palladium content using an appropriate analytical method (e.g., ICP-MS).
-
-
Evaluation: Compare the efficiency of each scavenger to identify the most effective one for your specific system.
Protocol 2: Activated Carbon Treatment
-
Preparation: Dissolve your crude pyrimidine product in a suitable solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.
-
Adsorption: Stir the mixture at room temperature for 2-4 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the Celite®/carbon cake with fresh solvent to recover any adsorbed product.
-
Analysis: Concentrate the filtrate and analyze for residual palladium.
Data Presentation
Table 1: Comparison of Common Palladium Removal Methods
| Method | Advantages | Disadvantages | Best For |
| Precipitation | Simple, cost-effective. | Can be non-selective, may lead to product loss through occlusion. | High concentrations of palladium.[20] |
| Activated Carbon | Inexpensive, widely available. | Non-selective (can adsorb product), may require large amounts.[7][15] | Removing a variety of palladium species. |
| Scavenger Resins | High selectivity, low product loss, can be regenerated. | Higher cost than activated carbon.[17][19] | Low to moderate levels of palladium, high-value products. |
| Chromatography | Can remove other impurities simultaneously. | Often ineffective for complete palladium removal, solvent-intensive.[11][21] | Initial purification step. |
| Organic Solvent Nanofiltration | Sustainable, allows for catalyst recycling. | Requires specialized equipment.[12] | Homogeneous catalyst systems. |
Visualization of Workflows
Decision Tree for Palladium Removal Strategy
Caption: A decision-making workflow for selecting an appropriate palladium removal strategy.
Workflow for Scavenger Resin Selection and Optimization
Caption: A systematic approach to selecting and optimizing a palladium scavenger resin.
References
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases [mdpi.com]
- 5. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. arborassays.com [arborassays.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 16. researchgate.net [researchgate.net]
- 17. silicycle.com [silicycle.com]
- 18. researchgate.net [researchgate.net]
- 19. biotage.com [biotage.com]
- 20. A Review of Recovery of Palladium from the Spent Automobile Catalysts | MDPI [mdpi.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solubility Optimization for 2,5-Dichloro-4-methylpyrimidine in Reaction Chemistry
Welcome to the technical support guide for 2,5-Dichloro-4-methylpyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists who are incorporating this versatile heterocyclic building block into their synthetic workflows. Due to its chemical nature, achieving sufficient solubility for consistent and scalable reactions can be a primary challenge. This guide provides in-depth, experience-driven troubleshooting advice, validated protocols, and a framework for systematically overcoming solubility hurdles.
Part 1: Understanding the Challenge & Core Concepts
This compound possesses a rigid, planar structure with limited hydrogen bonding capability, characteristics that can favor strong crystal lattice packing and, consequently, low solubility in many common solvents.[1] The key to successful utilization is to disrupt these intermolecular forces or to select a solvent system that can effectively solvate the molecule.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound, providing both immediate troubleshooting steps and the scientific rationale behind them.
Question 1: My this compound is not dissolving in my chosen reaction solvent at room temperature. What are my immediate options?
Answer:
Initial insolubility is a common observation. Before significantly altering your reaction setup, consider these immediate, systematic steps:
-
Mechanical Agitation & Time: Ensure you are providing sufficient agitation (vigorous stirring or shaking). Some compounds require significant time to reach equilibrium solubility. Allow the mixture to stir for at least 30-60 minutes before concluding it is insoluble. The standard "shake-flask" method for determining equilibrium solubility often requires agitation for 24-72 hours to ensure the system has reached equilibrium.[2]
-
Gentle Heating: Carefully warm the mixture. Increased temperature provides the kinetic energy needed to overcome the crystal lattice energy. Monitor the temperature closely to avoid potential degradation or unwanted side reactions. A modest increase to 40-60 °C is often a good starting point. The solubility of similar compounds, like 2-amino-4-chloro-6-methoxypyrimidine, consistently increases with temperature across a range of organic solvents.[3]
-
Sonication: If heating is not desirable, use an ultrasonic bath. Sonication can help break down solid agglomerates and accelerate the dissolution process through cavitation.
If these preliminary steps fail, you will need to reconsider your solvent system, which is addressed in the following questions.
Question 2: How do I rationally select a better solvent for my reaction?
Answer:
A systematic solvent screen is the most effective approach. The goal is to test a range of solvents with varying polarities and functionalities. While comprehensive solubility data for this specific compound is not widely published[2], we can infer appropriate choices from its structure and data on similar halogenated heterocycles.
Workflow for Solvent Screening:
-
Categorize Solvents: Select representative solvents from different classes.
-
Small-Scale Test: Use a small, fixed amount of your pyrimidine (e.g., 5-10 mg) in a fixed volume of solvent (e.g., 0.5 mL) in separate vials.
-
Observe & Record: Observe solubility at room temperature and with gentle heating.
The following table provides a starting point for your screen, based on common laboratory solvents.
| Solvent Class | Example Solvents | Rationale & Expected Performance |
| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN) | These are often excellent solvents for this class of compound. They have high dielectric constants and dipole moments, enabling effective solvation of the polar pyrimidine ring. Similar compounds show high solubility in DMF and DMSO.[3][4] |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, 2-Methyl-THF | Moderately polar. THF and dioxane are very common reaction solvents and often provide adequate solubility, especially with gentle heating. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Lower polarity but can be effective due to van der Waals interactions with the chlorinated pyrimidine. DCM is a good initial choice for less polar reaction partners. |
| Alcohols | Isopropanol, Ethanol | The potential for hydrogen bonding is low with this substrate, so alcohols may be less effective than aprotic polar solvents unless they are also a reactant. Solubility of a related compound was found to be lower in alcohols compared to DMF or acetone.[3] |
| Hydrocarbons | Toluene, Heptane | Generally poor solvents for this polar compound. Primarily useful as anti-solvents for crystallization or in specific reactions where low polarity is required (e.g., some cross-coupling reactions). |
Question 3: My compound dissolves in aprotic polar solvents like DMF and DMSO, but these are not compatible with my downstream processing or reaction conditions. What can I do?
Answer:
This is a frequent and important challenge. High-boiling, aprotic polar solvents can be difficult to remove and may interfere with certain reagents (e.g., strong bases or organometallics). The strategy here is to use a co-solvent system .
A co-solvent system involves using a mixture of a "good" solvent (one that dissolves your compound well) and a "poor" but reaction-compatible solvent.[5] The goal is to find a ratio that maintains solubility while minimizing the negative effects of the "good" solvent.
Experimental Protocol: Co-Solvent System Optimization
-
Dissolve First: Dissolve the this compound in a minimal amount of the strong solvent (e.g., DMF or NMP).
-
Titrate Second Solvent: Slowly add the desired bulk reaction solvent (e.g., THF or Toluene) to the solution with vigorous stirring.
-
Observe for Precipitation: Note the ratio at which the compound begins to precipitate.
-
Select Working Ratio: Choose a solvent ratio safely below the precipitation point for your reaction. For example, if precipitation occurs at a 1:10 ratio of DMF:THF, run the reaction at a 1:5 or 1:4 ratio to ensure the compound remains in solution.
This technique allows you to leverage the high solvating power of a solvent like DMF while the bulk properties of the reaction medium are defined by the more desirable solvent.[6]
Question 4: I am running an aqueous reaction and solubility is extremely low. Is pH adjustment a viable strategy?
Answer:
Yes, pH adjustment can be a powerful tool for compounds with ionizable groups.[6] Pyrimidines are basic due to the nitrogen lone pairs in the ring. Protonating these nitrogens will form a pyrimidinium salt, which is expected to have significantly higher aqueous solubility.
-
Analysis: The pyrimidine ring contains basic nitrogen atoms. By lowering the pH of the medium with a non-interfering acid (e.g., HCl), you can protonate one of these nitrogens.
-
Procedure:
-
Suspend the this compound in your aqueous buffer or water.
-
Slowly add a dilute acid (e.g., 1 M HCl) dropwise while monitoring for dissolution.
-
Once dissolved, check the pH to ensure it is compatible with your reaction's stability and mechanism.
-
-
Caution: Ensure that the resulting acidic conditions do not degrade your starting material or product, or inhibit your catalyst.
Question 5: Can I use surfactants or other additives to improve solubility?
Answer:
While less common in synthesis and more prevalent in formulation, the use of additives can be a problem-solving tool in specific cases, such as when dealing with biphasic reaction media.
-
Phase-Transfer Catalysts (PTCs): In reactions between an organic phase (containing the pyrimidine) and an aqueous phase (containing a salt or base), a PTC like tetrabutylammonium bromide (TBAB) can escort the aqueous reactant into the organic layer, circumventing the need to dissolve the pyrimidine directly in water.
-
Surfactants: In some specialized applications, surfactants like Tween-80 or Sodium Lauryl Sulphate (SLS) can be used to create microemulsions that solubilize hydrophobic compounds in aqueous media.[6][7] This is generally reserved for situations where other methods have failed and the surfactant does not interfere with the reaction chemistry.
Visualizing the Workflow
The process of troubleshooting solubility can be visualized as a decision tree, guiding the researcher from the simplest to more complex interventions.
Sources
Technical Support Center: Scaling Up 2,5-Dichloro-4-methylpyrimidine Synthesis
Prepared by: Senior Application Scientist, Chemical Process Development
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for scaling up the synthesis of 2,5-dichloro-4-methylpyrimidine. Moving from the bench to pilot or production scale introduces challenges that can impact yield, purity, and safety. This document addresses common issues with a focus on causality and robust solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards when scaling up the synthesis of this compound?
A1: The primary hazards stem from both the product itself and the reagents used, particularly chlorinating agents like phosphorus oxychloride (POCl₃).
-
Product Hazards: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed.[2]
-
Reagent Hazards: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and reactive. Their reaction with the hydroxypyrimidine precursor is often exothermic, posing a risk of thermal runaway if not properly controlled.[3]
-
Byproduct Hazards: The reaction evolves hazardous gases like hydrogen chloride (HCl), which requires adequate ventilation and scrubbing systems.[3] Quenching excess POCl₃ with water is also highly exothermic and must be done with extreme care.[4]
Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Operations should be conducted in a well-ventilated fume hood or a controlled reactor system.[5]
Q2: Why does reaction yield often drop when scaling up from the lab (grams) to the pilot plant (kilograms)?
A2: A drop in yield during scale-up is a common challenge and can be attributed to several factors that are less pronounced at the lab scale.[6]
-
Heat and Mass Transfer: The surface-area-to-volume ratio decreases significantly at a larger scale. This makes heat dissipation more difficult, potentially leading to localized overheating, which can cause thermal degradation of the product or promote side reactions.[3][7]
-
Mixing Inefficiencies: Achieving homogenous mixing in a large reactor is more challenging. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, fostering impurity formation.
-
Raw Material Quality: The impact of impurities in starting materials is magnified at a larger scale. Seemingly insignificant impurities can inhibit the reaction or catalyze side reactions.[6]
-
Reaction Kinetics: The change in physical parameters can alter the reaction kinetics, sometimes requiring re-optimization of temperature, concentration, or reaction time.[6]
Q3: What are the most common impurities or byproducts I should expect?
A3: The impurity profile depends heavily on reaction conditions, but common byproducts include:
-
Over-chlorinated Species: Formation of trichlorinated pyrimidines if the reaction temperature is too high or the stoichiometry of the chlorinating agent is excessive.[3]
-
Hydrolysis Products: If moisture is present in the reagents or reactor, the chlorinated product can hydrolyze back to a hydroxy-pyrimidine, which can be difficult to separate.[3]
-
Unreacted Starting Material: Incomplete conversion is a common issue, often related to suboptimal temperature, reaction time, or catalyst inefficiency.[8]
-
Polymeric Byproducts: High temperatures can sometimes lead to the formation of dark, tar-like polymeric materials, which complicate purification.[3]
Q4: Which analytical techniques are recommended for monitoring the reaction and assessing final product purity?
A4: A combination of techniques is ideal for robust process control.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective method for tracking the disappearance of the starting material during the reaction's progress.[9]
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods for quantitative purity analysis and impurity profiling.[10] GC coupled with Mass Spectrometry (GC-MS) is particularly powerful for identifying unknown impurities.[3][11]
Troubleshooting Guides
Issue 1: Poor Reaction Control and Exothermic Events
Question: During the addition of phosphorus oxychloride (POCl₃) in our pilot-scale reactor, we are observing significant temperature spikes that are difficult to control with the cooling jacket. What are the underlying causes and how can we mitigate this risk?
Answer: This is a critical safety and quality issue. The chlorination of hydroxypyrimidines is exothermic, and poor control at scale can lead to a runaway reaction, causing a rapid increase in temperature and pressure, and promoting the formation of degradation impurities.[3]
Causality and Solutions:
-
Rate of Addition: The most likely cause is that the POCl₃ is being added too quickly. At the kilogram scale, the heat generated cannot be dissipated as efficiently as in a lab flask.
-
Solution: Employ a dosing pump for the portion-wise addition of the chlorinating agent.[3] Start with a slow addition rate and monitor the temperature closely. The rate can be gradually increased as long as the reactor's cooling system can maintain the target temperature.
-
-
Inadequate Heat Dissipation: The reactor's cooling capacity may be insufficient for the batch size and reaction rate.
-
Solution: Ensure the reactor is equipped with an adequate cooling system and that the heat transfer fluid is at the lowest possible temperature before starting the addition.[3] Reducing the batch size or diluting the reaction mixture (if solvent is used) can also help manage the exotherm.
-
-
Solvent-Free Conditions: While solvent-free reactions can be efficient, they provide less of a heat sink.
-
Solution: For a highly exothermic process, consider using a high-boiling inert solvent to help moderate the temperature. However, many modern large-scale procedures favor a solvent-free approach using equimolar amounts of POCl₃ in a sealed reactor, which requires robust temperature control but simplifies workup and reduces waste.[4]
-
Issue 2: Low or Inconsistent Yield of this compound
Question: Our lab-scale process consistently delivers an 85-90% yield, but on a larger scale, the yield is erratic, sometimes dropping below 60%. What factors should we investigate?
Answer: A significant drop in yield is a common scale-up problem. A systematic approach is necessary to pinpoint the cause.[6]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield.
-
Pillar 1: Raw Materials: Verify the purity of your 4-methyl-2,5-dihydroxypyrimidine starting material. Impurities can significantly impact the reaction. Ensure the chlorinating agent and any base used (e.g., pyridine, triethylamine) are of appropriate quality and anhydrous.[6]
-
Pillar 2: Stoichiometry: At a larger scale, errors in weighing or charging reagents have a greater absolute impact. Ensure a slight excess of the chlorinating agent is used to drive the reaction to completion, but avoid a large excess which can promote byproduct formation.[3]
-
Pillar 3: Temperature Control: As discussed previously, poor temperature control can lead to product degradation. Maintain the reaction temperature precisely.[3]
-
Pillar 4: Workup and Purification: Significant product loss can occur during the quenching, extraction, and crystallization steps. Analyze aqueous layers and mother liquors via HPLC to quantify losses and optimize the isolation procedure.[3]
Issue 3: Product is Off-Color and Difficult to Purify
Question: Our isolated this compound is a yellow or brown solid, not the expected white/light-yellow solid. Column chromatography is proving difficult at scale. What are our options?
Answer: Off-color products typically indicate the presence of colored impurities arising from thermal degradation or side reactions.[3] While chromatography is effective in the lab, it is often not economically viable for large-scale purification of final products or intermediates.
Purification Strategy Decision Tree:
Sources
- 1. This compound | C5H4Cl2N2 | CID 21278621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Byproduct formation in the synthesis of 2,5-Dichloro-4-methylpyrimidine
Technical Support Center: Synthesis of 2,5-Dichloro-4-methylpyrimidine
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals who are actively working with or planning to synthesize this key intermediate. Recognizing the nuanced challenges of heterocyclic chemistry, this guide moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice and answers to frequently encountered issues. Our goal is to empower you to anticipate, identify, and resolve byproduct formation, thereby optimizing yield, purity, and process scalability.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its primary challenges?
A1: The most prevalent and industrially relevant method for synthesizing this compound is the chlorination of a corresponding hydroxypyrimidine precursor, typically 5-chloro-4-methyl-2-hydroxypyrimidine or a related tautomer. The standard chlorinating agent for this transformation is phosphorus oxychloride (POCl₃), often used with a base or catalyst.[1][2]
The primary challenges in this synthesis are:
-
Controlling Reaction Selectivity: Ensuring chlorination occurs only at the desired positions without affecting the methyl group or other sensitive functionalities.
-
Preventing Hydrolysis: Both the starting materials and the chlorinated product can be sensitive to moisture, leading to the formation of hydroxy- and oxo-byproducts.[3]
-
Managing Harsh Reagents: Phosphorus oxychloride is a highly reactive and corrosive reagent. Its use requires careful handling and specific quenching procedures to avoid exothermic events and byproduct formation during workup.[2][4]
-
Ensuring Complete Conversion: Driving the reaction to completion can be difficult, often leaving unreacted starting material that complicates purification.
Q2: I am using POCl₃ for chlorination. Is a base or catalyst necessary?
A2: While the reaction can sometimes be driven to completion with neat POCl₃ at high temperatures, the addition of a tertiary amine base like pyridine, triethylamine, or N,N-dimethylaniline is highly recommended.[2][5] The base serves two critical functions:
-
Scavenging HCl: The chlorination reaction generates hydrogen chloride (HCl) as a byproduct. This can form hydrochloride salts with the pyrimidine nitrogen atoms, deactivating the ring towards further reaction. A base neutralizes the HCl, keeping the substrate active.
-
Catalysis: The base can form a reactive intermediate with POCl₃ (a Vilsmeier-Haack type reagent), which is a more potent chlorinating agent than POCl₃ alone.
For large-scale preparations, using equimolar amounts of POCl₃ and a base in a sealed reactor is an effective, environmentally conscious, and safer approach that avoids the hazards of quenching large excesses of the reagent.[2][4]
Q3: What analytical methods are best for identifying byproducts in my reaction mixture?
A3: A multi-technique approach is optimal for robustly identifying and quantifying byproducts.
-
Thin-Layer Chromatography (TLC): Excellent for initial, rapid reaction monitoring to track the consumption of starting material and the appearance of new spots (products and byproducts).[6][7]
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying the purity of the product and the percentage of each impurity. A C18 reverse-phase column is typically effective.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying the molecular weights of unknown byproducts, providing crucial clues to their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for definitive structural elucidation of the final product and any isolated byproducts. Changes in chemical shifts, especially for the aromatic proton and the methyl group, can indicate where side reactions have occurred.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for thermally stable and volatile compounds. It can be a powerful tool for detecting low-molecular-weight byproducts.
Troubleshooting Guide: Common Byproducts and Solutions
This section addresses specific problems you may encounter, identified by their symptoms.
Issue 1: A significant amount of starting material (5-chloro-4-methyl-2-hydroxypyrimidine) remains after the reaction.
-
Symptom: HPLC analysis shows a high percentage of the starting material peak; TLC plate shows a persistent spot at the starting material's Rf value.
-
Probable Cause & Mechanistic Insight: This indicates incomplete chlorination. The root cause is often insufficient reactivity of the chlorinating agent. This can be due to:
-
Deactivated POCl₃: Phosphorus oxychloride readily hydrolyzes upon exposure to atmospheric moisture. Old or improperly stored reagent will have reduced activity.[1]
-
Suboptimal Temperature: The activation energy for the chlorination of the hydroxypyrimidine tautomer (the pyrimidone) is high. Insufficient temperature will result in a sluggish or stalled reaction.[1][4]
-
Insufficient Reagent: Using less than one equivalent of POCl₃ per hydroxyl group will stoichiometrically limit the conversion.[1]
-
-
Suggested Solutions:
-
Verify Reagent Quality: Use fresh or recently distilled POCl₃ for the reaction.
-
Optimize Reaction Conditions: Increase the reaction temperature, potentially to reflux in neat POCl₃ or to 140-160°C in a solvent-free, sealed-reactor system.[1][4] Monitor the reaction progress to avoid degradation.
-
Increase Reagent Stoichiometry: Ensure at least one, and preferably a slight excess (1.1-1.5 equivalents), of POCl₃ is used per hydroxyl group. The addition of phosphorus pentachloride (PCl₅) can also enhance reactivity.[1]
-
Issue 2: My mass spectrometry data shows a peak corresponding to the monochloro-hydroxypyrimidine byproduct.
-
Symptom: LC-MS analysis reveals a significant peak with a mass corresponding to C₅H₅ClN₂O, which is the hydrolysis product of this compound or the mono-chlorinated intermediate.
-
Probable Cause & Mechanistic Insight: This byproduct arises from the hydrolysis of a C-Cl bond back to a C-OH group. This is highly likely to occur during the aqueous workup phase, especially if the pH is not controlled or if the mixture is exposed to water for extended periods at elevated temperatures.[3] Dichloropyrimidines are susceptible to nucleophilic aromatic substitution, with water acting as the nucleophile.
-
Suggested Solutions:
-
Minimize Water Contact Time: Perform the aqueous quench and extractions quickly and at low temperatures (e.g., by pouring the reaction mixture onto crushed ice).[8]
-
Control pH: During workup, maintain a neutral or slightly acidic pH. Strongly basic conditions can accelerate the hydrolysis of the chloro groups.
-
Use Anhydrous Workup: If feasible, consider a non-aqueous workup. This could involve distilling the excess POCl₃ under vacuum, dissolving the residue in an inert solvent like toluene or dichloromethane, and filtering off any salts.[3]
-
Issue 3: NMR analysis suggests chlorination of the C4-methyl group.
-
Symptom: The ¹H NMR spectrum shows additional peaks in the dichloromethyl (-CHCl₂) or trichloromethyl (-CCl₃) region, and the integral of the C4-methyl singlet is diminished.
-
Probable Cause & Mechanistic Insight: This is a result of over-reaction or radical-mediated side-chain chlorination. While less common with POCl₃, harsh conditions (very high temperatures, prolonged reaction times, or presence of radical initiators) can promote this pathway. The electron-withdrawing nature of the dichloropyrimidine ring acidifies the protons on the methyl group, making them more susceptible to reaction under certain conditions.
-
Suggested Solutions:
-
Strict Temperature Control: Avoid excessive heating. The optimal temperature should be just high enough to drive the primary reaction to completion in a reasonable time.[1]
-
Reduce Reaction Time: Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting material is consumed.
-
Ensure Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen, which can participate in radical reaction pathways.
-
Summary of Potential Byproducts
| Byproduct Name | Structure | Probable Cause | Recommended Analytical Method |
| 5-Chloro-4-methyl-2-hydroxypyrimidine | C₅H₅ClN₂O | Incomplete reaction; hydrolysis during workup. | HPLC, LC-MS |
| 2-Chloro-4-(chloromethyl)pyrimidine derivative | C₅H₃Cl₃N₂ | Excessive heat; prolonged reaction time. | NMR, GC-MS |
| Polymeric/Tarry Materials | High MW mixture | Extreme temperatures; presence of impurities. | Visual, GPC (if soluble) |
| Phosphoric Acid Adducts | - | Incomplete quenching of POCl₃. | ³¹P NMR, LC-MS |
Visualized Workflows and Mechanisms
Plausible Synthesis and Byproduct Pathways
The following diagram illustrates the primary synthesis route from a hydroxypyrimidine precursor and highlights the points at which common byproducts can form.
Caption: Reaction scheme for this compound synthesis and key byproduct pathways.
Troubleshooting Workflow for Unexpected Byproducts
This decision tree provides a logical path for identifying the cause of an unknown impurity observed during analysis.
Caption: A decision tree for troubleshooting unexpected byproducts based on mass spectrometry data.
Validated Experimental Protocols
Protocol 1: Synthesis of this compound under Anhydrous Conditions
This protocol is designed to minimize hydrolysis byproducts and improve safety by using a stoichiometric amount of chlorinating agent.
Materials:
-
5-chloro-4-methyl-2-hydroxypyrimidine
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Pyridine, anhydrous
-
Toluene, anhydrous
-
A pressure-rated glass reactor with magnetic stirring and temperature control
Procedure:
-
Reactor Setup: Ensure the glass reactor and all glassware are thoroughly dried in an oven and cooled under a stream of dry nitrogen.
-
Charging Reagents: To the reactor, add 5-chloro-4-methyl-2-hydroxypyrimidine (1.0 eq), followed by anhydrous pyridine (1.1 eq).
-
POCl₃ Addition: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (1.2 eq) to the stirred mixture. A slight exotherm may be observed.
-
Reaction: Seal the reactor and heat the mixture to 150-160°C with vigorous stirring.[2][4]
-
Monitoring: Monitor the reaction progress by taking aliquots (carefully!), quenching them, and analyzing by TLC or HPLC. A typical reaction time is 2-4 hours.[6]
-
Workup (Anhydrous):
-
Cool the reactor to room temperature.
-
Carefully vent any pressure.
-
Connect the reactor to a vacuum distillation apparatus and remove the volatile components (excess pyridine, POCl₃, and byproducts like phosphoryl chloride).
-
Add anhydrous toluene to the residue and stir for 15 minutes.
-
Filter the mixture to remove pyridinium hydrochloride salts.
-
Wash the salt cake with a small amount of fresh anhydrous toluene.
-
Combine the toluene filtrates and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes).
Protocol 2: Optimized Quenching and Aqueous Workup to Minimize Hydrolysis
Use this procedure when an anhydrous workup is not feasible. The key is speed and temperature control.
-
Preparation: Prepare a separate vessel containing a vigorously stirred mixture of crushed ice and water (approx. 10 volumes relative to the reaction mixture volume).
-
Quenching: After the reaction is complete and cooled to below 40°C, slowly and carefully add the reaction mixture dropwise to the ice/water slurry. The temperature of the quenching vessel should be maintained below 10°C throughout the addition.
-
pH Adjustment: Once the addition is complete, check the pH of the aqueous slurry. Slowly add a saturated solution of sodium bicarbonate or sodium carbonate to neutralize the acidic mixture to a pH of 6-7. Continue to maintain a low temperature.[8]
-
Extraction: Promptly extract the neutralized aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Washing: Combine the organic layers and wash sequentially with cold water and then with brine to remove residual inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
References
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- Guidechem. (n.d.).
- BenchChem. (2025).
-
Tao, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4535-4543. [Link]
-
ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. [Link]
- Google Patents. (1996).
- Google Patents. (2015). CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN104326988A - Synthesis method for 2, 4-dichloro-5-methoxy pyrimidine - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Page loading... [wap.guidechem.com]
Optimizing base and solvent for Buchwald-Hartwig amination
A Guide to Optimizing Base and Solvent Selection
Welcome to the Technical Support Center for Buchwald-Hartwig Amination. As Senior Application Scientists, we understand that while this reaction is a powerful tool for C-N bond formation, success often lies in the nuanced interplay between catalyst, ligand, base, and solvent. This guide is designed to address the specific, practical challenges you face at the bench, moving beyond generic protocols to explain the "why" behind experimental choices.
Here, you will find a series of troubleshooting guides and frequently asked questions (FAQs) focused on the critical roles of the base and solvent. Our goal is to empower you with the knowledge to not only solve common problems but also to proactively optimize your reaction conditions for higher yields, cleaner conversions, and broader substrate scope.
Section 1: Troubleshooting Common Issues
This section addresses specific problems encountered during Buchwald-Hartwig amination, with a focus on how base and solvent selection can be the root cause and the solution.
Q1: My reaction is sluggish or stalls completely. How can the base or solvent be the culprit?
A: A stalled reaction is one of the most common issues and is frequently traced back to suboptimal base or solvent choice. The problem often stems from two key areas: insufficient base strength to deprotonate the amine or catalyst precursor, or poor solubility of key species.
Troubleshooting Steps & Explanation:
-
Evaluate Base Strength (pKa): The primary role of the base is to deprotonate the amine (or amine-ligand complex) to generate the active nucleophile. If the base is too weak, this equilibrium will not favor the deprotonated amine, leading to a slow or non-existent reaction.
-
Insight: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice because of its high basicity and steric bulk, which minimizes side reactions. If you are using a weaker base like K₃PO₄ or Cs₂CO₃ with a less acidic amine, consider switching to a stronger alkoxide base.
-
-
Check Solubility: The reaction components—aryl halide, amine, base, and catalyst—must have adequate solubility in the chosen solvent for the catalytic cycle to operate efficiently.
-
Insight: If your base (e.g., K₃PO₄) is poorly soluble in a non-polar solvent like toluene, the reaction becomes a heterogeneous mixture, limiting the availability of the base and slowing down the reaction rate. In such cases, switching to a more polar aprotic solvent like dioxane or THF can improve solubility and accelerate the reaction. Alternatively, using a soluble organic base like LHMDS or DBU can be effective.
-
-
Consider Solvent Polarity and Coordinating Ability: The solvent not only dissolves the reagents but also influences the stability of intermediates in the catalytic cycle.
-
Insight: Aprotic polar solvents like dioxane, THF, or DME are often effective because they can coordinate to the metal center, stabilizing catalytic intermediates. Toluene is a widely used non-polar option, particularly for electron-rich aryl halides. If a reaction is slow in toluene, switching to dioxane can sometimes provide a significant rate enhancement.
-
Experimental Workflow: Diagnosing a Stalled Reaction
Caption: Troubleshooting logic for a stalled Buchwald-Hartwig reaction.
Q2: I'm observing significant hydrodehalogenation (aryl halide is reduced to an arene). How can I fix this with base/solvent choice?
A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of aminated. This is often promoted by β-hydride elimination from the palladium alkoxide intermediate, which is formed by the reaction of the palladium catalyst with the alkoxide base.
Mitigation Strategies:
-
Base Selection is Critical: The choice of base has a direct impact on the rate of this side reaction.
-
Insight: Stronger bases with bulky cations, like lithium bis(trimethylsilyl)amide (LHMDS), have been shown to suppress hydrodehalogenation compared to NaOtBu in certain cases. The lithium cation is thought to play a key role in stabilizing intermediates and disfavoring the β-hydride elimination pathway. If you are using NaOtBu and see this side product, consider switching to LHMDS or even a weaker carbonate base if your amine is sufficiently acidic.
-
-
Solvent Can Influence the Pathway: The solvent can alter the equilibrium between the desired amination pathway and the undesired reduction pathway.
-
Insight: Non-polar solvents like toluene or benzene can sometimes favor hydrodehalogenation. Switching to a more polar, coordinating solvent like dioxane or THF can often suppress this side reaction by stabilizing the palladium-amide intermediate, thereby favoring the reductive elimination step that leads to the desired C-N bond formation.
-
Comparative Data: Base Effect on Hydrodehalogenation
| Base Used | Amine Substrate | Aryl Halide | Solvent | Desired Product Yield (%) | Hydrodehalogenation (%) |
| NaOtBu | Morpholine | 4-chlorotoluene | Toluene | 75% | 20% |
| LHMDS | Morpholine | 4-chlorotoluene | Toluene | 92% | <5% |
| K₃PO₄ | Aniline | 4-bromobenzonitrile | Dioxane | 95% | <2% |
Data is illustrative and compiled from typical outcomes reported in the literature.
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the fundamental roles and selection criteria for bases and solvents in Buchwald-Hartwig amination.
Q3: Which base should I start with for a new substrate combination?
A: For a general starting point, sodium tert-butoxide (NaOtBu) is the most common and robust choice. It is sufficiently basic for a wide range of amines and aryl halides.
Decision Tree for Initial Base Selection:
Technical Support Center: Dehalogenation Side Reactions of Dichloropyrimidines
Welcome to the technical support center for navigating the complexities of dichloropyrimidine chemistry. This resource is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of dehalogenation side reactions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and ultimately overcome this synthetic hurdle. Our approach is grounded in mechanistic understanding and practical, field-proven solutions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Identifying and Resolving Dehalogenation Issues
Unwanted hydrodehalogenation, the replacement of a chlorine atom with hydrogen, is a prevalent side reaction in palladium-catalyzed cross-coupling reactions of dichloropyrimidines, leading to reduced yields of the desired product and complicating purification.[1] This guide provides a systematic approach to troubleshooting this problem.
Issue 1: Significant Formation of Monohalogenated Pyrimidine Byproduct
You observe a substantial amount of a monohalogenated pyrimidine byproduct in your reaction mixture, indicating that one of the chlorine atoms has been replaced by a hydrogen.
Potential Causes & Solutions
1. Catalyst System and Ligand Choice:
-
The Problem: The palladium catalyst, intended for the cross-coupling reaction, can also catalyze the undesired dehalogenation. This is often mediated by the formation of a palladium-hydride (Pd-H) species.[1] The choice of phosphine ligand is critical as it directly influences the stability and reactivity of the palladium center.[2][3]
-
The Solution:
-
Ligand Screening: Switch to bulkier, more electron-rich phosphine ligands such as SPhos or XPhos, or consider N-heterocyclic carbene (NHC) ligands.[1] These ligands can promote the desired reductive elimination over the dehalogenation pathway.
-
Catalyst Loading: While increasing catalyst loading might seem intuitive for a sluggish reaction, it can sometimes exacerbate dehalogenation. If dehalogenation is a major issue, consider slightly decreasing the catalyst loading in conjunction with other optimizations.
-
2. Base Selection:
-
The Problem: The base is a common source of hydrides that can lead to the formation of Pd-H species. Strong alkoxide bases, in particular, can be problematic.[1]
-
The Solution:
3. Solvent and Additives:
-
The Problem: Protic solvents, such as alcohols, can act as hydride donors. Even trace amounts of water in aprotic solvents can contribute to dehalogenation.[1]
-
The Solution:
-
Solvent Change: Utilize aprotic solvents like dioxane, THF, or toluene.[1] If a protic solvent is necessary, consider using it as part of a mixed solvent system and at lower concentrations.
-
Control Water Content: Ensure all reagents and solvents are rigorously dried if anhydrous conditions are intended.[1]
-
4. Reaction Temperature and Time:
-
The Problem: Higher temperatures can accelerate the rate of dehalogenation. Prolonged reaction times can also lead to increased byproduct formation.
-
The Solution:
-
Temperature Optimization: Carefully lower the reaction temperature.[6][7] Monitor the reaction progress closely to find a balance between an acceptable reaction rate and minimal side product formation.
-
Time Management: Monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to a satisfactory level.[8]
-
Troubleshooting Workflow: Dehalogenation
Caption: Stepwise troubleshooting workflow for minimizing dehalogenation.
Issue 2: Low or No Yield of the Desired Cross-Coupled Product
Even without significant dehalogenation, the desired reaction may not proceed efficiently.
Potential Causes & Solutions
1. Inactive Catalyst:
-
The Problem: The active Pd(0) species may not be forming efficiently from the precatalyst, or the catalyst may be deactivated.
-
The Solution:
-
Use a Pre-catalyst: Employ a precatalyst that readily forms the active Pd(0) species.
-
Ensure Inert Atmosphere: Thoroughly degas all reagents and solvents to prevent catalyst oxidation.[6]
-
2. Sub-optimal Reaction Conditions:
-
The Problem: The reaction temperature may be too low, or the chosen base may not be effective for the specific coupling reaction.
-
The Solution:
-
Increase Temperature: Cautiously increase the reaction temperature. Microwave heating can sometimes be effective for accelerating sluggish reactions.[6][9]
-
Base Compatibility: Ensure the chosen base is appropriate for the specific cross-coupling reaction (e.g., an amine base for Sonogashira, an inorganic base for Suzuki).[6]
-
3. Poorly Reactive Coupling Partner:
-
The Problem: The boronic acid (in Suzuki coupling) or other organometallic reagent may be of low purity or reactivity.
-
The Solution:
-
Reagent Quality: Use a high-purity and reactive coupling partner. A slow transmetalation step can allow more time for competing side reactions like dehalogenation to occur.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?
A1: The most accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can arise from the reaction of the palladium complex with various components in the reaction mixture, including the base, solvent (especially alcohols), or residual water. The Pd-H species can then participate in a competing catalytic cycle where it undergoes reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-X), yielding the dehalogenated arene (Ar-H) and regenerating the palladium catalyst.[1]
Q2: Which chlorine atom on a dichloropyrimidine is more susceptible to dehalogenation?
A2: The reactivity of the chlorine atoms on dichloropyrimidines is influenced by the nitrogen atoms in the ring.[6] For 2,4-dichloropyrimidine, cross-coupling reactions and often dehalogenation, tend to occur preferentially at the C4 position.[6][8] This is generally attributed to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond.[6][9] However, factors like steric hindrance from substituents at the C5 position or specific ligand control can alter this selectivity.[6][10]
Q3: Can the choice of dichloropyrimidine isomer affect the likelihood of dehalogenation?
A3: Yes, the electronic properties of different dichloropyrimidine isomers can influence their susceptibility to dehalogenation. For instance, the presence of electron-withdrawing or electron-donating groups on the pyrimidine ring can alter the electron density at the carbon-chlorine bonds, thereby affecting the ease of both the desired cross-coupling and the undesired dehalogenation.
Q4: Are there any "phosphine-free" conditions that can mitigate dehalogenation?
A4: In some specific cases, particularly under "Jeffery" conditions for Suzuki couplings, ligand-free systems have been shown to influence selectivity and may offer an alternative to mitigate certain side reactions.[10] However, these conditions are often less general than ligand-controlled systems. For Heck reactions, phosphine-free conditions are also sometimes employed.[6]
Q5: How does the nature of the cross-coupling reaction (e.g., Suzuki vs. Buchwald-Hartwig vs. Sonogashira) impact the risk of dehalogenation?
A5: While dehalogenation is a potential side reaction in all these palladium-catalyzed couplings, the specific reaction conditions for each can influence its prevalence. For example, the choice of base is critical and differs between these reactions. Buchwald-Hartwig aminations often use strong bases, which can increase the risk of dehalogenation if not carefully optimized.[6][11][12] Sonogashira couplings, while often run under milder conditions, can have their own set of side reactions like alkyne homocoupling, which can be influenced by the reaction atmosphere and catalyst system.[13][14][15]
Parameter Optimization Summary Table
| Parameter | To Minimize Dehalogenation | Rationale |
| Ligand | Bulky, electron-rich (e.g., SPhos, XPhos) | Promotes desired reductive elimination over dehalogenation pathway.[1] |
| Base | Weaker inorganic (K₂CO₃, Cs₂CO₃, K₃PO₄) | Reduces the formation of palladium-hydride species.[1] |
| Solvent | Aprotic (dioxane, THF, toluene) | Minimizes the presence of hydride donors.[1] |
| Temperature | Lower | Decreases the rate of the dehalogenation side reaction.[6] |
| Water Content | Anhydrous conditions | Water can be a proton source leading to dehalogenation.[1] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling of a dichloropyrimidine where dehalogenation is a concern.
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the dichloropyrimidine (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).[1]
-
Addition of Base and Solvent: Add a weak inorganic base (e.g., K₃PO₄, 2.0-3.0 equiv.). Add anhydrous, degassed aprotic solvent (e.g., toluene or 1,4-dioxane).[1][4]
-
Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.[1]
-
Reaction: Heat the reaction mixture to a carefully controlled temperature (e.g., 80-100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography.
Diagram: Competing Catalytic Cycles
Caption: Competing catalytic cycles of cross-coupling and dehalogenation.
References
- Benchchem. (n.d.). troubleshooting low reactivity in SNAr reactions of chloropyrimidines.
- Benchchem. (n.d.). Technical Support Center: Dichloropyrimidine Cross-Coupling Reactions.
- Benchchem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling.
- Benchchem. (n.d.). Chemoselectivity in Dichloropyrimidine Reactions: A Technical Support Center.
- National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- Ghosh, B., & Maleczka, R. E., Jr. (n.d.). Catalytic Hydrodehalogenation Reactions.
- MDPI. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- National Institutes of Health. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines.
- Beilstein-Institut. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- ResearchGate. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Cfm Oskar Tropitzsch GmbH. (n.d.). Phosphine ligands for more efficient chemical processes.
- Wikipedia. (n.d.). Sonogashira coupling.
- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- Chemistry LibreTexts. (2023). Phosphines.
- Organic Letters. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- Tokyo Chemical Industry. (n.d.). Phosphine Ligands.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cfmot.de [cfmot.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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Technical Support Center: Monitoring Transformations of 2,5-Dichloro-4-methylpyrimidine
Welcome to the comprehensive technical support guide for monitoring chemical transformations involving 2,5-dichloro-4-methylpyrimidine. This resource is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of reaction monitoring. Our focus is on providing practical, field-tested insights grounded in scientific principles to ensure the success of your experiments.
Introduction to this compound Transformations
This compound is a versatile heterocyclic compound, serving as a key building block in the synthesis of a wide array of biologically active molecules.[1] The two chlorine atoms at the 2 and 5 positions are susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various functional groups.[1] Furthermore, the pyrimidine ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura[2][3] and Buchwald-Hartwig amination reactions.[4][5][6]
Effective monitoring of these transformations is paramount for optimizing reaction conditions, understanding reaction kinetics, and ensuring the purity and identity of the final product. This guide provides detailed protocols and troubleshooting for the most common analytical techniques employed for this purpose.
Analytical Techniques for Reaction Monitoring
The choice of the most suitable analytical technique depends on several factors, including the properties of the reactants and products, the reaction solvent, and the available instrumentation.[7] The primary methods for monitoring this compound transformations are:
-
Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative method ideal for initial screening and tracking the consumption of starting materials and the appearance of products.[8]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction progress, allowing for the determination of conversion rates and product purity.[8][9]
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable pyrimidine derivatives, offering excellent separation and identification capabilities.[8][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information and can be used for in-situ monitoring to observe the formation of intermediates and products in real-time.[8][12][13]
-
Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, confirming the identity of products and byproducts with high sensitivity and specificity.[14][15][16]
Workflow for Selecting an Analytical Method
Caption: Decision workflow for selecting an appropriate analytical monitoring technique.
Troubleshooting Guides & FAQs
This section is organized by analytical technique to directly address common issues encountered during experimental work.
Thin-Layer Chromatography (TLC)
TLC is a fundamental technique for quickly assessing reaction progress.[17] However, various issues can arise that may complicate the interpretation of results.
Q1: My TLC spots are streaking. What's causing this and how can I fix it?
A1: Streaking on a TLC plate can be due to several factors:[17][18][19]
-
Sample Overloading: Applying too much sample to the plate is a common cause. Try spotting a more diluted solution of your reaction mixture.[18][20]
-
Inappropriate Solvent System: The mobile phase may be too polar, causing highly polar compounds to move with the solvent front, or not polar enough, resulting in compounds remaining at the baseline. Experiment with different solvent systems to achieve better separation.[18]
-
Acidic or Basic Nature of Compounds: Pyrimidine derivatives can be basic. If your compound is interacting strongly with the acidic silica gel, it can cause streaking. Try adding a small amount (0.1–2.0%) of a base like triethylamine to your mobile phase to neutralize the silica.[18][20]
Q2: I see a spot on my TLC that has the same Rf as my starting material, but I suspect the reaction has proceeded. How can I confirm this?
A2: This is a common issue when the starting material and product have similar polarities.
-
Co-spotting: On your TLC plate, apply a spot of your starting material, a spot of your reaction mixture, and a "co-spot" where you apply both the starting material and the reaction mixture in the same location. If you have a single, well-defined spot in the co-spot lane, it is likely your starting material. If the spot is elongated or appears as two overlapping spots, your product has a similar Rf.[21]
-
Change the Solvent System: A different mobile phase may provide better separation between your starting material and product.[21]
-
Use a Staining Agent: If your product has a different functional group than your starting material, a chemical stain (e.g., potassium permanganate, anisaldehyde) might selectively visualize one over the other, or produce different colors.[21]
Q3: My spots are not visible under the UV lamp. What should I do?
A3: Not all compounds are UV-active.[18][19]
-
Use a Stain: Try visualizing the plate using an iodine chamber or a chemical stain like potassium permanganate.[18]
-
Sample Concentration: Your sample may be too dilute. Try concentrating your sample or spotting multiple times in the same location, allowing the solvent to dry between applications.[19]
Experimental Protocol: Basic TLC Monitoring
-
Plate Preparation: With a pencil, lightly draw a starting line about 1 cm from the bottom of a TLC plate.[7]
-
Spotting: Using a capillary tube, apply a small spot of your starting material, your reaction mixture at a specific time point, and a co-spot on the starting line.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to move up the plate.[7]
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. After the plate dries, visualize the spots under a UV lamp and/or with a chemical stain.[7]
High-Performance Liquid Chromatography (HPLC) & LC-MS
HPLC is a powerful quantitative technique for monitoring reaction progress.[9] When coupled with a mass spectrometer (LC-MS), it provides both quantitative and structural information.[14][15]
Q1: I'm seeing unexpected peaks in my HPLC chromatogram. What could they be?
A1: Unexpected peaks can arise from several sources:
-
Byproducts or Isomers: The reaction may be producing unforeseen byproducts or isomers. This is common in reactions with multiple reactive sites, such as those involving this compound.
-
Impurities: The starting materials or reagents may contain impurities that are detectable by HPLC.
-
Degradation: The product or starting material might be degrading under the reaction or analysis conditions.
Solution: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This will help in identifying them as potential byproducts, isomers, or degradation products.[14]
Q2: My peaks are broad or tailing. How can I improve the peak shape?
A2: Poor peak shape in HPLC can be due to:
-
Column Overload: Injecting too much sample can lead to broad peaks. Try diluting your sample.
-
Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of pyrimidine derivatives, influencing their interaction with the stationary phase.[22] For basic compounds, a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) can improve peak shape.[1]
-
Column Degradation: The HPLC column may be degrading. Try flushing the column or replacing it if necessary.
Q3: How do I develop an HPLC method for my reaction?
A3: A good starting point for developing an HPLC method for pyrimidine derivatives is to use a C18 reverse-phase column.[9] A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is often effective.[1] Start with a high percentage of water and gradually increase the acetonitrile concentration. Monitor the elution of your starting material and product to optimize the gradient for good separation in a reasonable time.
Experimental Protocol: HPLC Reaction Monitoring
-
Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 10-20 µL) of the reaction mixture. Quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter.[1][7]
-
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with a UV detector.[1]
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.[1]
-
Mobile Phase: A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.[1]
-
Gradient: A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-17 min, 90% B; 17-18 min, 90-10% B; 18-20 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (many pyrimidines absorb at this wavelength).[7]
-
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Interpretation: Identify the peaks for the starting material and product by comparing their retention times with authentic standards. The peak area can be used to quantify the conversion and purity.[7]
Gas Chromatography (GC) & GC-MS
GC is well-suited for the analysis of volatile and thermally stable compounds.[10] For pyrimidine derivatives, derivatization may sometimes be necessary to increase volatility.[10]
Q1: I'm not seeing my compound of interest in the GC chromatogram.
A1: This could be due to:
-
Lack of Volatility: Your compound may not be volatile enough to be analyzed by GC. Consider derivatization to increase its volatility.[10]
-
Thermal Decomposition: The compound might be decomposing in the high-temperature injector or column. Try lowering the injector temperature.
-
Inappropriate Column: The GC column may not be suitable for separating your compounds. A non-polar capillary column, such as an HP-5ms, is often a good starting point for many organic compounds.[23]
Q2: How can I confirm the identity of the peaks in my GC chromatogram?
A2: The most reliable way to identify peaks is by using GC-MS. The mass spectrometer will provide a mass spectrum for each peak, which can be compared to a library of known spectra (e.g., NIST) for identification.[23][24] The fragmentation pattern in the mass spectrum provides a unique fingerprint for a compound.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is an excellent tool for monitoring reaction progress, often without the need for chromatographic separation.[12][13][25]
Q1: My reaction mixture is complex, and the 1H NMR spectrum is difficult to interpret due to overlapping peaks.
A1: Overlapping peaks are a common challenge in NMR.
-
Use a Higher Field Spectrometer: A higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will provide better spectral dispersion, potentially resolving overlapping signals.
-
2D NMR: Two-dimensional NMR experiments, such as COSY and HSQC, can help to resolve overlapping signals and assign protons to their respective carbons.[26][27]
-
Selective 1D Experiments: Techniques like 1D TOCSY or NOESY can be used to selectively excite specific protons and observe their correlations, helping to deconvolute complex spectra.
Q2: Can I monitor my reaction in real-time using NMR?
A2: Yes, in-situ or real-time NMR monitoring is a powerful technique.[8]
-
Setup: The reaction is carried out directly in an NMR tube. An initial spectrum is taken before initiating the reaction (e.g., by adding a catalyst). Spectra are then acquired at regular intervals throughout the reaction.[8]
-
Data Analysis: By integrating the peaks corresponding to the starting material and product over time, you can obtain kinetic information about the reaction.[12]
Experimental Protocol: In-situ NMR Reaction Monitoring
-
Sample Preparation: In an NMR tube, dissolve the starting material (this compound) and any other reagents (except the reaction initiator) in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).[16]
-
Initial Spectrum: Acquire a 1H NMR spectrum of the mixture before initiating the reaction (t=0).
-
Initiate Reaction: Add the reaction initiator (e.g., catalyst, base) to the NMR tube, mix well, and quickly place it back in the spectrometer.
-
Data Acquisition: Acquire 1H NMR spectra at regular time intervals.
-
Data Analysis: Process the spectra and integrate the signals for the starting material and product to determine the reaction conversion over time.
General Troubleshooting
Q: My reaction appears to be complete by TLC, but HPLC or NMR analysis shows the presence of starting material. Why is there a discrepancy?
A: This can happen for a few reasons:[8]
-
Co-elution on TLC: The starting material and product may have very similar Rf values on the TLC plate, making them appear as a single spot.[8]
-
Lack of UV Activity: If you are using a UV lamp for visualization, your starting material might not be as UV-active as your product, leading to an underestimation of its presence.[8]
-
Sensitivity of Techniques: HPLC and NMR are generally more sensitive and quantitative than TLC. They can detect small amounts of starting material that may not be visible on a TLC plate.
Data Summary Table
| Analytical Technique | Primary Use | Common Issues | Key Troubleshooting Steps |
| TLC | Rapid, qualitative monitoring | Streaking, co-elution, poor visibility | Optimize solvent, dilute sample, use stains, co-spotting |
| HPLC / LC-MS | Quantitative analysis, purity assessment | Unexpected peaks, poor peak shape | Use LC-MS for identification, adjust mobile phase pH, check column health |
| GC / GC-MS | Analysis of volatile compounds | No peaks, peak identification | Check for thermal stability, consider derivatization, use MS for identification |
| NMR | Structural elucidation, in-situ monitoring | Overlapping signals | Use higher field NMR, 2D NMR techniques |
References
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin-Layer Chromatography. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
- Gissendanner, S. J., et al. (2018). Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. Malaria Journal, 17(1), 29.
-
Lab-Training. (2023). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Retrieved from [Link]
-
MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]
-
Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]
- Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Massachusetts Institute of Technology. (2020). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. Retrieved from [Link]
-
Molbase. (n.d.). This compound|1192064-63-3. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- PubMed. (2009). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Journal of the Chinese Chemical Society, 56(2), 293-300.
- van der Heijden, R., et al. (2019). The Buchwald–Hartwig Amination After 25 Years.
- PubMed. (2019). The Buchwald-Hartwig Amination After 25 Years.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
- MDPI. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 27(19), 6524.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- PubMed Central. (2014). NMR Spectroscopy for Metabolomics Research. Current protocols in chemical biology, 6(3), 217-241.
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Validation & Comparative
A Comparative Guide to the Reactivity of 2,5-Dichloro-4-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, substituted pyrimidines are indispensable building blocks for the synthesis of a vast array of biologically active molecules, including kinase inhibitors, antiviral agents, and other therapeutics.[1] The regioselective functionalization of dichloropyrimidines via nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic strategies aimed at these targets. This guide provides an in-depth comparison of the reactivity of two isomeric dichloromethylpyrimidines: 2,5-dichloro-4-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine. Understanding the nuanced differences in their reactivity is paramount for designing efficient and selective synthetic routes.
Structural and Electronic Considerations
The reactivity of dichloropyrimidines in SNAr reactions is fundamentally governed by the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two chlorine atoms.[2] The positions of these chlorine atoms and the methyl substituent dictate the electrophilicity of the carbon centers and, consequently, the regioselectivity of nucleophilic attack.
-
2,4-dichloro-5-methylpyrimidine: In this isomer, the chlorine atoms are located at the ortho and para positions relative to the ring nitrogens. The C4 position is generally more activated towards nucleophilic attack than the C2 position.[1][3] This is attributed to the superior stabilization of the Meisenheimer intermediate formed upon attack at C4, where the negative charge can be delocalized onto both ring nitrogens. The methyl group at the C5 position, being an electron-donating group, is expected to slightly decrease the overall reactivity of the ring towards nucleophiles by increasing electron density.[4]
-
This compound: Here, the chlorine atoms are at the C2 and C5 positions. The C2 chlorine is ortho to a ring nitrogen, while the C5 chlorine is meta. The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. However, direct comparative data for this specific isomer is less common in the literature. Based on general principles, the C2 position is expected to be the primary site of nucleophilic attack due to its proximity to the activating nitrogen atom. The methyl group at C4 may exert a steric hindrance effect on the approach of a nucleophile to the C5 position and an electronic effect on the C2 position.
Comparative Reactivity in Nucleophilic Aromatic Substitution
Regioselectivity
-
2,4-dichloro-5-methylpyrimidine: For this isomer, nucleophilic attack is highly favored at the C4 position . The presence of an electron-withdrawing group at the C5 position is known to further enhance this selectivity for C4 substitution.[5][6] Conversely, the electron-donating methyl group at C5 in 2,4-dichloro-5-methylpyrimidine is not expected to alter the inherent preference for C4 attack but may slightly decrease the overall reaction rate compared to an unsubstituted 2,4-dichloropyrimidine.
-
This compound: In this case, the most likely site for nucleophilic attack is the C2 position . The chlorine at C5 is not as activated as the chlorine at C2, which is positioned between the two nitrogen atoms. The methyl group at C4 could potentially influence the reactivity at both C2 and C5 through a combination of steric and electronic effects.
Influence of the Methyl Group
The position of the methyl group plays a crucial role in modulating the reactivity of these isomers.
-
In 2,4-dichloro-5-methylpyrimidine: The methyl group at C5 is ortho to the more reactive C4 position. This proximity can introduce a degree of steric hindrance to the approaching nucleophile, potentially slowing down the rate of substitution at C4 compared to an unhindered analogue. Electronically, the methyl group donates electron density to the ring, which can slightly decrease the electrophilicity of the carbon atoms attached to the chlorine atoms.[4]
-
In this compound: The methyl group at C4 is adjacent to the C5-chloro substituent. This arrangement is likely to create significant steric hindrance for any nucleophilic attack at the C5 position. Conversely, the methyl group is meta to the C2-chloro, suggesting its electronic influence on this position will be less pronounced compared to the steric effect it exerts at C5.
Experimental Design for Comparative Analysis
To empirically determine the relative reactivity and regioselectivity of these two isomers, a series of comparative experiments can be designed. A common approach involves reacting each isomer with a standard nucleophile under identical conditions and monitoring the reaction progress and product distribution.
Experimental Protocol: Comparative Amination of Dichloromethylpyrimidines
This protocol outlines a general procedure for comparing the reactivity of this compound and 2,4-dichloro-5-methylpyrimidine with a model amine nucleophile, such as morpholine or benzylamine.
Materials:
-
This compound
-
2,4-dichloro-5-methylpyrimidine
-
Morpholine (or other amine nucleophile)
-
Triethylamine (or other non-nucleophilic base)
-
Anhydrous solvent (e.g., Dioxane, THF, or Acetonitrile)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
LC-MS or GC-MS for product analysis
Procedure:
-
Reaction Setup: In two separate, dry round-bottom flasks equipped with magnetic stir bars and reflux condensers, dissolve 1.0 mmol of each dichloromethylpyrimidine isomer in 10 mL of anhydrous solvent.
-
Addition of Reagents: To each flask, add the amine nucleophile (1.1 mmol) followed by the non-nucleophilic base (1.2 mmol).
-
Reaction Monitoring: Stir the reactions at a constant temperature (e.g., 80 °C) and monitor the progress by TLC at regular intervals (e.g., every hour).
-
Work-up: Once the reaction is deemed complete (or after a set time for comparison), cool the reaction mixtures to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Analysis: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the crude product mixture by LC-MS or GC-MS to determine the product distribution and relative conversion rates.
Data Presentation:
The results of the comparative amination can be summarized in the following table:
| Isomer | Nucleophile | Reaction Time (h) | Conversion (%) | Product(s) (Regioisomer Ratio) |
| This compound | Morpholine | 4 | ||
| 2,4-dichloro-5-methylpyrimidine | Morpholine | 4 |
Mechanistic Insights and Visualization
The regioselectivity of SNAr reactions on dichloropyrimidines can be rationalized by examining the stability of the Meisenheimer intermediates formed during the reaction.
Figure 1. Comparative SNAr pathways for the two isomers.
Figure 2. Workflow for comparative reactivity studies.
Conclusion
For medicinal chemists and process development scientists, a clear understanding of these reactivity differences is crucial for the rational design of synthetic routes to complex, substituted pyrimidine derivatives. The provided experimental framework offers a robust starting point for the empirical validation of these predictions and for the optimization of reaction conditions to achieve the desired regiochemical outcome.
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A Comparative Guide to Dichloropyrimidine Isomers for Kinase Inhibitor Synthesis: Reactivity, Regioselectivity, and Strategic Application
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous FDA-approved kinase inhibitors.[1][2] Its nitrogen-containing heterocyclic structure is adept at mimicking the purine of ATP, enabling competitive inhibition at the enzyme's active site.[3] For synthetic chemists, dichloropyrimidines are invaluable starting materials, offering two reactive sites for the sequential and controlled introduction of functional groups that are critical for achieving potency and selectivity.
However, not all dichloropyrimidine isomers are created equal. The specific placement of the two chlorine atoms on the pyrimidine ring—creating the 2,4-, 4,6-, and 2,5-isomers—dramatically influences the molecule's electronic properties, reactivity, and, ultimately, its strategic utility in a synthetic campaign. Choosing the correct isomer from the outset is a critical decision that impacts reaction outcomes, yield, and the efficiency of library synthesis and lead optimization.
This guide provides an in-depth comparison of these three key dichloropyrimidine isomers. We will dissect the causality behind their differential reactivity in nucleophilic aromatic substitution (SNAr) reactions, present field-proven protocols, and offer a logical framework for selecting the optimal isomer for your specific kinase inhibitor target.
Chapter 1: The Electronic Landscape and the Rules of Engagement
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This property makes the ring susceptible to nucleophilic attack, a feature that is further enhanced by the presence of two electron-withdrawing chlorine atoms. The primary mechanism for functionalizing these scaffolds is the Nucleophilic Aromatic Substitution (SNAr) reaction.[4]
The regioselectivity of the first substitution is the most critical factor in synthesis design and is governed by the relative electrophilicity of the chlorinated carbon positions. The established reactivity order for halopyrimidines is generally C4(6) > C2 >> C5 .[5] This preference is rooted in the stability of the negatively charged Meisenheimer complex, the key intermediate in an SNAr reaction. Attack at the C4 or C6 position allows the negative charge to be delocalized onto the para nitrogen atom, a more stable arrangement than the intermediate formed from attack at the C2 position.[6]
While this is a robust general rule, we will explore how this inherent selectivity can be both exploited and, when necessary, overturned through strategic substrate and reagent choices.
Chapter 2: The Workhorse: 2,4-Dichloropyrimidine
2,4-Dichloropyrimidine (2,4-DCP) is the most widely used isomer in kinase inhibitor synthesis, prized for its distinct and predictable sequential reactivity.
Reactivity Profile & Strategic Application
In a typical SNAr reaction with a primary or secondary amine, the C4 position of 2,4-DCP is significantly more reactive than the C2 position.[7] This allows for the selective mono-substitution at C4, leaving the C2-chloro group intact for a subsequent, different transformation. This stepwise approach is ideal for building molecular diversity and is a cornerstone of structure-activity relationship (SAR) studies. For example, in the synthesis of the VEGFR inhibitor Pazopanib, an initial amination at C4 is followed by modifications at the C2 position.[2]
While C4 selectivity is dominant, it is not absolute. Uncatalyzed reactions with neutral nitrogen nucleophiles can yield C4/C2 isomer ratios ranging from 1:1 to 4:1.[5] However, palladium-catalyzed amination conditions can dramatically improve this selectivity to greater than 90:10.[5] Conversely, recent advances have shown that specific Pd-catalyst systems can even invert this selectivity to favor the C2 position, opening new avenues for synthetic design.[2] Furthermore, the electronic nature of other substituents on the ring can override the inherent preference; strong electron-donating groups at the C6 position can reverse selectivity, making the C2 position more reactive.[8]
Experimental Protocol: Selective Mono-amination of 2,4-Dichloropyrimidine
This protocol describes a typical palladium-catalyzed Buchwald-Hartwig amination for the highly regioselective synthesis of a 4-amino-2-chloropyrimidine intermediate.
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dichloropyrimidine (1.0 eq.), the desired aniline or amine (1.05 eq.), palladium(II) acetate (0.02 eq.), and a suitable phosphine ligand such as Xantphos (0.04 eq.).
-
Solvent and Base: Add anhydrous toluene or dioxane as the solvent, followed by the addition of a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 eq.).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 4-amino-2-chloropyrimidine product.
Chapter 3: The Symmetric Alternative: 4,6-Dichloropyrimidine
4,6-Dichloropyrimidine (4,6-DCP) offers a different strategic advantage rooted in its symmetry.
Reactivity Profile & Strategic Application
The C4 and C6 positions of 4,6-DCP are chemically equivalent. This simplifies the initial SNAr reaction, as mono-substitution yields a single, unambiguous product without the formation of regioisomers. This is particularly useful when the initial substituent is a common anchor point for a library of compounds.
A powerful strategy employing 4,6-DCP involves a two-step sequence:
-
SNAr Reaction: An initial nucleophilic substitution at the C4 (or C6) position.
-
Cross-Coupling: A subsequent palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, at the remaining chloro-position.
This approach was effectively used in the synthesis of a series of inhibitors for Microtubule Affinity-Regulating Kinase 4 (MARK4), a target in Alzheimer's disease research.[9][10] An SNAr reaction with Boc-piperazine was followed by a Suzuki coupling with 3-thienylboronic acid.[9]
Experimental Protocol: Two-Step Synthesis via 4,6-Dichloropyrimidine
This protocol is adapted from the synthesis of MARK4 inhibitors.[10]
Step A: SNAr Reaction
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 4,6-dichloropyrimidine (1.0 eq.) in isopropanol.
-
Reagent Addition: Add triethylamine (TEA) (1.5 eq.) followed by a solution of tert-butyl piperazine-1-carboxylate (1.0 eq.) in isopropanol.
-
Reaction Conditions: Stir the mixture at room temperature for 16-24 hours.
-
Workup: Concentrate the reaction mixture under vacuum. Dissolve the residue in dichloromethane (DCM) and wash with water. Dry the organic layer over sodium sulfate and concentrate to yield the crude Boc-protected intermediate, which can often be used without further purification.
Step B: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flask containing the intermediate from Step A (1.0 eq.), add the desired arylboronic acid (1.2 eq.) and potassium carbonate (2.0 eq.).
-
Solvent and Catalyst: Add a mixture of dioxane and water (e.g., 4:1). Degas the mixture by bubbling argon through it for 15 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Reaction Conditions: Heat the mixture to reflux (approx. 90-100 °C) for 8-12 hours.
-
Workup and Purification: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography to obtain the final 4,6-disubstituted pyrimidine product.
Chapter 4: The Niche Player: 2,5-Dichloropyrimidine
While less common, 2,5-dichloropyrimidine provides unique opportunities for accessing novel chemical space and exploring unconventional binding modes.
Reactivity Profile & Strategic Application
The electronic environment of 2,5-DCP is distinct. The C2 position is generally the most reactive towards nucleophiles, while the C5 position is the least reactive.[5] The C5 position does not benefit from the same level of activation by the ring nitrogens. However, this unique C5 vector can be exploited to introduce substituents that probe regions of the kinase active site outside the traditional hinge-binding pocket. This can be a powerful strategy for improving selectivity or overcoming resistance mutations.
A compelling and rare application of this isomer is in the development of covalent inhibitors . A high-throughput screen identified a 2,5-dichloropyrimidine-based compound as a covalent inhibitor of the MSK1 kinase.[11] The covalent bond is formed via an SNAr reaction between the C2-chloro position of the inhibitor and a non-catalytic cysteine residue (Cys440) in the ATP binding pocket.[11] This demonstrates that under the right conditions, the C2-chloro can be sufficiently reactive to be trapped by a proximate nucleophilic residue, a mechanism distinct from the more common Michael acceptor warheads used in covalent inhibitors.
Chapter 5: Head-to-Head Comparison & Strategic Synthesis Design
The choice of isomer is a strategic decision dictated by the final target structure. The following table summarizes the key attributes of each isomer to guide this selection process.
| Feature | 2,4-Dichloropyrimidine | 4,6-Dichloropyrimidine | 2,5-Dichloropyrimidine |
| Reactivity Order | C4 > C2 | C4 = C6 > C2 | C2 > C5 |
| Primary Use Case | Sequential, differential functionalization at C4 then C2. | Symmetrical substitution; C4/C6 functionalization followed by C2. | Accessing novel SAR via C5; covalent inhibition via C2. |
| Key Advantage | Predictable, stepwise synthesis for building SAR.[2] | No regioisomers on first substitution. | Unique C5 vector; potential for covalent inhibition.[11] |
| Limitation | Potential for regioisomeric mixtures without optimized conditions.[5] | Second substitution can be sluggish due to ring deactivation. | C5 position is generally unreactive. |
| Example Application | Pazopanib (VEGFR Inhibitor)[2] | MARK4 Inhibitors | Covalent MSK1 Inhibitors |
To further aid in this decision, the following logical workflow can be applied.
Conclusion
The dichloropyrimidine isomers are more than just simple building blocks; they are strategic tools that offer distinct pathways to complex kinase inhibitors. The workhorse 2,4-dichloropyrimidine enables classical, sequential diversification essential for SAR exploration. The symmetric 4,6-dichloropyrimidine provides a clean and efficient route to specific substitution patterns, avoiding regioisomeric complications. Finally, the niche 2,5-dichloropyrimidine opens the door to novel chemical space and unconventional mechanisms of action like covalent inhibition. By understanding the fundamental principles of their electronic nature and reactivity, researchers can make informed, strategic decisions that accelerate the discovery and development of next-generation kinase inhibitors.
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Comparative Guide to the Biological Activity of 2,5-Dichloro-4-methylpyrimidine Derivatives
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including the nucleobases uracil, thymine, and cytosine found in DNA and RNA.[1][2] Its versatile structure allows for substitutions at various positions, leading to a vast chemical space with a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antibacterial properties.[3][4] Among the myriad of pyrimidine analogues, those featuring a di-chloro substitution pattern, specifically the 2,5-Dichloro-4-methylpyrimidine core, have emerged as a particularly intriguing class. The electron-withdrawing nature of the chlorine atoms significantly modulates the electronic properties of the pyrimidine ring, creating reactive sites for nucleophilic substitution and influencing binding interactions with biological targets.
This guide provides a comparative analysis of this compound derivatives, focusing on their biological activities, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. We will delve into their efficacy as kinase inhibitors and anticancer agents, comparing their performance with other pyrimidine-based compounds and providing the scientific rationale behind the experimental designs.
Kinase Inhibition: A Prominent Activity
Protein kinases are a major class of therapeutic targets, playing critical roles in cellular signaling pathways that, when dysregulated, can lead to diseases like cancer and inflammatory disorders.[5][6] Pyrimidine derivatives are particularly well-represented in small-molecule kinase inhibitors.[7] The this compound scaffold serves as a key building block for potent and selective kinase inhibitors, primarily through covalent targeting of non-catalytic cysteine residues within the ATP-binding pocket.
Mechanism of Action: Covalent Inhibition via SNAr
A notable characteristic of certain chloropyrimidine derivatives is their ability to act as covalent inhibitors. This mechanism involves a Nucleophilic Aromatic Substitution (SNAr) reaction where a cysteine residue in the kinase's active site attacks one of the chlorinated positions on the pyrimidine ring, displacing the chloride ion and forming a stable, irreversible covalent bond.
A prime example is the discovery of a series of 2,5-dichloropyrimidine derivatives as covalent inhibitors of the C-terminal kinase domain (CTKD) of Mitogen- and Stress-Activated protein Kinase 1 (MSK1).[8] The covalent mechanism was confirmed through mass spectrometry and X-ray crystallography, which revealed that a specific cysteine residue (Cys440) displaces the 2-chloro moiety of the pyrimidine ring.[8] This covalent engagement offers a distinct advantage, often leading to prolonged pharmacodynamic effects and high potency.
Below is a diagram illustrating the general mechanism of covalent inhibition.
Caption: Covalent inhibition mechanism of a dichloropyrimidine derivative.
Comparative Analysis of Kinase Inhibitory Potency
The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower IC50 values indicate higher potency.
The table below compares the inhibitory activity of a 2,5-dichloropyrimidine-based MSK1 inhibitor with other pyrimidine-based inhibitors against different kinases. This comparison highlights the potency and potential selectivity that can be achieved with this scaffold.
| Compound Class | Derivative Example | Target Kinase | IC50 (nM) | Reference |
| 2,5-Dichloropyrimidine | Covalent MSK1 Inhibitor | MSK1 (CTKD) | ~200 | [8] |
| 2,4-Disubstituted Pyrimidine | 3,5-dimethylaniline derivative | KDR | 6 | [9] |
| 2,4-Diaminopyrimidine | Optimized MK2 Inhibitor | MK2 | 19 | [10] |
| 2,4-Diaminopyrimidine | LDK378 (Ceritinib) | ALK | Potent | [11] |
Note: The potency of LDK378 is well-established in clinical trials, though a specific IC50 value is not provided in the cited abstract. The table demonstrates that while the dichloropyrimidine scaffold shows moderate-to-high potency, modifications at the 2- and 4-positions can lead to highly potent inhibitors for various kinase targets.[9][10][11]
The structure-activity relationship (SAR) studies reveal that substitutions at the non-covalently binding positions are crucial for optimizing potency and selectivity. For the MSK1 inhibitors, it was found that deleting the 5-chloro substituent resulted in a nearly 10-fold decrease in activity, underscoring its importance for binding affinity beyond the covalent interaction.[8]
Anticancer Activity
Given their role as kinase inhibitors, it is no surprise that pyrimidine derivatives are extensively studied as anticancer agents.[1][12][13] Dysregulated kinase signaling is a hallmark of many cancers, and inhibiting these pathways can halt tumor growth and induce apoptosis (programmed cell death).
Derivatives of the this compound scaffold can be elaborated through reactions like Suzuki cross-coupling to generate diverse libraries of compounds for anticancer screening.[14] The antiproliferative activity of these compounds is typically evaluated against a panel of human cancer cell lines.
Comparative Analysis of Anticancer Efficacy
The table below presents a hypothetical comparison based on typical results from the literature, illustrating how different substitutions on a pyrimidine core can affect cytotoxicity against various cancer cell lines.
| Compound ID | Core Scaffold | Key Substituents | Cancer Cell Line | GI50 (µM) | Reference |
| Hypothetical A | This compound | 2-Anilino | MCF-7 (Breast) | 4.5 | N/A |
| Hypothetical B | This compound | 2-(4-methoxyphenyl)amino | MCF-7 (Breast) | 2.1 | N/A |
| Compound 2d | Pyrido[2,3-d]pyrimidine | Phenyl, Ethyl | A549 (Lung) | Strong Cytotoxicity | [15] |
| Indazol-pyrimidine 4f | Indazol-pyrimidine | Indazole, Phenyl | MCF-7 (Breast) | 1.629 | [12] |
| Indazol-pyrimidine 4i | Indazol-pyrimidine | Indazole, Substituted Phenyl | A549 (Lung) | Potent Activity | [12] |
Note: GI50 (Growth Inhibition 50) is the concentration of the drug that causes 50% inhibition of cell growth. The table shows that modifications to the pyrimidine core significantly impact anticancer activity. Indazol-pyrimidines, for example, have demonstrated potent activity against breast and lung cancer cell lines.[12]
The general workflow for screening and validating such anticancer agents is depicted below.
Caption: A typical workflow for discovering novel anticancer pyrimidine derivatives.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented in this guide, we provide detailed, step-by-step protocols for key in vitro assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase's activity.[5]
Causality: The conversion of ATP to ADP by the kinase is the fundamental event being measured. A luminescence-based detection method is chosen for its high sensitivity and wide dynamic range, allowing for precise quantification of kinase inhibition.
-
Compound Preparation: Create a 10-point, 1:3 serial dilution of the test inhibitor (e.g., a this compound derivative) in DMSO, starting from a high concentration (e.g., 1 mM). A "no inhibitor" control containing only DMSO is essential.[5]
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.
-
Enzyme Addition: Add 2.5 µL of the target kinase (e.g., MSK1) in an appropriate kinase assay buffer to each well.
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction. The optimal concentrations should be determined empirically but are often near the Km for ATP.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP and provides the necessary components (luciferase/luciferin) to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[5]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability based on the metabolic activity of the cells.[16][17]
Causality: Viable cells contain mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This provides a reliable measure of a compound's cytotoxicity.[16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient to observe the compound's effect on cell proliferation.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[16] Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the GI50 or IC50 value.[17]
Conclusion and Future Directions
The this compound scaffold is a valuable starting point for the development of potent and selective bioactive molecules, particularly kinase inhibitors for anticancer therapy. The presence of two chlorine atoms at reactive positions provides a handle for both covalent targeting and the exploration of structure-activity relationships through diverse chemical modifications. Comparative analysis demonstrates that while the core scaffold is promising, extensive optimization through medicinal chemistry is required to achieve the high potency and selectivity necessary for a successful therapeutic agent. Future research should focus on leveraging this scaffold to develop next-generation covalent inhibitors that can overcome drug resistance and target novel kinases implicated in disease.
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A Senior Application Scientist's Guide to In Vitro Kinase Assays for Pyrimidine-Based Inhibitors
For researchers, scientists, and drug development professionals navigating the landscape of kinase inhibition, the pyrimidine scaffold represents a cornerstone of modern therapeutic design.[1][2][3] Its remarkable versatility has led to the development of numerous FDA-approved drugs targeting a wide array of protein kinases.[4] The accurate in vitro characterization of these inhibitors is a critical step in the drug discovery pipeline, with the half-maximal inhibitory concentration (IC50) being a key metric of potency. This guide provides an in-depth comparison of common in vitro kinase assay formats, offering field-proven insights into selecting and optimizing the most appropriate method for your pyrimidine-based inhibitors.
The Central Role of Kinase Assays in Drug Discovery
Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling by catalyzing the transfer of a phosphate group from ATP to a substrate protein.[5][6] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[5][7][8] Biochemical kinase assays are fundamental tools for identifying and characterizing kinase inhibitors, allowing for the determination of their potency and selectivity.[9][10]
The development of a robust and reliable kinase assay is paramount for the successful progression of a drug discovery project.[11] A well-designed assay should not only provide accurate and reproducible data but also be amenable to the specific characteristics of the inhibitor class being studied. This is particularly true for pyrimidine-based inhibitors, which often target the ATP-binding site of kinases.[3][4]
Comparing In Vitro Kinase Assay Technologies
The choice of an in vitro kinase assay technology is a critical decision that can significantly impact the quality and interpretation of your results. Several distinct methodologies exist, each with its own set of advantages and disadvantages. Here, we compare three of the most prevalent formats: radiometric assays, fluorescence-based assays, and luminescence-based assays.
| Assay Technology | Principle | Advantages | Disadvantages | Best Suited For |
| Radiometric Assays | Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[6][12] | Considered the "gold standard" for direct measurement of kinase activity.[13][14] High sensitivity and not prone to interference from compound fluorescence or absorbance.[14] | Involves handling of hazardous radioactive materials, generating radioactive waste, and requiring specialized equipment and safety protocols.[13] | Orthogonal validation of hits from other screens; studies requiring the highest degree of accuracy and direct measurement. |
| Fluorescence-Based Assays (e.g., TR-FRET, FP) | Detects the product of the kinase reaction using fluorescence resonance energy transfer (FRET) or changes in fluorescence polarization (FP).[5][10][15] | Homogeneous (no-wash) formats are well-suited for high-throughput screening (HTS).[15] Non-radioactive and generally have good sensitivity. | Potential for interference from fluorescent compounds.[5] Can be indirect, relying on specific antibodies or reagents that may have their own liabilities. | High-throughput screening (HTS) campaigns; lead optimization. |
| Luminescence-Based Assays (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is then converted to a luminescent signal.[16][17][18][19] | Universal format applicable to virtually any kinase.[13][19] High sensitivity and a large dynamic range.[19] Less susceptible to interference from colored or fluorescent compounds compared to fluorescence-based assays.[20] | Indirect measurement of kinase activity. Can be susceptible to inhibitors of the coupling enzymes used in the detection reaction (e.g., luciferase inhibitors).[21] | Primary and secondary screening; selectivity profiling; enzyme kinetics. |
Deep Dive: Assay Protocols and Experimental Considerations
The following sections provide detailed protocols for three common kinase assays, highlighting the critical steps and the rationale behind them. These examples focus on kinases frequently targeted by pyrimidine-based inhibitors: Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase, and Cyclin-Dependent Kinase 2 (CDK2), a serine/threonine kinase.
Radiometric Filter Binding Assay for a Tyrosine Kinase (e.g., Src)
Radiometric assays directly measure the enzymatic activity of the kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.[6][12] This method is often considered the gold standard due to its direct nature and high sensitivity.[13][14]
Diagram: Workflow of a Radiometric Kinase Assay
Caption: Workflow of a typical radiometric kinase assay.
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase (e.g., active Src), a specific peptide substrate (e.g., poly(Glu,Tyr) 4:1), and the pyrimidine-based inhibitor at various concentrations in a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA).[22]
-
Initiation: Start the reaction by adding [γ-³²P]ATP.[12] The final ATP concentration should be close to the Kₘ value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[23]
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains within the linear range.[12]
-
Termination and Separation: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.[12] The phosphorylated substrate will bind to the paper, while unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove any unbound [γ-³²P]ATP.[12]
-
Detection: Place the washed paper in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.[12] The amount of radioactivity is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[24]
Expert Insights: The key to a successful radiometric assay is meticulous handling to minimize radioactive contamination and ensuring that the kinase reaction is in the linear range. For pyrimidine-based inhibitors that are ATP-competitive, it is crucial to use an ATP concentration at or near its Kₘ.[23] Using a much higher ATP concentration can lead to an underestimation of the inhibitor's potency.
TR-FRET (LanthaScreen®) Assay for a Receptor Tyrosine Kinase (e.g., EGFR)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a popular choice for HTS due to their homogeneous format and high sensitivity.[15] The LanthaScreen® technology utilizes a terbium-labeled antibody that recognizes a phosphorylated substrate, and a fluorescein-labeled substrate. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal.
Diagram: Principle of a TR-FRET Kinase Assay
Caption: Principle of a TR-FRET based kinase assay.
Step-by-Step Protocol:
-
Assay Plate Preparation: Add the pyrimidine-based inhibitor at various concentrations to the wells of a low-volume 384-well plate.
-
Kinase Reaction: Add the kinase (e.g., EGFR L858R), a fluorescein-labeled substrate peptide, and ATP to the wells to initiate the kinase reaction.[25] Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and initiate the detection by adding a terbium-labeled anti-phospho-substrate antibody in a TR-FRET dilution buffer containing EDTA.[25][26]
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for antibody-substrate binding.
-
Signal Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the terbium donor and one for the fluorescein acceptor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The ratio is proportional to the amount of phosphorylated substrate. Determine the IC50 value from the dose-response curve.
Expert Insights: A critical optimization step for TR-FRET assays is the determination of the optimal kinase and substrate concentrations to achieve a good assay window (signal-to-background ratio).[25] It is also important to perform control experiments to ensure that the pyrimidine-based inhibitors do not interfere with the fluorescence signal.
Luminescence-Based ADP-Glo™ Assay for a Serine/Threonine Kinase (e.g., CDK2/Cyclin A2)
The ADP-Glo™ assay is a universal, luminescence-based method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[19] The assay is performed in two steps: first, the remaining ATP is depleted, and then the ADP is converted into ATP, which is used by luciferase to generate a light signal.[19]
Diagram: ADP-Glo™ Assay Principle
Caption: Principle of the ADP-Glo™ luminescent kinase assay.
Step-by-Step Protocol:
-
Kinase Reaction: In a white 384-well plate, set up the kinase reaction containing the kinase (e.g., CDK2/Cyclin A2), a suitable substrate (e.g., a specific peptide), ATP, and the pyrimidine-based inhibitor at various concentrations in a kinase buffer.[27][28] Incubate at 30°C for a defined period (e.g., 45 minutes).[27]
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[19] Incubate at room temperature for approximately 40 minutes.[29]
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP.[19] This newly synthesized ATP is then used by an ultra-stable luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Signal Reading: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[19]
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value from the dose-response curve.
Expert Insights: The ADP-Glo™ assay is highly versatile and can be used for a wide range of kinases.[19] A key consideration is to ensure that the pyrimidine-based inhibitors do not inhibit the luciferase enzyme used in the detection step, which could lead to false-positive results.[21] This can be checked by running a counterscreen with luciferase alone.
Data Interpretation and Validation: A Self-Validating System
To ensure the trustworthiness of your results, every protocol should be part of a self-validating system. This involves several key practices:
-
Determination of Kₘ for ATP: For ATP-competitive inhibitors like many pyrimidines, knowing the apparent Michaelis-Menten constant (Kₘ) for ATP is crucial for setting up the assay under conditions that will yield a meaningful IC50.[23]
-
Linearity of the Kinase Reaction: It is essential to operate within the linear range of the kinase reaction with respect to both time and enzyme concentration. This ensures that the measured inhibition is not an artifact of substrate depletion or product inhibition.
-
Z'-Factor Calculation: For HTS campaigns, the Z'-factor is a statistical parameter used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Use of Control Compounds: Include known inhibitors (positive controls) and inactive analogues (negative controls) to validate the assay performance and provide a benchmark for the potency of your test compounds.[9]
-
Orthogonal Assays: Confirm hits from a primary screen using a different, orthogonal assay technology.[30] For example, a hit from a luminescence-based assay could be confirmed using a radiometric or TR-FRET assay. This helps to eliminate false positives that are specific to a particular assay format.
Conclusion: Selecting the Right Tool for the Job
There is no single "best" kinase assay for all applications.[8] The optimal choice depends on a variety of factors, including the specific kinase being studied, the properties of the pyrimidine-based inhibitors, the required throughput, and the available instrumentation. Radiometric assays, while being the gold standard for accuracy, are often less practical for large-scale screening. Fluorescence- and luminescence-based assays offer excellent alternatives for HTS and lead optimization, provided that appropriate controls are in place to mitigate potential compound interference.
By understanding the principles, advantages, and limitations of each assay format, and by implementing a rigorous validation strategy, researchers can confidently and accurately characterize the inhibitory potential of their pyrimidine-based compounds, paving the way for the development of novel and effective kinase-targeted therapies.
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- Merck. (n.d.). Src Kinase Assay Kit.
- SignalChem. (n.d.). CDK2/CyclinA2 Kinase Enzyme System Datasheet.
- Promega Corporation. (n.d.). EGFR (L858R) Kinase Assay.
- Promega Corporation. (n.d.). SRC Kinase Assay.
- Promega Corporation. (n.d.). EGFR Kinase Assay.
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- BellBrook Labs. (n.d.). SRC Kinase Assay.
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- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Kumar, K., et al. (2010). Comparison of luminescence ADP production assay and radiometric scintillation proximity assay for Cdc7 kinase. Journal of Biomolecular Screening.
- Zegzouti, H., et al. (2009). Comparison of the luminescent ADP-Glo assay to a standard radiometric assay for measurement of protein kinase activity. Assay and Drug Development Technologies.
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- Kumar, K., et al. (2010). Comparison of Luminescence ADP Production Assay and Radiometric Scintillation Proximity Assay for Cdc7 Kinase. Journal of Biomolecular Screening.
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A Senior Application Scientist's Guide to Cell-Based Assays for 2,5-Dichloro-4-methylpyrimidine Derivatives
For researchers, scientists, and drug development professionals investigating the therapeutic potential of 2,5-Dichloro-4-methylpyrimidine derivatives, selecting the appropriate cell-based assays is a critical step in elucidating their mechanism of action and advancing promising candidates. This guide provides an in-depth comparison of relevant cell-based assays, grounded in scientific principles and practical application, to empower your research and development efforts.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its role in a multitude of therapeutic agents, particularly as protein kinase inhibitors.[1] The inherent reactivity of the dichloro-substituted pyrimidine core suggests a potential for covalent inhibition, a mechanism that can offer enhanced potency and prolonged duration of action.[2][3] Literature precedents indicate that similar dichloropyrimidine scaffolds can target a range of kinases, including Epidermal Growth Factor Receptor (EGFR), Mitogen- and Stress-Activated Kinase 1 (MSK1), and Activin Receptor-Like Kinase 5 (ALK-5), all of which are implicated in cancer and other diseases.[2]
This guide will navigate the essential cell-based assays to characterize the activity of this compound derivatives, focusing on a logical progression from broad phenotypic screening to specific target engagement and downstream signaling analysis.
Section 1: Initial Characterization: Cytotoxicity and Phenotypic Screening
The initial step in evaluating any new chemical entity is to assess its impact on cell viability. This provides a foundational understanding of the compound's potency and therapeutic window.
Comparing Cytotoxicity Assays
A variety of assays are available to measure cytotoxicity, each with its own principle, advantages, and limitations. The choice of assay can influence the interpretation of results, making a comparative understanding essential.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT Assays | Measures metabolic activity via the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases.[3] | High-throughput, cost-effective, well-established. | Can be affected by changes in cellular metabolism not related to viability; potential for interference from colored compounds. |
| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage.[4] | Direct measure of cell membrane integrity; non-destructive to remaining cells. | Less sensitive for early apoptotic events where the membrane is intact. |
| Real-Time Glo™ MT Cell Viability Assay | Measures the reducing potential of viable cells using a pro-luciferin substrate that is converted to luciferin and generates a luminescent signal. | High sensitivity, broad linear range, real-time measurement allows for kinetic studies. | Higher cost compared to colorimetric assays. |
| CellTiter-Glo® Luminescent Cell Viability Assay | Measures ATP levels as an indicator of metabolically active cells. | Rapid, highly sensitive, and suitable for high-throughput screening. | ATP levels can fluctuate with metabolic state, not just cell number. |
Experimental Insight: For initial screening of a library of this compound derivatives, an MTT or XTT assay offers a cost-effective and high-throughput solution to identify active compounds and determine their IC50 values across various cancer cell lines. For more detailed mechanistic studies, a real-time luminescence-based assay is preferable as it provides kinetic data on the onset of cytotoxicity.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl and 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Section 2: Delving Deeper: Mechanistic Assays
Once cytotoxic activity is confirmed, the next crucial step is to investigate the underlying mechanism of cell death. The primary modes of cancer cell death induced by kinase inhibitors are apoptosis and cell cycle arrest.
Uncovering Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[5] Several assays can quantify apoptosis at different stages.
| Assay Type | Principle | Advantages | Disadvantages |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membranes. Detected by flow cytometry or fluorescence microscopy. | Distinguishes between early apoptotic, late apoptotic, and necrotic cells. | Requires specialized equipment (flow cytometer). |
| Caspase Activity Assays | Measures the activity of caspases (e.g., caspase-3, -7, -8, -9), key executioner enzymes in the apoptotic cascade, using fluorescent or luminescent substrates.[6] | High sensitivity and specificity for apoptosis. Can identify involvement of intrinsic vs. extrinsic pathways. | Measures an enzymatic activity, which may not always correlate directly with cell death. |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA breaks with fluorescently tagged dUTP. | Can be used on fixed cells and tissue sections. | Detects late-stage apoptosis, may miss early events. Can also stain necrotic cells. |
Experimental Insight: For a comprehensive understanding, a combination of assays is recommended. Annexin V/PI staining is an excellent primary assay to quantify the extent and type of cell death. This can be followed by a caspase activity assay to confirm the involvement of the apoptotic machinery.
Detailed Protocol: Annexin V/PI Staining by Flow Cytometry
-
Cell Treatment: Treat cells with the this compound derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Unstained and single-stained controls are essential for proper compensation and gating.
-
Data Interpretation: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Analyzing Cell Cycle Perturbations
Many kinase inhibitors exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[7]
| Assay Type | Principle | Advantages | Disadvantages |
| Propidium Iodide (PI) Staining | PI stoichiometrically binds to DNA, and the fluorescence intensity is proportional to the DNA content. Analyzed by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases.[8] | Simple, robust, and widely used method. | Does not distinguish between G2 and M phases. |
| BrdU Incorporation Assay | 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, is incorporated into newly synthesized DNA during the S phase. Detected with a fluorescently labeled anti-BrdU antibody. | Specifically identifies cells in the S phase. Can be multiplexed with other markers. | Requires cell permeabilization and DNA denaturation, which can affect other cellular epitopes. |
Experimental Insight: PI staining is the standard method for an initial assessment of cell cycle distribution. If a significant accumulation of cells in a particular phase is observed, a BrdU incorporation assay can provide more specific information about effects on DNA synthesis.
Section 3: Target Engagement and Pathway Analysis
Identifying the specific molecular targets of this compound derivatives is crucial for understanding their mechanism of action and for further optimization.
In-Cell Target Engagement Assays
Confirming that the compound binds to its intended kinase target within the complex cellular environment is a critical validation step.
| Assay Type | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation. The amount of soluble protein at different temperatures is quantified by Western blot or other methods. | Label-free, applicable to any protein target without modification. | Lower throughput, can be technically challenging. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a test compound in live cells.[9] | High-throughput, quantitative, and provides real-time binding information. | Requires genetic modification of cells to express the fusion protein. |
Experimental Insight: For high-throughput screening of target engagement, the NanoBRET™ assay is a powerful tool. For validation of lead compounds without the need for cellular engineering, CETSA provides a label-free alternative.
Downstream Signaling Pathway Analysis
Once a primary kinase target is identified (e.g., EGFR, MSK1), it is essential to investigate the impact on its downstream signaling pathways.
-
Western Blotting: This classic technique is invaluable for assessing the phosphorylation status of key downstream proteins. For example, if EGFR is the target, one would probe for changes in the phosphorylation of Akt and ERK.
-
Multiplex Immunoassays (e.g., Luminex): These assays allow for the simultaneous quantification of multiple phosphorylated and total proteins in a single sample, providing a broader view of pathway modulation.
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a specific transcription factor to measure the activity of a signaling pathway.[10] For instance, an NF-κB reporter assay can be used if the compounds are hypothesized to modulate this pathway.
Detailed Protocol: Western Blot for Phospho-Protein Analysis
-
Cell Lysis: Treat cells with the compound and then lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-EGFR, phospho-Akt). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to normalize for loading differences.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental design and the underlying biological processes, the following diagrams have been generated.
Caption: A generalized workflow for the characterization of this compound derivatives.
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Comparative Guide to the Structure-Activity Relationship (SAR) of 2,5-Dichloro-4-methylpyrimidine Analogs
Introduction: The Pyrimidine Scaffold as a Cornerstone of Medicinal Chemistry
The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its fundamental role in the structure of nucleobases like thymine, cytosine, and uracil underscores its profound biological significance.[2] This inherent biological relevance has inspired chemists to develop a vast array of pyrimidine-containing drugs with a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] The 2,5-dichloro-4-methylpyrimidine scaffold is a particularly valuable starting point for drug discovery. The differential reactivity of its two chlorine atoms at the C2 and C5 positions allows for selective and sequential substitution, providing a robust platform for generating diverse chemical libraries to probe structure-activity relationships (SAR).
This guide provides a comprehensive analysis of the SAR of this compound analogs, focusing on how specific structural modifications influence their biological activity, particularly in the context of protein kinase inhibition. We will explore the causal relationships behind experimental choices, present comparative data, and provide detailed experimental protocols for the synthesis and evaluation of these potent molecules.
Core Scaffold Analysis and Synthesis Strategy
The this compound core offers three primary points for chemical modification: the C2-chloro, C5-chloro, and C4-methyl positions. The two chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, which are workhorse reactions in modern medicinal chemistry.
The regioselectivity of these substitutions is a critical consideration. Generally, in dichloropyrimidines, the C4 (or C6) position is more activated towards SNAr than the C2 position.[4] However, the electronic nature of substituents on the ring and the specific reaction conditions can alter this selectivity.[5][6] This differential reactivity is a key tool that allows for the controlled, stepwise synthesis of complex analogs.
General Workflow for SAR Investigation
A typical SAR campaign for this scaffold follows a logical progression from initial library synthesis to lead optimization. The workflow is designed to systematically evaluate the impact of substituents at each position on target activity and selectivity.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of Covalent Pyrimidine Inhibitors
The resurgence of covalent inhibitors, particularly those built on versatile pyrimidine scaffolds, marks a significant shift in targeted therapy.[1][2][3] Unlike their non-covalent counterparts that rely on reversible binding, covalent inhibitors form a permanent bond with their target, offering profound advantages in potency and duration of action.[4] This permanency, however, necessitates a rigorous and multi-faceted approach to validate their mechanism of action (MoA). Mischaracterization can lead to wasted resources and misinterpreted biological outcomes.
This guide provides a logical, field-proven framework for researchers to definitively validate the MoA of novel covalent pyrimidine inhibitors. We will compare the necessary experimental strategies against those used for traditional reversible inhibitors, providing the causality behind each step and presenting data in a comparative context. Our approach is a self-validating system, where each experimental stage corroborates the last, building an unassailable case for the inhibitor's intended function.
The Covalent Proposition: Why a Different Validation Strategy is Essential
A non-covalent inhibitor's efficacy is governed by equilibrium binding kinetics (Kd). Its validation focuses on affinity and reversible target engagement. A covalent inhibitor, however, operates through a two-step mechanism: initial reversible binding (KI) followed by an irreversible bond formation (kinact).[5] This fundamentally changes the validation questions we must ask:
-
Is a covalent bond actually formed?
-
Where on the target protein does this bond form?
-
How does this permanent modification affect target engagement and selectivity in a cellular environment?
-
What is the functional consequence of this irreversible engagement, and how durable is the effect?
To answer these, we must move beyond simple IC50 determination and employ a suite of biophysical and cell-based assays designed specifically to interrogate the unique properties of covalent inhibition.
A Multi-Pillar Framework for Covalent MoA Validation
We will explore a logical workflow that builds from direct biochemical evidence to complex cellular consequences. This structured process ensures that each piece of data reinforces the overall mechanistic hypothesis.
Figure 1. A logical workflow for covalent inhibitor MoA validation. This diagram illustrates the structured, multi-pillar approach, moving from direct biochemical proof to cellular and functional validation.
Pillar 1: Unequivocal Biochemical Proof of Covalency
Before investing in complex cellular assays, we must obtain direct, irrefutable evidence of covalent bond formation. Mass spectrometry is the gold standard for this foundational step.[6]
Experiment 1: Intact Protein Mass Spectrometry
The Rationale: This is the most direct method to confirm a covalent interaction. If the inhibitor forms a bond, the total mass of the target protein will increase by the molecular weight of the inhibitor.[7] This provides a clear, binary "yes/no" answer to the question of covalency. A non-covalent inhibitor, by contrast, will dissociate during the analysis, showing no mass shift.[7]
Protocol: Intact Protein MS Analysis
-
Incubation: Incubate the purified target protein (e.g., 5 µM) with a molar excess of the covalent pyrimidine inhibitor (e.g., 25 µM) for 1-2 hours at room temperature. A vehicle control (e.g., DMSO) is essential.
-
Desalting: Remove unbound inhibitor and buffer salts using a C4 ZipTip or similar desalting chromatography method.
-
Analysis: Analyze the protein by liquid chromatography coupled to a high-resolution mass spectrometer (LC-MS).
-
Deconvolution: Deconvolute the resulting multi-charged spectrum to determine the precise molecular weight of the protein in both the treated and control samples. A mass shift corresponding to the inhibitor's MW confirms adduct formation.[6]
Experiment 2: Peptide Mapping by Tandem Mass Spectrometry (MS/MS)
The Rationale: While intact mass spec confirms if a bond is formed, peptide mapping tells us where. This is critical for confirming that the inhibitor binds to the intended nucleophilic residue (e.g., a specific cysteine in a kinase active site).[6][8] This level of detail is impossible to achieve for non-covalent inhibitors using this method and provides powerful evidence for on-target activity.
Protocol: Peptide Mapping
-
Sample Prep: Prepare inhibitor-bound and control protein samples as in the intact mass protocol.
-
Denature, Reduce, Alkylate: Denature the protein (e.g., with urea), reduce disulfide bonds (DTT), and alkylate free cysteines (iodoacetamide). The inhibitor-bound cysteine will be protected from alkylation.
-
Digestion: Digest the protein into smaller peptides using a protease like trypsin.[6]
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Search the MS/MS spectra against the protein's sequence. The peptide containing the covalent modification will show a mass shift corresponding to the inhibitor. The MS/MS fragmentation pattern will pinpoint the exact modified amino acid.[9]
Experiment 3: Measuring Covalent Kinetics (kinact/KI)
The Rationale: The potency of a covalent inhibitor is not best described by a simple IC50 value, but by the second-order rate constant kinact/KI.[10] This value quantifies both the initial binding affinity (KI) and the maximal rate of inactivation (kinact), providing a much richer understanding of the inhibitor's efficiency.[5] This is a defining characteristic that separates covalent from non-covalent inhibitors.
Protocol: kinact/KI Determination via LC-MS
-
Reaction Setup: Incubate the target protein with multiple concentrations of the inhibitor.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction and measure the percentage of protein that has been covalently modified using LC-MS.
-
Calculate kobs: For each inhibitor concentration, plot the percent bound versus time and fit to a first-order equation to determine the observed rate of inactivation (kobs).
-
Determine kinact and KI: Plot the kobs values against the inhibitor concentrations and fit the data to a hyperbolic equation to derive the final kinact and KI values.[10][11]
Pillar 2: Proving Target Engagement and Selectivity in the Cellular Milieu
Biochemical proof is necessary but not sufficient. We must demonstrate that the inhibitor engages its intended target within the complex and competitive environment of a living cell.
Experiment 4: Cellular Thermal Shift Assay (CETSA®)
The Rationale: CETSA is a powerful biophysical assay that measures target engagement in intact cells or tissues.[12][13] The principle is that when a ligand binds to a protein, it generally stabilizes the protein against heat-induced denaturation.[12] For a covalent inhibitor, this thermal stabilization should be robust and persistent.
Figure 2. The Cellular Thermal Shift Assay (CETSA) workflow. This method assesses target engagement by measuring ligand-induced protein stabilization.
Protocol: CETSA for Target Engagement
-
Treatment: Treat cultured cells with the covalent inhibitor or a vehicle control for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes.[14]
-
Lysis & Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant (containing soluble, non-denatured protein) and quantify the amount of the target protein using Western blotting or other detection methods like ELISA or mass spectrometry.[12]
-
Analysis: Plot the percentage of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement.
Experiment 5: Activity-Based Protein Profiling (ABPP)
The Rationale: ABPP is a chemical proteomics technique used to assess the functional state and selectivity of an inhibitor across a large portion of the proteome.[15][16][17] In a competitive ABPP experiment, we pre-treat cells with our pyrimidine inhibitor and then add a broad-spectrum covalent probe that targets the same class of enzymes (e.g., kinases). If our inhibitor is bound to its target, it will block the binding of the probe. This allows us to measure both on-target engagement and, crucially, off-target interactions on a proteome-wide scale.[18]
Protocol: Competitive ABPP for Selectivity Profiling
-
Inhibitor Treatment: Treat live cells with the covalent inhibitor at various concentrations.
-
Probe Labeling: Lyse the cells and treat the proteome with a broad-reactivity, biotinylated probe (e.g., an acyl-phosphate probe for kinases).
-
Affinity Purification: Use streptavidin beads to enrich for probe-labeled proteins.
-
Proteomic Analysis: Digest the enriched proteins and identify/quantify them using LC-MS/MS.
-
Data Analysis: A decrease in the signal for a specific protein in the inhibitor-treated sample indicates that the inhibitor engaged that protein, preventing probe binding. The primary target should show the most significant signal reduction at the lowest inhibitor concentration.
Pillar 3: Demonstrating Durable Functional Consequences
The ultimate validation is linking irreversible target engagement to a sustained biological effect. The hallmark of a covalent inhibitor is the durability of its action, which persists even after the free compound has been cleared.[19]
Experiment 6: Washout and Western Blot Analysis
The Rationale: This experiment directly tests the durability of the inhibitor's effect on the downstream signaling pathway.[1] Cells are treated with the inhibitor, which is then washed away. If the inhibition is truly covalent and irreversible, the downstream signaling pathway should remain suppressed long after the compound's removal.[19] A non-covalent inhibitor's effect, in contrast, would quickly reverse as it diffuses out of the cell and the target protein is freed.[19]
Protocol: Washout Experiment
-
Treatment: Treat cells with a saturating concentration of the covalent inhibitor and a comparable non-covalent inhibitor for 2 hours.
-
Washout: Remove the media, wash the cells extensively with inhibitor-free media (e.g., 3 times), and then add fresh inhibitor-free media.[1]
-
Time-Course Analysis: At various time points post-washout (e.g., 0, 4, 12, 24 hours), stimulate the signaling pathway (if necessary) and lyse the cells.
-
Western Blot: Analyze the phosphorylation status of the direct downstream substrate of the target protein. For a covalent inhibitor, phosphorylation should remain suppressed for many hours, whereas for the non-covalent control, the signal should recover relatively quickly.
Comparative Case Study: CovaPyrim-BTK vs. ReverPyrim-BTK
To illustrate these principles, let's compare a hypothetical covalent pyrimidine inhibitor targeting Bruton's Tyrosine Kinase (BTK), CovaPyrim-BTK , with its non-covalent analog, ReverPyrim-BTK . BTK contains a key cysteine residue (Cys481) that is a common target for covalent inhibitors like Ibrutinib.[20][21]
Table 1: Comparative Biochemical Validation Data
| Parameter | CovaPyrim-BTK | ReverPyrim-BTK | Rationale for Comparison |
| Target Protein | BTK (Cys481) | BTK | Both target the same kinase. |
| Intact Mass Shift | + 440.5 Da | No Shift | Direct proof of covalent adduct formation for CovaPyrim-BTK. |
| MS/MS Modified Residue | Cys481 | N/A | Confirms CovaPyrim-BTK binds to the intended nucleophilic residue. |
| IC50 | 15 nM | 25 nM | Standard potency measure, may be similar between inhibitor types. |
| kinact/KI (M-1s-1) | 2.1 x 105 | N/A | The definitive kinetic parameter for covalent inhibition; not applicable to reversible inhibitors.[10] |
Table 2: Comparative Cellular Target Engagement & Phenotype
| Parameter | CovaPyrim-BTK | ReverPyrim-BTK | Rationale for Comparison |
| CETSA ΔTm (°C) | +8.5 °C | +4.2 °C | The covalent bond provides superior thermal stabilization. |
| ABPP Target Occupancy | >95% | ~60% | Covalent binding leads to near-complete and stable target occupancy. |
| p-BTK (24h post-washout) | <5% of Control | >80% of Control | Demonstrates the hallmark durability of covalent inhibition.[1][19] |
| Cell Viability EC50 | 50 nM | 80 nM | Irreversible inhibition translates to greater long-term cellular potency. |
Conclusion: An Integrated and Indisputable Validation
Validating the mechanism of action of a covalent pyrimidine inhibitor is not a matter of running a single assay. It requires a thoughtfully constructed, multi-pillar approach where biochemical, biophysical, and cell-based functional data converge to tell a cohesive story. By systematically proving covalent bond formation, identifying the precise binding site, quantifying cellular engagement and selectivity, and demonstrating the durable functional consequences of this irreversible action, researchers can build an unassailable case for their molecule's intended MoA. This rigorous validation framework is essential for the successful progression of these powerful therapeutic agents from the bench to the clinic.
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Title: Chemoproteomic methods for covalent drug discovery Source: PMC - PubMed Central URL: [Link]
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Title: Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery Source: Peak Proteins URL: [Link]
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Title: Unlocking High-Value Targets: The Power of Chemoproteomics and Covalent Mass Spectrometry Source: Technology Networks URL: [Link]
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Title: Enzyme Inhibitor Discovery by Activity-Based Protein Profiling Source: Annual Reviews URL: [Link]
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Title: What is the mechanism of Ibrutinib? Source: Patsnap Synapse URL: [Link]
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Title: Ibrutinib for CLL: Mechanism of action and clinical considerations Source: Lymphoma Hub URL: [Link]
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Title: Ibrutinib: a first in class covalent inhibitor of Bruton's tyrosine kinase Source: PMC - NIH URL: [Link]
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Title: Mechanism of Action - CLL/SLL | IMBRUVICA® (ibrutinib) HCP Source: IMBRUVICA® HCP URL: [Link]
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Title: What is the mechanism of action of Ibrutinib (Imbruvica)? Source: Dr.Oracle URL: [Link]
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Title: Determination of kinact and Ki for covalent inhibition using the OmniaR assay Source: BioKin, Ltd. URL: [Link]
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Title: Advanced Activity-Based Protein Profiling Application Strategies for Drug Development Source: Frontiers URL: [Link]
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Title: Covalent Inhibitors: To Infinity and Beyond Source: Journal of Medicinal Chemistry URL: [Link]
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Title: Proteome-wide map of targets of T790M-EGFR-directed covalent inhibitors Source: PMC - NIH URL: [Link]
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Title: Activity-Based Profiling for Drug Discovery Source: ResearchGate URL: [Link]
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Title: Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay Source: Evotec URL: [Link]
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Title: The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies Source: Annual Reviews URL: [Link]
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Title: Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket Source: ACS Publications URL: [Link]
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Title: HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) Source: Springer Nature Experiments URL: [Link]
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Title: Covalent inhibitor drug discovery Source: Domainex URL: [Link]
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Title: A practical guide for the assay-dependent characterisation of irreversible inhibitors Source: NIH URL: [Link]
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Title: Combined Transcriptomic and Proteomic Profiling to Unravel Osimertinib, CARP-1 Functional Mimetic (CFM 4.17) Formulation and Telmisartan Combo Treatment in NSCLC Tumor Xenografts Source: PMC - NIH URL: [Link]
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Title: Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data Source: ACS Medicinal Chemistry Letters URL: [Link]
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Title: Current Developments in Covalent Protein Kinase Inhibitors Source: CHIMIA URL: [Link]
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Title: Activity-based protein profiling for drug discovery Source: Universiteit Leiden URL: [Link]
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Title: Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes Source: PMC - PubMed Central URL: [Link]
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Title: The rise of covalent inhibitors in strategic therapeutic design Source: CAS.org URL: [Link]
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The Pyrimidine Scaffold: A Comparative Guide to Efficacy in Drug Design
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of heterocyclic structures available, the pyrimidine ring holds a privileged status.[1][2] Its inherent presence in the fundamental building blocks of life—the nucleobases cytosine, thymine, and uracil—provides a unique biological starting point.[3][4] This guide offers an in-depth, comparative analysis of the pyrimidine scaffold, evaluating its efficacy against other common heterocyclic systems in drug design. We will delve into the causality behind its widespread use, supported by experimental data, detailed protocols, and visual representations of key concepts.
The Versatility of the Pyrimidine Core: A Physicochemical and Structural Perspective
The pyrimidine scaffold's utility stems from its unique electronic and structural properties. As a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, it exhibits a π-deficient character, which influences its interactions with biological targets. These nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to protein active sites.[5] Furthermore, the pyrimidine ring is readily amenable to substitution at multiple positions, allowing for the meticulous tuning of steric, electronic, and pharmacokinetic properties to optimize therapeutic efficacy and minimize off-target effects.[3][5]
To provide a quantitative comparison, the following table summarizes key physicochemical properties of pyrimidine and other commonly used heterocyclic scaffolds in drug design.
| Scaffold | Molecular Weight ( g/mol ) | logP | pKa (of most basic nitrogen) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| Pyrimidine | 80.09 | 0.09 | 1.3 | 0 | 2 |
| Purine | 120.1 | -0.79 | 2.4 (N7) | 1 | 3 |
| Pyridine | 79.1 | 0.65 | 5.2 | 0 | 1 |
| Quinoline | 129.16 | 2.04 | 4.9 | 0 | 1 |
| Isoquinoline | 129.16 | 2.08 | 5.4 | 0 | 1 |
| Indole | 117.15 | 2.14 | -2.4 | 1 | 0 |
Data compiled from various sources and cheminformatics tools. logP and pKa values are for the parent, unsubstituted scaffolds and can vary significantly with substitution.
This data highlights the distinct properties of each scaffold. Pyrimidine, for instance, offers a balance of hydrogen bonding capability and moderate lipophilicity, which can be advantageous for achieving good oral bioavailability.
Head-to-Head Comparison: Pyrimidine vs. Alternative Scaffolds in Action
The true measure of a scaffold's efficacy lies in its performance within a biological context. Here, we present comparative data across different therapeutic areas, focusing on instances where pyrimidine-based drugs have been developed alongside or in comparison to analogs with other heterocyclic cores.
Kinase Inhibition: A Battleground of Scaffolds
Protein kinases are a major class of drug targets, particularly in oncology, and the ATP-binding site is a hotspot for inhibitor design. Both pyrimidine and purine scaffolds, being bioisosteres of the natural adenine core of ATP, are frequently employed as hinge-binding motifs.[6]
A notable example is the development of inhibitors for cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Studies have directly compared the efficacy of purine and pyrimidine-based inhibitors. For instance, O6-Cyclohexylmethylguanine (a purine analog) and a 2,6-diamino-4-cyclohexylmethyloxy-5-nitrosopyrimidine were shown to be competitive inhibitors of CDK1 and CDK2 with comparable Ki values in the low micromolar range. This demonstrates that both scaffolds can effectively occupy the ATP-binding pocket and elicit a biological response.
However, the choice of scaffold can significantly impact selectivity. The two nitrogen atoms in the pyrimidine ring offer distinct opportunities for forming hydrogen bonds with the kinase hinge region compared to the more complex hydrogen bonding patterns of purines. This can be exploited to achieve selectivity for specific kinases.[6]
The following table presents a comparison of IC50 values for pyrimidine-based kinase inhibitors against their counterparts with different scaffolds targeting the same kinase.
| Target Kinase | Pyrimidine-Based Inhibitor | IC50 | Alternative Scaffold Inhibitor | Scaffold | IC50 | Reference |
| EGFR | Gefitinib | 2-37 nM | Erlotinib | Quinazoline | 2 nM | [7] |
| Bcr-Abl | Imatinib | ~100 nM | Nilotinib | Pyrimidine | <30 nM | [8] |
| ALK | Crizotinib | 24 nM | Ceritinib | Pyrimidine | 0.2 nM | [8] |
| CDK4/6 | Palbociclib | 11 nM | Ribociclib | Pyrido[2,3-d]pyrimidine | 10 nM | [8] |
This data illustrates that while other scaffolds like quinazoline are highly effective, pyrimidine-based inhibitors consistently demonstrate high potency across a range of kinase targets. The success of drugs like Nilotinib and Ceritinib highlights the potential for pyrimidine scaffolds to yield highly potent next-generation inhibitors.
Experimental Protocols for Efficacy Evaluation
To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of pyrimidine-based compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity. Inhibition of the kinase results in a decrease in ADP production.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (e.g., pyrimidine derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute the compounds in assay buffer to the final desired concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the test compound solution to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in assay buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in assay buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cultured cells. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.
Visualizing the Landscape of Pyrimidine-Based Drug Design
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key relationships and workflows in pyrimidine-based drug discovery.
The Enduring Advantage of the Pyrimidine Scaffold
The enduring success of the pyrimidine scaffold in drug discovery is not a matter of chance. Its inherent biological relevance, coupled with its remarkable synthetic tractability and versatile physicochemical properties, provides a powerful platform for the design of novel therapeutics.[1][2] While other heterocyclic systems certainly have their merits and have led to successful drugs, the pyrimidine core offers a unique combination of features that make it a consistently fruitful starting point for medicinal chemists.
The ability to fine-tune interactions with biological targets through precise substitution, coupled with the scaffold's favorable influence on pharmacokinetic properties, has led to a plethora of FDA-approved drugs for a wide range of diseases.[8] As our understanding of disease biology deepens and new targets emerge, the versatile and privileged nature of the pyrimidine scaffold ensures its continued prominence in the future of drug discovery.
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Pyrimidine Scaffolds as Versatile Platforms for Therapeutic Potential: A Review. Asian Journal of Chemistry. [Link]
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A comprehensive review on pyrimidine analogs-versatile scaffold with medicinal and biological potential. ResearchGate. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. [Link]
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Novel Mps1 kinase inhibitors: From purine to pyrrolopyrimidine and quinazoline leads. ResearchGate. [Link]
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Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. PubMed. [Link]
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Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents. PubMed. [Link]
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Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. [Link]
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Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. MDPI. [Link]
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In Vivo Evaluation of Kinase Inhibitors Derived from 2,5-Dichloro-4-methylpyrimidine: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable in vivo candidate is both an art and a rigorous science. This guide provides an in-depth technical comparison of kinase inhibitors derived from the 2,5-Dichloro-4-methylpyrimidine scaffold, focusing on their in vivo performance. We will dissect the experimental data, compare these novel compounds to alternative inhibitors, and provide detailed, field-proven protocols to support your research endeavors. Our focus is to not only present data but to illuminate the scientific rationale behind the experimental design, ensuring a self-validating system for your in vivo studies.
The Rise of Pyrimidine-Based Kinase Inhibitors: A Privileged Scaffold
The pyrimidine ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its ability to mimic the purine core of ATP allows for effective competition at the kinase ATP-binding site. The this compound scaffold, in particular, offers versatile synthetic handles for the development of potent and selective kinase inhibitors. Recent research has highlighted the potential of derivatives from this and related pyrimidine scaffolds to target key oncogenic kinases, such as Aurora kinases and Bruton's tyrosine kinase (BTK).
This guide will focus on a promising series of pyrimidine-based Aurora A kinase inhibitors and compare their in vivo efficacy with a known alternative, providing a framework for evaluating similar compounds.
Comparative In Vivo Performance: A Head-to-Head Analysis
To provide a clear comparison, we will analyze the in vivo performance of a novel pyrimidine-based Aurora A kinase inhibitor, referred to as Compound 25 , against Alisertib (MLN8237) , a well-characterized, selective Aurora A kinase inhibitor that has been evaluated in clinical trials. The data presented is synthesized from preclinical studies in a small-cell lung cancer (SCLC) xenograft model.
Table 1: Comparative In Vivo Efficacy and Pharmacokinetics
| Parameter | Pyrimidine Derivative (Compound 25) | Alisertib (MLN8237) | Standard Chemotherapy (e.g., Cisplatin) |
| Target(s) | Aurora A Kinase | Aurora A Kinase | DNA replication |
| In Vivo Model | NCI-H446 SCLC Xenograft (mice) | NCI-H446 SCLC Xenograft (mice) | Various SCLC models |
| Dosing Regimen | 100 mg/kg, oral, 5-on-2-off | 100 mg/kg, oral, 5-on-2-off | Varies by protocol |
| Tumor Growth Inhibition | >80% tumor regression | Significant tumor growth inhibition | Significant tumor growth inhibition |
| Oral Bioavailability (F%) | 62.3% (as a prodrug) | Data not specified in the source | Not applicable (typically IV) |
| AUC (ng/mL·h) | 4401 ± 125 (for the active compound 13 released from the prodrug) | Data not specified in the source | Varies |
| Observed Toxicity | <5% body weight change | Not specified in the source | Significant, including myelosuppression, nephrotoxicity |
| Mechanism of Action | Inhibition of Aurora A kinase, leading to cMYC degradation. | Inhibition of Aurora A kinase. | DNA damage, apoptosis |
Analysis of Comparative Data:
The pyrimidine-based Compound 25 demonstrates potent in vivo anti-tumor activity, achieving over 80% tumor regression in a cMYC-amplified SCLC xenograft model. This is a significant finding, as MYC family oncoproteins are notoriously difficult to target directly. The strategy of targeting an upstream regulator, Aurora A kinase, to induce MYC degradation has proven effective.
When compared to Alisertib, another Aurora A inhibitor, Compound 25 shows a comparable high level of in vivo efficacy. A key advantage highlighted for Compound 25 is its optimized pharmacokinetic profile, achieved through a prodrug strategy, resulting in excellent oral bioavailability. This is a critical factor for patient compliance and long-term treatment.
Compared to standard chemotherapy, the targeted nature of Compound 25 offers the potential for a more favorable toxicity profile, as evidenced by the minimal body weight change observed in the animal model. This is a significant advantage over the often-severe side effects associated with traditional cytotoxic agents.
The Science Behind the In Vivo Evaluation: A Step-by-Step Protocol
The following protocol for a subcutaneous xenograft model is designed to be a self-validating system, with explanations for each critical step to ensure the integrity and reproducibility of the results.
Experimental Workflow
Caption: In vivo xenograft study workflow.
Detailed Protocol
Materials:
-
NCI-H446 small-cell lung cancer cell line
-
Matrigel (Corning)
-
6-8 week old female athymic nude mice
-
Test compounds (e.g., Compound 25, Alisertib) and vehicle
-
Calipers, syringes, oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Euthanasia supplies (e.g., CO2 chamber)
Procedure:
-
Cell Preparation and Implantation:
-
Step: Culture NCI-H446 cells in appropriate media to 80-90% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
Causality: Matrigel provides a scaffold for tumor cell growth and promotes tumor take-rate. The specified cell concentration is optimized for consistent tumor formation.
-
-
Tumor Establishment and Monitoring:
-
Step: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse. Monitor tumor growth twice weekly using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Trustworthiness: Consistent monitoring ensures accurate determination of tumor growth kinetics and the appropriate time to initiate treatment.
-
-
Randomization and Treatment Initiation:
-
Step: Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle, Compound 25, Alisertib).
-
Causality: Randomization minimizes bias and ensures that each treatment group has a similar distribution of tumor sizes at the start of the study.
-
-
Drug Administration:
-
Step: Administer the test compounds or vehicle via oral gavage according to the specified dosing schedule (e.g., 100 mg/kg, daily for 5 days, followed by 2 days of rest).
-
Expertise: Oral gavage is a common and effective method for administering oral drugs to rodents, ensuring accurate dosing. The 5-on-2-off schedule mimics some clinical dosing regimens and can help manage potential toxicity.
-
-
In-Life Monitoring:
-
Step: Continue to monitor tumor volume, body weight, and clinical signs of toxicity (e.g., changes in posture, activity, grooming) throughout the study.
-
Trustworthiness: Regular monitoring is crucial for assessing both the efficacy and the safety of the treatment. Body weight is a sensitive indicator of overall health.
-
-
Endpoint and Tissue Collection:
-
Step: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice. Excise the tumors and weigh them. Collect blood and other organs for further analysis.
-
Causality: The study endpoint is defined to ensure ethical treatment of the animals and to collect data at a time point where treatment effects are clear.
-
-
Pharmacodynamic and Toxicity Analysis:
-
Step: For pharmacodynamic assessment, a subset of tumors can be harvested at various time points after the last dose to analyze target engagement (e.g., by measuring the phosphorylation of Aurora kinase substrates like histone H3) and downstream effects (e.g., cMYC protein levels) via Western blotting. For toxicity assessment, major organs can be weighed and subjected to histopathological examination.
-
Expertise: Pharmacodynamic analysis confirms that the drug is hitting its intended target in vivo and eliciting the expected biological response. Toxicity assessment provides crucial information on the safety profile of the compound.
-
Signaling Pathway Visualization: The Aurora A - MYC Axis
The pyrimidine-based inhibitors discussed here exert their anti-tumor effects by targeting the Aurora A kinase, which in turn regulates the stability of the MYC oncoprotein. The following diagram illustrates this key signaling pathway.
Caption: Aurora A kinase signaling and MYC regulation.
Conclusion and Future Directions
Kinase inhibitors derived from the this compound scaffold represent a promising class of targeted cancer therapeutics. The in vivo data for pyrimidine-based Aurora A kinase inhibitors demonstrates their potential to achieve significant tumor regression with a favorable safety profile, particularly through the strategic use of prodrugs to enhance oral bioavailability.
The provided experimental framework offers a robust system for the in vivo evaluation of these and other novel kinase inhibitors. Future studies should focus on direct, head-to-head comparisons with current standard-of-care chemotherapies in a wider range of preclinical models, including patient-derived xenografts (PDX), to better predict clinical efficacy. Furthermore, exploring combination therapies with other targeted agents or immunotherapies could unlock synergistic anti-tumor effects and overcome potential resistance mechanisms.
References
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Chi, Y.-H., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [Link]
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Cicenas, J., et al. (2014). Aurora kinase inhibitors: Potential molecular-targeted drugs for gynecologic malignant tumors. Cancer Medicine. [Link]
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Pan, C., et al. (2018). Discovery of a series of 2,5-diaminopyrimidine covalent irreversible inhibitors of Bruton's tyrosine kinase with in vivo antitumor activity. European Journal of Medicinal Chemistry. [Link]
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Gorgulho, C. M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
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A-Hassan, E., et al. (2022). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry. [Link]
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Smalley, K. S. M., et al. (2015). Personalized pre-clinical trials in BRAF inhibitor resistant patient derived xenograft models identify second line combination therapies. Oncotarget. [Link]
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Chew, S. K., et al. (2015). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology. [Link]
A Senior Application Scientist's Guide to High-Throughput Screening of 2,5-Dichloro-4-methylpyrimidine Libraries
Welcome to a comprehensive guide on designing and executing high-throughput screening (HTS) campaigns for 2,5-dichloro-4-methylpyrimidine libraries. The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly kinase inhibitors.[1] Its synthetic tractability allows for the creation of vast and diverse chemical libraries. This guide moves beyond mere protocols to explore the strategic decisions, comparative methodologies, and rigorous validation workflows essential for identifying genuinely promising lead compounds from these libraries.
Our focus is on providing an in-depth, objective comparison of screening alternatives, supported by the logic and experimental data required by researchers, scientists, and drug development professionals to navigate the complexities of a successful HTS campaign.
Part 1: Designing the Screening Campaign - A Comparative Analysis of HTS Methodologies
The success of any HTS campaign is predicated on the initial choice of assay methodology. This decision is not arbitrary; it is a strategic choice dictated by the research question, the nature of the biological target, and available resources. The primary division in screening philosophies is between target-based and phenotypic approaches.[2][3]
A typical HTS workflow is a multi-stage process, beginning with library preparation and culminating in validated hit compounds ready for lead optimization.
Caption: High-level workflow for a typical HTS campaign.
Target-Based Biochemical Assays: Precision and Mechanism
Target-based assays are the workhorse of modern drug discovery, measuring the direct interaction between a library compound and a purified biological target (e.g., an enzyme or receptor).[4][5] This approach is ideal when a specific target has been validated for its role in a disease pathway.
Causality Behind the Choice: Opt for a biochemical assay when your primary goal is to find potent, direct modulators of a specific protein. This provides immediate mechanistic insight and simplifies the subsequent structure-activity relationship (SAR) studies. Because pyrimidine libraries are rich in potential kinase inhibitors, luminescence-based kinase activity assays are a highly relevant example.[1]
Key Advantages:
-
Direct Target Engagement: Unambiguously demonstrates that a compound interacts with the intended target.
-
High Signal-to-Noise: Purified systems often yield robust and reproducible data, characterized by high Z'-factor values.
-
Fewer Confounding Variables: Eliminates complexities of cell permeability, off-target effects, or general cytotoxicity.
Limitations to Consider:
-
Lack of Physiological Context: The assay environment is artificial and may not reflect the complex intracellular milieu.[6]
-
Missed Opportunities: Fails to identify compounds that require metabolic activation (prodrugs) or that modulate the target via an allosteric site not accessible in the assay conformation.
Table 1: Comparison of Common Biochemical Assay Formats
| Assay Format | Principle | Typical Throughput | Advantages | Disadvantages |
| Luminescence (e.g., Kinase-Glo®) | Measures ATP consumption by a kinase; less ATP = more inhibition = lower light output. | 384- to 1536-well | High sensitivity, simple "add-and-read" format. | Indirect measurement, susceptible to compounds interfering with luciferase. |
| Fluorescence Resonance Energy Transfer (TR-FRET) | Measures proximity of a donor and acceptor fluorophore on a substrate. Cleavage by an enzyme separates them, disrupting FRET. | 384- to 1536-well | Homogeneous (no-wash) format, ratiometric output reduces well-to-well variability. | Requires labeled substrates, potential for light scattering/quenching by compounds. |
| Fluorescence Polarization (FP) | Measures the change in polarization of light when a small, fluorescently-labeled ligand binds to a larger protein. | 96- to 384-well | Homogeneous format, directly measures binding events. | Lower sensitivity for large protein targets, requires a fluorescent probe. |
Cell-Based Phenotypic Assays: The Power of Physiological Relevance
Phenotypic screening assesses a compound's effect on whole cells, identifying molecules that produce a desired biological outcome (e.g., cancer cell death, reduction of an inflammatory marker).[2][5] This approach is exceptionally powerful when the specific molecular targets driving a disease are unknown or when targeting a complex pathway is desired.
Causality Behind the Choice: Employ a cell-based assay when the project goal is to find compounds that work in a complex biological system, irrespective of the specific mechanism. This approach inherently selects for compounds with sufficient membrane permeability and stability to be active in a cellular context.
Key Advantages:
-
High Physiological Relevance: Screens compounds in a native biological environment, accounting for factors like cell entry and metabolism.[6]
-
Novel Mechanism Discovery: Can identify first-in-class compounds that act via previously unknown mechanisms.
-
Filters for Bioavailability: Hits from these screens have already overcome the critical hurdle of cell permeability.
Limitations to Consider:
-
Target Deconvolution: Identifying the specific molecular target of a hit can be a significant and resource-intensive challenge.[4]
-
Higher False Positive Rate: Compound effects can be confounded by general cytotoxicity, leading to non-specific hits. Rigorous counter-screens are essential.
Table 2: Objective Comparison of Screening Philosophies
| Feature | Target-Based Biochemical Screen | Cell-Based Phenotypic Screen |
| Primary Output | Direct measure of target modulation (e.g., IC50). | A change in cellular phenotype (e.g., % viability). |
| Physiological Relevance | Low | High |
| Target Known? | Yes, required. | Not required. |
| Throughput | Generally higher (up to 1536-well).[7] | Moderate to high (96- to 384-well). |
| Hit Follow-up | Straightforward SAR and lead optimization. | Requires target deconvolution, which can be complex. |
| Risk of Artifacts | Assay technology interference (e.g., fluorescence quenching). | Off-target effects, general cytotoxicity. |
Alternative Strategy: DNA-Encoded Library Technology (DELT)
For projects requiring the exploration of a vast chemical space, DELT presents a cost- and time-efficient alternative to traditional HTS.[8] In this method, massive libraries are synthesized where each unique chemical compound is covalently attached to a unique DNA barcode. The entire library is incubated with a target protein, non-binders are washed away, and the DNA tags of the remaining "hit" compounds are amplified and identified by sequencing.
Causality Behind the Choice: Consider DELT when you need to screen billions of compounds against a purified protein target, a scale that is financially and logistically prohibitive for conventional HTS. It is particularly useful in the early stages of discovery for identifying novel chemical matter.[8]
Caption: Decision tree for selecting an appropriate HTS assay.
Part 2: Field-Proven Experimental Protocols
To ensure reproducibility and data integrity, protocols must be detailed and rigorously controlled. Here, we provide two standard protocols relevant to screening pyrimidine libraries.
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescent)
This protocol is adapted for a generic serine/threonine kinase using a commercially available ADP-luminescence platform (e.g., Kinase-Glo®).
Objective: To quantify the inhibitory effect of test compounds on the activity of a purified kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Kinase of interest, substrate peptide, and kinase reaction buffer.
-
This compound library compounds (10 mM in DMSO).
-
ATP solution (at Km concentration for the kinase).
-
Kinase-Glo® Luminescence Reagent.
-
Positive control inhibitor (e.g., Staurosporine).
-
White, opaque 384-well assay plates.
-
Automated liquid handling system and luminescence plate reader.
Methodology:
-
Compound Plating: Using an acoustic dispenser, transfer 50 nL of each library compound, positive control, and DMSO (vehicle control) into separate wells of the 384-well plate. This creates a final assay concentration of 10 µM assuming a 5 µL final volume.
-
Enzyme/Substrate Addition: Prepare a master mix of kinase and substrate in reaction buffer. Dispense 2.5 µL of this mix into each well.
-
Incubation 1: Gently centrifuge the plates (1000 rpm, 1 min) to mix. Incubate at room temperature for 15 minutes to allow for compound-enzyme pre-incubation.
-
Reaction Initiation: Prepare an ATP solution in reaction buffer. Add 2.5 µL of the ATP solution to all wells to start the kinase reaction.
-
Incubation 2: Centrifuge the plates again. Incubate at room temperature for 60 minutes. The exact time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption in vehicle wells).
-
Signal Generation: Add 5 µL of Kinase-Glo® reagent to all wells to stop the reaction and initiate the luminescent signal.
-
Incubation 3: Incubate for 10 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
Protocol 2: Cell-Based Cytotoxicity Assay (MTT)
Objective: To assess the effect of test compounds on the metabolic activity and viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549).
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
Compound library plates (as above).
-
Positive control (e.g., Doxorubicin).
-
MTT reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Clear, flat-bottom 96-well cell culture plates.
-
Multichannel pipette and absorbance plate reader.
Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells in 100 µL of complete medium per well into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Add 1 µL of each compound, positive control, or DMSO vehicle to the respective wells (for a final concentration of 10 µM).
-
Incubation: Return plates to the incubator for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Formazan Crystal Formation: Incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette gently to ensure complete solubilization.
-
Data Acquisition: Read the absorbance at 570 nm using a plate reader.
Part 3: From Raw Data to Validated Hits - The Hit Triage Cascade
A primary screen merely generates "hits"—compounds that meet a statistical cutoff. The real scientific rigor lies in the subsequent validation process, which is designed to eliminate false positives and build confidence in the remaining compounds.[9] Data from HTS is often noisy, and a systematic approach is essential.[9]
The Hit Validation Funnel: This is a multi-step process to systematically filter primary hits.
-
Hit Confirmation and Dose-Response: Primary hits are re-tested under the same assay conditions. Confirmed hits are then tested across a range of concentrations (e.g., 8-point, 3-fold serial dilution) to generate an IC50 curve, which quantifies their potency.
-
Orthogonal and Counter-Screens: Confirmed hits are tested in an alternative assay format (orthogonal screen) that measures the same biological endpoint but with a different technology.[7] For example, a hit from a luminescent kinase assay might be tested in a TR-FRET format. This helps eliminate artifacts specific to the primary assay technology. Counter-screens are used to identify non-specific activity, such as testing kinase inhibitors against a luciferase enzyme to flag compounds that directly inhibit the reporter.
-
Triage of Problematic Compounds: At this stage, computational and historical data are used to flag and remove known problematic compounds.
-
PAINS (Pan-Assay Interference Compounds): These are chemical structures known to interfere with assay technologies through mechanisms like redox cycling or aggregation.[10]
-
Frequent Hitters: Mining historical screening data can identify promiscuous compounds that show activity across numerous unrelated screens.[10]
-
-
Preliminary SAR Analysis: The final set of validated hits is clustered by chemical structure.[10] The emergence of clusters of structurally related active compounds provides strong evidence that the observed activity is real and linked to a specific chemical scaffold, providing a clear starting point for medicinal chemistry.
Table 3: Example Hit Triage Data Summary for a Kinase Screen
| Compound ID | Primary Screen (% Inhibition) | Dose-Response IC50 (µM) | Orthogonal Assay IC50 (µM) | Notes | Decision |
| PYR-001 | 85.2 | 1.2 | 1.5 | Consistent activity. | Advance |
| PYR-002 | 91.5 | 0.8 | > 50 | Inactive in orthogonal assay. Likely primary assay artifact. | Deprioritize |
| PYR-003 | 79.8 | 5.4 | 6.1 | Confirmed activity. Belongs to an active 5-member cluster. | Advance |
| PYR-004 | 88.1 | 2.3 | 2.9 | Flagged as a known PAINS substructure. | Deprioritize |
| PYR-005 | 45.1 | - | - | Below hit cutoff (e.g., 50% inhibition). | Inactive |
Conclusion
Screening this compound libraries is a promising avenue for discovering novel therapeutic agents. However, success is not guaranteed by automation alone. It requires a thoughtful, multi-faceted strategy that begins with choosing the right assay for the scientific question, proceeds with meticulous execution of validated protocols, and culminates in a rigorous, multi-step hit triage cascade. By understanding the causality behind each experimental choice and building a self-validating system of confirmations and counter-screens, researchers can significantly increase the probability of identifying high-quality, validated hits worthy of the immense investment required for lead optimization and drug development.
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Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. (2023). ACS Medicinal Chemistry Letters. [Link]
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Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
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Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. (2024). MDPI. [Link]
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). Journal of Medicinal Chemistry. [Link]
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Navigating the Kinome: A Comparative Guide to the Selectivity of Pyrimidine-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of potent kinase inhibitors. Its inherent ability to mimic the adenine ring of ATP allows it to effectively compete for the enzyme's active site.[1][2] However, this same feature presents a significant challenge: the conserved nature of the ATP-binding pocket across the human kinome often leads to off-target activity, which can result in unforeseen toxicities or confounding experimental results.[3][4]
This guide provides an in-depth, objective comparison of the selectivity profiles of kinase inhibitors centered on a pyrimidine core. Moving beyond a simple catalog of compounds, we will delve into the causality behind experimental choices for assessing selectivity, present supporting data from key assays, and visualize the complex interplay of signaling pathways these inhibitors modulate. Our goal is to equip you with the technical insights and practical methodologies needed to critically evaluate and select the most appropriate chemical tools for your research.
The Double-Edged Sword: The Pyrimidine Scaffold's Inherent Affinity and the Quest for Selectivity
The pyrimidine nucleus is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs.[1] Its nitrogen atoms are perfectly positioned to form hydrogen bonds with the hinge region of the kinase active site, a key interaction for potent inhibition.[5] This fundamental binding mode is, however, a double-edged sword. The high degree of conservation in the hinge region across many of the 500+ human kinases means that pyrimidine-based compounds often exhibit polypharmacology, binding to multiple kinases with varying affinities.[6]
Comparative Selectivity Profiles of Pyrimidine-Based Inhibitors
To illustrate the varying selectivity of pyrimidine-based kinase inhibitors, we present a comparative analysis of compounds targeting three major kinase families: Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Bruton's Tyrosine Kinase (BTK). The data presented below is a synthesis of publicly available information and represents typical selectivity profiles.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are central regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[9] Pyrimidine-based scaffolds have been extensively explored for CDK inhibition.
| Compound ID | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Targets (IC50, nM) | Selectivity Fold (Off-Target/On-Target) |
| Compound A (Conceptual) | CDK2/cyclin A | 5 | CDK1/cyclin B (250) | 50x vs. CDK1 |
| Abemaciclib | CDK4, CDK6 | 2 (CDK4/cyclin D1), 10 (CDK6/cyclin D3) | GSK3β (198), CAMK2D (364) | >19x vs. GSK3β, >36x vs. CAMK2D |
| LGR6768 | CDK7 | 10-100 (range) | CDK2 (>10,000), CDK9 (>10,000) | >100x vs. CDK2/9 |
Data is illustrative and compiled from multiple sources for comparative purposes.[10][11][12][13]
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its aberrant activation is implicated in inflammatory diseases and cancers.[14]
| Compound ID | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Targets (IC50, nM) | Selectivity Fold (Off-Target/On-Target) |
| R507 (Clinical Candidate) | JAK1 | 10-50 (cellular) | JAK2 (>500, cellular) | >10x vs. JAK2 |
| Compound 9g (Thieno[3,2-d]pyrimidine) | JAK3 | 1.8 | BTK (variable) | High selectivity for JAK3 within JAK family |
| Tofacitinib | JAK1, JAK3 | 1.2 (JAK1), 1.1 (JAK3) | JAK2 (20) | ~17-18x vs. JAK2 |
Data is illustrative and compiled from multiple sources for comparative purposes.[15][16][17][18]
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a key component of the B-cell receptor (BCR) signaling pathway, making it a critical target in B-cell malignancies.[19]
| Compound ID | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Targets (IC50, nM) | Selectivity Fold (Off-Target/On-Target) |
| Ibrutinib (First-Gen) | BTK | 0.5 | EGFR (7.8), TEC (2.1), BMX (0.8) | Low selectivity |
| Acalabrutinib (Second-Gen) | BTK | 5.1 | TEC (variable), EGFR (>1000) | Highly selective vs. EGFR |
| Zanubrutinib (Second-Gen) | BTK | 0.5 | TEC, EGFR (variable) | High selectivity |
Data is illustrative and compiled from multiple sources for comparative purposes.[20][21][22][23]
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to assess selectivity, the following diagrams were generated using Graphviz.
Signaling Pathway Diagrams
Caption: CDK/Cyclin Cell Cycle Pathway and points of intervention.[9][24][25][26][27]
Caption: JAK/STAT Signaling Pathway and point of intervention.[14][28][29][30][31]
Caption: B-Cell Receptor (BCR) Signaling Pathway.[19][32][33][34][35]
Experimental Workflow Diagram
Caption: A generalized workflow for assessing kinase inhibitor selectivity.
Methodologies for Assessing Kinase Inhibitor Selectivity
A multi-faceted approach is essential for accurately determining the selectivity of a kinase inhibitor. No single assay can provide a complete picture; therefore, a combination of in vitro and in-cell methodologies is crucial.
In Vitro Kinase Profiling (e.g., KINOMEscan®)
This is a high-throughput method to assess the binding of an inhibitor against a large panel of kinases.
-
Principle: This is a competition binding assay. The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified using qPCR. A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.[26]
-
Protocol Outline:
-
Compound Preparation: The pyrimidine-based inhibitor is solubilized in DMSO to a known stock concentration.
-
Assay Setup: The inhibitor is incubated at a fixed concentration (e.g., 1 µM) with the kinase and the immobilized ligand in a multi-well plate.
-
Equilibration: The reaction is allowed to reach equilibrium.
-
Washing: Unbound kinase is washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified using qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the inhibitor. For "hits," a dissociation constant (Kd) can be determined by running a dose-response curve.[4][26]
-
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify target engagement of an inhibitor within the complex environment of a living cell.
-
Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.[19]
-
Protocol Outline:
-
Cell Treatment: Intact cells are incubated with the pyrimidine-based inhibitor or a vehicle control (DMSO).
-
Heating: The cell suspensions are heated to a range of temperatures.
-
Lysis and Separation: Cells are lysed, and the precipitated (denatured) proteins are separated from the soluble fraction by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified, typically by Western blot or other immunoassays.
-
Data Analysis: A "melting curve" is generated by plotting the soluble protein fraction as a function of temperature. A shift in this curve to higher temperatures in the presence of the inhibitor indicates target engagement. Isothermal dose-response experiments can be performed at a fixed temperature to determine the cellular potency (EC50) of the inhibitor.[6][9][34]
-
NanoBRET™ Target Engagement Assay
This is a live-cell assay that quantifies compound binding to a specific target protein.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.[3][28]
-
Protocol Outline:
-
Cell Preparation: Cells are transiently or stably transfected to express the kinase of interest fused to NanoLuc® luciferase.
-
Assay Plating: The cells are plated in a multi-well format.
-
Compound and Tracer Addition: A fluorescent tracer is added, followed by the pyrimidine-based inhibitor at various concentrations.
-
Substrate Addition: A substrate for NanoLuc® is added to initiate the luminescent signal.
-
Signal Detection: Both the donor (NanoLuc®) and acceptor (tracer) emissions are measured.
-
Data Analysis: The BRET ratio is calculated. A decrease in the BRET ratio with increasing inhibitor concentration indicates target engagement and allows for the determination of an IC50 value in a live-cell context.[24][25][33]
-
Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of the inhibitor-kinase interaction.
-
Principle: ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[30]
-
Protocol Outline:
-
Sample Preparation: The purified target kinase is placed in the sample cell of the calorimeter, and the pyrimidine-based inhibitor is loaded into a titration syringe. Both must be in identical, well-matched buffers.
-
Titration: The inhibitor is injected in small, precise aliquots into the kinase solution.
-
Heat Measurement: The instrument measures the minute temperature changes that occur with each injection.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to kinase. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters.[2][8][10]
-
Conclusion: A Path to More Selective Kinase Inhibition
The pyrimidine core will undoubtedly remain a privileged scaffold in the development of kinase inhibitors. Its inherent affinity for the ATP-binding site provides a powerful starting point for drug discovery. However, as our understanding of the kinome deepens, the demand for more selective inhibitors, both as therapeutic agents and as research tools, will only intensify.
The journey to developing a truly selective pyrimidine-based kinase inhibitor is a multi-step process that relies on a synergistic interplay between medicinal chemistry, structural biology, and a robust suite of biophysical and cellular assays.[3][7] By employing the comparative approaches and detailed methodologies outlined in this guide, researchers can more effectively navigate the complexities of the kinome, leading to the development of next-generation inhibitors with improved efficacy and reduced off-target effects.
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Gray, N. S. (2015). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. OncoTarget. Available from: [Link].
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Zhang, J., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry. Available from: [Link].
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DiscoverX. KINOMEscan® Kinase Profiling Platform. Available from: [Link].
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Lee, D., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. Available from: [Link].
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Sawa, M. (2008). Strategies for the design of selective protein kinase inhibitors. Mini-Reviews in Medicinal Chemistry. Available from: [Link].
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Barvian, M., et al. (2000). 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry. Available from: [Link].
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Di Paolo, J. A., et al. (2021). Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. Molecules. Available from: [Link].
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Hrabálek, A., et al. (2023). Characterization of new highly selective pyrazolo[4,3-d]pyrimidine inhibitor of CDK7. European Journal of Medicinal Chemistry. Available from: [Link].
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Montanari, T., et al. (2021). The Development of BTK Inhibitors: A Five-Year Update. International Journal of Molecular Sciences. Available from: [Link].
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Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Available from: [Link].
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Khan Academy. Cell cycle regulators (article). Available from: [Link].
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AstraZeneca. (2018). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link].
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Amgen. (2012). Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link].
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Wang, L., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. Bioorganic & Medicinal Chemistry. Available from: [Link].
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Şahin, K., & Durdaği, S. (2021). Identifying the novel pyrimidine-based cdk2 inhibitors as anticancer agents using text-mining and combined molecular modeling approaches. Journal of Molecular Graphics and Modelling. Available from: [Link].
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University of Newcastle upon Tyne. (2017). Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. Available from: [Link].
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Chen, Y., et al. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters. Available from: [Link].
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Chi, F., et al. (2020). JAK3 inhibitors based on thieno[3,2-d]pyrimidine scaffold: design, synthesis and bioactivity evaluation for the treatment of B-cell lymphoma. Bioorganic Chemistry. Available from: [Link].
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Rigel Pharmaceuticals. (2022). Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate. ACS Medicinal Chemistry Letters. Available from: [Link].
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Zhang, Y., et al. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules. Available from: [Link].
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AJMC. (2021). Emerging Options May Help Address Challenges With Traditional BTK-Inhibitor Treatment in Lymphomas. Available from: [Link].
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OncLive. (2019). BTK Inhibitors Explored in B-Cell Malignancies. Available from: [Link].
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A Comparative Guide to Leaving Groups in Pyrimidine SNAr Reactions: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The functionalization of this privileged scaffold, often accomplished via Nucleophilic Aromatic Substitution (SNAr), is a critical process in drug discovery and development. A key determinant of success in these reactions is the choice of the leaving group on the pyrimidine ring. This guide provides an in-depth, data-driven comparison of common leaving groups, with a particular focus on the relative performance of traditional halogens versus more modern sulfonyl-based groups, empowering you to make more informed decisions in your synthetic strategies.
The Mechanism and its Implications for Leaving Group Performance
The SNAr reaction on an electron-deficient heteroaromatic ring like pyrimidine proceeds through a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyrimidine ring is temporarily broken in this step.
-
Leaving Group Expulsion: The leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.
A crucial aspect of this mechanism is that the first step, the formation of the Meisenheimer complex, is typically the rate-determining step. This has profound implications for leaving group ability. Unlike in SN2 reactions where C-X bond strength is paramount (favoring I > Br > Cl > F), in SNAr, the leaving group's primary role in the rate-determining step is to activate the ring towards nucleophilic attack through electron withdrawal. This leads to an inverted reactivity trend for halogens: F > Cl > Br > I. The high electronegativity of fluorine powerfully stabilizes the negative charge in the Meisenheimer intermediate, accelerating the reaction.[1][2]
Caption: Generalized mechanism for the SNAr addition-elimination reaction.
Comparative Analysis of Leaving Groups
Halogens: The Traditional Workhorses
Chlorine is the most commonly employed halogen leaving group in pyrimidine chemistry due to a balance of reactivity, stability, and cost. While fluorine offers superior reactivity, fluorinated pyrimidines are often more expensive. Bromo- and iodo-pyrimidines are typically less reactive in SNAr and are more commonly utilized in metal-catalyzed cross-coupling reactions where the C-X bond is cleaved in the rate-determining step.[2]
The reactivity of halopyrimidines is significantly enhanced by the presence of electron-withdrawing groups on the ring, which further stabilize the Meisenheimer intermediate.
Sulfonyl Groups: A Leap in Reactivity
In recent years, sulfonyl groups (e.g., methylsulfonyl, -SO2Me) have emerged as exceptionally potent leaving groups in SNAr chemistry, often dramatically outperforming even the most reactive halogens.[3][4] The strong electron-withdrawing nature of the sulfonyl moiety powerfully activates the pyrimidine ring for nucleophilic attack.
Recent comprehensive studies by Baud and coworkers have systematically quantified the reactivity of 2-sulfonylpyrimidines (2-SPs) towards biological thiols.[3][5] Their findings demonstrate a remarkable increase in reaction rates compared to their halo- and methylthio- counterparts.
| Leaving Group at C2-Position | Nucleophile | Conditions | Second-Order Rate Constant (k) M⁻¹s⁻¹ |
| -SO₂Me | Glutathione (GSH) | KPi buffer, pH 7.0, 20°C | ~1.6 x 10⁻² |
| -Cl | Glutathione (GSH) | KPi buffer, pH 7.0, 20°C | No observable reaction after 6h |
| -SMe | Glutathione (GSH) | KPi buffer, pH 7.0, 20°C | Far less reactive to unreactive |
| -OH | Glutathione (GSH) | KPi buffer, pH 7.0, 20°C | No observable reaction after 6h |
| -NH₂ | Glutathione (GSH) | KPi buffer, pH 7.0, 20°C | No observable reaction after 6h |
Data compiled from Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.[3][5]
This vast difference in reactivity highlights the superior utility of sulfonyl leaving groups, especially for reactions with less potent nucleophiles or when mild reaction conditions are required. The Baud study also revealed that the reactivity of 2-sulfonylpyrimidines can be finely tuned over 9 orders of magnitude by introducing electron-withdrawing or -donating groups at other positions on the pyrimidine ring.[3]
While this data was generated using a thiol nucleophile in an aqueous buffer, the underlying electronic principles strongly suggest a similar, if not more pronounced, reactivity advantage for sulfonyl groups over halogens with amine nucleophiles in common organic solvents.
Experimental Protocols
General Workflow for SNAr Reactions
Caption: General experimental workflow for SNAr reactions.
Protocol 1: Amination of 2-Chloropyrimidine with an Amine Nucleophile
This protocol describes a general procedure for the reaction of 2-chloropyrimidine with a primary or secondary amine.
Materials:
-
2-Chloropyrimidine (1.0 eq)
-
Amine nucleophile (1.0-1.2 eq)
-
Anhydrous solvent (e.g., DMF, NMP, Dioxane, or Acetonitrile)
-
Non-nucleophilic base (e.g., DIPEA, Et₃N, or K₂CO₃) (1.5-2.0 eq)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-chloropyrimidine and the anhydrous solvent.
-
Base Addition: Add the non-nucleophilic base to the stirred solution.
-
Nucleophile Addition: Add the amine nucleophile to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the amine) until the starting material is consumed.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aminopyrimidine.
This is a generalized procedure. Specific conditions, particularly temperature and reaction time, may need to be optimized for different amine nucleophiles.[6][7]
Protocol 2: Synthesis of a 2-Sulfonylpyrimidine and Subsequent SNAr Reaction
This two-part protocol first describes the synthesis of a 2-(methylsulfonyl)pyrimidine from a 2-(methylthio)pyrimidine, a common and efficient route, followed by its use in an SNAr reaction.
Part A: Oxidation of 2-(Methylthio)pyrimidine to 2-(Methylsulfonyl)pyrimidine
Materials:
-
2-(Methylthio)pyrimidine (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
Procedure:
-
Reaction Setup: Dissolve 2-(methylthio)pyrimidine in DCM in a round-bottom flask and cool the solution in an ice bath.
-
Oxidant Addition: Add m-CPBA portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution, followed by saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 2-(methylsulfonyl)pyrimidine can often be used in the next step without further purification, or it can be purified by flash chromatography or recrystallization.[1]
Part B: SNAr Reaction with 2-(Methylsulfonyl)pyrimidine
Procedure:
The procedure is analogous to Protocol 1, with the key difference being that 2-(methylsulfonyl)pyrimidine is used in place of 2-chloropyrimidine. Due to the significantly higher reactivity of the sulfonyl leaving group, reactions can often be conducted under much milder conditions (e.g., lower temperatures, shorter reaction times) and may not always require a strong base, depending on the nucleophile's pKa.
Conclusion and Recommendations
The choice of leaving group is a critical parameter in the design of efficient SNAr reactions on pyrimidine scaffolds. While halogens, particularly chlorine, have been the traditional choice, the experimental data unequivocally demonstrates the vastly superior reactivity of sulfonyl leaving groups.
Key Takeaways:
-
For High Reactivity and Mild Conditions: 2-Sulfonylpyrimidines are the leaving group of choice. They enable reactions with a broader range of nucleophiles under milder conditions, often leading to cleaner reactions and higher yields. This is particularly advantageous when dealing with sensitive substrates or in late-stage functionalization.
-
For Cost-Effectiveness and Routine Transformations: 2-Chloropyrimidines remain a viable and economical option for reactions with reasonably strong nucleophiles, although they may require more forcing conditions (higher temperatures, longer reaction times).
-
Reactivity Trend: For SNAr on pyrimidines, the general reactivity order of leaving groups is: -SO₂R >> -F > -Cl > -Br > -I .
By understanding the mechanistic principles and leveraging the quantitative data presented, researchers can strategically select the optimal leaving group to accelerate their discovery and development programs. The enhanced reactivity of sulfonylpyrimidines offers a powerful tool to overcome synthetic challenges and efficiently access novel chemical matter.
References
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms (5th ed.). Springer.
-
Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1836–1848. [Link]
-
Leadbeater, N. E., & Stencel, L. M. (2010). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Chemistry – A European Journal, 16(44), 13199-13204. [Link]
-
Lu, Y., et al. (2022). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class | Chapter 48. [Link]
-
Vallecilla-Reyes, C., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. [Link]
-
Pichon, M., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. [Link]
-
Baud, M. G. J., et al. (2022). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry, 65(3), 2014–2035. [Link]
- Baud, M. G. J., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - Supporting Information.
-
ResearchGate. (2014). Amination of chloropyrazine and 2-chloropyrimidine. [Link]
-
Campos, J. F., et al. (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 23(3), 679. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
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- 6. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Ascendance of SNAr Chemistry: A Comparative Guide to 2,5-Dichloro-4-methylpyrimidine as a Covalent Warhead
Introduction: Beyond the Michael Addition
In the landscape of targeted covalent inhibitors (TCIs), the electrophilic warhead is the defining feature that dictates potency, selectivity, and duration of action. For years, the field has been dominated by Michael acceptors, such as acrylamides, which engage cysteine residues through a conjugate addition reaction. While effective, the quest for novel reactivity and improved pharmacological profiles has led researchers to explore alternative electrophiles. Among these, heteroaromatic systems capable of undergoing nucleophilic aromatic substitution (SNAr) are emerging as a compelling class of covalent warheads.
This guide provides an in-depth validation of 2,5-dichloro-4-methylpyrimidine as a covalent warhead, offering a comparative analysis against established electrophiles. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols for its validation, and present a framework for its application in drug discovery. This resource is intended for researchers, scientists, and drug development professionals seeking to expand their covalent inhibitor toolkit.
The SNAr Mechanism: A Primer for Covalent Drug Design
Unlike the Michael addition, which targets the β-carbon of an α,β-unsaturated system, the SNAr reaction involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group.[1] In the context of protein targeting, the nucleophile is typically the thiolate of a cysteine residue.
The reactivity of the aromatic ring is crucial and is enhanced by the presence of electron-withdrawing groups. In the case of this compound, the pyrimidine ring itself is electron-deficient, and this is further activated by the two chloro substituents. The reaction proceeds through a Meisenheimer complex, a transient and stabilized anionic intermediate, before the leaving group is expelled.[1]
Comparative Analysis: this compound vs. Traditional Warheads
A key consideration in the selection of a covalent warhead is the balance between reactivity and selectivity. A highly reactive warhead may lead to off-target effects and potential toxicity, while a warhead with low reactivity may not achieve sufficient target engagement.
| Warhead Class | This compound | Acrylamide | Chloroacetamide |
| Reaction Mechanism | Nucleophilic Aromatic Substitution (SNAr)[2] | Michael Addition | Nucleophilic Substitution (SN2) |
| Reactivity | Tunable, generally considered moderately reactive.[2] | Moderate, can be tuned by substitution.[3] | Generally high, can lead to off-target reactivity. |
| Selectivity | Potentially high due to geometric constraints of the SNAr reaction.[4] | Generally good for cysteine, but can react with other nucleophiles. | Can be less selective, reacting with other nucleophiles like lysine. |
| Stability of Adduct | Highly stable C-S bond.[1] | Stable thioether bond. | Stable thioether bond. |
| Known Applications | MSK1 inhibitors[2], FGFR4 inhibitors[5] | Numerous kinase inhibitors (e.g., Ibrutinib, Osimertinib)[6] | Various enzyme inhibitors, often used in fragment screening. |
| Potential Advantages | Tunable reactivity, potential for improved selectivity, stable adduct. | Well-established, predictable reactivity. | Small size, useful for fragment-based approaches. |
| Potential Disadvantages | Less explored than Michael acceptors, potential for different off-target profile. | Potential for off-target reactivity with other thiols (e.g., glutathione). | High intrinsic reactivity can lead to toxicity. |
Experimental Validation Workflow
A rigorous validation process is essential to characterize a novel covalent warhead and its resulting inhibitors. The following sections outline a comprehensive suite of experiments to assess the covalent nature, reactivity, selectivity, and cellular activity of inhibitors employing a this compound warhead.
Diagram: Covalent Inhibitor Validation Workflow
Caption: A streamlined workflow for the validation of covalent inhibitors.
Kinetic Analysis: Determining kinact/KI
The gold standard for quantifying the efficiency of an irreversible covalent inhibitor is the determination of the second-order rate constant, kinact/KI.[7] This parameter encapsulates both the initial non-covalent binding affinity (KI) and the maximal rate of covalent inactivation (kinact).
Experimental Protocol: Continuous Assay for kinact/KI Determination
-
Objective: To determine the kinetic parameters of covalent inhibition.
-
Materials:
-
Purified target enzyme
-
Substrate for the enzyme that produces a continuous signal (e.g., fluorescent or colorimetric)
-
Covalent inhibitor with this compound warhead
-
Assay buffer
-
Microplate reader capable of kinetic reads
-
-
Procedure:
-
Prepare a dilution series of the covalent inhibitor in the assay buffer.
-
In a microplate, add the enzyme and the inhibitor at various concentrations.
-
Initiate the reaction by adding the substrate.
-
Immediately begin monitoring the change in signal over time in the microplate reader.
-
Record the progress curves (signal vs. time) for each inhibitor concentration.
-
-
Data Analysis:
-
The progress curves will show a time-dependent decrease in the reaction rate as the enzyme is inactivated. Fit each curve to an exponential decay equation to obtain the observed rate of inactivation (kobs) for each inhibitor concentration.
-
Plot kobs versus the inhibitor concentration.
-
Fit the resulting data to the following hyperbolic equation to determine kinact and KI: k_obs = k_inact * [I] / (K_I + [I])
-
Calculate the second-order rate constant: k_inact / K_I.
-
Mass Spectrometry: Direct Confirmation of Covalent Adduct Formation
Intact protein mass spectrometry provides unequivocal evidence of covalent bond formation by detecting the mass shift corresponding to the addition of the inhibitor to the target protein.[8]
Experimental Protocol: Intact Protein Mass Spectrometry
-
Objective: To confirm the formation of a covalent adduct between the inhibitor and the target protein.
-
Materials:
-
Purified target protein
-
Covalent inhibitor
-
Incubation buffer
-
LC-MS system
-
-
Procedure:
-
Incubate the target protein with an excess of the covalent inhibitor for a defined period (e.g., 1-4 hours) at a controlled temperature.
-
As a negative control, incubate the protein with the vehicle (e.g., DMSO) under the same conditions.
-
Desalt the protein samples to remove excess inhibitor and buffer components.
-
Analyze the samples by LC-MS.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the molecular weight of the protein in both the treated and control samples.
-
A mass increase in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor (minus the leaving group, in this case, a chlorine atom) confirms covalent adduct formation.
-
Diagram: Mass Spectrometry Adduct Confirmation
Caption: Covalent adduct formation results in a predictable mass shift.
Glutathione Stability Assay: Assessing Intrinsic Reactivity
The reaction of a covalent inhibitor with glutathione (GSH), a highly abundant intracellular thiol, can provide an indication of its intrinsic reactivity and potential for off-target effects.[9] A warhead with high reactivity towards GSH may be more prone to non-specific binding in a cellular environment.
Experimental Protocol: Glutathione (GSH) Stability Assay
-
Objective: To assess the intrinsic reactivity of the covalent warhead by measuring its reaction rate with GSH.
-
Materials:
-
Covalent inhibitor
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS)
-
LC-MS system
-
-
Procedure:
-
Prepare a solution of the covalent inhibitor and a solution of GSH in PBS.
-
Initiate the reaction by mixing the inhibitor and GSH solutions at a defined temperature (e.g., 37°C).
-
At various time points, quench a small aliquot of the reaction mixture and analyze by LC-MS to quantify the remaining amount of the parent inhibitor.
-
-
Data Analysis:
-
Plot the concentration of the parent inhibitor versus time.
-
Fit the data to a first-order decay model to determine the half-life (t1/2) of the inhibitor in the presence of GSH. A longer half-life suggests lower intrinsic reactivity.
-
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm that a compound binds to its intended target in a cellular context.[5] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To verify target engagement in intact cells.
-
Materials:
-
Cells expressing the target protein
-
Covalent inhibitor
-
Cell lysis buffer
-
Antibodies against the target protein
-
Western blotting reagents and equipment
-
-
Procedure:
-
Treat cells with the covalent inhibitor or vehicle control for a defined period.
-
Harvest the cells and resuspend them in a buffer.
-
Aliquot the cell suspension and heat the aliquots to a range of different temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blot using an antibody specific for the target protein.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature for both the inhibitor-treated and control samples.
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates target engagement and stabilization.
-
Proteome-wide Selectivity Profiling: Chemoproteomics
Competitive chemoproteomic profiling can provide a global view of the inhibitor's selectivity by identifying other proteins that it may bind to in a complex biological sample.[10]
Experimental Protocol: Competitive Chemoproteomic Profiling
-
Objective: To assess the proteome-wide selectivity of the covalent inhibitor.
-
Materials:
-
Cell lysate
-
Covalent inhibitor
-
A broad-spectrum cysteine-reactive probe with a reporter tag (e.g., biotin or a click chemistry handle)
-
Streptavidin beads (for biotinylated probes)
-
LC-MS/MS system for proteomic analysis
-
-
Procedure:
-
Treat the cell lysate with the covalent inhibitor at various concentrations or a vehicle control.
-
Add the broad-spectrum cysteine-reactive probe to label the remaining accessible cysteines.
-
Enrich the probe-labeled proteins using affinity purification (e.g., streptavidin beads).
-
Digest the enriched proteins into peptides and analyze by LC-MS/MS.
-
-
Data Analysis:
-
Identify and quantify the labeled peptides in the inhibitor-treated and control samples.
-
A decrease in the signal for a particular cysteine-containing peptide in the inhibitor-treated sample indicates that the inhibitor has bound to that cysteine, thus preventing its labeling by the probe.
-
This allows for the identification of on-target and potential off-target interactions.
-
Cellular Viability and Proliferation Assays
Ultimately, the goal of a covalent inhibitor is to elicit a functional response in a cellular context. Standard cell viability and proliferation assays are used to assess the inhibitor's potency and therapeutic window.
Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
-
Objective: To determine the effect of the covalent inhibitor on cell viability.
-
Materials:
-
Cancer cell line of interest
-
Covalent inhibitor
-
Cell culture medium and supplements
-
Viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of the covalent inhibitor for a defined period (e.g., 72 hours).
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control.
-
Plot the percentage of viable cells versus the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to reduce cell viability by 50%.
-
Conclusion: A Promising New Frontier in Covalent Inhibition
The this compound warhead represents a valuable addition to the covalent inhibitor toolbox. Its SNAr-based mechanism offers a distinct reactivity profile compared to traditional Michael acceptors, with the potential for tunable reactivity and improved selectivity. The comprehensive validation workflow outlined in this guide provides a robust framework for characterizing novel covalent inhibitors based on this and other SNAr-based warheads. As the field of covalent drug discovery continues to evolve, the exploration of new and diverse electrophiles will be paramount in addressing challenging drug targets and developing the next generation of targeted therapies.
References
-
Baud, M. G. J., et al. (2024). Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. Journal of Medicinal Chemistry. [Link]
-
Järvelin, A. I., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
Browne, C. M., et al. (2019). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Cell Chemical Biology. [Link]
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Rombouts, F. J. R., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Pharmaceuticals. [Link]
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A Computational Chemist's Guide to Unraveling the Reactivity of 2,5-Dichloro-4-methylpyrimidine
In the landscape of medicinal chemistry and materials science, pyrimidine scaffolds are of paramount importance, forming the core of numerous pharmaceuticals and functional materials.[1] The reactivity of substituted pyrimidines, particularly those bearing multiple halogen atoms, is a subject of intense study, as it dictates their utility in the synthesis of more complex molecules. This guide provides a comprehensive computational comparison of the reactivity of 2,5-dichloro-4-methylpyrimidine, offering insights for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its reactivity and provide a blueprint for computational studies to predict its behavior in chemical reactions.
The Dichotomy of Reactivity in Dichloropyrimidines: A Tale of Two Chlorines
The presence of two chlorine atoms on the pyrimidine ring of this compound immediately raises a fundamental question: which chlorine is more susceptible to nucleophilic aromatic substitution (SNAr)? The answer is not straightforward and is governed by a delicate interplay of electronic and steric effects.
To understand the reactivity of our target molecule, we can draw parallels with the well-studied reactivity of other dichloropyrimidine isomers. For instance, in 2,4-dichloropyrimidines, nucleophilic attack is often selective for the C4 position. However, this selectivity can be modulated by other substituents on the ring.[2] Electron-donating groups can alter the electronic landscape of the pyrimidine ring, influencing the regioselectivity of nucleophilic attack.[2]
In the case of this compound, we have a methyl group at the C4 position and chlorine atoms at C2 and C5. The methyl group, being weakly electron-donating, will influence the electron density of the pyrimidine ring. The chlorine atom at C5, being electron-withdrawing, will also play a crucial role in directing the regioselectivity of nucleophilic attack.
A Proposed Computational Workflow for Reactivity Prediction
To rigorously compare the reactivity of the C2 and C5 positions, we propose a computational study using Density Functional Theory (DFT), a powerful tool for investigating reaction mechanisms and predicting reactivity.[3]
Computational Protocol: A Step-by-Step Guide
Herein, we outline a detailed protocol for a computational investigation into the SNAr reaction of this compound with a model nucleophile, such as ammonia.
Step 1: Ground State Geometry Optimization
-
Objective: To obtain the lowest energy structure of the reactants (this compound and ammonia) and products.
-
Methodology: Perform geometry optimizations using a suitable DFT functional, such as B3LYP or wB97X-D, with a basis set like 6-311++G(d,p).[3][4] The choice of a functional with dispersion correction (like wB97X-D) is often beneficial for accurately describing non-covalent interactions.
-
Validation: Confirm that the optimized structures correspond to true minima on the potential energy surface by performing frequency calculations. The absence of imaginary frequencies indicates a stable structure.
Step 2: Transition State Searching
-
Objective: To locate the transition state (TS) for the nucleophilic attack of ammonia at both the C2 and C5 positions.
-
Methodology: Employ a transition state searching algorithm, such as the Berny algorithm, starting from an initial guess of the TS geometry. This can be generated by a linear transit scan along the forming C-N bond.
-
Validation: A true transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Step 3: Intrinsic Reaction Coordinate (IRC) Calculations
-
Objective: To confirm that the located transition states connect the reactants and the desired products.
-
Methodology: Perform IRC calculations starting from the optimized transition state geometries. The IRC path should lead downhill to the reactant and product complexes.
Step 4: Calculation of Activation and Reaction Energies
-
Objective: To quantify the kinetic and thermodynamic favorability of the two reaction pathways.
-
Methodology: Calculate the activation energy (ΔE‡) as the energy difference between the transition state and the reactants. The reaction energy (ΔErxn) is the energy difference between the products and the reactants.
Caption: A generalized workflow for the computational investigation of the reactivity of this compound.
Deciphering the Reactivity: A Comparative Analysis
The computational protocol outlined above will yield quantitative data to compare the reactivity at the C2 and C5 positions. Below, we present a hypothetical but chemically reasonable comparison based on established principles of pyrimidine chemistry.
Electronic Effects: The Role of Substituents
The regioselectivity of nucleophilic attack is largely dictated by the electronic properties of the pyrimidine ring. The LUMO (Lowest Unoccupied Molecular Orbital) is a good indicator of the sites susceptible to nucleophilic attack.[2] A larger LUMO lobe on a particular carbon atom suggests that it is more electrophilic.
In this compound, the nitrogen atoms strongly withdraw electron density from the ring, making the carbon atoms electrophilic. The chlorine atoms also withdraw electron density via the inductive effect. The methyl group, being electron-donating, will slightly deactivate the ring towards nucleophilic attack. A qualitative analysis suggests that both C2 and C5 are activated towards nucleophilic attack. Computational analysis of the LUMO map would provide a clearer picture.
Steric Hindrance: A Physical Barrier
The methyl group at C4 is expected to exert some steric hindrance on the adjacent C5 position, potentially making the C2 position more accessible to the incoming nucleophile. The magnitude of this steric effect will depend on the size of the nucleophile.
A Quantitative Comparison: Hypothetical Energy Profile
The table below presents hypothetical, yet plausible, activation and reaction energies for the nucleophilic substitution of this compound with ammonia, as would be obtained from the proposed DFT calculations.
| Reaction Site | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) |
| C2 Position | 20.5 | -5.2 |
| C5 Position | 22.1 | -4.8 |
In this hypothetical scenario, the lower activation energy for the attack at the C2 position suggests that this pathway is kinetically favored. This would imply that the electronic activation at the C2 position outweighs any steric hindrance at the C5 position.
Caption: A simplified energy diagram illustrating the two competing reaction pathways for the amination of this compound.
Comparison with Other Dichloropyrimidine Isomers
A comprehensive understanding of the reactivity of this compound can be achieved by comparing it with other isomers, such as 2,4-dichloro-5-methylpyrimidine and 4,6-dichloro-2-methylpyrimidine.
| Isomer | Most Reactive Site(s) (Predicted) | Rationale |
| This compound | C2 | Less steric hindrance compared to C5, strong electronic activation. |
| 2,4-dichloro-5-methylpyrimidine | C4 | Generally the more reactive position in 2,4-dichloropyrimidines.[5][6] |
| 4,6-dichloro-2-methylpyrimidine | C4 and C6 (equivalent) | Both positions are activated by the ring nitrogens. |
This comparative analysis highlights how the substitution pattern on the pyrimidine ring can dramatically influence its reactivity.
Conclusion and Future Directions
This guide has provided a framework for understanding and predicting the reactivity of this compound using computational chemistry. By employing the proposed DFT-based workflow, researchers can gain valuable insights into the regioselectivity of its reactions, which is crucial for the rational design of synthetic routes to novel compounds.
Future computational studies could explore a wider range of nucleophiles to understand the interplay of electronic and steric effects in more detail. Additionally, the influence of solvent on the reaction energetics and mechanism can be investigated using implicit or explicit solvent models. Such studies will undoubtedly contribute to a more profound understanding of pyrimidine chemistry and accelerate the discovery of new molecules with desired properties.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,5-Dichloro-4-methylpyrimidine
For professionals engaged in cutting-edge research and pharmaceutical development, the responsible management of chemical reagents is as critical as the innovative science they enable. 2,5-Dichloro-4-methylpyrimidine, a halogenated heterocyclic compound, is a valuable building block in organic synthesis. However, its chemical properties necessitate a thorough understanding of its hazards and the implementation of rigorous disposal protocols. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Hazard Assessment: Understanding the Risks
Before any handling or disposal operations, a comprehensive understanding of the hazards associated with this compound is paramount. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a corrosive substance[1].
Primary Hazards:
-
Corrosive: Causes severe skin burns and eye damage upon contact[1]. The reactivity of the chlorine atoms on the pyrimidine ring contributes to its corrosive nature.
-
Aquatic Toxicity: Halogenated organic compounds can be toxic to aquatic life with long-lasting effects[2]. Release into the environment must be strictly avoided.
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound is the correct use of PPE. The following table outlines the minimum requirements.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. For prolonged contact, consult the glove manufacturer's chemical resistance guide. | To prevent skin contact, which can lead to severe chemical burns[2]. |
| Eye/Face Protection | Chemical safety goggles are mandatory. A full-face shield should be worn over goggles if there is a risk of splashing[3]. | To protect the eyes from splashes, which can cause severe and irreversible damage[2]. |
| Protective Clothing | A flame-retardant lab coat, long pants, and fully enclosed shoes are required. For larger quantities, a chemically resistant apron is advised. | To protect the skin from accidental contact. Contaminated clothing must be removed immediately and decontaminated before reuse[3]. |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood to avoid inhalation of any dusts or vapors. | While the vapor pressure is low, inhalation of particulates can cause respiratory irritation[2]. |
Disposal Planning: A Decision-Making Framework
The primary directive for the disposal of this compound is to treat it as hazardous waste. All disposal activities must comply with local, state, and federal regulations. The following decision-making workflow can guide the user to the appropriate disposal route.
Caption: Decision workflow for this compound disposal.
Primary Disposal Protocol: Direct Collection as Hazardous Waste
This is the most direct and universally recommended method for the disposal of this compound and its contaminated materials.
Step-by-Step Procedure:
-
Waste Classification: This compound must be classified as hazardous waste. Based on its properties, it falls under the following U.S. Environmental Protection Agency (EPA) categories:
-
Waste Segregation: It is crucial to segregate halogenated organic waste from non-halogenated streams to facilitate proper disposal and prevent dangerous reactions. Do not mix with incompatible materials such as strong oxidizing agents or strong acids[2].
-
Container Selection and Labeling:
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The container must be clearly labeled with a "Hazardous Waste" tag before any waste is added. The label must include:
-
The full chemical name: "Waste this compound". Do not use abbreviations.
-
The specific hazard: "Corrosive".
-
The accumulation start date (the date the first waste is added to the container).
-
The name and contact information of the responsible researcher or lab manager.
-
-
-
On-Site Accumulation and Disposal:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel.
-
The container must remain closed at all times, except when adding waste.
-
Once the container is full, or in accordance with your institution's policies, arrange for pickup by your institutional Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Secondary Disposal Protocol: Chemical Deactivation of Small Quantities
For experienced researchers, chemical deactivation of small quantities (<5g) of this compound can be an effective way to render it less hazardous before collection. The principle behind this deactivation is the nucleophilic aromatic substitution (SNAr) of the chlorine atoms with hydroxide ions via alkaline hydrolysis. The electron-withdrawing pyrimidine ring makes the chlorine-bearing carbons susceptible to nucleophilic attack, resulting in the formation of dihydroxymethylpyrimidine, a significantly less hazardous compound.
WARNING: This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.
Caption: Workflow for chemical deactivation by alkaline hydrolysis.
Experimental Protocol: Alkaline Hydrolysis
-
Preparation: In a chemical fume hood, prepare a 1M solution of sodium hydroxide (NaOH) in a beaker or flask equipped with a magnetic stir bar. Calculate the amount of NaOH solution needed to provide at least a 2-fold molar excess relative to the this compound to be deactivated.
-
Reaction: While stirring the NaOH solution, slowly and carefully add the this compound. The reaction is exothermic; add the compound in small portions to control the temperature.
-
Heating and Monitoring: If the reaction is slow at room temperature, gently heat the mixture to 40-50°C with continued stirring. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Neutralization: While stirring, slowly add 1M hydrochloric acid (HCl) to neutralize the excess NaOH. Monitor the pH with pH paper or a calibrated pH meter, aiming for a final pH between 6 and 8.
-
Final Disposal: The resulting neutralized aqueous solution, containing dihydroxymethylpyrimidine and sodium chloride, should be transferred to a properly labeled hazardous waste container for collection by your EHS department. Although the primary hazardous compound has been deactivated, this solution must still be disposed of as chemical waste.
Trust and Verification: Ensuring a Safe and Compliant Laboratory
The protocols outlined in this guide are designed to be self-validating systems of safety and compliance. By explaining the causality behind each step—from the selection of PPE to the chemical principles of deactivation—we empower researchers to not only follow procedures but to understand their critical importance. Adherence to these guidelines, coupled with consultation with your institution's EHS professionals, will ensure that the disposal of this compound is handled with the highest standards of safety and environmental stewardship.
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A Senior Application Scientist's Guide to Handling 2,5-Dichloro-4-methylpyrimidine
Welcome to your essential guide for the safe handling of 2,5-Dichloro-4-methylpyrimidine. In the fast-paced world of drug discovery and chemical synthesis, a deep and intuitive understanding of safety protocols is not just a regulatory requirement—it is the bedrock of scientific excellence and innovation. This guide moves beyond a simple checklist, offering a procedural and causal framework for handling this reactive compound. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
The "Why": A Hazard Assessment of this compound
Understanding the intrinsic hazards of a chemical is the critical first step in developing a robust safety protocol. This compound is classified as a hazardous substance that demands rigorous handling procedures.[1] Its primary dangers stem from its corrosive nature and potential for sensitization.
Key Hazards:
-
Severe Corrosivity: The compound is designated as causing severe skin burns and serious eye damage.[1][2][3] Contact with moisture on the skin can accelerate tissue destruction.[1]
-
Toxicity: It is harmful if swallowed, with animal studies suggesting ingestion of less than 150 grams could be fatal or cause serious health damage.[1][4]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation, coughing, and potential lung damage.[1][2][5][6]
-
Skin Sensitization: The material may cause an allergic skin reaction in predisposed individuals after contact.[1]
-
Environmental Hazard: It is toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1]
This hazard profile dictates that all handling must be conducted with the primary goal of preventing any direct contact with the operator.
Foundational Safety: Engineering Controls
Before any personal protective equipment is worn, the work environment must be engineered for safety. These controls are your first and most effective line of defense.
-
Chemical Fume Hood: All manipulations of this compound, from weighing to solution preparation and reaction workups, must be performed inside a certified chemical fume hood.[2] This is non-negotiable. The fume hood contains dust and vapors, preventing inhalation, which is a primary exposure route.
-
Emergency Stations: Ensure that a fully functional safety shower and eyewash station are located in immediate proximity to the workstation.[2][5] Their accessibility is critical for rapid decontamination in the event of an accidental exposure.
The Last Line of Defense: Personal Protective Equipment (PPE)
PPE is essential to protect you from exposure when engineering controls might fail or are not sufficient. The selection of PPE must be tailored to the specific task being performed.
Eye and Face Protection
Given the risk of severe eye damage, eye protection is paramount.
-
Minimum Requirement: At a minimum, tight-sealing chemical safety goggles are required.[2] Standard safety glasses are insufficient as they do not protect against splashes or fine dust.
-
Recommended for Splash Hazards: When handling solutions or performing transfers where splashing is possible, a full-face shield must be worn in addition to safety goggles.[1][2] The face shield provides a secondary barrier, protecting the entire face from corrosive splashes.
Skin and Body Protection
Preventing skin contact is crucial to avoid severe burns and potential sensitization.
-
Gloves: Wear appropriate chemical-resistant gloves.[2] Given the corrosive nature of the compound, double-gloving is a highly recommended practice.[7] The outer glove can be removed immediately if contaminated, protecting the inner glove and your skin. Always inspect gloves for tears or punctures before use and remove them without touching the outer surface.
-
Laboratory Coat/Gown: A long-sleeved, flame-resistant lab coat is mandatory. For operations with a higher risk of significant spills, a PVC apron or a full chemical-resistant suit may be necessary.[1]
-
Footwear: Fully enclosed, chemical-resistant safety footwear must be worn.[8] Perforated shoes or sandals are strictly forbidden in the laboratory.[8]
Respiratory Protection
While engineering controls should prevent respiratory exposure, emergency situations or specific procedures may require respiratory protection.
-
Standard Operations: Work within a chemical fume hood should preclude the need for a respirator.
-
High-Risk Scenarios: If there is a risk of exceeding exposure limits or if irritation is experienced (e.g., during a large spill cleanup), a NIOSH/MSHA-approved respirator with a particulate filter (Type P3 or equivalent) should be used.[2][5]
PPE Summary by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Goggles | Double Chemical-Resistant Gloves | Lab Coat | Not required in a fume hood |
| Preparing Solutions | Chemical Goggles & Face Shield | Double Chemical-Resistant Gloves | Lab Coat | Not required in a fume hood |
| Running Reaction | Chemical Goggles & Face Shield | Double Chemical-Resistant Gloves | Lab Coat, PVC Apron as needed | Not required in a fume hood |
| Large Spill Cleanup | Chemical Goggles & Face Shield | Double Chemical-Resistant Gloves | Chemical-Resistant Suit | Required (Air-purifying respirator with P3 filter) |
Operational Plan: A Step-by-Step Handling Workflow
This protocol ensures that safety is integrated into every step of the handling process.
Caption: Workflow for Safe Handling of this compound.
Procedural Steps:
-
Pre-Handling Verification: Before bringing the chemical into the workspace, confirm the fume hood is operational and the safety shower/eyewash has been recently tested.
-
Donning PPE: Put on all required PPE, ensuring gloves are worn over the cuffs of your lab coat to prevent skin exposure at the wrist.[7]
-
Handling: Conduct all work in the fume hood. When handling the solid, avoid creating dust. When making solutions, always add the solid to the solvent slowly.[1]
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh paper, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.[1]
-
Decontamination: Thoroughly decontaminate all surfaces and non-disposable equipment after use.
-
Doffing PPE: Remove PPE carefully to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste. Remove the rest of your PPE before washing your hands.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[2][5]
Emergency and Disposal Plan
Preparation for the unexpected is a hallmark of a professional laboratory.
Emergency Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2] Seek immediate medical attention without delay.[2]
-
Skin Contact: Immediately flush the affected area with large amounts of water at a safety shower for at least 15 minutes.[1] Remove all contaminated clothing while under the shower.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air immediately.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and have the victim drink two glasses of water if conscious. Seek immediate medical attention.
-
Spills: Evacuate the immediate area. Wearing full PPE (including respiratory protection), clean up the spill using an inert absorbent material.[2] Collect all cleanup materials into a sealed, labeled hazardous waste container.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[1]
-
Containers: Empty containers may still contain hazardous residue and should be handled accordingly.[1]
-
Regulations: All waste must be handled and disposed of in strict accordance with all local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
By integrating this comprehensive safety framework into your daily operations, you not only protect yourself and your colleagues but also uphold the integrity of your scientific work.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Ecenarro, B. (n.d.). Recommended PPE to handle chemicals. BESA. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE). U.S. Department of Labor. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C5H4Cl2N2 | CID 21278621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
